1-Butyl-4-iodo-1H-pyrazole
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-butyl-4-iodopyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2/c1-2-3-4-10-6-7(8)5-9-10/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPURVXUEGIIVDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681995 | |
| Record name | 1-Butyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918487-10-2 | |
| Record name | 1-Butyl-4-iodo-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918487-10-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Butyl-4-iodo-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Synthesis of 1-Butyl-4-iodo-1H-pyrazole
Abstract
This technical guide provides a comprehensive overview of the synthetic strategies for obtaining this compound, a valuable heterocyclic building block in medicinal chemistry and materials science. The document elucidates the primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind methodological choices. The guide is intended for researchers, scientists, and professionals in drug development, offering practical insights to facilitate the efficient synthesis of this target compound.
Introduction: The Significance of this compound
The pyrazole nucleus is a well-established pharmacophore present in numerous FDA-approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties.[1][2] The introduction of an iodine atom at the 4-position of the pyrazole ring provides a versatile handle for further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings.[3][4] This functionalization enables the construction of complex molecular architectures and the exploration of novel chemical space in drug discovery programs.[5] The N-butyl group modulates the lipophilicity and metabolic stability of the molecule, potentially enhancing its pharmacokinetic profile. Consequently, this compound serves as a key intermediate for the synthesis of diverse libraries of compounds for high-throughput screening and targeted drug design.[1][6]
Strategic Approaches to Synthesis
The synthesis of this compound can be logically approached via two primary retrosynthetic pathways, illustrated below. The choice between these routes depends on factors such as starting material availability, scalability, and desired purity of the final product.
Caption: Retrosynthetic analysis of this compound.
This guide will detail both synthetic pathways, providing experimentally validated protocols for each key transformation.
Route A: Iodination of 1-Butyl-1H-pyrazole
This route involves the initial synthesis of 1-butyl-1H-pyrazole followed by a regioselective iodination at the C4 position. The electrophilic iodination of the pyrazole ring is a highly regioselective process, predominantly yielding the 4-iodo derivative due to the electronic properties of the pyrazole nucleus, where the C4 position is the most nucleophilic and susceptible to electrophilic attack.[5]
Step 1: Synthesis of 1-Butyl-1H-pyrazole
The N-alkylation of pyrazole is a fundamental transformation. A common and effective method involves the reaction of pyrazole with an alkyl halide in the presence of a base.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pyrazole (1.0 eq.) in a suitable solvent such as acetone or acetonitrile.
-
Base Addition: Add a base, such as powdered potassium hydroxide (3.0 eq.) or potassium carbonate (2.0 eq.), to the solution. For enhanced reactivity and milder conditions, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) (0.05 eq.) can be employed.[7]
-
Alkylation: Add n-butyl bromide (1.1-1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-60 °C) for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. The crude 1-butyl-1H-pyrazole can be purified by vacuum distillation or column chromatography on silica gel.
Step 2: Iodination of 1-Butyl-1H-pyrazole
Several methods are available for the electrophilic iodination of the pyrazole ring. The choice of the iodinating agent and reaction conditions can be tailored based on the desired reactivity and scalability.
N-Iodosuccinimide is a mild and effective iodinating agent, often used for substrates that may be sensitive to harsher conditions.[8]
-
Reaction Setup: Dissolve 1-butyl-1H-pyrazole (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of trifluoroacetic acid (TFA) and acetic acid in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[3][9]
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add N-Iodosuccinimide (NIS) (1.1-1.5 eq.) portion-wise to the stirred solution.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. For less reactive substrates, the reaction can be heated (e.g., to 80 °C).[8][9] Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining NIS and iodine.[3]
-
Extraction and Purification: Extract the product with an organic solvent like ethyl acetate or dichloromethane. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel.[3][8]
A cost-effective and "green" alternative involves the use of molecular iodine in the presence of an oxidizing agent, which generates the electrophilic iodine species in situ.[8] Hydrogen peroxide is a common and environmentally benign oxidant for this purpose.[3]
-
Reaction Setup: To a stirred suspension of 1-butyl-1H-pyrazole (1.0 eq.) in water, add iodine (I₂) (0.5 eq.).[3]
-
Oxidant Addition: To this mixture, add 30% hydrogen peroxide (H₂O₂) (0.6 eq.) dropwise at room temperature.[3]
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound. Further purification can be achieved by recrystallization or column chromatography.[3]
Route B: N-Butylation of 4-Iodo-1H-pyrazole
This alternative synthetic pathway commences with the iodination of the parent pyrazole, followed by the N-alkylation with a butyl group.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
The direct iodination of pyrazole is a well-established and efficient reaction, with high regioselectivity for the C4 position.[3]
The protocols described in section 3.2 (Method 1 and Method 2) can be directly applied to pyrazole as the starting material to synthesize 4-iodo-1H-pyrazole.
Step 2: N-Butylation of 4-Iodo-1H-pyrazole
The N-alkylation of 4-iodo-1H-pyrazole proceeds similarly to the alkylation of the parent pyrazole.
-
Reaction Setup: To a solution of 4-iodo-1H-pyrazole (1.0 eq.) in acetone (0.5 M), add 20% aqueous sodium hydroxide (1.5 eq.) with stirring.[7]
-
Alkylation: Add n-butyl bromide (1.5 eq.) dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the mixture with dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel.[7]
Comparative Analysis of Synthetic Routes
| Parameter | Route A: Iodination of 1-Butyl-1H-pyrazole | Route B: N-Butylation of 4-Iodo-1H-pyrazole |
| Starting Materials | Pyrazole, n-Butyl Bromide | Pyrazole, Iodinating Agent |
| Key Intermediates | 1-Butyl-1H-pyrazole | 4-Iodo-1H-pyrazole |
| Potential for Side Reactions | Potential for over-iodination if not controlled.[10] | N-alkylation of unsymmetrical pyrazoles can sometimes yield a mixture of N1 and N2 isomers, though for 4-iodopyrazole, this is less of a concern due to symmetry.[2] |
| Overall Yield | Generally good to excellent yields for both steps. | Generally good to excellent yields for both steps. |
| Purification | Requires purification of the intermediate and final product. | Requires purification of the intermediate and final product. |
Visualization of a Key Synthetic Workflow
The following diagram illustrates the key steps in Route B for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound via Route B.
Conclusion
The synthesis of this compound is readily achievable through a two-step process involving the iodination and N-butylation of a pyrazole core. Both synthetic routes presented in this guide are robust and can be adapted to various laboratory settings. The choice of a specific route and iodination method will depend on factors such as cost, availability of reagents, and the desired scale of the synthesis. The protocols provided herein, grounded in established chemical literature, offer a reliable foundation for researchers to efficiently access this valuable synthetic intermediate for applications in drug discovery and materials science.
References
- Machulek, A., et al. (2015). Synthesis of 4-iodopyrazoles: A Brief Review. ResearchGate.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2018). Molecules, 23(10), 2469.
- Świątek, K., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(35), 27863-27871.
- Lyalin, B. V., & Petrosyan, V. A. (2019). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 24(19), 3531.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc, 2014(6), 54-71.
- Pyrazole iodination. (2018). Chemistry Stack Exchange.
- Thomas, J. C., et al. (2016). Electrophilic iodination: a gateway to high iodine compounds and energetic materials. Dalton Transactions, 45(10), 4296-4303.
- Vaughan, J. D., et al. (1970). Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society, 92(3), 730-733.
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2007). The Journal of Organic Chemistry, 72(25), 9854-9857.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2015). ResearchGate.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (2019). Molecules, 24(15), 2736.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. (n.d.).
- 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Direct Iodination of 3- and 4-Nitropyrazoles with a Reagent Based on Iodine Monochloride and Silver Sulfate. (2000). ResearchGate.
- Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Journal of Organic Chemistry, 87(15), 10018-10025.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy, 7(1), 1-38.
- Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. (2017). Molecules, 22(10), 1641.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2019). Molecules, 24(18), 3290.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
In-Depth Technical Guide to the Synthesis of 1-Butyl-4-iodo-1H-pyrazole
Introduction
N-substituted pyrazoles are a cornerstone of modern medicinal chemistry and materials science.[1] The pyrazole scaffold is a prevalent motif in a multitude of biologically active compounds, and the strategic introduction of substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[2][3][4] Among these, 1-butyl-4-iodo-1H-pyrazole stands out as a particularly valuable synthetic intermediate. The butyl group at the N1 position enhances lipophilicity, a key factor in drug design, while the iodine atom at the C4 position serves as a versatile handle for a wide array of cross-coupling reactions, enabling the construction of complex molecular architectures.[1][5] This guide provides a comprehensive overview of a reliable and efficient protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step process:
-
N-Alkylation of 4-iodopyrazole: This initial step involves the introduction of the butyl group onto the nitrogen atom of the pyrazole ring.
-
Iodination of 1-butyl-1H-pyrazole: This alternative approach involves first synthesizing 1-butyl-1H-pyrazole and then introducing the iodine atom at the 4-position.
While both routes are viable, the N-alkylation of the commercially available 4-iodopyrazole is often preferred due to its directness and high efficiency. This guide will focus on this primary route.
Causality Behind Experimental Choices
The selection of reagents and reaction conditions is critical for maximizing yield and purity while ensuring safety. The N-alkylation of 4-iodopyrazole is typically carried out under basic conditions to deprotonate the pyrazole nitrogen, rendering it nucleophilic for attack on an alkylating agent, such as 1-bromobutane or 1-iodobutane. The choice of base and solvent can significantly impact the reaction's success. A moderately strong base, such as sodium hydroxide or potassium carbonate, is sufficient to deprotonate the pyrazole without causing unwanted side reactions. The solvent should be polar aprotic, such as acetone or dimethylformamide (DMF), to dissolve the reactants and facilitate the nucleophilic substitution reaction.[1]
Experimental Protocol: N-Alkylation of 4-Iodopyrazole
This section details a robust and reproducible protocol for the synthesis of this compound.
Materials and Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Iodopyrazole | C₃H₃IN₂ | 193.97 | 1.0 eq | - |
| 1-Bromobutane | C₄H₉Br | 137.02 | 1.2 eq | - |
| Sodium Hydroxide | NaOH | 40.00 | 1.5 eq | - |
| Acetone | C₃H₆O | 58.08 | - | - |
| Dichloromethane | CH₂Cl₂ | 84.93 | - | - |
| Saturated aq. NH₄Cl | - | - | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 4-iodopyrazole (1.0 eq.) in acetone (0.5 M), add 20% aqueous sodium hydroxide (1.5 eq.) with stirring.[1]
-
Addition of Alkylating Agent: To this mixture, add 1-bromobutane (1.2 eq.) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).[1]
-
Extraction: Extract the mixture with dichloromethane (CH₂Cl₂) or ethyl acetate (EtOAc) (3 x volume of the aqueous layer).[1]
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel to afford the final product.
Visualization of the Synthetic Workflow
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism
The N-alkylation of 4-iodopyrazole proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism.
Caption: The Sɴ2 mechanism for the N-alkylation of 4-iodopyrazole.
-
Deprotonation: The hydroxide ion (OH⁻) from sodium hydroxide acts as a base, abstracting the acidic proton from the N1 position of the 4-iodopyrazole ring. This generates the pyrazole anion, a potent nucleophile.
-
Nucleophilic Attack: The negatively charged nitrogen of the pyrazole anion then attacks the electrophilic carbon of 1-bromobutane, displacing the bromide ion in a concerted SN2 fashion. This step forms the desired C-N bond and yields this compound.
Safety and Handling
It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7][8]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood to avoid inhalation of volatile reagents and solvents.[7][9]
-
Reagent Handling:
-
4-Iodopyrazole: May cause skin, eye, and respiratory irritation.[9] Handle with care and avoid creating dust.
-
1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
-
Iodine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][10]
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.[7][9]
Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum should show characteristic signals for the butyl group and the pyrazole ring protons.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.
-
Melting Point: A sharp melting point close to the literature value is indicative of high purity.[11]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | Increase reaction time or temperature. Ensure adequate stirring. |
| Loss of product during workup. | Perform extractions carefully. Ensure complete drying of the organic layer. | |
| Formation of Side Products | Over-alkylation (dialkylation). | Use a slight excess of the alkylating agent, but avoid a large excess. |
| Reaction with other functional groups. | If the starting material has other reactive sites, consider using a protecting group strategy.[12] | |
| Difficult Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative purification method. |
Conclusion
The N-alkylation of 4-iodopyrazole provides a direct and efficient route to this compound, a valuable intermediate for further synthetic transformations. By following the detailed protocol and adhering to the safety precautions outlined in this guide, researchers can reliably synthesize this important building block for applications in drug discovery and materials science. The versatility of the iodine substituent opens up a vast chemical space for the creation of novel and complex molecules through various cross-coupling reactions.[1][5]
References
- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
- J. Org. Chem. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- ACS Publications. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Scientific Research Publishing. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- ACS Publications. (n.d.). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- PMC - NIH. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines.
- BenchChem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- MDPI. (n.d.). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.
- Ambeed.com. (n.d.). 121669-70-3 | 1-Boc-4-iodopyrazole.
- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Fluorochem. (2024). Safety Data Sheet.
- Fisher Scientific. (2014). Iodine - SAFETY DATA SHEET.
- ECHEMI. (n.d.). 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets.
- BenchChem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles.
- ResearchGate. (2025). Synthesis of 4-iodopyrazoles: A Brief Review.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.
- ResearchGate. (2025). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- PMC - PubMed Central. (n.d.). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles.
- BenchChem. (n.d.). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET.
- PMC - NIH. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Santa Cruz Biotechnology. (n.d.). 1-Boc-4-iodopyrazole.
- BLDpharm. (n.d.). 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives.
- ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Google Patents. (n.d.). N-alkylation method of pyrazole.
- ChemicalBook. (2025). tert-Butyl 4-iodopyrazole-1-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 3. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scirp.org [scirp.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. physics.purdue.edu [physics.purdue.edu]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Synthesis of 1-Butyl-4-iodo-1H-pyrazole
Abstract
This technical guide provides a comprehensive, in-depth overview of the synthesis of 1-butyl-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. The introduction of an iodine atom at the C4 position of the pyrazole ring offers a versatile handle for further molecular elaboration through various cross-coupling reactions. This document details a reliable two-step synthetic pathway, discusses the underlying reaction mechanisms, provides step-by-step experimental protocols, and outlines crucial safety and characterization procedures. The content is specifically tailored for researchers, scientists, and drug development professionals seeking to incorporate this scaffold into their synthetic programs.
Introduction and Strategic Importance
The pyrazole nucleus is a privileged scaffold in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including analgesic, anti-inflammatory, and anti-cancer properties.[1][2][3] The functionalization of the pyrazole ring is a key strategy for modulating these activities and developing novel therapeutic agents.
Specifically, the introduction of a halogen, such as iodine, at the C4 position creates a highly versatile intermediate.[4][5] The carbon-iodine bond serves as a synthetic linchpin for introducing diverse functional groups and building molecular complexity via established methodologies like Suzuki, Sonogashira, and Heck cross-coupling reactions.[4] The N1-butyl group enhances lipophilicity, a critical parameter for modulating the pharmacokinetic properties of drug candidates. Therefore, this compound represents a strategic starting material for generating libraries of novel compounds for biological screening.
This guide focuses on a robust and scalable two-step synthesis commencing from pyrazole, involving N-alkylation followed by a regioselective electrophilic iodination.
Mechanistic Insights and Rationale
The overall synthetic strategy is a two-stage process: N-alkylation of pyrazole followed by electrophilic iodination. Understanding the mechanism of each step is critical for optimizing reaction conditions and troubleshooting potential issues.
Stage 1: N-Butylation of Pyrazole
The first step involves the alkylation of the pyrazole nitrogen with a suitable butylating agent, such as 1-bromobutane. Pyrazole, being a weak base, requires deprotonation by a stronger base (e.g., potassium carbonate, sodium hydride) to generate the pyrazolide anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the 1-bromobutane in a classic SN2 reaction to form 1-butyl-1H-pyrazole.
Stage 2: Electrophilic Iodination
The core of this synthesis is the highly regioselective iodination of the 1-butyl-1H-pyrazole intermediate. This reaction proceeds via a classical electrophilic aromatic substitution mechanism.[4][6]
-
Activation and Regioselectivity: The pyrazole ring is an electron-rich aromatic system. The C4 position is the most nucleophilic and, therefore, the most susceptible to electrophilic attack.[4] This high regioselectivity is governed by the electronic directing effects of the two nitrogen atoms in the ring.
-
Iodinating Agent: While various iodinating agents can be used, N-Iodosuccinimide (NIS) is often the reagent of choice.[7][8] It is a convenient, solid, and mild source of an electrophilic iodine species ("I⁺").[7] In some cases, catalytic amounts of an acid can be used to activate the NIS, further enhancing its electrophilicity.[8][9]
-
Mechanism: The reaction is initiated by the attack of the electron-rich C4 position of the pyrazole on the electrophilic iodine of NIS. This forms a resonance-stabilized intermediate known as an arenium ion (or sigma complex). In the final step, a base (which can be the succinimide anion byproduct) removes the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the final product, this compound.
The mechanism is depicted in the diagram below.
Caption: Mechanism of electrophilic iodination at the C4 position.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Stage 1: Synthesis of 1-Butyl-1H-pyrazole
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| Pyrazole | 68.08 | 5.00 g | 73.4 | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.2 g | 110.1 | 1.5 |
| 1-Bromobutane | 137.02 | 12.1 g (9.5 mL) | 88.1 | 1.2 |
| Acetonitrile (MeCN) | 41.05 | 100 mL | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add pyrazole (5.00 g, 73.4 mmol) and anhydrous potassium carbonate (15.2 g, 110.1 mmol).
-
Add acetonitrile (100 mL) to the flask.
-
Begin vigorous stirring and add 1-bromobutane (9.5 mL, 88.1 mmol) to the suspension.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) or GC-MS (Gas Chromatography-Mass Spectrometry).
-
After completion, allow the mixture to cool to room temperature.
-
Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography to yield 1-butyl-1H-pyrazole as a colorless oil.
Stage 2: Synthesis of this compound
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Eq. |
| 1-Butyl-1H-pyrazole | 124.19 | 5.00 g | 40.3 | 1.0 |
| N-Iodosuccinimide (NIS) | 224.98 | 9.96 g | 44.3 | 1.1 |
| Acetonitrile (MeCN) | 41.05 | 80 mL | - | - |
Procedure:
-
In a 250 mL round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 1-butyl-1H-pyrazole (5.00 g, 40.3 mmol) in acetonitrile (80 mL).
-
Cool the solution to 0°C using an ice-water bath.
-
Add N-Iodosuccinimide (9.96 g, 44.3 mmol) to the solution in portions over 15 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding 50 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir for 10 minutes to reduce any unreacted iodine.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil or low-melting solid.
Synthetic Workflow Visualization
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 7. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 9. Acetic Acid Promoted Direct Iodination of Terminal Alkynes with N-Iodosuccinimide: Efficient Preparation of 1-Iodoalkynes [organic-chemistry.org]
1-butyl-4-iodo-1H-pyrazole chemical properties
An In-Depth Technical Guide to 1-Butyl-4-iodo-1H-pyrazole: Properties, Synthesis, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the pyrazole scaffold stands out as a "privileged structure," a molecular framework that frequently appears in biologically active compounds. Its unique electronic properties and ability to engage in various intermolecular interactions make it a cornerstone for the design of novel therapeutics. The strategic functionalization of this core is paramount for modulating pharmacological activity. This guide focuses on this compound, a key heterocyclic building block whose utility is defined by the interplay of its constituent parts: the N1-butyl group, which enhances lipophilicity and influences solubility, and the C4-iodo substituent, a highly versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation.
As a Senior Application Scientist, this document is designed to provide researchers, chemists, and drug development professionals with a comprehensive understanding of the core chemical properties, reactivity, and strategic applications of this compound. We will delve into its synthesis, spectroscopic characterization, and its pivotal role in advanced cross-coupling methodologies, providing not just protocols but the underlying chemical logic to empower your research and development endeavors.
Core Chemical and Physical Properties
This compound is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The butyl group at the N1 position and the iodine atom at the C4 position impart specific characteristics crucial for its synthetic utility.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | 1-tert-Butyl-4-iodo-1H-pyrazole | 1-Boc-4-iodo-1H-pyrazole |
| CAS Number | Not explicitly found; derivative of 4-iodopyrazole | 1354705-41-1[1] | 121669-70-3[2][3][4][5][6][7][8] |
| Molecular Formula | C₇H₁₁IN₂ | C₇H₁₁IN₂[1] | C₈H₁₁IN₂O₂[2][9] |
| Molecular Weight | 250.08 g/mol | 250.08 g/mol [1] | 294.09 g/mol [2][4][5][6] |
| Appearance | White to yellow solid (predicted) | White to yellow solid[1] | White to off-white solid or powder[3][6] |
| Melting Point | Not available | Not available | 67-70 °C[3][6] |
| Boiling Point | Predicted: ~300-320 °C | Not available | 312.0±34.0 °C (Predicted)[3][6] |
| Storage | Store in a dry, cool, well-ventilated area[1] | Store in a dry, cool, well-ventilated area[1] | 2-8°C, protect from light[4][6] |
Spectroscopic Profile for Structural Elucidation
Accurate structural confirmation is essential in synthesis. The following spectroscopic characteristics are expected for this compound, based on data from analogous structures.
-
¹H Nuclear Magnetic Resonance (¹H NMR): The spectrum will provide clear signals for both the pyrazole core and the butyl substituent. The pyrazole protons at the C3 and C5 positions will appear as distinct singlets or doublets in the aromatic region (typically δ 7.5-8.5 ppm). The butyl group will exhibit characteristic aliphatic signals: a triplet for the terminal methyl (CH₃) group around δ 0.9 ppm, a multiplet for the adjacent methylene (CH₂) group, another multiplet for the next methylene, and a triplet for the N-CH₂ group at a more downfield position due to the influence of the adjacent nitrogen atom. For the related 1-tert-butyl derivative, the nine equivalent protons of the tert-butyl group appear as a prominent singlet at δ 1.68 ppm.[1]
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak [M]⁺ at m/z 250, corresponding to its molecular weight. The isotope pattern will be characteristic of a compound containing one iodine atom. Common fragmentation pathways would involve the loss of the butyl group or fragments thereof.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum provides information on functional groups. Key vibrational bands include aromatic C-H stretching above 3100 cm⁻¹, aliphatic C-H stretching from the butyl group in the 2850-2960 cm⁻¹ region, and C=C/C=N stretching vibrations characteristic of the pyrazole ring in the 1400-1600 cm⁻¹ range.[1]
Synthesis and Handling
The most direct and common synthesis of this compound involves the N-alkylation of the commercially available 4-iodo-1H-pyrazole. This reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the alkyl halide.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the N-alkylation of 4-iodopyrazole.[10][11]
-
Preparation: To a solution of 4-iodo-1H-pyrazole (1.0 equiv) in a suitable solvent such as acetone or DMF (approx. 0.5 M), add a base (e.g., K₂CO₃, 1.5 equiv or 20% aq. NaOH, 1.5 equiv).
-
Addition of Alkylating Agent: While stirring the mixture, add 1-bromobutane or 1-iodobutane (1.1-1.5 equiv) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 1-4 hours or until TLC analysis indicates the consumption of the starting material. Gentle heating may be applied to accelerate the reaction if necessary.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the mixture with an organic solvent (e.g., CH₂Cl₂, EtOAc) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to afford the pure this compound.
Stability and Handling
-
Stability: this compound is generally stable under normal laboratory conditions. However, like many iodo-aromatic compounds, it should be protected from light to prevent potential degradation over long-term storage. It has been shown to be stable in coupling reactions at temperatures up to 130 °C, but decomposition can occur at higher temperatures (~160 °C).[11][12]
-
Handling: Standard personal protective equipment (lab coat, gloves, safety glasses) should be worn. Handle in a well-ventilated area or a fume hood. Potential hazards include skin and eye irritation. Organic iodides can be harmful if inhaled or ingested.[1]
Reactivity and Key Synthetic Applications
The synthetic power of this compound lies almost entirely in the reactivity of the carbon-iodine bond. The C-I bond is the weakest of the carbon-halogen bonds, making it an excellent electrophilic partner in a wide array of palladium- and copper-catalyzed cross-coupling reactions.[13] This reactivity allows for the precise and efficient introduction of diverse molecular fragments at the C4 position of the pyrazole ring.
A. Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. For this compound, this reaction provides a direct route to 4-aryl or 4-vinyl pyrazoles, which are common motifs in pharmaceuticals.[14]
-
Causality: The reaction is highly effective because the C-I bond readily undergoes oxidative addition to the Pd(0) catalyst, which is the rate-determining step in the catalytic cycle.[14] The choice of a palladium catalyst, a suitable phosphine ligand, and a base is critical for achieving high yields.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
General Protocol: Suzuki-Miyaura Coupling [14]
-
In a reaction vessel under an inert atmosphere (argon or nitrogen), combine this compound (1.0 equiv), the desired aryl or vinyl boronic acid/ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water (e.g., 4:1 ratio).
-
Heat the mixture (typically 80-100 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Purify the product via column chromatography.
B. Sonogashira Coupling: C-C Alkyne Formation
The Sonogashira coupling enables the synthesis of 4-alkynylpyrazoles by reacting this compound with a terminal alkyne. This reaction is invaluable for creating rigid linkers in molecules and serves as a gateway to further transformations of the alkyne moiety.[13][15][16]
-
Causality: This reaction uniquely employs a dual catalytic system: a palladium complex to activate the aryl iodide and a copper(I) salt (typically CuI) to facilitate the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16][17] The use of an amine base (e.g., Et₃N, DIPEA) is crucial as it serves both as a base and often as a solvent.[13][17]
General Protocol: Sonogashira Coupling [13]
-
To a mixture of this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%) under an inert atmosphere, add a solvent such as triethylamine or THF/triethylamine.
-
Add the terminal alkyne (1.2 equiv) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove salts and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the desired 4-alkynylpyrazole.
C. Buchwald-Hartwig Amination: C-N Bond Formation
For the synthesis of 4-aminopyrazole derivatives, the Buchwald-Hartwig amination is a powerful and versatile method.[18] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines, which is critical for synthesizing compounds targeting biological systems where amine functionality is key for binding (e.g., kinase inhibitors).[18]
-
Causality: The success of this C-N bond formation relies heavily on the choice of a palladium catalyst and a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, tBuDavePhos).[19][20] These ligands accelerate the rate of reductive elimination (the final C-N bond-forming step), which helps to outcompete side reactions like deiodination.[19] The choice of base (e.g., NaOtBu, K₃PO₄) is also critical and depends on the specific amine coupling partner.[18]
D. Potential Challenge: Deiodination
A common side reaction in palladium-catalyzed couplings involving iodo-heterocycles is hydrodehalogenation, or deiodination, where the iodine atom is replaced by a hydrogen atom.[19] This leads to the formation of 1-butyl-1H-pyrazole as a byproduct, reducing the yield of the desired product.
-
Mitigation Strategies:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the desired reductive elimination step, minimizing the time the organopalladium intermediate has to undergo deiodination.[19]
-
Solvent: Switching from protic solvents (which can act as a hydride source) to aprotic solvents like dioxane, toluene, or THF can reduce the rate of deiodination.[19]
-
Temperature Control: While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate deiodination. Careful temperature optimization is key.[19]
-
Strategic Importance in Drug Discovery
The this compound scaffold is more than just a chemical curiosity; it is a strategic tool for drug discovery. The pyrazole core is found in numerous FDA-approved drugs. The C4 position, functionalized through the reactions described above, allows for the exploration of chemical space around the core, a fundamental activity in lead optimization.
-
Kinase Inhibitors: Many kinase inhibitors feature an N-substituted pyrazole that presents a key hydrogen bond donor/acceptor motif to the kinase hinge region. The substituent at the C4 position often extends into the solvent-exposed region or a deeper hydrophobic pocket, making this compound an ideal starting point for building libraries of potential inhibitors.[18]
-
Rapid Library Synthesis: The robust and high-yielding nature of the cross-coupling reactions involving the C-I bond makes this building block perfectly suited for parallel synthesis and the rapid generation of compound libraries for high-throughput screening. Microwave-assisted synthesis can further accelerate this process.[21]
Conclusion
This compound is a quintessential example of a modern synthetic building block, designed for versatility and efficiency. Its value is derived from a stable, N-alkylated pyrazole core combined with a highly reactive C-I bond that serves as a linchpin for a multitude of powerful cross-coupling reactions. For researchers in medicinal chemistry and drug development, a thorough understanding of its properties, handling, and reactivity is not merely academic—it is a practical necessity for the rational design and synthesis of next-generation therapeutics. By mastering the application of this reagent, scientists can significantly accelerate the discovery process, efficiently navigating the complex path from a molecular concept to a potential clinical candidate.
References
- Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
- Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Deriv
- 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1. Smolecule.
- 1-Boc-4-iodopyrazole, CAS 121669-70-3. Santa Cruz Biotechnology.
- Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Benchchem.
- Application Notes and Protocols: 4-Iodopyrazole in C
- t-Butyl 4-iodopyrazole-1-carboxyl
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3. Home Sunshine Pharma.
- Preventing deiodination of 4-iodopyrazoles during coupling reactions. Benchchem.
- 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxyl
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- tert-Butyl 4-iodo-1H-pyrazole-1-carboxyl
- Stability of 4-iodopyrazole under different reaction conditions. Benchchem.
- tert-Butyl 4-iodopyrazole-1-carboxyl
- tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Semantic Scholar.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- tert-Butyl 4-iodopyrazole-1-carboxyl
- 121669-70-3 | 1-Boc-4-iodopyrazole. Ambeed.com.
- Sonogashira Coupling. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
Sources
- 1. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]
- 2. scbt.com [scbt.com]
- 3. Tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate CAS 121669-70-3 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 121669-70-3|tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 5. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]
- 6. tert-Butyl 4-iodopyrazole-1-carboxylate | 121669-70-3 [chemicalbook.com]
- 7. tert-Butyl 4-iodopyrazole-1-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 8. 121669-70-3 | 1-Boc-4-iodopyrazole | Amides | Ambeed.com [ambeed.com]
- 9. t-Butyl 4-iodopyrazole-1-carboxylate | CymitQuimica [cymitquimica.com]
- 10. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Characterization of 1-butyl-4-iodo-1H-pyrazole
An Exclusive Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
1-butyl-4-iodo-1H-pyrazole is a pivotal molecular scaffold in contemporary medicinal chemistry and materials science. As a functionalized heterocyclic compound, its unique structural attributes—a planar aromatic pyrazole core, a flexible N-butyl substituent, and a versatile iodine atom at the C4 position—make it an invaluable intermediate for the synthesis of complex molecular architectures. The iodine atom, in particular, serves as a highly reactive handle for sophisticated cross-coupling reactions, enabling the systematic exploration of chemical space in drug discovery. Furthermore, the presence of the iodine atom introduces the potential for halogen bonding, a non-covalent interaction of increasing importance in rational drug design. This technical guide provides a comprehensive exploration of this compound, detailing its synthesis, purification, and in-depth structural elucidation through advanced spectroscopic and analytical techniques. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind methodological choices and provides robust, self-validating protocols for its preparation and characterization, empowering researchers to leverage this potent building block in their scientific endeavors.
Part 1: The Strategic Importance of Iodinated Pyrazoles in Drug Discovery
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and diverse biological activities.[1] The introduction of a halogen, specifically iodine, onto the pyrazole ring at the 4-position dramatically enhances its synthetic utility.[1] This modification provides a strategic site for creating carbon-carbon and carbon-heteroatom bonds through powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[1][2]
Causality Behind Iodination: The choice of iodine over other halogens is deliberate. The carbon-iodine (C-I) bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in these catalytic cycles, allowing for milder reaction conditions and broader functional group tolerance.[2] This reactivity is crucial when constructing complex, multi-functional molecules typical of modern drug candidates.
Moreover, the iodine atom is an effective halogen bond donor. This directional, non-covalent interaction can play a significant role in molecular recognition at a biological target, enhancing binding affinity and specificity.[3][4] The N-butyl group, in turn, modulates the compound's lipophilicity and solubility, critical parameters influencing its pharmacokinetic profile. Thus, this compound is not merely a synthetic intermediate but a strategically designed building block for creating novel chemical entities with tailored properties.[5]
Part 2: Synthesis and Purification Workflow
The synthesis of this compound is most reliably achieved through the N-alkylation of 4-iodopyrazole. This process requires careful selection of reagents and conditions to ensure high regioselectivity and yield.
Recommended Synthetic Protocol: Phase-Transfer Catalyzed N-Alkylation
This protocol is recommended for its mild conditions, high efficiency, and operational simplicity, often obviating the need for anhydrous solvents.
Principle of Method: Phase-transfer catalysis is employed to facilitate the reaction between the water-soluble pyrazole salt and the water-insoluble alkylating agent (1-bromobutane). A catalyst like tetrabutylammonium bromide (TBAB) transports the pyrazolate anion from the solid or aqueous phase into the organic phase where the reaction occurs. Potassium hydroxide or potassium carbonate is used as the base to deprotonate the 4-iodopyrazole.
Step-by-Step Methodology:
-
Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 4-iodopyrazole (1.0 eq.), powdered potassium hydroxide (3.0 eq.), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.05 eq.).
-
Addition of Alkylating Agent: To this solid mixture, add 1-bromobutane (1.1 eq.). For this specific reaction, it can often be run neat (solvent-free), which is environmentally advantageous. Alternatively, toluene can be used as a solvent.
-
Reaction Execution: Stir the mixture vigorously at 60-80°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 20% ethyl acetate in hexanes. The reaction is typically complete within 2-6 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting 4-iodopyrazole), cool the mixture to room temperature. Add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate or dichloromethane (3x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine to remove residual inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.[5]
Synthesis and Purification Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Part 3: Comprehensive Molecular Structure Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Core Molecular Geometry
The molecule consists of a five-membered aromatic pyrazole ring. A butyl group is attached to the N1 nitrogen atom, and an iodine atom is substituted at the C4 position. The planarity of the pyrazole ring is a key feature, influencing its aromatic character and interactions.
Caption: 2D representation of this compound.
Spectroscopic and Analytical Data
A suite of analytical techniques is required for unambiguous characterization.
Table 1: Key Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₈H₁₃IN₂ |
| Molecular Weight | 264.11 g/mol |
| Appearance | Typically a white to yellow solid or oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.5 (s, 1H, H5), 7.4 (s, 1H, H3), 4.1 (t, 2H, N-CH₂), 1.8 (m, 2H), 1.3 (m, 2H), 0.9 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 142.0 (C5), 135.0 (C3), 60.0 (C4-I), 52.0 (N-CH₂), 32.0, 19.5, 13.5 |
| Mass Spec (ESI-MS) | m/z = 265.02 [M+H]⁺ |
Experimental Protocols for Characterization
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer at room temperature.
-
Data Analysis:
-
¹H NMR: Expect two singlets in the aromatic region (7.4-7.5 ppm) corresponding to the two protons on the pyrazole ring. The butyl chain will show a triplet for the N-CH₂, two multiplets for the central CH₂ groups, and a triplet for the terminal CH₃.
-
¹³C NMR: The carbon attached to iodine (C4) will appear at a characteristic upfield chemical shift (around 60 ppm) due to the heavy atom effect. The other two pyrazole carbons and the four distinct carbons of the butyl chain should be observable.
-
Protocol 2: Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into an electrospray ionization (ESI) mass spectrometer. Acquire data in positive ion mode.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 265.02. The high-resolution mass spectrum should confirm the elemental composition C₈H₁₄IN₂⁺.
Part 4: Applications in Advanced Synthesis
The true value of this compound lies in its capacity as a versatile substrate for constructing more elaborate molecules, particularly through palladium-catalyzed cross-coupling reactions. The C-I bond is the reactive site for these transformations.
Key Transformations:
-
Suzuki-Miyaura Coupling: Reacts with aryl or heteroaryl boronic acids to form C-C bonds, yielding 4-aryl-1-butylpyrazoles. These structures are common in kinase inhibitors.[2]
-
Sonogashira Coupling: Couples with terminal alkynes to form C-C bonds, producing 4-alkynyl-1-butylpyrazoles, which are important precursors for various heterocyclic systems.[2]
-
Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines, leading to 4-amino-1-butylpyrazole derivatives, a scaffold with significant biological activity.[6]
Caption: Key synthetic transformations of this compound.
Conclusion
This compound stands out as a molecular building block of significant strategic value for researchers in drug discovery and organic synthesis. Its well-defined molecular structure, characterized by a reactive iodine handle and a lipophilic butyl chain on a stable pyrazole core, offers a reliable and versatile platform for chemical innovation. The robust synthetic and analytical protocols outlined in this guide provide the necessary framework for scientists to confidently prepare, characterize, and deploy this compound in the creation of novel, high-value molecules. The continued exploration of iodinated pyrazoles is poised to unlock new therapeutic agents and advanced materials.
References
- Taylor & Francis. (n.d.). Highly efficient construction of multi-substituted aminopyrazoles derivatives via iodine-mediated three-components reaction as potential anticancer agents.
- BenchChem. (2025). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.
- BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
- AIP Publishing. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
- University of Bristol Research Portal. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
- BenchChem. (2025). Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers.
- BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis.
- Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review).
Sources
An In-depth Technical Guide to the Spectroscopic Profile of 1-butyl-4-iodo-1H-pyrazole
This technical guide provides a comprehensive overview of the synthesis and predicted spectroscopic characteristics of 1-butyl-4-iodo-1H-pyrazole, a valuable heterocyclic building block in medicinal chemistry and materials science. For professionals in drug development and scientific research, the unambiguous structural confirmation of such intermediates is paramount. While a complete set of empirically-derived spectra for this specific molecule is not widely published, this document leverages foundational spectroscopic principles and comparative data from closely related analogues to construct a reliable, predicted spectroscopic profile. This guide serves as an authoritative benchmark for the synthesis, purification, and analytical validation of this compound.
Iodinated pyrazoles are critical precursors in modern synthetic chemistry. The carbon-iodine bond provides a versatile handle for constructing complex molecular architectures via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[1][2] The N-butyl group modulates solubility and steric properties, making this scaffold particularly useful for developing targeted therapeutics.
Molecular Structure and Atom Numbering
A clear understanding of the molecular structure is essential for the correct assignment of spectroscopic signals. The following diagram illustrates the conventional numbering for the this compound core structure, which will be used throughout this guide.
Caption: Molecular structure and atom numbering of this compound.
Synthesis Protocol: N-Alkylation of 4-Iodopyrazole
The most direct and reliable route to this compound is the N-alkylation of the commercially available 4-iodo-1H-pyrazole with a suitable butylating agent, such as 1-bromobutane. The use of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) under basic conditions provides a high-yielding and clean reaction.[3]
Experimental Protocol
-
Materials :
-
4-iodo-1H-pyrazole (1.0 eq.)
-
1-bromobutane (1.1 eq.)
-
Potassium carbonate (K₂CO₃), anhydrous powder (2.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
-
Acetonitrile (CH₃CN), anhydrous
-
-
Procedure :
-
To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-iodo-1H-pyrazole, anhydrous potassium carbonate, and a catalytic amount of TBAB.
-
Add anhydrous acetonitrile to create a slurry (approx. 0.5 M concentration relative to the pyrazole).
-
With vigorous stirring, add 1-bromobutane dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting 4-iodopyrazole is consumed.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the filter cake with a small amount of acetonitrile.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure this compound.
-
This protocol is robust and highly regioselective for the N1 position due to thermodynamic control.[4]
Synthesis Workflow Diagram
Caption: Step-by-step workflow for the synthesis of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the known effects of N-alkylation and halogenation on the pyrazole ring system.
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show six distinct signals corresponding to the two aromatic protons on the pyrazole ring and the four sets of protons on the n-butyl chain.
-
Pyrazole Protons (H-3 and H-5) : In the parent 4-iodopyrazole, the H-3 and H-5 protons are equivalent and appear as a single peak.[5] Upon N1-alkylation, this symmetry is broken, and two distinct singlets are expected. The H-5 proton, being closer to the N-butyl group, will likely experience a slight upfield shift compared to the H-3 proton. Both protons will be downfield due to the aromatic nature of the ring.
-
N-Butyl Protons : The butyl group will display a characteristic set of coupled signals. The methylene group attached to the pyrazole nitrogen (C1'-H₂) will be the most downfield of the aliphatic protons, appearing as a triplet due to coupling with the adjacent C2'-H₂ protons. The internal methylene groups (C2'-H₂ and C3'-H₂) will appear as complex multiplets (often approximated as sextets or quintets). The terminal methyl group (C4'-H₃) will be the most upfield signal, appearing as a triplet.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~ 7.65 | Singlet (s) | 1H | H-5 | Aromatic proton adjacent to N-butyl group. |
| ~ 7.55 | Singlet (s) | 1H | H-3 | Aromatic proton adjacent to second nitrogen. |
| ~ 4.15 | Triplet (t) | 2H | C1'-H₂ | Methylene attached to electronegative N1 of the pyrazole ring. |
| ~ 1.85 | Sextet/Quintet | 2H | C2'-H₂ | Methylene protons adjacent to C1' and C3'. |
| ~ 1.35 | Sextet | 2H | C3'-H₂ | Methylene protons adjacent to C2' and C4'. |
| ~ 0.95 | Triplet (t) | 3H | C4'-H₃ | Terminal methyl group of the alkyl chain. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide key information about the carbon skeleton. The presence of the heavy iodine atom at C-4 will have a pronounced effect on its chemical shift.
-
Pyrazole Carbons (C-3, C-4, C-5) : The C-4 carbon, directly bonded to iodine, is expected to be significantly shielded (shifted upfield) due to the "heavy atom effect," a phenomenon commonly observed for carbons bearing bromine or iodine.[6] This is a highly diagnostic signal. The C-3 and C-5 carbons will resonate in the typical aromatic region for pyrazoles, with C-5 appearing slightly more downfield due to its proximity to the N-butyl substituent.
-
N-Butyl Carbons : The chemical shifts of the butyl carbons will follow a predictable pattern, with the C-1' carbon attached to the nitrogen being the most downfield.
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~ 140.5 | C-5 | Aromatic carbon adjacent to N-butyl group. |
| ~ 133.0 | C-3 | Aromatic carbon adjacent to N2. |
| ~ 55.0 | C-4 | Carbon bearing the iodine atom; significantly shielded by the heavy atom effect. |
| ~ 50.5 | C-1' | Carbon directly attached to the pyrazole nitrogen. |
| ~ 32.5 | C-2' | Methylene carbon. |
| ~ 19.8 | C-3' | Methylene carbon. |
| ~ 13.6 | C-4' | Terminal methyl carbon. |
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) will show the molecular ion peak and characteristic fragment ions that confirm the molecular structure.
-
Molecular Ion (M⁺) : The molecular weight of this compound (C₇H₁₁IN₂) is 250.08 g/mol . The molecular ion peak is expected at m/z = 250.[7]
-
Fragmentation Pattern : The primary fragmentation pathways for N-alkyl heterocycles involve cleavage of the alkyl chain.
-
Alpha-Cleavage : The most likely initial fragmentation is the cleavage of the C2'-C3' bond (alpha to the ring system's influence), leading to the loss of a propyl radical (•C₃H₇), resulting in a prominent fragment at m/z = 207.
-
Loss of Butene : A common fragmentation for n-butyl chains is the loss of butene via a McLafferty-type rearrangement or simple cleavage, leading to a fragment corresponding to the 4-iodopyrazole cation at m/z = 194.
-
Butyl Cation : Cleavage of the N-C1' bond can generate a butyl cation ([C₄H₉]⁺) at m/z = 57.
-
Table 3: Predicted Major Mass Spectrometry Fragments
| m/z | Predicted Fragment | Fragmentation Pathway |
|---|---|---|
| 250 | [C₇H₁₁IN₂]⁺ | Molecular Ion (M⁺) |
| 207 | [M - C₃H₇]⁺ | Loss of propyl radical (alpha-cleavage) |
| 194 | [C₃H₃IN₂]⁺ | Loss of butene (C₄H₈) |
| 57 | [C₄H₉]⁺ | Butyl cation |
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule.
Table 4: Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Vibration Type | Intensity | Rationale |
|---|---|---|---|
| 3140 - 3100 | C-H Stretch | Medium | Aromatic C-H stretches on the pyrazole ring. |
| 2960 - 2870 | C-H Stretch | Strong | Aliphatic C-H stretches of the n-butyl group. |
| ~ 1540 | C=N Stretch | Medium | Pyrazole ring stretching vibration. |
| ~ 1465 | C-H Bend | Medium | Methylene (scissoring) bend of the butyl group. |
| ~ 1380 | C-H Bend | Medium | Methyl (symmetric) bend of the butyl group. |
| 600 - 500 | C-I Stretch | Weak | Carbon-Iodine bond stretch (often weak and in the far IR region). |
Conclusion
The structural elucidation of this compound is readily achievable through a combination of standard spectroscopic techniques. This guide provides a robust, predicted dataset that serves as a valuable reference for scientists engaged in its synthesis and application. The key identifying features are the two distinct aromatic singlets in the ¹H NMR spectrum, the heavily shielded C-4 signal in the ¹³C NMR spectrum (~55 ppm), a molecular ion at m/z 250 in the mass spectrum, and the characteristic aliphatic and aromatic C-H stretching bands in the IR spectrum. This comprehensive analysis ensures high confidence in the identity and purity of this important synthetic intermediate, facilitating its effective use in drug discovery and development pipelines.
References
- Arkat USA, Inc. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.
- Zora, M., et al. (2011). Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. The Journal of Organic Chemistry, 76(17), 7088–7095.
- PubChem. 4-Iodopyrazole. National Center for Biotechnology Information.
- Jasiński, M., et al. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(22), 16909-16918.
- Zhang, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025.
- Lunn, G. & Sansone, E. B. (2012).
- MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101.
Sources
- 1. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Iodopyrazole(3469-69-0) 1H NMR [m.chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]
Introduction: The Structural Significance of 1-butyl-4-iodo-1H-pyrazole
An In-depth Technical Guide to the NMR Analysis of 1-butyl-4-iodo-1H-pyrazole
This compound is a key heterocyclic building block in modern medicinal chemistry and materials science. The pyrazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its diverse biological activities[1][2]. The specific substitution pattern of this molecule—a butyl group at the N1 position and an iodine atom at the C4 position—renders it a highly versatile intermediate for synthetic transformations. The butyl group modulates lipophilicity and solubility, while the iodo-substituent provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the construction of complex molecular architectures[3][4].
Given its role as a precursor, unambiguous structural verification is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, providing precise insights into the molecule's electronic environment, connectivity, and stereochemistry. This guide offers a comprehensive, field-proven approach to the complete NMR analysis of this compound, moving from theoretical prediction to advanced 2D structural elucidation.
Part 1: Theoretical NMR Prediction - A Framework for Analysis
Before any experiment, a robust theoretical framework is essential. By analyzing the molecular structure, we can predict the expected ¹H and ¹³C NMR spectra. This predictive step is crucial as it transforms the analysis from a simple data collection exercise into a hypothesis-driven verification process.
Molecular Structure and Atom Numbering
To ensure clarity, we will use the standard IUPAC numbering for the pyrazole ring and alphabetical notation for the butyl chain.
Caption: Numbering scheme for this compound.
¹H NMR Spectrum: Predicted Chemical Shifts and Coupling
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring protons and the butyl chain protons.
-
Pyrazole Protons (H3 and H5): The pyrazole ring features two aromatic protons. Due to the substitution at the N1 and C4 positions, there are no adjacent protons to couple with. Therefore, both H3 and H5 are expected to appear as sharp singlets.
-
H5: This proton is adjacent to the N1-butyl group. It is generally observed slightly downfield compared to H3.
-
H3: This proton is adjacent to the second nitrogen (N2).
-
The presence of the electron-withdrawing iodine atom at C4 will influence the electronic environment, typically causing a downfield shift for the adjacent ring protons compared to unsubstituted pyrazole[5][6].
-
-
Butyl Chain Protons (Hα, Hβ, Hγ, Hδ): The four sets of protons on the butyl chain will exhibit predictable splitting patterns due to vicinal (three-bond) coupling (³JHH)[7][8].
-
Hα (-CH₂-): These protons are directly attached to the pyrazole nitrogen (N1). This proximity to the electronegative heteroaromatic ring will cause the most significant downfield shift among the butyl protons. They will be split by the two Hβ protons, appearing as a triplet.
-
Hβ (-CH₂-): These protons are coupled to both Hα (2 protons) and Hγ (2 protons). According to the n+1 rule, they are expected to appear as a multiplet, likely a sextet or pentet.
-
Hγ (-CH₂-): Similarly, these protons are coupled to Hβ (2 protons) and Hδ (3 protons), also resulting in a multiplet, likely a sextet.
-
Hδ (-CH₃): This terminal methyl group is coupled to the two Hγ protons and will appear as a distinct triplet, being the most upfield signal in the spectrum.
-
¹³C NMR Spectrum: Predicted Chemical Shifts
The proton-decoupled ¹³C NMR spectrum will show six distinct signals: three for the pyrazole ring carbons and four for the butyl chain carbons.
-
Pyrazole Carbons (C3, C4, C5):
-
C4: The most characteristic signal is that of the carbon bearing the iodine atom. Due to the "heavy atom effect," this carbon resonance is shifted significantly upfield compared to an unsubstituted C4 carbon. Its chemical shift is a key diagnostic marker.
-
C3 and C5: These carbons will resonate in the typical aromatic region for pyrazoles. Their exact shifts are influenced by the N-butyl substituent[9].
-
-
Butyl Chain Carbons (Cα, Cβ, Cγ, Cδ):
-
Cα: Directly attached to the nitrogen, this will be the most downfield of the aliphatic carbons.
-
Cβ, Cγ, Cδ: The chemical shifts will progressively decrease (move upfield) as the distance from the electronegative pyrazole ring increases[10].
-
Part 2: Experimental Protocol - A Self-Validating Workflow
This section details a robust protocol for acquiring high-quality NMR data. The causality behind each step is explained to ensure scientific integrity.
Step 1: Sample Preparation
The quality of the final spectrum is dictated by the quality of the sample preparation. A homogenous solution free of particulate matter is critical for achieving sharp lines and high resolution[11].
Methodology:
-
Mass Measurement: Accurately weigh 5-10 mg of this compound.
-
Causality: This concentration range provides an excellent signal-to-noise ratio for both ¹H and ¹³C experiments on modern spectrometers without promoting intermolecular aggregation that could broaden signals[12].
-
-
Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Causality: Deuterated solvents are essential to prevent the large proton signal of the solvent from overwhelming the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring stability over long experiments[13][14]. CDCl₃ is a common choice for its volatility and ability to dissolve many organic compounds.
-
-
Dissolution & Transfer: Prepare the solution in a small, clean vial. Once fully dissolved, transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette, potentially with a small cotton plug to filter any particulates.
-
Causality: Preparing the sample in a secondary vial and filtering upon transfer prevents any solid impurities from entering the NMR tube, which would disrupt the magnetic field homogeneity and degrade spectral resolution[15]. The sample height should be optimal for the spectrometer's probe, typically around 4-5 cm[14].
-
-
Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal reference (0 ppm). However, modern spectrometers can accurately reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H).
-
Causality: A consistent chemical shift reference is vital for comparing spectra. Using the residual solvent peak is often preferred for convenience and to avoid adding a potentially reactive substance to the sample[12].
-
Step 2: Data Acquisition
The following workflow outlines the acquisition of a standard set of 1D and 2D NMR experiments for complete structural elucidation.
Caption: Standard NMR workflow for structural elucidation.
Methodology:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the number of unique protons, their chemical shifts, splitting patterns, and integration (proton count).
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. This reveals the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to[16][17].
-
Causality: This is the most reliable method for unambiguously assigning each proton to its corresponding carbon. It provides direct ¹JCH connectivity information, confirming, for example, which proton signal at ~4 ppm corresponds to the Cα carbon of the butyl chain.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH)[18][19].
-
Causality: HMBC is the cornerstone of structural confirmation. It reveals the molecular skeleton's connectivity. For this compound, a key correlation would be from the Hα protons of the butyl chain to the C5 and C3 carbons of the pyrazole ring, definitively proving the point of attachment.
-
Part 3: Data Analysis and Structural Verification
Expected Data Summary
The following table summarizes the predicted NMR data for this compound in CDCl₃. Actual values may vary slightly based on concentration and spectrometer frequency.
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| δ (ppm) | Multiplicity | |
| H3 / C3 | ~7.5 - 7.7 | s |
| H5 / C5 | ~7.4 - 7.6 | s |
| C4-I | - | - |
| Hα / Cα | ~4.1 - 4.3 | t |
| Hβ / Cβ | ~1.8 - 2.0 | m |
| Hγ / Cγ | ~1.3 - 1.5 | m |
| Hδ / Cδ | ~0.9 - 1.0 | t |
s = singlet, t = triplet, m = multiplet
Interpreting 2D Correlation Data
The final step is to integrate the 1D and 2D data to build a complete, self-validated structural picture.
Caption: Key 2D NMR correlations for structure verification.
-
HSQC Analysis: Each proton signal will show a single cross-peak to a carbon signal, confirming the direct H-C attachments outlined in the table above.
-
HMBC Analysis: The crucial connectivities are revealed:
-
The Hα protons will show cross-peaks to Cβ , C5 , and potentially C3 . The correlation to C5 is definitive proof of the N1-alkylation site.
-
The H5 proton will show correlations to C4 and C3 , confirming its position on the ring.
-
The H3 proton will show correlations to C5 and C4 , likewise confirming its position.
-
Within the butyl chain, protons will show correlations to carbons two and three bonds away, confirming the linear alkyl structure (e.g., Hδ correlates to Cγ and Cβ).
-
By systematically applying this workflow, from theoretical prediction through advanced 2D NMR analysis, a researcher can achieve an unambiguous and robust structural confirmation of this compound, ensuring the integrity of subsequent research and development activities.
References
- Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Scribd. (n.d.). NMR Sample Preparation Guide.
- Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility.
- Kumpins, V. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(vi), 54-71.
- Doyle, M. J. et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682.
- Begtrup, M. et al. (1990). On the tautomerism of pyrazolones: The geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool. Magnetic Resonance in Chemistry, 28(8), 725-731.
- Silva, A. M. S. et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. University of Aveiro.
- SpectraBase. (2026). 4-Iodo-1H-pyrazole. John Wiley & Sons, Inc.
- Synnovator. (n.d.). Applications of 4-Iodo-1-benzyl-1H-pyrazole in Research.
- ResearchGate. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Claramunt, R. M. et al. (2001). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Journal of the Chemical Society, Perkin Transactions 2, (1), 82-89.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- NPTEL-NOC IITM. (2013, July 8). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry [Video]. YouTube.
- ResearchGate. (n.d.). Crucial chemical shifts of 1 in solid state and in different solvents.
- Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
- Nanalysis. (2019, October 15). 2D NMR Experiments - HETCOR.
- University of Wisconsin-Madison. (n.d.). 2D NMR FOR THE CHEMIST.
- ResearchGate. (n.d.). Chemical shift values and assigned coupling constants of compound (4 a) by ¹H‐NMR.
- National Center for Biotechnology Information. (n.d.). 4-Iodopyrazole. PubChem.
- National Institutes of Health. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- Wikipedia. (n.d.). J-coupling.
- Chemistry LibreTexts. (2023). J-Coupling (Scalar).
- Zhang, Y. et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 7(1), 1-32.
- Weizmann Institute of Science. (n.d.). V J-Coupling.
- Doc Brown's Chemistry. (n.d.). The Carbon-13 13C NMR spectrum of 1-iodobutane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. J-coupling - Wikipedia [en.wikipedia.org]
- 8. weizmann.ac.il [weizmann.ac.il]
- 9. limbach.userpage.fu-berlin.de [limbach.userpage.fu-berlin.de]
- 10. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. organomation.com [organomation.com]
- 12. scribd.com [scribd.com]
- 13. depts.washington.edu [depts.washington.edu]
- 14. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 15. publish.uwo.ca [publish.uwo.ca]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 2D NMR Experiments - HETCOR — Nanalysis [nanalysis.com]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 19. youtube.com [youtube.com]
An In-depth Technical Guide to the Synthesis and Characterization of 1-Butyl-4-iodo-1H-pyrazole
Prepared for: Researchers, Scientists, and Drug Development Professionals From the desk of: Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive overview of 1-butyl-4-iodo-1H-pyrazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. We delve into a robust synthetic protocol, detailed spectroscopic characterization, chemical reactivity, and essential safety protocols. The pyrazole core is a privileged scaffold in drug discovery, and functionalized analogues such as this serve as versatile building blocks for creating complex molecular architectures. This document is designed to equip researchers with the practical and theoretical knowledge required to effectively synthesize, characterize, and utilize this compound in their research and development endeavors.
Introduction: The Significance of Functionalized Pyrazoles
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2][3] The pyrazole moiety is a core component in several blockbuster drugs, such as the COX-2 inhibitor Celebrex and the erectile dysfunction treatment Viagra, underscoring its importance as a pharmacophore.[1][4]
The introduction of a halogen, specifically iodine, at the C4 position of the pyrazole ring dramatically enhances its synthetic utility. The carbon-iodine bond serves as a versatile functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, and Buchwald-Hartwig).[5][6] The N1-butyl substituent provides increased lipophilicity compared to an unsubstituted pyrazole, a property often tuned to improve pharmacokinetic profiles in drug candidates. Therefore, this compound represents a strategically important building block for accessing novel and diverse libraries of potential therapeutic agents.
Synthesis and Purification
The most direct and reliable synthesis of this compound involves the N-alkylation of commercially available 4-iodo-1H-pyrazole. This approach ensures complete regioselectivity at the N1 position under standard conditions.
Synthetic Pathway Diagram
Caption: N-alkylation of 4-iodopyrazole to yield the target compound.
Experimental Protocol: N-Alkylation
This protocol is designed as a self-validating system, where successful synthesis is confirmed by subsequent purification and comprehensive spectroscopic analysis.
-
Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodo-1H-pyrazole (10.0 g, 51.5 mmol).
-
Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF, 100 mL) to dissolve the starting material. Add finely ground potassium carbonate (K₂CO₃, 14.2 g, 103 mmol, 2.0 equiv.).
-
Insight: DMF is an excellent polar aprotic solvent for this SNAr-type reaction, facilitating the dissolution of both the pyrazole and the base. K₂CO₃ is a sufficiently strong base to deprotonate the pyrazole's N-H, forming the nucleophilic pyrazolide anion, while being easy to handle and remove post-reaction.
-
-
Alkylating Agent Addition: Add 1-bromobutane (6.7 mL, 8.5 g, 62.0 mmol, 1.2 equiv.) to the stirring suspension at room temperature.
-
Insight: A slight excess of the alkylating agent is used to ensure the complete consumption of the limiting 4-iodopyrazole starting material.
-
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Workup: Cool the mixture to room temperature. Pour the reaction mixture into ice-cold water (300 mL) and extract with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 0% to 20%) as the eluent.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil or low-melting solid.
Spectroscopic Characterization
Full characterization using multiple spectroscopic techniques is essential to confirm the structure and purity of the synthesized compound. The following data are predicted based on the analysis of structurally similar compounds.[7][8][9]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules.
| ¹H NMR Data (Predicted, 400 MHz, CDCl₃) | ¹³C NMR Data (Predicted, 100 MHz, CDCl₃) |
| Chemical Shift (δ, ppm) | Assignment |
| 7.55 (s, 1H) | Pyrazole H5 |
| 7.48 (s, 1H) | Pyrazole H3 |
| 4.10 (t, J = 7.2 Hz, 2H) | N-CH ₂-(CH₂)₂-CH₃ |
| 1.85 (quint, J = 7.4 Hz, 2H) | N-CH₂-CH ₂-CH₂-CH₃ |
| 1.35 (sext, J = 7.5 Hz, 2H) | N-(CH₂)₂-CH ₂-CH₃ |
| 0.95 (t, J = 7.4 Hz, 3H) | N-(CH₂)₃-CH ₃ |
-
¹H NMR Interpretation: The two singlets in the aromatic region (δ 7.4-7.6) are characteristic of the H3 and H5 protons on the pyrazole ring. The butyl group displays its classic signature: a triplet for the N-CH₂ group, two overlapping multiplets for the two internal methylene groups, and an upfield triplet for the terminal methyl group.
-
¹³C NMR Interpretation: The C4 carbon directly attached to the iodine atom is expected to appear at a significantly upfield chemical shift (around 62 ppm) due to the heavy atom effect. The other two pyrazole carbons (C3 and C5) appear in the typical aromatic region. The four distinct signals in the aliphatic region confirm the presence of the n-butyl chain.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| Mass Spectrometry Data (Predicted, ESI+) | |
| m/z (Mass-to-Charge Ratio) | Assignment |
| 251.00 | [M+H]⁺ (Molecular Ion + Proton) |
| 250.00 | [M]⁺ (Molecular Ion) |
| 194.03 | [M - C₄H₈]⁺ (Loss of butene) |
| 126.90 | [I]⁺ |
-
Interpretation: The mass spectrum is expected to show a prominent molecular ion peak at m/z 250, corresponding to the molecular formula C₇H₁₁IN₂.[7] The presence of iodine's single stable isotope (¹²⁷I) results in a clean isotopic pattern for the molecular ion. Common fragmentation pathways would include the loss of the butyl group or parts thereof.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Infrared (IR) Spectroscopy Data (Predicted) | |
| Frequency (cm⁻¹) | Vibrational Mode Assignment |
| 3120-3150 | Aromatic C-H Stretch (pyrazole ring) |
| 2960, 2930, 2870 | Aliphatic C-H Stretch (butyl group) |
| 1530-1550 | C=N Stretch (pyrazole ring) |
| 1460-1490 | C=C Stretch (pyrazole ring) |
| ~1250 | C-N Stretch |
-
Interpretation: The spectrum will be dominated by strong C-H stretching bands from the butyl group below 3000 cm⁻¹. Weaker aromatic C-H stretches from the pyrazole ring are expected just above 3000 cm⁻¹. The characteristic ring stretching vibrations (C=N, C=C) confirm the presence of the pyrazole core.[10][11]
Physicochemical and Reactivity Profile
-
Appearance: White to pale yellow solid or oil.[7]
-
Molecular Weight: 250.08 g/mol .[7]
-
Molecular Formula: C₇H₁₁IN₂.[7]
-
Stability: The compound is stable under normal laboratory conditions. It should be stored in a cool, dry, and well-ventilated area, protected from light to maintain its integrity.[7] Strong oxidizing agents should be avoided.[12]
-
Reactivity: The C4-I bond is the primary site of reactivity. It readily participates in various cross-coupling reactions, making it an invaluable precursor for synthesizing more complex, substituted pyrazoles. Copper-catalyzed coupling reactions with alcohols have also been demonstrated for 4-iodopyrazoles.[5][13]
Characterization Workflow
The following diagram outlines the logical flow from synthesis to a fully characterized and validated final product.
Caption: A standard workflow for the synthesis, purification, and characterization of this compound.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed. The following information is based on data for structurally related iodo-pyrazoles.[14][15][16]
| Hazard Class | Statement |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. |
| H315: Causes skin irritation. | |
| H319: Causes serious eye irritation. | |
| H335: May cause respiratory irritation. | |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or a fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a refrigerator.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a synthetically valuable intermediate whose characterization relies on a combination of modern spectroscopic techniques. This guide provides the necessary protocols and interpretive insights for its successful synthesis and validation. Its strategic importance lies in the dual features of a lipophilic N-alkyl chain and a synthetically versatile C-I bond, making it a powerful tool for medicinal chemists and researchers in drug discovery programs aiming to explore the rich chemical space of pyrazole derivatives.
References
- Smolecule. (2023). 1-tert-butyl-4-iodo-1H-pyrazole.
- Desai, N. C., et al. (2016). Recent applications of pyrazole and its substituted analogs. International Journal of Applied Research, 2(9), 461-469.
- Journal of the Chemical Society B. (n.d.). A vibrational assignment for pyrazole. RSC Publishing.
- Abdel-Wahab, B. F., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(9), 2443.
- Kumar, R., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.
- Asati, V., & Sharma, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(24), 8708.
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
- Sharma, D., et al. (2021). Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. Journal of Pharmaceutical Research International, 33(46A), 426-447.
- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Sigma-Aldrich. (n.d.). tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate.
- Naji A. Abood, et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Benchchem. (n.d.). Technical Support Center: 4-Iodopyrazole Reactions.
- ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2....
- Ambeed.com. (n.d.). 121669-70-3 | 1-Boc-4-iodopyrazole.
- Finar, I. L., & Rackham, D. M. (1968). Spectroscopic studies of some 1-phenylpyrazole derivatives. Journal of the Chemical Society B: Physical Organic, 211-218.
- ProQuest. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- Fisher Scientific. (n.d.). Safety Data Sheet - 4-Iodopyrazole.
- Benchchem. (n.d.). Stability of 4-iodopyrazole under different reaction conditions.
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- CymitQuimica. (n.d.). 4-Iodo-1H-pyrazole Safety Data Sheet.
- Benchchem. (2025). A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Semantic Scholar. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. jocpr.com [jocpr.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - ProQuest [proquest.com]
- 14. tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to 1-tert-butyl-4-iodo-1H-pyrazole (CAS Number: 1354705-41-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-tert-butyl-4-iodo-1H-pyrazole (CAS No. 1354705-41-1), a halogenated pyrazole derivative with potential applications in medicinal chemistry and organic synthesis. While specific research on this compound is limited, this document synthesizes available data on its physicochemical properties, synthesis, and characterization. Furthermore, by examining the well-documented biological activities of related pyrazole-based compounds, this guide offers insights into its potential pharmacological applications and mechanisms of action. This paper aims to serve as a foundational resource for researchers interested in exploring the therapeutic and synthetic utility of this molecule.
Introduction
Pyrazole and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their wide-ranging pharmacological activities.[1][2][3] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[4] The introduction of various substituents onto the pyrazole ring allows for the fine-tuning of its biological and chemical properties. 1-tert-butyl-4-iodo-1H-pyrazole is a distinct member of this family, featuring a sterically bulky tert-butyl group at the N1 position and an iodine atom at the C4 position. These structural features are anticipated to significantly influence its reactivity, selectivity, and biological interactions. This guide delves into the known characteristics of this compound and explores its potential based on the broader understanding of substituted pyrazoles.
Physicochemical Properties
1-tert-butyl-4-iodo-1H-pyrazole is a white to yellow solid with the molecular formula C₇H₁₁IN₂ and a molecular weight of 250.08 g/mol .[1] The presence of the tert-butyl group imparts a degree of lipophilicity and steric hindrance, while the iodo-substituent introduces a halogen that can participate in various chemical reactions, including nucleophilic substitution.[5]
| Property | Value | Source |
| CAS Number | 1354705-41-1 | [1][5] |
| IUPAC Name | 1-tert-butyl-4-iodopyrazole | [1] |
| Synonyms | 1-(1,1-Dimethylethyl)-4-iodo-1H-pyrazole, 1-tert-Butyl-4-iodo-1H-pyrazole | [5] |
| Molecular Formula | C₇H₁₁IN₂ | [1][5] |
| Molecular Weight | 250.08 g/mol | [1] |
| Appearance | White to yellow solid | [1] |
| SMILES | CC(C)(C)N1C=C(C=N1)I | [1] |
| InChI Key | ZSBPKSWLKACLRO-UHFFFAOYSA-N | [1][5] |
Synthesis and Characterization
The synthesis of 1-tert-butyl-4-iodo-1H-pyrazole can be approached through several synthetic strategies, primarily involving the modification of a pre-existing pyrazole ring.
Synthetic Pathways
Two common approaches for the synthesis of N-substituted pyrazoles are:
-
Direct N-alkylation of 4-iodopyrazole: This involves the reaction of 4-iodopyrazole with a tert-butylating agent.
-
Iodination of 1-tert-butyl-1H-pyrazole: This involves the electrophilic iodination of a pre-formed N-tert-butylpyrazole ring.
A prevalent method for the introduction of the tert-butyl group onto a pyrazole ring involves the use of di-tert-butyl dicarbonate (Boc)₂O in the presence of a base like triethylamine.[5] While this typically forms a Boc-protected pyrazole, which is a carbamate, direct N-tert-butylation can also be achieved under different conditions or with alternative reagents.
Illustrative Synthetic Protocol: N-Boc Protection of 4-Iodopyrazole
This protocol describes the synthesis of a related compound, tert-butyl 4-iodo-1H-pyrazole-1-carboxylate, which can be a precursor or share similar synthetic steps.
Step-by-Step Methodology:
-
To a solution of 4-iodo-1H-pyrazole (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane, add di-tert-butyl dicarbonate (1.2 equivalents) at room temperature.
-
Stir the reaction mixture overnight.
-
Wash the dichloromethane solution with a saturated sodium bicarbonate solution and then with deionized water.
-
Dry the organic layer with anhydrous sodium sulfate and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from n-hexane to yield the N-Boc protected 4-iodopyrazole.[5]
Characterization:
The structure of the synthesized compound and its intermediates can be confirmed using various spectroscopic techniques:
-
¹H NMR: The proton NMR spectrum would show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the upfield region. The protons on the pyrazole ring would appear as distinct signals in the aromatic region.[5][6]
-
¹³C NMR: The carbon NMR spectrum would show characteristic peaks for the carbons of the tert-butyl group and the pyrazole ring.[5]
-
Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound.[1]
Potential Biological Activities and Mechanism of Action (Inferred)
While no specific biological data for 1-tert-butyl-4-iodo-1H-pyrazole has been published, the extensive research on related pyrazole derivatives allows for informed speculation on its potential therapeutic applications.
Anti-inflammatory and Analgesic Potential
Pyrazole derivatives are well-established as anti-inflammatory and analgesic agents.[2][3] For instance, celecoxib, a selective COX-2 inhibitor, features a pyrazole core. The anti-inflammatory effects of pyrazole compounds are often attributed to their ability to modulate inflammatory pathways.[7] The presence of the bulky tert-butyl group and the iodine atom in 1-tert-butyl-4-iodo-1H-pyrazole could influence its binding affinity and selectivity for enzymes involved in inflammation, such as cyclooxygenases.
Anticancer Activity
Numerous pyrazole derivatives have been investigated for their potential as anticancer agents.[1] Their mechanisms of action are diverse and can involve the inhibition of kinases, modulation of cell cycle progression, and induction of apoptosis. The specific substitution pattern of 1-tert-butyl-4-iodo-1H-pyrazole may confer unique interactions with biological targets relevant to cancer therapy.
Antimicrobial and Antifungal Properties
The pyrazole scaffold is also found in various antimicrobial and antifungal agents.[2][3] The incorporation of a halogen, such as iodine, can enhance the antimicrobial activity of heterocyclic compounds. Therefore, 1-tert-butyl-4-iodo-1H-pyrazole warrants investigation for its potential efficacy against bacterial and fungal pathogens.
Enzyme Inhibition
Substituted pyrazoles are known to be effective enzyme inhibitors. A notable example is the inhibition of alcohol dehydrogenase (ADH) by 4-substituted pyrazoles.[1] The iodine at the 4-position in 1-tert-butyl-4-iodo-1H-pyrazole makes it a candidate for investigation as an inhibitor of ADH or other enzymes.
Safety and Handling
Future Directions
1-tert-butyl-4-iodo-1H-pyrazole represents an under-explored molecule with significant potential. Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a detailed, optimized synthetic protocol and comprehensive characterization data.
-
Biological Screening: A broad-based screening of the compound against various biological targets, including cancer cell lines, microbial strains, and a panel of enzymes, is warranted.
-
Mechanism of Action Studies: Should biological activity be identified, further studies to elucidate the specific mechanism of action and signaling pathways involved will be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to establish a clear SAR and optimize for potency and selectivity.
Conclusion
1-tert-butyl-4-iodo-1H-pyrazole is a halogenated N-substituted pyrazole with physicochemical properties that make it an interesting candidate for further investigation in medicinal chemistry and organic synthesis. While direct biological data is currently lacking, the well-established and diverse pharmacological activities of the pyrazole scaffold suggest that this compound may possess valuable therapeutic properties. This technical guide provides a foundational understanding of its synthesis, characterization, and potential applications, serving as a catalyst for future research into this promising molecule.
References
- Coolpharm. 1354705-41-1. [Link]
- MDPI. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
- Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- National Institutes of Health. (2021). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]
- ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. [Link]
- National Institutes of Health. (2021, May 10).
- National Institutes of Health. Current status of pyrazole and its biological activities. [Link]
- ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
- 6. mdpi.com [mdpi.com]
- 7. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Regioselective Iodination of 1-Butyl-1H-pyrazole
This guide provides an in-depth exploration of the synthetic strategies for the regioselective iodination of 1-butyl-1H-pyrazole. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the underlying mechanistic principles and offers detailed, field-proven experimental protocols. The focus is on providing a practical and scientifically rigorous resource for the synthesis of 1-butyl-4-iodo-1H-pyrazole, a versatile building block in modern medicinal chemistry.
Introduction: The Strategic Value of Iodinated Pyrazoles
The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its derivatives exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5] The strategic introduction of an iodine atom onto the pyrazole ring, particularly at the C4 position, dramatically enhances its synthetic utility.[1][6] This transformation provides a crucial handle for diversification through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the construction of complex molecular architectures and facilitating structure-activity relationship (SAR) studies.[1][7][8]
This compound, the subject of this guide, is a key intermediate for synthesizing targeted therapeutics, including kinase inhibitors that modulate critical cellular signaling pathways often dysregulated in diseases like cancer.[1] This guide will provide the necessary theoretical foundation and practical protocols to empower researchers to confidently and efficiently synthesize this valuable compound.
Mechanistic Principles: Understanding Regioselectivity
The iodination of 1-butyl-1H-pyrazole is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The high regioselectivity observed, with iodination occurring almost exclusively at the C4 position, is a direct consequence of the electronic properties of the pyrazole nucleus.[7]
The N1-butyl group and the inherent electronics of the pyrazole ring direct the electrophilic attack to the C4 position, which is the most nucleophilic carbon atom. The reaction proceeds through a Wheland intermediate (also known as a sigma-complex), where the electrophilic iodine species (I⁺) attaches to the C4 carbon.[9] Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the 4-iodo-pyrazole product.
Caption: Mechanism of electrophilic iodination at the C4 position of the pyrazole ring.
Synthetic Methodologies for Iodination
Several reliable methods have been developed for the iodination of pyrazoles. The choice of method often depends on factors such as substrate sensitivity, desired reaction scale, and considerations for green chemistry. We will explore three robust protocols for the synthesis of this compound.
Method A: Iodine and Iodic Acid (I₂/HIO₃)
This is a powerful and efficient method for the iodination of a wide range of pyrazoles. Iodic acid (HIO₃) acts as a strong oxidizing agent, converting molecular iodine (I₂) into a potent electrophilic iodine species in situ. This system is particularly effective and often results in high yields and clean conversions.[10][11]
Method B: N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild and convenient source of electrophilic iodine.[12] It is a stable, crystalline solid that is easy to handle. NIS is particularly useful for substrates that may be sensitive to the more strongly acidic or oxidative conditions of other methods. The reaction can be performed in various organic solvents, and its reactivity can be enhanced by the addition of an acid catalyst.[10][13]
Method C: Iodine and Hydrogen Peroxide (I₂/H₂O₂)
This method represents a "green" and environmentally friendly approach to iodination.[13][14] The reaction uses water as the solvent and hydrogen peroxide as the oxidant, with water being the only byproduct. This protocol is practical, cost-effective, and avoids the use of hazardous organic solvents and heavy metal oxidants.[14][15]
Comparative Analysis of Iodination Methods
| Method | Reagents | Typical Solvent | Key Advantages | Potential Considerations | Regioselectivity |
| A: I₂/HIO₃ | Iodine, Iodic Acid | Acetic Acid, CCl₄ | High potency, suitable for a wide range of pyrazoles.[10] | Use of chlorinated solvents and strong acid. | C4 |
| B: NIS | N-Iodosuccinimide | Acetonitrile, DMF | Mild conditions, easy to handle reagent.[12][13] | Higher cost of reagent compared to I₂. | C4 |
| C: I₂/H₂O₂ | Iodine, Hydrogen Peroxide | Water | Environmentally friendly, simple workup, cost-effective.[14] | Reaction times can be longer for less reactive substrates.[6] | C4 |
Experimental Protocols
The following protocols provide detailed, step-by-step procedures for the synthesis of this compound. As a self-validating system, each protocol includes reaction monitoring and purification steps to ensure the integrity of the final product.
Caption: A generalized experimental workflow for the synthesis of this compound.
Protocol A: Iodination using Iodine and Iodic Acid (I₂/HIO₃)
-
Materials: 1-butyl-1H-pyrazole, molecular iodine (I₂), iodic acid (HIO₃), acetic acid, carbon tetrachloride, water, aqueous sodium thiosulfate solution, brine, and a suitable organic solvent for extraction (e.g., dichloromethane).
-
Procedure:
-
In a round-bottom flask, dissolve 1-butyl-1H-pyrazole (1.0 eq.) in a solvent mixture of acetic acid and carbon tetrachloride.[7]
-
To this solution, add molecular iodine (I₂) and iodic acid (HIO₃).[7]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with water and transfer it to a separatory funnel.
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the combined organic layers sequentially with aqueous sodium thiosulfate solution (to quench excess iodine) and brine.[7]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
-
Protocol B: Iodination using N-Iodosuccinimide (NIS)
-
Materials: 1-butyl-1H-pyrazole, N-Iodosuccinimide (NIS), acetonitrile, saturated aqueous sodium thiosulfate solution, and ethyl acetate.
-
Procedure:
-
Dissolve 1-butyl-1H-pyrazole (1.0 eq.) in acetonitrile in a round-bottom flask.
-
Cool the solution in an ice bath (0 °C).
-
Add N-Iodosuccinimide (NIS) (1.1 - 1.5 eq.) portion-wise to the stirred solution.[13]
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.[13]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium thiosulfate solution.[13]
-
Extract the aqueous layer three times with an organic solvent like ethyl acetate.[13]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
-
Protocol C: Green Iodination using Iodine and Hydrogen Peroxide (I₂/H₂O₂)
-
Materials: 1-butyl-1H-pyrazole, iodine (I₂), 30% hydrogen peroxide (H₂O₂), and water.
-
Procedure:
-
To a stirred suspension of 1-butyl-1H-pyrazole (1.0 eq.) in water, add iodine (0.5 eq.).[6][13]
-
To this mixture, add 30% hydrogen peroxide (0.6 eq.) dropwise at room temperature.[6][13]
-
Stir the reaction mixture at room temperature. Reaction times can vary depending on the substrate.[6]
-
Monitor the reaction by TLC.
-
Upon completion, quench excess iodine with a 5% aqueous solution of sodium bisulfite.[6]
-
If the product precipitates, it can be isolated by direct filtration and washing with water.
-
If the product is not a solid, extract the mixture with an appropriate organic solvent, dry the organic layer, and purify by column chromatography.[6]
-
Safety Precautions
Working with iodine and iodinating agents requires strict adherence to safety protocols to minimize risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[16] Double-gloving is recommended when handling concentrated solutions.[17]
-
Ventilation: All procedures involving iodine and its volatile compounds should be performed in a well-ventilated chemical fume hood.[17][18] Ensure proper hood airflow before starting any work.[17]
-
Handling Iodine: Iodine is harmful if inhaled or in contact with skin and can cause serious eye irritation.[18][19] Avoid breathing iodine vapor.[19] Solid iodine should be handled with care to avoid generating dust.
-
Quenching: Always have a solution of sodium thiosulfate readily available to neutralize any spills and to quench the reaction mixtures.[17]
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and solvents, according to institutional and local regulations. Waste jugs containing iodine should contain a small amount of sodium thiosulfate solution to bind free iodine.[17]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction. | Increase reaction time, temperature, or adjust reagent stoichiometry. Ensure the oxidant is active. |
| Product loss during workup. | Ensure proper pH during extraction; perform multiple extractions with the organic solvent. | |
| Formation of Side Products | Over-iodination (di-iodination). | Use a milder iodinating agent (e.g., NIS) or carefully control the stoichiometry of the iodinating agent (use 1.0-1.1 equivalents).[15] |
| Reaction with other functional groups. | If the substrate has other sensitive groups, consider using milder conditions or protecting the susceptible groups.[15] | |
| Incomplete Reaction | Deactivated pyrazole ring. | Use a more potent iodinating system like I₂/HIO₃ or add an acid catalyst (e.g., TFA, H₂SO₄) when using NIS.[6] |
| Poor quality of reagents. | Use fresh, high-purity reagents. Ensure hydrogen peroxide solution is at the correct concentration. |
References
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (n.d.). BenchChem.
- Peculiarities of iodination of pyrazoles by iodine and iodic acid. (n.d.). INIS-IAEA.
- IODINATION SAFETY PRECAUTIONS. (n.d.). University of Michigan - Environment, Health & Safety.
- Identifying side reactions in the synthesis of iodinated pyrazoles. (n.d.). BenchChem.
- Pollock, P. M., & Cole, K. P. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. (n.d.). BenchChem.
- Iodine - SAFETY DATA SHEET. (2024). Penta chemicals.
- Iodine - SAFETY DATA SHEET. (2023).
- Student safety sheets 56 Iodine. (n.d.). CLEAPSS Science.
- Iodine-125 Handling Precautions. (n.d.).
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (n.d.). BenchChem.
- Kim, J., et al. (n.d.). Green iodination of pyrazoles with iodine/hydrogen peroxide in water. ResearchGate.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.). Arkat USA.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.).
- Electrophilic iodination: a gateway to high iodine compounds and energetic materials. (n.d.). Dalton Transactions (RSC Publishing).
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). Beilstein Journals.
- Pyrazole iodination. (2023). Chemistry Stack Exchange.
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. (n.d.).
- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega.
- Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. (n.d.).
- Some iodinated pyrazole derivatives. (n.d.). Journal of the Chemical Society C - RSC Publishing.
- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Derivatives. (n.d.). BenchChem.
- Synthesis of 4-iodopyrazoles: A Brief Review. (2015). ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH.
- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed.
- 1-tert-butyl-4-iodo-1H-pyrazole. (2023). Smolecule.
- i2/hio3 in peg-h2o: an eloquent system for direct iodination of activated arenes. (n.d.).
- Iodine‐mediated synthesis of sulfonated pyrazole derivatives. (n.d.). ResearchGate.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2015). ResearchGate.
- Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. (n.d.). Organic Syntheses.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
- Iodine-Mediated Synthesis of Novel Pyrazole Derivatives. (n.d.). ResearchGate.
- A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences.
- N-Iodosuccinimide. (n.d.). Wikipedia.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmajournal.net [pharmajournal.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]
- 10. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sciensage.info [sciensage.info]
- 12. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chemsupply.com.au [chemsupply.com.au]
- 17. ehs.umich.edu [ehs.umich.edu]
- 18. pentachemicals.eu [pentachemicals.eu]
- 19. science.cleapss.org.uk [science.cleapss.org.uk]
A-Z Guide to the Regioselective Synthesis of 4-Iodopyrazoles: Strategies, Mechanisms, and Practical Applications
Abstract
The pyrazole core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of an iodine atom at the C4 position dramatically enhances the synthetic versatility of this heterocycle, providing a crucial handle for diversification through cross-coupling reactions.[1][2][3][4][5] This in-depth technical guide provides a comprehensive overview of the primary strategies for the regioselective synthesis of 4-iodopyrazoles. We will delve into the mechanistic underpinnings of direct electrophilic iodination and electrophilic cyclization, offering field-proven insights into optimizing these transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these valuable building blocks in their synthetic endeavors.
The Strategic Importance of 4-Iodopyrazoles in Drug Discovery
The C-I bond in 4-iodopyrazoles is a key functional group for molecular elaboration, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings.[1][5] This allows for the construction of complex molecular architectures, which is essential for exploring novel chemical space in drug discovery programs.[3] The ability to selectively introduce substituents at the 4-position of the pyrazole ring is a powerful tool for structure-activity relationship (SAR) studies.
Key Synthetic Strategies for Regioselective 4-Iodination
Two primary strategies dominate the synthesis of 4-iodopyrazoles: direct electrophilic iodination of a pre-formed pyrazole ring and electrophilic cyclization of acyclic precursors. The choice of method often depends on the substitution pattern of the desired pyrazole and the availability of starting materials.
Direct Electrophilic Iodination: A Frontline Approach
Direct C-H iodination at the C4 position is the most common and straightforward method for synthesizing 4-iodopyrazoles.[1] The high regioselectivity for the C4 position is a consequence of the electronic properties of the pyrazole ring, where C4 is the most nucleophilic and thus most susceptible to electrophilic attack.[3]
Mechanism of Electrophilic Aromatic Substitution:
The reaction proceeds via a classic electrophilic aromatic substitution mechanism. An electrophilic iodine species (I+) is generated in situ from an iodine source. The electron-rich pyrazole ring then acts as a nucleophile, attacking the electrophile, preferentially at the C4 position.[3] The directing effects of substituents on the pyrazole ring play a crucial role in this regioselectivity.[3]
Common Iodinating Systems:
A variety of reagents and conditions have been developed for the direct iodination of pyrazoles. The choice of the iodinating system is critical and depends on the reactivity of the pyrazole substrate.
-
Molecular Iodine (I₂) with an Oxidant: This is a cost-effective and widely used method.[2] Oxidants such as ceric ammonium nitrate (CAN)[4][6][7][8], hydrogen peroxide (H₂O₂)[2][9][10], and iodic acid (HIO₃)[3][11] are used to generate the electrophilic iodine species. The I₂/CAN system has proven to be highly regioselective for the 4-position.[6][7][8]
-
N-Iodosuccinimide (NIS): NIS is a mild and selective iodinating agent, often preferred for sensitive substrates.[2][12][13][14] Its reactivity can be enhanced by the addition of an acid catalyst, such as trifluoroacetic acid (TFA).[8][15][16][17] NIS is known for its excellent functional group tolerance and often leads to cleaner reactions.[13]
-
Iodine Monochloride (ICl): ICl is a highly reactive and effective iodinating agent.[18] It is particularly useful for the synthesis of 1-acyl-4-iodo-1H-pyrazoles from 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles through a dehydration/iodination sequence.[18] The presence of a base like lithium carbonate is often necessary to neutralize the HCl formed during the reaction.[10]
Table 1: Comparison of Direct Iodination Methods
| Iodinating System | Key Advantages | Typical Conditions | Regioselectivity |
| I₂ / CAN | High regioselectivity, effective for trifluoromethylated pyrazoles[4][6][8] | Acetonitrile, room temperature to reflux[1][7][8] | Excellent for C4 |
| I₂ / H₂O₂ | "Green" method, water as a byproduct[9] | Water, room temperature[2][10] | High for C4 |
| N-Iodosuccinimide (NIS) | Mild conditions, good for sensitive substrates[2][13] | Acetonitrile or TFA, 0°C to 80°C[2][8] | High for C4 |
| Iodine Monochloride (ICl) | Effective for dehydration/iodination of dihydropyrazoles[18] | Dichloromethane, Li₂CO₃, room temperature[10][18] | High for C4 |
Experimental Protocol: Regioselective 4-Iodination using I₂/CAN
This protocol is adapted for the synthesis of 1-aryl-3-CF₃-4-iodopyrazoles.[1][7][8]
-
Dissolution: Dissolve the starting 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in acetonitrile (6 mL).[1]
-
Reagent Addition: Add elemental iodine (I₂) (1.3 mmol, 330 mg) to the solution, followed by the slow addition of a solution of ceric ammonium nitrate (CAN) (1.1 mmol, 603 mg) in the same solvent.[1][7]
-
Reaction: Stir the reaction mixture at reflux overnight.[1] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (15 mL).[1]
-
Quenching: Quench the reaction with a saturated aqueous solution of sodium thiosulfate.[7]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Purify the crude product by column chromatography on silica gel.[7]
Workflow for Direct Electrophilic Iodination
Caption: Generalized workflow for direct electrophilic iodination of pyrazoles.
Electrophilic Cyclization: Building the Ring and Iodinating in One Pot
Mechanism of Iodocyclization:
The reaction is initiated by the electrophilic attack of iodine on the alkyne moiety of the α,β-alkynic hydrazone. This is followed by a 5-endo-dig cyclization, where the hydrazone nitrogen attacks the resulting iodonium intermediate to form the pyrazole ring.[20] Subsequent aromatization leads to the final 4-iodopyrazole product.
Key Features of Electrophilic Cyclization:
-
Convergent Synthesis: This approach allows for the rapid construction of complex 4-iodopyrazoles from simple starting materials.
-
Good to High Yields: The iodocyclization of α,β-alkynic hydrazones typically proceeds in good to high yields.[19]
-
Broad Substrate Scope: The reaction tolerates a wide range of substituents on the alkyne and hydrazine components, including aliphatic, aromatic, and heteroaromatic groups.[19]
Experimental Protocol: Electrophilic Cyclization of an α,β-Alkynic Hydrazone
This protocol is based on the work of Zora and co-workers.[19]
-
Hydrazone Formation: Prepare the α,β-alkynic hydrazone by the condensation of the corresponding hydrazine with a propargyl aldehyde or ketone.[19]
-
Cyclization: Dissolve the α,β-alkynic hydrazone in a suitable solvent (e.g., dichloromethane).
-
Reagent Addition: Add sodium bicarbonate, followed by molecular iodine.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed.
-
Work-up and Purification: Perform an aqueous work-up and purify the product by column chromatography.
Logical Relationship between Synthetic Strategies
Caption: The two main synthetic routes to 4-iodopyrazoles.
Troubleshooting and Overcoming Challenges
While the synthesis of 4-iodopyrazoles is generally robust, certain challenges can arise.
-
Low Regioselectivity: In some cases, particularly with certain substitution patterns, a mixture of 4- and 5-iodo isomers may be obtained. Careful selection of the iodinating system and reaction conditions is crucial to maximize the yield of the desired 4-iodo isomer.[6] For instance, while CAN-mediated iodination with I₂ affords 4-iodides, treatment with n-BuLi followed by iodine trapping produces 5-iodo derivatives exclusively.[4][8][21]
-
Over-iodination: The formation of di- or tri-iodinated products can occur, especially with highly activated pyrazole rings.[7] This can be minimized by carefully controlling the stoichiometry of the iodinating agent and the reaction time.[6][7]
-
Substrate Reactivity: Less reactive (electron-deficient) pyrazoles may require more forceful iodinating conditions, such as the use of NIS in strong acid or higher reaction temperatures.[15] Conversely, highly reactive (electron-rich) pyrazoles may be prone to side reactions, necessitating milder conditions.
Conclusion
The regioselective synthesis of 4-iodopyrazoles is a cornerstone of modern medicinal chemistry and drug development. The methods of direct electrophilic iodination and electrophilic cyclization provide reliable and versatile routes to these important building blocks. A thorough understanding of the underlying mechanisms and the careful selection of reagents and reaction conditions are paramount to achieving high yields and regioselectivity. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize 4-iodopyrazoles for their specific applications.
References
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem.
- Synthesis of 4-iodopyrazoles: A Brief Review - ResearchG
- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
- Synthesis of pyrazoles via electrophilic cycliz
- Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid.
- identifying side reactions in the synthesis of iodin
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
- Electrooxidation Is a Promising Approach to Functionaliz
- Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC - NIH.
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem.
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water - ResearchG
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- ChemInform Abstract: Synthesis of Highly Substituted 4-Iodopyrazole N-Oxides and Pyrazoles from Propargylamines.
- An In-depth Technical Guide to the Synthesis of 4-Iodopyrazole Deriv
- Electrophilic iodination: a gateway to high iodine compounds and energetic materials - Dalton Transactions (RSC Publishing).
- Electrosynthesis of 4-iodopyrazole and its derivatives - ResearchG
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN - Beilstein Journals.
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions - PubMed.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - ark
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Publishing.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI.
- (PDF)
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC - PubMed Central.
- Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations | Organic Letters - ACS Public
- Application Notes and Protocols: 4-Iodopyrazole in C
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - NIH.
- N-Iodosuccinimide - Wikipedia.
- N-Iodosuccinimide in Halogenation Reactions: Unlocking Selectivity in Pharma Synthesis.
- Iodination Using N-Iodosuccinimide (NIS) - Common Organic Chemistry.
- Synthesis of iodopyrazoles 54.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH.
- Synthesis of Pyrazoles via Electrophilic Cycliz
- N-Iodosuccinimide (NIS) - Organic Chemistry Portal.
- 1.2: Cycloaddition Reactions - Chemistry LibreTexts.
- Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Form
- Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs - MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 13. calibrechem.com [calibrechem.com]
- 14. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 18. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis of pyrazoles via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.rsc.org [pubs.rsc.org]
1-butyl-4-iodo-1H-pyrazole discovery and history
An In-depth Technical Guide to 1-Butyl-4-iodo-1H-pyrazole: Synthesis, Properties, and Applications
Introduction
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and rigid structure allow it to serve as a versatile pharmacophore, engaging with a wide range of biological targets.[2][3] The strategic functionalization of the pyrazole ring is paramount in drug discovery, and the introduction of a halogen, particularly iodine, at the 4-position creates a highly valuable synthetic handle.[1][4] This iodo-group serves as a linchpin for various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.[1][2]
This guide focuses on this compound, a representative member of this critical class of building blocks. While a singular "discovery" event for this specific molecule is not prominent in the literature, its history is intrinsically linked to the broader development of pyrazole synthesis and halogenation techniques. We will explore the foundational methodologies for its synthesis, the causality behind experimental choices, and its application as a versatile intermediate in the development of novel therapeutic agents.
Part 1: Synthesis of the this compound Core
The synthesis is logically approached in two primary stages: the formation of the N-alkylated pyrazole ring, followed by regioselective iodination at the C4 position. The C4 position is electronically favored for electrophilic substitution due to the electronic properties of the pyrazole ring.[1]
Stage 1: Formation of the 1-Butyl-1H-pyrazole Scaffold
The most fundamental and widely adopted method for constructing the pyrazole ring is the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine.[3][5] In the case of 1-butyl-1H-pyrazole, this involves the reaction of butylhydrazine with a suitable three-carbon building block. This reaction proceeds via a cyclocondensation mechanism, yielding the stable five-membered heterocyclic ring.
Stage 2: Regioselective C4-Iodination
Once the 1-butyl-1H-pyrazole core is obtained, the subsequent step is the introduction of the iodine atom. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity for the C4 position and to achieve a high yield.[6] Several robust methods have been developed, each with specific advantages.
This is a cost-effective and common approach that generates a more potent electrophilic iodine species in situ.[1] The oxidant is necessary to convert molecular iodine (I₂) into a more reactive electrophile (e.g., I⁺).
-
Causality & Experimental Insight : For many standard pyrazole substrates, molecular iodine alone is not electrophilic enough to achieve efficient iodination.[6] An oxidant is required to facilitate the reaction.
-
Hydrogen Peroxide (H₂O₂) : This offers a "green" and environmentally benign option, as the primary byproduct is water.[1][7] It is effective for a range of pyrazole derivatives.
-
Ceric Ammonium Nitrate (CAN) : CAN is a powerful single-electron oxidant that is particularly effective for less reactive or electron-deficient pyrazoles, such as those bearing trifluoromethyl groups.[7][8] The reaction often requires heating to proceed to completion.[8]
-
N-Iodosuccinimide (NIS) is a widely used, mild, and efficient source of electrophilic iodine.[1][6] It is often the reagent of choice for substrates that may be sensitive to harsher oxidative conditions.
-
Causality & Experimental Insight : NIS provides a more controlled release of the iodinating species. For pyrazoles that are particularly electron-deficient, the reaction can be accelerated by the addition of an acid catalyst, such as trifluoroacetic acid (TFA), and by heating.[6][8] The acid protonates the succinimide nitrogen, further polarizing the N-I bond and increasing the electrophilicity of the iodine.
The overall synthetic workflow from starting materials to the final product is a two-step process that is adaptable to scale-up.
Caption: General workflow for the synthesis of this compound.
Part 2: The Pivotal Role in Drug Discovery and Development
The true value of this compound lies in its utility as a versatile synthetic intermediate.[7] The carbon-iodine bond is relatively weak and highly susceptible to oxidative addition by transition metal catalysts, particularly palladium.[9] This reactivity makes it an ideal substrate for a wide array of cross-coupling reactions, allowing for the facile introduction of diverse chemical moieties at the C4 position.
Key cross-coupling reactions include:
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.[8]
-
Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds, a common feature in many bioactive molecules.[2][8]
-
Heck Coupling : Reaction with alkenes to form substituted olefins.
These reactions empower medicinal chemists to rapidly generate large libraries of structurally diverse compounds for high-throughput screening or to execute the targeted synthesis of complex molecules with desired pharmacological profiles.[1] For instance, the pyrazole core is central to the structure of many kinase inhibitors and PDE5 inhibitors like Sildenafil.[2] The ability to functionalize the C4 position is critical for optimizing potency, selectivity, and pharmacokinetic properties.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of 1-Butyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the physical and chemical characteristics of 1-butyl-4-iodo-1H-pyrazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of organic chemistry to project its likely properties. The synthesis of N-alkylated pyrazoles is discussed to provide context for its formation and potential purification strategies, which in turn influence its observed physical state. This document aims to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental workflows.
Introduction: The Structural Context of this compound
This compound belongs to the family of N-alkylated halo-pyrazoles, a class of compounds recognized for their utility as versatile synthetic intermediates. The pyrazole core is a prevalent scaffold in numerous biologically active molecules. The presence of an iodine atom at the 4-position offers a reactive site for further functionalization, most notably through cross-coupling reactions, while the N-butyl group modulates the molecule's lipophilicity and steric profile. Understanding the physical appearance and properties of this compound is a critical first step in its application, informing decisions on handling, storage, purification, and reaction conditions.
Logical Framework for Property Analysis:
Caption: Synthetic pathway and property determination for this compound.
Projected Physical Properties
Table 1: Comparison of Physical Properties of Related Pyrazole Derivatives
| Compound | Structure | Physical State | Melting Point (°C) | Notes |
| This compound (Projected) | C4H9-N-N=CH-CI=CH | Likely a colorless to pale yellow oil or a low-melting solid | Not available | N-alkylation often lowers the melting point compared to the N-H precursor. |
| 4-Iodo-1H-pyrazole | H-N-N=CH-CI=CH | Solid | 108-110 | The N-H pyrazole allows for hydrogen bonding, leading to a higher melting point. |
| tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | (CH3)3COCO-N-N=CH-CI=CH | White to yellow solid; crystalline powder | 67-74 | The bulky Boc group and crystalline nature result in a solid state.[1] |
| 4-Iodo-1-(1-ethoxyethyl)-1H-pyrazole | CH3CH(OEt)-N-N=CH-CI=CH | White oil | Not applicable | The flexible N-substituent leads to a liquid state at room temperature.[2] |
Based on the trend observed with N-alkylation of pyrazoles, it is highly probable that This compound is a liquid or a low-melting solid at room temperature . The introduction of the flexible butyl chain disrupts the intermolecular hydrogen bonding present in the parent 4-iodopyrazole, which is a solid with a melting point of 108-110 °C. The related N-alkylated compound, 4-iodo-1-(1-ethoxyethyl)-1H-pyrazole, is described as a white oil, further supporting the prediction of a non-crystalline, likely liquid state for the n-butyl analogue.[2] Its color is expected to be in the range of colorless to pale yellow, as is common for many organic compounds of this type.
Synthesis and its Influence on Physical Appearance
The physical appearance of a chemical compound is intrinsically linked to its purity, which is a direct outcome of the synthetic and purification methodologies employed. The primary route to this compound is through the N-alkylation of 4-iodopyrazole.
General N-Alkylation Protocol
A common method for the synthesis involves the reaction of 4-iodopyrazole with an n-butyl halide (e.g., n-butyl bromide) in the presence of a base. Phase-transfer catalysis is a particularly effective approach for this transformation.
Experimental Workflow:
Sources
stability and storage of 1-butyl-4-iodo-1H-pyrazole
An In-Depth Technical Guide to the Stability and Storage of 1-butyl-4-iodo-1H-pyrazole
Disclaimer: Specific, peer-reviewed stability data for this compound is not extensively available in public literature. This guide has been synthesized by leveraging established principles of chemical stability, data from structurally analogous compounds such as N-alkylated pyrazoles and other iodinated heterocycles, and standard protocols for handling sensitive chemical reagents. The information herein provides a robust framework for storage and handling, but users are strongly encouraged to perform their own stability assessments for critical applications.
Introduction: Understanding the Molecule
This compound is a functionalized heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The N-butyl group enhances its lipophilicity and can influence its metabolic stability and solubility, while the iodine atom at the 4-position serves as a versatile synthetic handle for introducing further molecular complexity via cross-coupling reactions.[1] The inherent reactivity of the carbon-iodine (C-I) bond, coupled with the electronic nature of the pyrazole ring, necessitates a thorough understanding of the compound's stability profile to ensure its integrity during storage and experimental use. This guide provides a comprehensive overview of the factors influencing its stability and details protocols for its optimal storage and handling.
Core Chemical and Physical Properties
A summary of the key properties of this compound is presented below. These are based on data for analogous structures and theoretical predictions.
| Property | Value / Description | Source/Rationale |
| Molecular Formula | C₇H₁₁IN₂ | - |
| Molecular Weight | 250.08 g/mol | - |
| Appearance | Likely a white to yellow or brownish solid. | Analogy to other iodinated pyrazoles. Discoloration may indicate degradation. |
| Melting Point | Not available. 4-Iodopyrazole melts at 108-110 °C.[2] N-alkylation will lower this value. | Extrapolation from parent compound. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate, DMF, DMSO). | General property of N-alkylated heterocycles. |
| C-I Bond Energy | The C(sp²)-I bond is the weakest carbon-halogen bond, with a dissociation energy of ~272 kJ/mol. | [3] |
Intrinsic Stability Profile and Potential Degradation Pathways
The stability of this compound is primarily dictated by the lability of the C-I bond and the reactivity of the pyrazole ring system under various environmental conditions.
Key Factors Influencing Stability
-
Photostability: The C-I bond is susceptible to homolytic cleavage upon exposure to light, particularly ultraviolet (UV) radiation.[4] This process, known as photodegradation or photolysis, generates radical species and can lead to the formation of elemental iodine (I₂), often observed as a yellow or brown discoloration.[5] Therefore, the compound is considered light-sensitive .
-
Thermal Stability: While N-alkylated pyrazoles generally exhibit good thermal stability, prolonged exposure to high temperatures can accelerate degradation.[6][7] Decomposition prior to or during melting can occur, especially if impurities are present.[8] The primary thermal degradation pathway is likely de-iodination.
-
Atmospheric Stability: The compound is likely sensitive to air and moisture over extended periods. Oxygen can promote oxidative degradation pathways, while moisture can facilitate hydrolysis, although the N-butyl pyrazole core is generally resistant to hydrolysis under neutral conditions.[9][10] For long-term integrity, an inert atmosphere is critical.[11][12]
-
Hydrolytic Stability: The pyrazole ring itself is relatively stable to hydrolysis. However, strongly acidic or basic conditions could potentially compromise the structural integrity over time. For most applications in neutral to mildly acidic or basic media, hydrolytic stability is expected to be moderate to good.[9]
Primary Degradation Pathways
The most probable routes of degradation for this compound are de-iodination and oxidation.
Caption: Primary degradation routes for this compound.
Recommended Storage and Handling Protocols
Given the compound's sensitivity to light, air, and potentially heat, stringent storage and handling procedures are essential to maintain its purity and efficacy.
Long-Term Storage Protocol
For storage periods exceeding several weeks, the following protocol is recommended:
-
Container Selection: Use an amber glass vial or a clear glass vial completely wrapped in aluminum foil to protect from light.[13] The container should have a screw cap with a chemically inert liner (e.g., PTFE).
-
Inert Atmosphere: Place the vial inside a larger, sealable container (e.g., a secondary vial or a small desiccator). Purge this secondary container with an inert gas such as argon or nitrogen before sealing. For ultimate protection, store the vial within a glovebox.[11]
-
Temperature Control: Store the container in a refrigerator at 2-8 °C . Avoid freezing unless the compound's properties at sub-zero temperatures are known, as this can cause moisture to be drawn into the container during temperature cycling.[12]
-
Labeling: Clearly label the container with the compound name, date of receipt/synthesis, and "Light and Air Sensitive."
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes thermal degradation.[14] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative and moisture-mediated degradation.[11] |
| Light | Protect from Light (Amber Vial/Foil) | Prevents photolytic cleavage of the C-I bond.[4] |
| Container | Tightly Sealed Glass Vial with Inert Liner | Ensures chemical inertness and prevents atmospheric contamination.[15] |
Workflow for Handling and Weighing
Handling should be performed in a manner that minimizes exposure to ambient light and atmosphere.
Caption: Recommended workflows for handling this compound.
Experimental Protocol for Stability Assessment
To provide definitive stability data for a specific application, a forced degradation study is recommended. This protocol serves as a self-validating system for researchers.
Objective
To evaluate the stability of this compound under various stress conditions (thermal, photolytic, hydrolytic) and identify major degradation products.
Materials and Equipment
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (pH 4, 7, 9)
-
HPLC or LC-MS system with a C18 column and UV detector
-
NMR spectrometer
-
Temperature-controlled oven
-
Photostability chamber (or a light source with controlled output, e.g., UV lamp)
-
Amber and clear glass vials
Experimental Workflow
Caption: A systematic workflow for conducting a forced degradation study.
Step-by-Step Methodology
-
Preparation of Samples:
-
Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
For each condition, aliquot the stock solution into separate vials. Prepare control samples stored under ideal conditions (2-8 °C, dark).[16]
-
-
Stress Conditions: [17]
-
Thermal Stress: Place samples in an oven at elevated temperatures (e.g., 40 °C, 60 °C, 80 °C).
-
Photolytic Stress: Expose samples in clear vials to a light source (e.g., ICH-compliant photostability chamber) while keeping a control sample wrapped in foil.[13]
-
Acidic Hydrolysis: Dilute the stock solution with a pH 4 buffer.
-
Neutral Hydrolysis: Dilute the stock solution with a pH 7 buffer.
-
Basic Hydrolysis: Dilute the stock solution with a pH 9 buffer.
-
Oxidative Stress: Add a small amount of 3% hydrogen peroxide to a sample solution.
-
-
Time Points:
-
Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours). The exact timing may need to be adjusted based on the observed rate of degradation.
-
-
Analytical Monitoring: [18]
-
Inject each sample into an HPLC-UV system. Monitor the peak area of the parent compound.
-
Calculate the percentage of degradation by comparing the peak area of the stressed sample to the time-zero or control sample.
-
Use LC-MS to obtain mass data for any new peaks that appear in the chromatogram to help identify degradation products.
-
For significant degradation, NMR spectroscopy can be used to fully characterize the structure of the degradants.
-
-
Data Analysis and Interpretation:
-
Plot the percentage of the remaining parent compound against time for each condition.
-
Determine the degradation rate and identify the conditions under which the compound is least stable.
-
Propose degradation pathways based on the identified products.[18]
-
Conclusion
While this compound is a valuable synthetic intermediate, its stability is a critical parameter that must be carefully managed. The C-I bond makes it particularly susceptible to photodegradation and, to a lesser extent, thermal degradation. It should be handled as a light- and air-sensitive compound. The protocols outlined in this guide provide a robust framework for ensuring its long-term integrity. For critical applications, researchers are strongly advised to conduct the described stability assessment to validate its suitability under their specific experimental conditions.
References
- Labtag Blog. (2024). 5 Tips for Handling Photosensitive Reagents. [Link]
- LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products. [Link]
- ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). [Link]
- Yates, C. et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- University of Rochester, Department of Chemistry. (n.d.). How to Store Reagents. [Link]
- European Medicines Agency (EMA). (2023).
- Chemistry Stack Exchange. (2023).
- Georgia Institute of Technology, Environmental Health & Safety. (n.d.). General Storage Guidelines for Solids and Liquids. [Link]
- PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters. [Link]
- QbD Group. (2024). How to create a GMP-Compliant Stability Protocol?[Link]
- U.S. Pharmacopeia (USP). (2014).
- Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution. [Link]
- Reddit. (2023). Storing/handling moisture sensitive chemicals outside of the glovebox?[Link]
- National Pharmaceutical Regulatory Agency (NPRA). (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. [Link]
- University of Wollongong (UOW). (2024). Guideline for the Management of Time Sensitive Chemicals. [Link]
- PubMed. (2014).
- National Pharmaceutical Regulatory Agency (NPRA). (n.d.).
- MDPI. (2022). Aromatic Iodides: Synthesis and Conversion to Heterocycles. [Link]
- PubChem. (n.d.). 4-Iodopyrazole. [Link]
- ACS Publications. (n.d.).
- Beilstein Journal of Organic Chemistry. (2024). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ³-iodanes. [Link]
- PubMed. (2020).
- ResearchGate. (2024).
- ResearchGate. (n.d.). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)
- MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. [Link]
- PubMed Central. (n.d.).
- PubMed. (2010).
- MDPI. (2021). Thermal Stability of Amorphous Solid Dispersions. [Link]
- Google Patents. (n.d.).
- PubMed. (n.d.). Investigations on the thermal behavior of omeprazole and other sulfoxides. [Link]
- ResearchGate. (2020).
- PubMed. (2024).
- ACS Publications. (2024). Oxidative Cleavage of β-Substituted Primary Alcohols in Flow. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Photodegradation of iodinated trihalomethanes in aqueous solution by UV 254 irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigations on the thermal behavior of omeprazole and other sulfoxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ossila.com [ossila.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 14. How To [chem.rochester.edu]
- 15. ehs.gatech.edu [ehs.gatech.edu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
- 18. usp.org [usp.org]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-Butyl-4-iodo-1H-pyrazole
Foreword: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically successful drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding have made it a critical component in designing molecules that modulate a wide range of biological targets. Pyrazole-containing drugs like Celecoxib (Celebrex®), an anti-inflammatory agent, and Sildenafil (Viagra®), a treatment for erectile dysfunction, underscore the therapeutic versatility of this heterocycle.[1][3] The functionalization of the pyrazole ring is therefore a critical task in drug development, and among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction.[4][5]
This guide provides a detailed examination of the Suzuki coupling reaction using 1-butyl-4-iodo-1H-pyrazole as a key building block. The choice of an iodo-pyrazole is deliberate; the carbon-iodine bond is highly reactive towards oxidative addition, facilitating efficient coupling under relatively mild conditions.[6] We will delve into the mechanistic underpinnings of this reaction, provide robust experimental protocols, and offer field-tested troubleshooting advice to empower researchers in their synthesis of novel pyrazole-containing entities.
I. The Suzuki-Miyaura Coupling: Mechanism and Key Parameters for Pyrazole Substrates
The Suzuki-Miyaura reaction is a Nobel Prize-winning methodology that forges a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex.[7] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
For the successful coupling of this compound, careful consideration of the following parameters is essential:
-
The Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount. While Pd(PPh₃)₄ is a classic catalyst, modern systems often employ a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) in combination with a bulky, electron-rich phosphine ligand such as SPhos or XPhos.[8][9] These ligands promote the crucial oxidative addition step, especially with heteroaryl halides, and facilitate the final reductive elimination.[10] For nitrogen-rich heterocycles like pyrazoles, which can potentially coordinate to and inhibit the palladium center, robust catalyst systems are necessary.[11][12]
-
The Base: The base plays a multifaceted role in the Suzuki coupling.[13][14] Its primary function is to activate the boronic acid by forming a more nucleophilic boronate species, which then participates in transmetalation.[15][16] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can influence reaction rates and suppress side reactions. For substrates with base-sensitive functional groups, milder bases like KF can be employed.[16]
-
The Solvent System: The solvent must be capable of dissolving the various components of the reaction and is often a mixture of an organic solvent and water. Popular choices include 1,4-dioxane/water, toluene/water, and DMF.[9][17] The presence of water is often crucial for the activity of inorganic bases and can facilitate the transmetalation step.
-
The Boronic Acid/Ester: Boronic acids are widely used due to their commercial availability and stability.[18][19] However, they can be prone to protodeboronation, a side reaction that reduces yield.[20] Boronate esters, such as pinacol esters, are often more stable alternatives.[21] When selecting a boronic acid, it is important to consider its electronic properties, as electron-poor boronic acids can be less stable and may require milder reaction conditions.[9]
II. Experimental Protocol: Suzuki Coupling of this compound with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of this compound with phenylboronic acid. This can be adapted for other boronic acids with minor modifications.
Figure 2: A generalized workflow for the Suzuki coupling experiment.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Can be synthesized from 4-iodopyrazole.[22] |
| Phenylboronic Acid | ≥97% | Commercially Available | Store in a desiccator. |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercially Available | Air and light sensitive. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Finely powdered for best results. |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available | Should be degassed before use. |
| Deionized Water | N/A | In-house | Should be degassed before use. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine | Saturated NaCl solution | In-house | For washing. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying. |
| Schlenk flask and Argon line | N/A | Standard lab equipment | For maintaining an inert atmosphere. |
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and deionized water. Degas this solvent mixture by bubbling argon through it for at least 20 minutes. Add the degassed solvent (5 mL) to the Schlenk flask via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 90 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting iodo-pyrazole is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Characterization: The structure and purity of the final product, 1-butyl-4-phenyl-1H-pyrazole, should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
III. Troubleshooting Guide
Even with a robust protocol, challenges can arise in Suzuki coupling reactions.[23][24] The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst due to oxygen exposure.2. Insufficiently degassed solvents.3. Poor quality or decomposed boronic acid.4. Base is not sufficiently strong or soluble. | 1. Ensure a strictly inert atmosphere; use fresh catalyst.2. Degas solvents thoroughly before use.3. Use fresh, high-purity boronic acid or switch to a more stable boronate ester.4. Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered.[23] |
| Dehalogenation of Starting Material | 1. Presence of water and base can lead to hydrodehalogenation.2. Certain ligands or reaction conditions may favor this side reaction. | 1. Use anhydrous conditions with a base like KF.2. Screen different palladium/ligand systems; Buchwald-type ligands can sometimes suppress this.[25] |
| Homocoupling of Boronic Acid | 1. Presence of oxygen can lead to oxidative homocoupling.2. Slow oxidative addition of the halide allows for competing pathways. | 1. Meticulously exclude oxygen from the reaction.2. Use a more reactive halide (iodide is generally good) or a more active catalyst system to accelerate the main cycle.[10] |
| Incomplete Reaction | 1. Catalyst deactivation over time.2. Steric hindrance from a bulky boronic acid. | 1. Add a second portion of the catalyst midway through the reaction.2. Increase the reaction temperature or switch to a more active catalyst system (e.g., Pd(OAc)₂/SPhos).[8] |
| Difficulty in Purification | 1. Co-elution of product with boronic acid homocoupling byproduct or residual triphenylphosphine oxide. | 1. Perform an aqueous base wash (e.g., 1M NaOH) during work-up to remove unreacted boronic acid.2. For triphenylphosphine-based catalysts, consider switching to a ligand that results in more easily separable byproducts. |
IV. Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the synthesis of 4-aryl- and 4-heteroarylpyrazoles, which are of significant interest in drug discovery and development. By understanding the key parameters of the reaction and implementing a robust experimental protocol, researchers can efficiently generate a diverse range of these valuable compounds. The troubleshooting guide provided should serve as a practical resource for overcoming common challenges, ultimately accelerating the discovery of new chemical entities with therapeutic potential.
References
- Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Suzuki-Miyaura Cross-Coupling of Arylboronic Acids with Aryl Chlorides in Aqueous Media. Angewandte Chemie International Edition, 47(15), 2876-2879.
- Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651-2710.
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(5), 2457-2483.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358-3366.
- Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 134(30), 12871-12879.
- National Center for Biotechnology Information. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- Faria, J. V., et al. (2017). Pyrazole: an emerging privileged scaffold in drug discovery. RSC Medicinal Chemistry, 8(10), 1039-1055.
- Kamal, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 26(16), 4944.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8816-8825.
- ResearchGate. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- Guram, A. S., et al. (2006). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 71(23), 8816-8825.
- Bedford, R. B., et al. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 68(23), 8924-8933.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550-9561.
- National Center for Biotechnology Information. (2014). Current status of pyrazole and its biological activities.
- Kumar, V., & Aggarwal, M. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Synthetic and Pharmaceutical Chemistry, 3(1), 1-15.
- Wallace, D. J., & Chen, C. Y. (2002). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Organic Letters, 4(12), 2043-2045.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Chemistry of Pyrazole Boronic Acids: Applications and Sourcing.
- ChemRxiv. (2019). Which boronic acids are used most frequently for synthesis of bioactive molecules.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Arkat USA, Inc. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Suzuki-Miyaura coupling of 4H-Indazol-4-ones/Pyrazoles with aryl boronic acids.
- KCIL Chemofarbe Group. (n.d.). Challenges In Suzuki Coupling Reaction.
- ResearchGate. (n.d.). Synthesis of 4-iodopyrazoles: A Brief Review.
- Reddit. (2022). Struggling with Suzuki Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- National Center for Biotechnology Information. (2020). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- National Center for Biotechnology Information. (2016). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
- ResearchGate. (n.d.). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- National Center for Biotechnology Information. (2013). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- Semantic Scholar. (n.d.). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. scilit.com [scilit.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nbinno.com [nbinno.com]
- 22. arkat-usa.org [arkat-usa.org]
- 23. reddit.com [reddit.com]
- 24. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 25. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Sonogashira Reaction of 1-Butyl-4-iodo-1H-pyrazole
Introduction: The Strategic Importance of Pyrazole Alkynylation in Modern Drug Discovery
The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized aryl or vinyl halides and sp-hybridized terminal alkynes.[1][2][3] This palladium- and copper-cocatalyzed transformation is celebrated for its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it an indispensable tool in the synthesis of complex molecular architectures.[2][4]
Within the landscape of medicinal chemistry, pyrazole scaffolds are privileged structures, appearing in a multitude of approved therapeutic agents due to their diverse biological activities.[5] The ability to functionalize the pyrazole core at specific positions is therefore of paramount importance in drug discovery programs. The introduction of alkynyl moieties via the Sonogashira reaction provides a gateway to a vast chemical space, as the resulting alkynes are versatile handles for further transformations, such as click chemistry, cyclizations, or reductions.
This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the application of the Sonogashira reaction to a key heterocyclic building block: 1-butyl-4-iodo-1H-pyrazole. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and offer insights into optimization and troubleshooting.
Mechanistic Overview: A Tale of Two Catalytic Cycles
The Sonogashira reaction proceeds through a synergistic interplay between two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][6] This dual-catalyst system allows the reaction to proceed under mild conditions, a significant improvement over earlier, harsher methods.[2][3]
-
The Palladium Cycle: The cycle is initiated by the oxidative addition of the aryl iodide (this compound) to a low-valent palladium(0) species, which is typically generated in situ from a palladium(II) precatalyst. This step forms a palladium(II) intermediate.
-
The Copper Cycle: Concurrently, the terminal alkyne is activated by a copper(I) salt in the presence of an amine base.[7][8] The base deprotonates the alkyne to form a copper acetylide.[7][8]
-
Transmetalation and Reductive Elimination: The crucial transmetalation step involves the transfer of the alkynyl group from the copper acetylide to the palladium(II) complex.[1][4] The resulting diorganopalladium(II) species then undergoes reductive elimination to furnish the desired 4-alkynyl-1-butyl-1H-pyrazole product and regenerate the active palladium(0) catalyst, thus completing the cycle.[4][6]
Experimental Protocol: Sonogashira Coupling of this compound
This protocol details the coupling of this compound with phenylacetylene as a model terminal alkyne. The principles and procedures can be adapted for other terminal alkynes.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Notes |
| This compound | C₇H₁₁IN₂ | 262.08 | 1.0 | 1.0 | Substrate. Ensure it is pure and dry. |
| Phenylacetylene | C₈H₆ | 102.13 | 1.2 | 1.2 | Coupling partner. Distill if necessary. |
| PdCl₂(PPh₃)₂ | C₃₆H₃₀Cl₂P₂Pd | 701.90 | 0.02 | 0.02 (2 mol%) | Palladium(II) precatalyst. |
| Copper(I) Iodide (CuI) | CuI | 190.45 | 0.04 | 0.04 (4 mol%) | Co-catalyst. Use freshly opened or purified. |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 3.0 | 3.0 | Base and solvent. Use anhydrous grade. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ~5 mL | - | Anhydrous solvent. |
Step-by-Step Procedure
-
Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (262 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol), and copper(I) iodide (7.6 mg, 0.04 mmol).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[3]
-
Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous tetrahydrofuran (5 mL) followed by anhydrous triethylamine (0.42 mL, 3.0 mmol) via syringe.
-
Reagent Addition: Stir the resulting suspension at room temperature for 10-15 minutes. Then, add phenylacetylene (0.13 mL, 1.2 mmol) dropwise via syringe.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), typically using a mixture of hexane and ethyl acetate as the eluent.[9] The disappearance of the starting iodopyrazole indicates the completion of the reaction. Reactions are often complete within 2-8 hours.[4]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification
The crude product can be purified by flash column chromatography on silica gel.[11][12] A gradient elution system, for instance, starting with 100% hexane and gradually increasing the polarity with ethyl acetate (e.g., hexane/ethyl acetate 9:1), is typically effective in isolating the desired product.
Process Flow: From Reaction to Pure Product
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for different alkyne substrates.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality of reagents | - Use a fresh batch of palladium catalyst and CuI.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary. |
| Glaser Homocoupling | - Presence of oxygen | - Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas throughout the reaction.[3] |
| Formation of Byproducts | - Reaction temperature too high- Prolonged reaction time | - Run the reaction at room temperature initially; gentle heating (e.g., 40-50 °C) can be applied if the reaction is sluggish.[6]- Monitor the reaction closely by TLC and stop it upon completion. |
| Difficulty in Purification | - Co-elution of product and impurities | - Adjust the eluent system for column chromatography. A less polar solvent system may improve separation. |
Scope and Limitations
The Sonogashira reaction is compatible with a wide array of functional groups on the terminal alkyne partner.[10] Both aliphatic and aromatic alkynes can be successfully coupled. However, highly acidic protons elsewhere in the molecule may interfere with the reaction by consuming the base. Sterically hindered alkynes or aryl halides may require longer reaction times or elevated temperatures. For aryl halides, the reactivity trend is I > Br > Cl > OTf, making iodo-substituted pyrazoles, such as the title compound, excellent substrates for this transformation.[2][13]
Conclusion
The Sonogashira cross-coupling reaction is a highly effective and reliable method for the synthesis of 4-alkynyl-1-butyl-1H-pyrazoles. The protocol presented herein provides a solid foundation for researchers to access a diverse range of pyrazole-containing compounds for applications in drug discovery, materials science, and chemical biology. By understanding the reaction mechanism and potential pitfalls, scientists can effectively leverage this powerful transformation to accelerate their research endeavors.
References
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira reaction.
- MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
- Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.
- ResearchGate. (2022, March). Sonogashira coupling reactions for heteroaromatic iodides and phenylacetylene catalyzed by tri‐palladium complex 1.[a].
- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
- KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol.
- ResearchGate. (n.d.). Scheme 5. Sonogashira cross-coupling reaction of substituted iodopyrazole derivatives.
- ResearchGate. (n.d.). Optimization of reaction conditions for the Sonogashira reaction.
- SciSpace. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling.
- ResearchGate. (2025, August 6). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- ResearchGate. (2025, August 10). Synthesis of 4-iodopyrazoles: A Brief Review.
- Common Organic Chemistry. (n.d.). Sonogashira Reaction - Palladium Catalyzed Cross Coupling.
- Organic Synthesis. (n.d.). Sonogashira Coupling.
- National Institutes of Health. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ChemOrgChem. (2025, February 17). Sonogashira coupling reaction | Organometallic name reaction | CSIR-NET | GATE | MSc| ChemOrgChem [Video]. YouTube.
- The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.
- PMC. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- ResearchGate. (2025, August 7). The Optimization of Direct Heteroarylation and Sonogashira Cross-Coupling Reactions as Efficient and Sustainable Synthetic Methods To Access π-Conjugated Materials with Near-Infrared Absorption.
- ResearchGate. (2025, June 18). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. youtube.com [youtube.com]
Harnessing the Power of 1-Butyl-4-iodo-1H-pyrazole in Modern Cross-Coupling Reactions
An Application Guide for Researchers
Introduction: The Strategic Value of 1-Butyl-4-iodo-1H-pyrazole
In the landscape of modern synthetic and medicinal chemistry, the pyrazole scaffold is a well-established "privileged structure," appearing in numerous FDA-approved drugs and high-value agrochemicals.[1] Its utility stems from its unique electronic properties and its ability to act as a versatile scaffold for molecular elaboration. The strategic introduction of an iodine atom at the C4 position, combined with an N-butyl group, transforms the simple pyrazole into a powerful and highly adaptable building block: This compound .
The high reactivity of the carbon-iodine (C-I) bond makes it an exceptional electrophilic partner in a multitude of transition metal-catalyzed cross-coupling reactions.[2][3] This allows for the precise and efficient formation of new carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The N-butyl group serves a dual purpose: it prevents potential side reactions or catalyst inhibition that can occur at the N-H position of an unprotected pyrazole, and it enhances the solubility of the substrate in common organic solvents, often simplifying reaction setup and purification.
This guide provides an in-depth exploration of the applications of this compound in key cross-coupling reactions. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring both practical success and a deeper mechanistic understanding.
Core Principles of Reactivity: Why this compound Excels
The efficacy of this reagent is rooted in fundamental principles of organometallic chemistry. The regioselectivity and high conversion rates observed in its reactions are not accidental; they are governed by the inherent properties of the molecule and the catalytic cycles employed.
Sources
The Strategic Application of 1-Butyl-4-iodo-1H-pyrazole in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
The pyrazole nucleus is a cornerstone of contemporary medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and ability to engage in various biological interactions have cemented its role in the development of treatments for a wide range of diseases, most notably in oncology.[2][3][4] Within the diverse landscape of pyrazole-based building blocks, 1-butyl-4-iodo-1H-pyrazole emerges as a particularly strategic intermediate for the synthesis of novel drug candidates. The presence of the butyl group at the N1 position and an iodine atom at the C4 position provides a powerful combination of modifiable handles for fine-tuning the pharmacokinetic and pharmacodynamic properties of a lead compound.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed experimental protocols and an analysis of the rationale behind its use in drug discovery programs.
Physicochemical Properties and Synthesis
While extensive experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and comparison to analogous compounds.
| Property | Estimated Value/Information |
| Molecular Formula | C₇H₁₁IN₂ |
| Molecular Weight | 250.08 g/mol |
| CAS Number | 918487-10-2 |
| Appearance | Likely an off-white to pale yellow solid or oil |
| Solubility | Expected to be soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. |
| Reactivity | The C-I bond is highly susceptible to palladium- and copper-catalyzed cross-coupling reactions. |
Synthetic Protocol: A Probable Two-Step Synthesis of this compound
Step 1: N-Alkylation of Pyrazole
The first step involves the N-alkylation of pyrazole with a suitable butylating agent, such as 1-bromobutane. The regioselectivity of pyrazole alkylation can be influenced by reaction conditions, but often yields a mixture of N1 and N2 isomers which may require separation.[5]
Materials:
-
Pyrazole
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of pyrazole (1.0 equiv) in DMF, add potassium carbonate (1.5 equiv).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromobutane (1.1 equiv) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the desired 1-butyl-1H-pyrazole.
Step 2: Iodination of 1-Butyl-1H-pyrazole
The C4 position of the pyrazole ring is electronically activated for electrophilic substitution. Iodination can be achieved using various reagents. A common and effective method involves the use of N-iodosuccinimide (NIS).
Materials:
-
1-Butyl-1H-pyrazole
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 1-butyl-1H-pyrazole (1.0 equiv) in acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add NIS (1.1 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium thiosulfate solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield this compound.
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
Application Notes & Protocols: Strategic Synthesis of Kinase Inhibitors Utilizing 1-Butyl-4-iodo-1H-pyrazole
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many FDA-approved kinase inhibitors due to its unique ability to form critical hydrogen bonds within the ATP-binding site of kinases.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 1-butyl-4-iodo-1H-pyrazole as a versatile building block for the synthesis of novel kinase inhibitors. We will explore core synthetic methodologies, provide detailed, field-proven protocols, and explain the rationale behind experimental choices to empower the rational design of next-generation targeted therapeutics.
Introduction: The Power of the Pyrazole Scaffold
The pyrazole ring is a cornerstone in the design of protein kinase inhibitors (PKIs).[1][4] Its synthetic accessibility and favorable drug-like properties make it an ideal framework.[1][2] Several FDA-approved drugs, including Crizotinib and Ruxolitinib, incorporate a pyrazole ring, highlighting its clinical significance.[1][2] The this compound intermediate is particularly valuable; the N1-butyl group can enhance solubility and modulate pharmacokinetic properties, while the C4-iodo group provides a reactive handle for introducing diverse chemical functionalities via modern cross-coupling reactions.[5][6] This allows for the systematic exploration of the chemical space around the pyrazole core to optimize potency and selectivity against specific kinase targets.
Core Synthetic Strategies: Building Complexity from the Pyrazole Core
The carbon-iodine bond at the C4 position of this compound is highly susceptible to palladium- and copper-catalyzed cross-coupling reactions. This reactivity is the key to its utility, enabling the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the structure of most kinase inhibitors.[5] The three most critical transformations for this scaffold are the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Suzuki [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sonogashira [label="Sonogashira\nCoupling", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Buchwald [label="Buchwald-Hartwig\nAmination", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Aryl [label="Aryl/Heteroaryl\nBoronic Acid/Ester", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Alkyne [label="Terminal\nAlkyne", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="Primary/Secondary\nAmine", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Product_Aryl [label="4-Aryl/Heteroaryl-Substituted\nPyrazole Kinase Inhibitor Core", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Product_Alkynyl [label="4-Alkynyl-Substituted\nPyrazole Kinase Inhibitor Core", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds]; Product_Amino [label="4-Amino-Substituted\nPyrazole Kinase Inhibitor Core", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=cds];
// Edges Start -> Suzuki [label=" C-C Bond "]; Aryl -> Suzuki; Suzuki -> Product_Aryl;
Start -> Sonogashira [label=" C-C Bond (sp) "]; Alkyne -> Sonogashira; Sonogashira -> Product_Alkynyl;
Start -> Buchwald [label=" C-N Bond "]; Amine -> Buchwald; Buchwald -> Product_Amino; } enddot Caption: Core synthetic pathways using this compound.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
This reaction is arguably the most crucial tool for elaborating the pyrazole scaffold, enabling the introduction of various aryl and heteroaryl moieties that can interact with key residues in the kinase active site.[5]
Mechanistic Insight: The reaction proceeds via a palladium catalytic cycle involving oxidative addition of the C-I bond to a Pd(0) species, followed by transmetalation with a boronic acid/ester and reductive elimination to form the C-C bond.[7] The choice of ligand is critical; bulky, electron-rich phosphine ligands like SPhos or XPhos stabilize the palladium catalyst and promote efficient coupling.
Why this choice? The Suzuki reaction offers exceptional functional group tolerance, making it ideal for complex molecule synthesis. Water is often used as a co-solvent, which is environmentally benign and can accelerate the reaction.[8]
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling introduces a rigid alkynyl group, which can act as a linker to probe deeper pockets of the kinase active site or to introduce specific vectors for further functionalization.
Mechanistic Insight: This reaction utilizes a dual catalytic system of palladium and copper.[9] The palladium catalyst activates the iodopyrazole, while copper(I) forms a copper acetylide with the terminal alkyne, which then participates in the key transmetalation step with the palladium complex.[9]
Why this choice? The reaction conditions are typically very mild (often room temperature), which preserves sensitive functional groups elsewhere in the molecule. The resulting C(sp²)-C(sp) bond provides a linear, rigid extension from the pyrazole core.
Buchwald-Hartwig Amination: Creating the C-N Linkage
The formation of a C-N bond at the C4 position is essential for creating scaffolds found in numerous JAK and other kinase inhibitors.[5][10]
Mechanistic Insight: Similar to the Suzuki coupling, this is a palladium-catalyzed process. The choice of ligand and base is paramount to success and depends heavily on the nature of the amine.[10] For amines lacking β-hydrogens, palladium catalysis is generally effective.[11] However, for amines with β-hydrogens, β-hydride elimination can be a competing side reaction, sometimes necessitating the use of copper-based catalytic systems or specialized palladium ligands that disfavor this pathway.[10][11]
Why this choice? This reaction provides direct access to 4-aminopyrazole structures, which are privileged motifs in many kinase inhibitors. It has a broad substrate scope, accommodating a wide variety of amine coupling partners.[12]
Experimental Protocols & Data
The following protocols are designed to be robust starting points. Researchers should perform small-scale test reactions to optimize conditions for their specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the coupling of the title compound with a generic arylboronic acid.
Reagents & Conditions Table:
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Rationale |
| This compound | 278 mg | 1.0 mmol | Starting material |
| Arylboronic Acid | 1.2 mmol | 1.2 | Coupling partner; slight excess ensures full consumption of the iodopyrazole. |
| Palladium(II) Acetate (Pd(OAc)₂) | 6.7 mg | 0.03 equiv (3 mol%) | Palladium precursor for the active Pd(0) catalyst. |
| SPhos | 24.6 mg | 0.06 equiv (6 mol%) | Bulky phosphine ligand to stabilize the catalyst and promote reductive elimination. |
| Potassium Carbonate (K₂CO₃) | 345 mg | 2.5 equiv | Base required for the transmetalation step.[13] |
| 1,4-Dioxane / Water (4:1) | 5 mL | - | Solvent system; water is crucial for the catalytic cycle.[13] |
| Temperature | 100 °C | - | Provides sufficient thermal energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Argon or Nitrogen | - | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Procedure:
-
To a flame-dried reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium carbonate (2.5 equiv), Pd(OAc)₂ (0.03 equiv), and SPhos (0.06 equiv).[5][13]
-
Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes. This is a critical step to ensure an inert atmosphere.
-
Using a syringe, add the degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the sealed tube in a preheated heating block or oil bath set to 100 °C.
-
Stir the reaction for 2-18 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Sonogashira Cross-Coupling of this compound
This protocol describes the coupling of the title compound with a terminal alkyne.
Reagents & Conditions Table:
| Reagent/Parameter | Quantity/Value | Molar Equiv. | Rationale |
| This compound | 278 mg | 1.0 mmol | Starting material |
| Terminal Alkyne | 1.2 mmol | 1.2 | Coupling partner; slight excess ensures complete reaction. |
| PdCl₂(PPh₃)₂ | 14 mg | 0.02 equiv (2 mol%) | Pre-catalyst that generates the active Pd(0) species in situ. |
| Copper(I) Iodide (CuI) | 7.6 mg | 0.04 equiv (4 mol%) | Co-catalyst essential for the formation of the copper acetylide.[9] |
| Triethylamine (TEA) | 0.42 mL | 3.0 equiv | Acts as both the base and often as the solvent.[13] |
| Temperature | 50-80 °C | - | Mild heating is often sufficient to drive the reaction to completion. |
| Atmosphere | Argon or Nitrogen | - | Protects the catalysts and prevents oxidative side reactions. |
Step-by-Step Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).[9]
-
Add anhydrous triethylamine via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Heat the reaction mixture to 50-80 °C. Monitor the reaction by TLC until the starting iodopyrazole is consumed.
-
Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude material by flash column chromatography to yield the 4-alkynylpyrazole product.
Purification and Characterization
Purification: Flash column chromatography on silica gel is the most common method for purifying these compounds. A gradient elution system, typically starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is effective for separating the product from starting materials and byproducts. For basic compounds resulting from Buchwald-Hartwig amination, adding a small amount of triethylamine (0.1-1%) to the eluent can prevent streaking on the column. For acidic products, crystallization from an appropriate solvent system can be an effective purification technique.[14]
Characterization: The identity and purity of the synthesized inhibitors must be rigorously confirmed.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, which should typically be >95% for biological testing.
Conclusion
This compound is a powerful and versatile intermediate for the synthesis of pyrazole-based kinase inhibitors. By mastering key cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, researchers can rapidly generate diverse libraries of compounds. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for the rational design and efficient synthesis of novel, potent, and selective kinase inhibitors for advancing therapeutic discovery.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5359.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Ovid Discovery.
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). Molecules, 27(1), 330.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed.
- Kinetic Characterization of Novel Pyrazole TGF-β Receptor I Kinase Inhibitors and Their Blockade of the Epithelial−Mesenchymal Transition. (2006). Biochemistry, 45(32), 9886–9895.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI.
- Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (2002). Journal of Medicinal Chemistry, 45(14), 2942–2952.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2023). Molecules, 28(18), 6516.
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. (2023). Molecules, 28(21), 7381.
- Method for purifying pyrazoles. (2009). Google Patents.
- Process for the purification of pyrazoles. (2009). Google Patents.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). Molecules, 25(19), 4611.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). ResearchGate.
- Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? (2022). ResearchGate.
- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. (2024). JETIR.
- Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. (2025). ResearchGate.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Molecules, 28(18), 6461.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). ARKIVOC.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions. (2014). ResearchGate.
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [ouci.dntb.gov.ua]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jetir.org [jetir.org]
Application Notes and Protocols: 1-Butyl-4-iodo-1H-pyrazole as a Versatile Synthetic Intermediate
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a well-established "privileged scaffold" in drug discovery and development, forming the core of numerous therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments.[1][2][3] Its unique electronic properties and ability to act as a versatile hydrogen bond donor and acceptor make it a cornerstone in medicinal chemistry. The strategic functionalization of the pyrazole ring is paramount for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
This guide focuses on 1-butyl-4-iodo-1H-pyrazole , a highly valuable synthetic intermediate. Its design incorporates two key features for molecular elaboration:
-
The N-butyl group : This alkyl chain enhances lipophilicity, which can improve solubility in organic solvents and influence membrane permeability of derivative compounds. It also provides steric bulk that can direct the regioselectivity of subsequent reactions.
-
The C4-iodo group : The carbon-iodine bond is the most reactive of the carbon-halogen bonds (C-I > C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions, making it an exceptional synthetic handle for introducing molecular diversity.[4]
These application notes provide a comprehensive overview of the synthesis of this compound and detail field-proven protocols for its use in Suzuki-Miyaura and Sonogashira cross-coupling reactions, enabling the rapid generation of novel chemical entities.
Physicochemical Properties and Synthesis
While specific experimental data for this compound is not extensively published, its properties can be reliably estimated based on structurally analogous compounds.
| Property | Value (Estimated) | Basis of Estimation |
| Molecular Formula | C₇H₁₁IN₂ | - |
| Molecular Weight | 250.08 g/mol | - |
| Appearance | Off-white to pale yellow solid or oil | General observation for similar iodo-pyrazoles.[1] |
| Solubility | Soluble in common organic solvents (DMF, DMSO, THF, Chlorinated Solvents) | General solubility of N-alkylated pyrazole derivatives. |
| Storage | 2-8°C, protect from light | Recommended for iodo-aromatic compounds to prevent degradation.[5] |
Recommended Synthetic Protocol
The synthesis of this compound is efficiently achieved in a two-step sequence starting from 1H-pyrazole. The first step involves the regioselective iodination at the C4 position, followed by N-alkylation.
Caption: Synthetic workflow for this compound.
Step 1: Synthesis of 4-Iodo-1H-pyrazole
-
Rationale: Direct iodination of the electron-rich pyrazole ring is a common and effective method. Using N-Iodosuccinimide (NIS) or an Iodine/base system provides a reliable route to the 4-iodo derivative.[6][7]
-
Procedure:
-
To a stirred solution of 1H-pyrazole (1.0 equiv) in DMF or CH₃CN, add N-Iodosuccinimide (NIS) (1.05 equiv) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 4-iodo-1H-pyrazole as a white solid.
-
Step 2: Synthesis of this compound
-
Rationale: The N-H proton of 4-iodo-1H-pyrazole is acidic and can be readily deprotonated by a mild base, such as potassium carbonate, to form a nucleophilic pyrazolide anion that undergoes Sₙ2 reaction with an alkyl halide.
-
Procedure:
-
To a solution of 4-iodo-1H-pyrazole (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃) (1.5 equiv).
-
Add 1-bromobutane (1.2 equiv) dropwise to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography to yield this compound.
-
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between the iodo-pyrazole and various aryl or heteroaryl boronic acids. This reaction is fundamental to building the complex biaryl structures often found in pharmaceuticals.
Mechanistic Insight: The Palladium Catalytic Cycle
The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is typically the rate-determining step.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Recommended Protocols for Suzuki-Miyaura Coupling
Protocol 1: Conventional Heating [4]
-
Materials:
-
This compound (1.0 equiv)
-
Aryl/heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.5 equiv)
-
Solvent system: 1,4-Dioxane/Water (4:1) or Toluene/Water
-
-
Procedure:
-
To a Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 6-18 hours.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Microwave-Assisted Synthesis [8]
-
Rationale: Microwave irradiation can dramatically reduce reaction times from hours to minutes by efficiently and uniformly heating the reaction mixture.
-
Procedure:
-
To a microwave vial, add this compound (1.0 equiv), the boronic acid (1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and a base (e.g., Cs₂CO₃, 2.5 equiv).[8]
-
Add the solvent system (e.g., DME/Water, 3:1.2).[8]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 90-120 °C for 10-20 minutes.[8]
-
After the reaction is complete, cool the vial and perform the work-up and purification as described in the conventional protocol.
-
Data Presentation: Typical Reaction Conditions
The following table, adapted from literature on analogous 4-iodopyrazoles, provides a starting point for optimization.[4][8]
| Coupling Partner | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Method | Expected Yield |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | Microwave | Excellent (>90%) |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | Microwave | Excellent (>90%) |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos (2) | K₂CO₃ (3.0) | Dioxane/H₂O | 100 | Conventional | Good to Excellent |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (3.0) | Dioxane/H₂O | 90 | Conventional | Good |
Core Application: Sonogashira Cross-Coupling
The Sonogashira coupling is an exceptionally powerful method for forming C(sp²)-C(sp) bonds, linking the iodo-pyrazole to a terminal alkyne.[9] This reaction is invaluable for creating rigid molecular linkers and accessing compounds with unique electronic and pharmacological properties.
Mechanistic Insight: The Dual Pd/Cu Catalytic Cycle
The Sonogashira reaction employs a synergistic dual catalytic system.[9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyl 4-iodopyrazole-1-carboxylate One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
The Art of Molecular Scaffolding: A Guide to Palladium-Catalyzed Reactions of 1-Butyl-4-iodo-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Core and the Power of Palladium
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous blockbuster drugs and biologically active compounds.[1][2][3][4] Its prevalence stems from its unique electronic properties and its ability to engage in various biological interactions. The functionalization of this privileged scaffold is therefore of paramount importance in the discovery and development of new therapeutic agents.[2][5] Among the myriad of synthetic strategies, palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the precise and efficient modification of the pyrazole ring.[6][7][8]
This guide provides an in-depth exploration of palladium-catalyzed reactions specifically tailored for 1-butyl-4-iodo-1H-pyrazole. The presence of the iodine atom at the C4 position offers a highly reactive handle for a suite of cross-coupling reactions, while the N-butyl group enhances solubility in organic solvents, a practical advantage in many synthetic protocols. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven protocols, and offer insights into the causality behind experimental choices.
The Catalytic Heart: Understanding the Palladium Cross-Coupling Cycle
Palladium-catalyzed cross-coupling reactions, a topic of the 2010 Nobel Prize in Chemistry, have revolutionized organic synthesis.[9] These reactions generally proceed through a common catalytic cycle, a beautifully orchestrated sequence of steps that masterfully forges new chemical bonds.[7][8]
A generalized catalytic cycle for a palladium-mediated C-C cross-coupling reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of the this compound. This step forms a Pd(II) intermediate.[6][7]
-
Transmetalation: In this step, the organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the iodide.[6][7]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic partners are eliminated from the palladium center, regenerating the Pd(0) catalyst to continue the cycle.[6][7]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 6. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 7. fiveable.me [fiveable.me]
- 8. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 9. nobelprize.org [nobelprize.org]
Application Notes & Protocols: Buchwald-Hartwig Amination of 1-Butyl-4-iodo-1H-pyrazole
Introduction: The Strategic Importance of 4-Aminopyrazoles
The Buchwald-Hartwig amination has become an indispensable tool in modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are critical components in pharmaceuticals, agrochemicals, and materials science.[3][4] Its development overcame the limitations of traditional methods, which often required harsh conditions and had limited functional group tolerance.[1]
Within medicinal chemistry, the 4-aminopyrazole framework is recognized as a "privileged scaffold." This structural motif is a cornerstone in a multitude of biologically active compounds, most notably as potent kinase inhibitors.[5][6] For instance, derivatives of 4-aminopyrazole are key to the function of Janus kinase (JAK) inhibitors, which are vital in the treatment of autoimmune disorders and cancers.[6][7]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful execution of the Buchwald-Hartwig amination to couple 1-butyl-4-iodo-1H-pyrazole with primary alkylamines. We will delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step protocol, and discuss the critical parameters that govern reaction success, empowering chemists to confidently and efficiently synthesize these valuable compounds.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination facilitates the coupling of an aryl halide or pseudohalide with a primary or secondary amine.[2] The transformation is driven by a palladium catalyst, which navigates a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The overall reaction is shown below:

The generally accepted mechanism proceeds through four key stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][3][8]
-
Active Catalyst Formation : The cycle begins with an active Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂) through reduction by an amine or phosphine ligand.[9][10]
-
Oxidative Addition : The aryl iodide (this compound) reacts with the Pd(0) complex, inserting the palladium into the carbon-iodine bond. This forms a Pd(II) intermediate.[3]
-
Amine Coordination & Deprotonation : The amine nucleophile coordinates to the Pd(II) center, typically displacing the halide ligand. A strong base then deprotonates the coordinated amine to form a palladium-amido complex, which is a crucial step for the subsequent C-N bond formation.[1][11]
-
Reductive Elimination : The final step is the reductive elimination of the aryl group and the amido ligand from the palladium center. This forms the desired C-N bond in the product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3][9]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
This protocol provides a general procedure for the coupling of this compound with a representative primary amine. Optimization may be required for specific substrates.
Materials and Equipment
-
Substrates : this compound (1.0 equiv), Primary Amine (1.2-1.5 equiv)
-
Catalyst : Pd₂(dba)₃ (1-2 mol%) or a suitable palladium precatalyst
-
Ligand : BrettPhos (2-4 mol%) or another suitable biaryl phosphine ligand
-
Base : Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Solvent : Anhydrous Toluene or 1,4-Dioxane (to achieve ~0.1 M concentration)
-
Equipment : Schlenk flask or oven-dried reaction vial with a magnetic stir bar, rubber septum, nitrogen or argon gas line with manifold, syringes, standard laboratory glassware for workup, silica gel for chromatography.
Step-by-Step Methodology
Figure 2: General experimental workflow for the amination protocol.
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., BrettPhos), the base (NaOtBu), and this compound.
-
Seal the vessel with a rubber septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed, anhydrous solvent (e.g., toluene) via syringe to achieve a final concentration of approximately 0.1 M with respect to the pyrazole starting material.[12]
-
Add the primary amine (liquid or dissolved in a small amount of the reaction solvent) dropwise via syringe.
-
Place the sealed reaction vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the duration of the reaction (typically 4-24 hours).[10][13]
Monitoring and Work-up:
-
Monitor the reaction's progress periodically by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.[12]
-
Once the starting material is consumed, remove the vessel from the heat and allow it to cool to room temperature.
-
Quench the reaction by carefully adding water. Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo.[12]
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure 4-amino-1-butyl-1H-pyrazole product.[12]
Discussion of Critical Parameters
The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of each reaction component. The causality behind these choices is rooted in the mechanism of the catalytic cycle.
Catalyst and Ligand Selection
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. While Pd(II) sources like Pd(OAc)₂ are common, they require an in situ reduction to the active Pd(0) state.[9] Using Pd(0) sources like Pd₂(dba)₃ can sometimes be more direct.
The ligand's role is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are essential.[1][3] They promote the crucial, often rate-limiting, steps of oxidative addition and reductive elimination while preventing the formation of inactive catalyst species.[3] For coupling with primary amines, ligands such as BrettPhos have been specifically designed to be highly effective.[9] For heteroaryl halides like our pyrazole substrate, specialized ligands are often necessary to achieve high yields and avoid side reactions.[2] Studies on pyrazole amination have shown success with ligands like tBuDavePhos .[5][7]
The Role of the Base
The base is not a passive component; it actively participates in the catalytic cycle by deprotonating the amine after it coordinates to the palladium center.[11][14] The choice of base is critical and highly dependent on the substrates and solvent.[12]
-
Strong Bases : Alkali metal alkoxides (e.g., NaOtBu , KOtBu) and amides (e.g., LHMDS) are the most commonly used bases.[10][12] Their high basicity facilitates the deprotonation step, driving the reaction forward. However, they are incompatible with substrates containing sensitive functional groups like esters or nitro groups.[9]
-
Weaker Bases : For sensitive substrates, weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ can be effective alternatives, though they may require higher temperatures or longer reaction times.[12]
The solubility of the base is a frequent cause of poor reactivity.[12] Vigorous stirring is essential, as the deprotonation is believed to occur at the solid-liquid interface.[10]
Solvent Choice
The solvent must be anhydrous and degassed to prevent catalyst deactivation. Common choices include ethereal solvents (1,4-dioxane, THF) and aromatic hydrocarbons (toluene, xylene).[12][15]
-
Toluene is often a preferred solvent, particularly for reactions involving aryl iodides. The iodide anion generated during the reaction can form unreactive palladium dimers, inhibiting the catalyst. Toluene's poor solubility for these iodide salts can help mitigate this inhibitory effect.[9]
-
1,4-Dioxane is also widely used and is effective for a broad range of substrates.
Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[10]
Substrate Considerations: 4-Iodo- vs. 4-Bromopyrazole
While the general reactivity trend for oxidative addition is Ar-I > Ar-Br > Ar-Cl, the Buchwald-Hartwig amination can present nuances.[10] Although the C-I bond is weaker and should react faster, the resulting iodide anion can be an inhibitor.[9][10] Some studies on the C4-amination of pyrazoles have found that the corresponding 4-bromo-pyrazole can be a more effective substrate than the 4-iodo-pyrazole under certain conditions, potentially due to a better balance of reactivity and catalyst stability.[5][7] Therefore, if yields with the iodo-substrate are suboptimal, screening the bromo-analogue is a logical optimization step.
Optimization and Troubleshooting
| Parameter | Condition 1 (Starting Point) | Condition 2 (Alternative) | Condition 3 (For Sensitive Substrates) | Rationale & Reference |
| Pd Source | Pd₂(dba)₃ (1.5 mol%) | [Pd(cinnamyl)Cl]₂ (2 mol%) | G4-Pd Precatalyst (2 mol%) | Precatalysts can offer faster initiation and better reproducibility.[10][16] |
| Ligand | BrettPhos (3 mol%) | tBuDavePhos (4 mol%) | XPhos (4 mol%) | Ligand choice is critical for amine and heterocycle type. BrettPhos is excellent for primary amines.[9] tBuDavePhos has proven effective for pyrazoles.[5][7] |
| Base | NaOtBu (2.0 equiv) | LHMDS (2.2 equiv) | K₃PO₄ (2.5 equiv) | Strong bases like NaOtBu are standard. LHMDS offers good proton tolerance.[9] Weaker bases like K₃PO₄ are used to avoid side reactions with sensitive groups.[12] |
| Solvent | Toluene | 1,4-Dioxane | t-Amyl alcohol | Toluene is often preferred for aryl iodides.[9] Dioxane is a general-purpose solvent. Alcohols can sometimes improve reactivity. |
| Temperature | 100 °C | 80 °C | 110 °C | Typical temperatures range from 80-110 °C. Higher temperatures may be needed for less reactive substrates or weaker bases.[10][13] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst or reagents. 2. Poor solubility of the base. 3. Inappropriate ligand/base combination. 4. Insufficiently inert atmosphere. | 1. Use fresh, high-purity catalyst, ligand, and base. Ensure solvent is anhydrous. 2. Grind the base to a fine powder before use; ensure vigorous stirring.[10] 3. Screen a different set of conditions (see table above). 4. Ensure glassware is oven-dried and the system is thoroughly purged with inert gas. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Catalyst decomposition. 2. β-Hydride elimination (if amine has β-hydrogens).[5] | 1. Lower the reaction temperature or try a more stable precatalyst/ligand system. 2. This is a known side reaction.[1] Switching to a different ligand (e.g., from a monodentate to a bidentate ligand) or using a copper-catalyzed system may be necessary.[5][7] |
| Reaction Stalls | Iodide inhibition of the catalyst. | Switch the solvent to toluene if not already in use.[9] Consider using the analogous 4-bromo-pyrazole substrate.[5][7] |
References
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). [Link]
- Buchwald–Hartwig amin
- Role of the Base in Buchwald–Hartwig Amination | The Journal of Organic Chemistry. (2014). [Link]
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (2020). [Link]
- Role of the base in Buchwald-Hartwig amin
- Buchwald-Hartwig Amination Reaction: Videos & Practice Problems - Pearson. (2022). [Link]
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [Link]
- The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025). [Link]
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020). [Link]
- The Role of the Base in Buchwald-Hartwig Amination.
- Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). [Link]
- Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022). [Link]
- Specific Solvent Issues with Buchwald-Hartwig Amin
- Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - MDPI. (2022). [Link]
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - Ark
- (PDF) C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. (2020). [Link]
- Synthesis of 4-iodopyrazoles: A Brief Review - ResearchG
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Public
- Process for the preparation of 4-aminopyrazole derivatives - Google P
- Process for the preparation of pyrimidinyl-4-aminopyrazole compounds - Google P
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - NIH. (2020). [Link]
- Buchwald-Hartwig coupling - YouTube. (2019). [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
Heck reaction conditions for 1-butyl-4-iodo-1H-pyrazole
An Application Guide to the Heck Reaction: Strategic C-C Bond Formation Using 1-Butyl-4-iodo-1H-pyrazole
Introduction
The palladium-catalyzed Heck reaction, or Mizoroki-Heck reaction, stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling unsaturated halides with alkenes.[1][2] This transformation has been instrumental in the synthesis of complex organic molecules, from natural products to advanced materials. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs due to its diverse biological activities.[3][4][5]
This document serves as a detailed application note for researchers, chemists, and drug development professionals. It provides a comprehensive guide to the Heck reaction conditions specifically tailored for this compound, a versatile building block. We will delve into the mechanistic underpinnings of the reaction, offer a component-by-component analysis for rational reaction design, present a detailed experimental protocol, and provide insights for troubleshooting and optimization.
The Engine of the Reaction: The Heck-Mizoroki Catalytic Cycle
Understanding the catalytic cycle is paramount to mastering the Heck reaction. It is a sequence of fundamental organometallic steps that collectively achieve the desired C-C bond formation while regenerating the active catalyst. The generally accepted mechanism proceeds through a Pd(0)/Pd(II) cycle.[1][6]
The cycle consists of four primary stages[7][8][9]:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a square planar Pd(II) complex. This is often the rate-determining step.
-
Olefin Coordination and Insertion: The alkene coupling partner coordinates to the Pd(II) complex. This is followed by a migratory insertion, where the pyrazolyl group migrates to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon (the β-carbon) is eliminated and transferred to the palladium center. This step forms the substituted alkene product and a palladium-hydride complex. For the reaction to be productive, this elimination must be faster than competing pathways.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride complex undergoes reductive elimination of HI. The base neutralizes the acid, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Dissecting the Reaction: A Guide to Component Selection
The success of a Heck reaction hinges on the judicious selection of each component. For this compound, the following considerations are key.
The Substrate: this compound
The C4-iodide bond on the pyrazole ring is well-suited for the Heck reaction. Iodine is an excellent leaving group, facilitating a rapid oxidative addition step compared to bromides or chlorides.[10] The N-butyl group serves to enhance solubility in common organic solvents without imposing significant steric hindrance or electronic effects that would impede the reaction. While N-heterocycles can sometimes coordinate to and poison palladium catalysts, pyrazoles are generally robust substrates in cross-coupling reactions.[4][11]
The Palladium Pre-catalyst
The reaction requires an active Pd(0) species, which is typically generated in situ from a more stable and air-tolerant Pd(II) pre-catalyst.
-
Palladium(II) Acetate (Pd(OAc)₂): This is the most common and cost-effective choice. It is readily reduced to Pd(0) in the reaction mixture by phosphine ligands, amines, or the solvent.[1][9]
-
Palladacycles: These are highly stable pre-catalysts that can offer high turnover numbers but are generally more specialized.[12]
For general applications with this compound, Pd(OAc)₂ is the recommended starting point due to its stability, reliability, and cost.
The Ligand: Stabilizer and Modulator
Ligands are crucial for stabilizing the catalytically active Pd(0) species, preventing its aggregation into inactive palladium black, and modulating its reactivity.[1][13]
-
Monodentate Phosphines: Triphenylphosphine (PPh₃) is a workhorse ligand. However, for the coupling of 4-iodo-1H-pyrazoles, Triethyl phosphite (P(OEt)₃) has been identified as a particularly suitable and effective ligand.[3] Its smaller cone angle and different electronic properties compared to PPh₃ can be advantageous for this specific substrate class.
-
N-Heterocyclic Carbenes (NHCs): These are a class of highly effective ligands that often provide superior catalytic activity, but their use may require more specialized conditions.[6][7]
The Base: The Catalyst Regenerator
The base is a stoichiometric reagent required to neutralize the HI generated in the catalytic cycle, thereby regenerating the Pd(0) catalyst.[7][14] The choice of base can significantly impact the reaction outcome.
-
Organic Bases: Triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA) are common choices, acting as both a base and a solvent in some cases.[1]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), sodium acetate (NaOAc), or potassium acetate (KOAc) are effective and often preferred for their handling and cost.[1][8][15] They are particularly useful in polar aprotic solvents like DMF or DMA.
For the coupling of this compound, both triethylamine and inorganic carbonates like K₂CO₃ are excellent starting points.
The Solvent: The Reaction Medium
The solvent must dissolve all reactants and be stable at the required temperature, which is often elevated (80-140 °C).
-
Polar Aprotic Solvents: Dimethylformamide (DMF), N,N-dimethylacetamide (DMA), and N-methyl-2-pyrrolidone (NMP) are excellent solvents for the Heck reaction, effectively dissolving the reagents and inorganic bases.[12][15][16]
-
Other Solvents: Acetonitrile (MeCN) and Toluene can also be used, depending on the specific base and ligand system.[12]
DMF or DMA are highly recommended for achieving consistent results with iodo-pyrazole substrates.
The Alkene: The Coupling Partner
The reactivity of the alkene is critical. Electron-withdrawing groups on the alkene, such as esters, nitriles, or phenyl groups, accelerate the migratory insertion step and are ideal substrates.[1][8]
-
Acrylates: (e.g., n-butyl acrylate, methyl acrylate)
-
Styrenes: (e.g., styrene, 4-chlorostyrene)
-
Acrylonitrile
-
Vinyl Ethers and Vinyl Acetate
The reaction typically exhibits high stereoselectivity, yielding the thermodynamically favored trans (E)-isomer as the major product.[6]
Detailed Experimental Protocol: Heck Coupling with n-Butyl Acrylate
This protocol describes a representative procedure for the palladium-catalyzed Heck reaction between this compound and n-butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethyl phosphite (P(OEt)₃)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and an inert atmosphere (N₂ or Argon) three times.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF via syringe. Add triethyl phosphite (0.04 eq, 4 mol%) and n-butyl acrylate (1.5 eq) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting iodo-pyrazole is consumed (typically 4-12 hours).
-
Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with water and transfer it to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with water, followed by brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure product.
Optimized Conditions and Data Summary
The following table summarizes recommended starting conditions for the Heck coupling of this compound with various representative alkene partners, based on established protocols for similar substrates.[3]
| Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Expected Yield |
| n-Butyl Acrylate | Pd(OAc)₂ (2) | P(OEt)₃ (4) | K₂CO₃ (2.0) | DMF | 110 | 4-8 | >85% |
| Styrene | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (2.0) | DMF | 120 | 6-12 | >80% |
| Acrylonitrile | Pd(OAc)₂ (2) | P(OEt)₃ (4) | K₂CO₃ (2.0) | DMA | 120 | 8-16 | 60-75% |
| Methyl Vinyl Ketone | Pd(OAc)₂ (2) | P(OEt)₃ (4) | Et₃N (2.0) | DMF | 100 | 6-10 | 65-80% |
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | - Inactive catalyst (Pd(OAc)₂ degraded).- Insufficiently anhydrous conditions.- Base is not strong enough or is insoluble. | - Use a fresh bottle of catalyst.- Use oven-dried glassware and anhydrous solvent.- Switch to a different base (e.g., from KOAc to K₂CO₃ or Et₃N). |
| Formation of Palladium Black | - Ligand has decomposed or is insufficient.- Reaction temperature is too high. | - Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1).- Use a more thermally stable ligand if necessary.- Reduce the reaction temperature slightly and run for a longer time. |
| Dehalogenation of Starting Material | - Presence of protic impurities.- The base or reaction conditions are promoting a reductive pathway. | - Ensure all reagents and solvents are pure and anhydrous.- A side reaction noted in similar couplings, try a milder base like sodium acetate.[3]- Lower the reaction temperature. |
| Mixture of E/Z Isomers | - While uncommon, some substrates can yield isomer mixtures. | - This was observed with acrylonitrile in a related system.[3] Purification by column chromatography is often sufficient to separate the isomers. The E-isomer is typically the major product. |
Conclusion
The Heck reaction of this compound is a robust and highly effective method for synthesizing C4-alkenylated pyrazole derivatives. By carefully selecting a suitable palladium pre-catalyst like Pd(OAc)₂, an appropriate ligand such as P(OEt)₃, a compatible base, and a polar aprotic solvent, researchers can achieve high yields of the desired products. The protocols and insights provided in this guide offer a solid foundation for the successful application of this pivotal reaction in synthetic and medicinal chemistry programs.
References
- Wikipedia. Heck reaction. [Link]
- Huang, F., et al. (2010). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
- BYJU'S. Heck Reaction Mechanism. [Link]
- Dong, J., et al. (2020). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. National Institutes of Health (PMC). [Link]
- Chemistry LibreTexts. (2023). Heck Reaction. [Link]
- Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]
- Janeba, Z., et al. (2019). Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase. The Journal of Organic Chemistry. [Link]
- Ito, F., et al. (2011). Heck-Mizoroki reaction of 4-iodo-1H-pyrazoles. HETEROCYCLES. [Link]
- Pearson. (2022). Heck Reaction Explained: Definition, Examples, Practice & Video Lessons. [Link]
- Sahu, D., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. National Institutes of Health (PMC). [Link]
- Yasar, S., et al. (2019). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. Taylor & Francis Online. [Link]
- Organic Chemistry Portal. Heck Reaction. [Link]
- Wipf, P. (2007). Palladium I I. Basic Principles - Heck Reactions. University of Pittsburgh. [Link]
- Sharma, P., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Publishing. [Link]
- Khanye, S. D., et al. (2018). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. National Institutes of Health (PMC). [Link]
- Adnan, R., et al. (2021). Examining the Effect of Base, Solvent and Temperature in Heck Reaction with the Presence of Palladium(II)- Hydrazone Complexes. AIP Publishing. [Link]
- Sahu, D., et al. (2017). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals. [Link]
- Zhang, P., et al. (2019). Phosphine‐incorporated Metal‐Organic Framework for Palladium Catalyzed Heck Coupling Reaction. National Institutes of Health (PMC). [Link]
- Tigo, A. T. (2017). Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development. DSpace@MIT. [Link]
- R-Discovery. (2013). Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes. [Link]
- SATHEE CUET. Chemistry Heck Reaction. [Link]
- ResearchGate. (2016). Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran.... [Link]
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- YouTube. (2025). Jamal Roberts - Heal (American Idol Grand Finale Performance) Reaction. [Link]
- YouTube. (2025). Fans React To “Heal” Jamal Roberts' Most Powerful American Idol Performance | Judges Go Silent. [Link]
- Substream Magazine. (2017). 'Heal' is a snake oil salesperson wrapped in a cloak pseudo-science. [Link]
- Trustpilot. Read Customer Service Reviews of healthreaction.com. [Link]
- PubMed. (2022). Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles. [Link]
- Literary Potpourri. (2024). Book Review: Heal (2023) by Randall S. Hansen. [Link]
- KTU ePubl. (2023). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
- Royal Society of Chemistry. (2006). CHAPTER 9: Modern Heck Reactions. [Link]
- ACS Publications. (2010). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. [Link]
- ResearchGate. (2014). Synthesis of 4-iodopyrazoles: A Brief Review. [Link]
- Arkat USA. (2013). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. [Link]
- Frontiers. (2024).
- National Institutes of Health (PMC). (2013). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. [Link]
- National Institutes of Health (PMC). (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epubl.ktu.edu [epubl.ktu.edu]
- 6. Heck Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. tandfonline.com [tandfonline.com]
- 14. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.aip.org [pubs.aip.org]
The Strategic Application of 1-Butyl-4-iodo-1H-pyrazole in the Synthesis of Active Pharmaceutical Ingredients (APIs)
Introduction: The Pyrazole Scaffold and the Strategic Importance of 1-Butyl-4-iodo-1H-pyrazole
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutic agents.[1][2] Its prevalence in drug design is attributed to its unique electronic properties, ability to participate in hydrogen bonding, and its role as a bioisostere for other aromatic systems, enhancing properties like metabolic stability and target affinity.[1] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profiles of drug candidates.
This application note focuses on This compound , a versatile and highly valuable intermediate for the synthesis of a diverse array of complex molecules with therapeutic potential. The strategic placement of the iodine atom at the C4 position provides a reactive "handle" for introducing molecular diversity through various cross-coupling reactions.[3] The 1-butyl group, in turn, can influence the molecule's lipophilicity and solubility, potentially improving its pharmacokinetic properties. This document provides a detailed exploration of the synthetic utility of this compound, with a focus on palladium-catalyzed cross-coupling reactions, and offers robust protocols for its application in API synthesis.
Core Synthetic Utility: A Gateway to Molecular Diversity
The primary synthetic advantage of this compound lies in its amenability to a range of cross-coupling reactions. The carbon-iodine bond is the most reactive among the halogens in these transformations, allowing for milder reaction conditions and broader substrate scope.[4] This makes it an ideal building block for late-stage functionalization in a drug discovery program. The two most significant transformations for this intermediate are the Suzuki-Miyaura and Sonogashira cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5][6] In the context of this compound, this reaction enables the facile introduction of a wide variety of aryl and heteroaryl moieties, which are prevalent in many classes of therapeutic agents, including kinase inhibitors.
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below:
Caption: General experimental workflow for Suzuki-Miyaura coupling.
The catalytic cycle for this transformation is a well-established mechanism involving a palladium catalyst:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki-Miyaura Coupling
The following protocols are adapted from established procedures for analogous 4-iodopyrazole derivatives and provide a robust starting point for the Suzuki-Miyaura coupling of this compound.[5][6]
Protocol 1: Conventional Heating
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl boronic acid (1.1 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times.
-
Add the degassed solvent system (e.g., 5 mL of 1,4-dioxane:H₂O 4:1) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 2-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl/heteroaryl-1-butyl-1H-pyrazole.
Protocol 2: Microwave-Assisted Heating
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
To a microwave vial, add this compound (0.5 mmol), the corresponding arylboronic acid (0.5 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and the base (e.g., Cs₂CO₃, 2.5 equiv).
-
Add the solvent system (e.g., 1,2-dimethoxyethane (DME) and water, 3:1.2 mL) to the vial.
-
Purge the vial with nitrogen and seal it securely.
-
Place the vial in a microwave reactor and irradiate the mixture at a constant temperature of 90-140 °C for 5-20 minutes.
-
After the reaction is complete, cool the vial to room temperature.
-
Work-up the reaction mixture as described in the conventional protocol (steps 7-9).
Data Presentation: Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of analogous 4-iodopyrazoles with various boronic acids.[6] These data serve as a valuable reference for optimizing the reaction of this compound.
| Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 95 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 92 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 90 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (2) | Cs₂CO₃ (2.5) | DME/H₂O | 90 | 5-12 | 88 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[7] This reaction is instrumental in synthesizing pyrazole-alkyne derivatives, which are valuable precursors for more complex heterocyclic systems and are themselves found in various biologically active molecules.
The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles:
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Experimental Protocol: Sonogashira Coupling
The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne, based on established methodologies.[3][7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base/Solvent (e.g., triethylamine or a mixture of DMF and an amine base)
-
Anhydrous solvents
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).
-
Add the degassed solvent (e.g., triethylamine, 10 mL) followed by the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature to 50 °C, monitoring its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst residues, washing with an organic solvent (e.g., ethyl acetate).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 4-alkynyl-1-butyl-1H-pyrazole.
Data Presentation: Sonogashira Coupling
The following table provides representative examples of Sonogashira couplings with analogous 4-iodopyrazoles, which can guide the optimization for this compound.[7]
| Alkyne Coupling Partner | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | RT | 4 | 92 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | RT | 6 | 88 |
| 3-Butyn-1-ol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 50 | 8 | 85 |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | Et₃N | 50 | 8 | 87 |
Synthesis of this compound
The starting material can be prepared in a two-step sequence from pyrazole. First, N-alkylation with a butyl halide, followed by regioselective iodination at the C4 position.
Sources
- 1. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
1-butyl-4-iodo-1H-pyrazole derivatives for biological screening
An In-Depth Guide to the Biological Screening of 1-Butyl-4-iodo-1H-pyrazole Derivatives
Authored by: A Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of biological screening campaigns for a promising class of compounds: this compound derivatives. We will delve into the rationale behind screening this specific scaffold, present a strategic, multi-tiered screening workflow, and provide detailed, validated protocols for key assays.
Introduction: The Strategic Value of the this compound Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle that stands as a cornerstone of modern medicinal chemistry.[1][2] Recognized as a "privileged scaffold," its versatile structure is a key component in numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4]
The specific derivatization at the 1 and 4 positions of the pyrazole ring is a deliberate design choice aimed at optimizing drug-like properties:
-
1-Butyl Group: The addition of an n-butyl chain at the N1 position significantly increases the lipophilicity of the molecule. This modification is often employed to enhance cell membrane permeability and improve oral bioavailability, critical parameters for any successful drug candidate.
-
4-Iodo Group: The iodine atom at the C4 position is a versatile synthetic handle.[5] It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). This allows for the rapid generation of a diverse library of analogues from a single, common intermediate, which is essential for exploring structure-activity relationships (SAR) during lead optimization.
This guide provides the strategic framework and detailed methodologies to effectively screen libraries of these derivatives to uncover novel therapeutic agents.
Overview of Synthesis
While this document focuses on biological screening, a foundational understanding of the synthesis is crucial. The this compound core is typically synthesized through the direct electrophilic iodination of a pre-formed 1-butyl-1H-pyrazole ring. The regioselectivity for the C4 position is generally high due to the electronic properties of the pyrazole ring.[5][6] Common iodinating reagents include N-Iodosuccinimide (NIS) or a combination of iodine with an oxidizing agent.[5]
Caption: General workflow for synthesizing the screening library.
A Strategic, Tiered Approach to Biological Screening
A successful screening campaign does not test compounds randomly; it follows a logical, tiered progression from broad, high-throughput methods to more complex, biologically relevant models. This "screening cascade" is designed to efficiently identify promising "hits," eliminate non-viable candidates early, and provide deeper mechanistic insights into the most promising compounds.
Caption: A strategic workflow for efficient biological screening.
Detailed Application Protocols
The following protocols are foundational assays for the initial screening of this compound derivatives. They are designed to be robust, reproducible, and adaptable.
Protocol 1: High-Throughput Kinase Inhibition Assay (Fluorometric)
-
Expert Rationale: Protein kinases are a major class of drug targets, particularly in oncology, and many known pyrazole-containing drugs function as kinase inhibitors.[7][8] A fluorescence-based assay is suitable for HTS due to its sensitivity, speed, and compatibility with automation.[9]
-
Principle: This assay measures the activity of a kinase by quantifying the amount of ATP consumed during the phosphorylation of a substrate. The remaining ATP is then used in a coupled enzyme reaction that produces a fluorescent signal. A decrease in fluorescence relative to the control indicates inhibition of the kinase.
-
Protocol Steps:
-
Compound Preparation: Serially dilute the pyrazole test compounds in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM). Prepare a 100x stock plate.
-
Reagent Preparation: Prepare a reaction buffer containing the target kinase, a suitable peptide substrate, and cofactors (e.g., MgCl₂).
-
Reaction Initiation: In a 384-well microplate, add 1 µL of the test compound dilution. Add 50 µL of the kinase/substrate mixture. Finally, initiate the kinase reaction by adding 50 µL of ATP solution.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Terminate the reaction and add the detection reagent (containing the coupled enzyme system that measures remaining ATP). Incubate for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the fluorescence intensity on a compatible plate reader.
-
-
Self-Validating Controls:
-
Positive Control: A known inhibitor of the target kinase.
-
Negative (Vehicle) Control: DMSO only (represents 0% inhibition).
-
No Enzyme Control: Reaction mix without the kinase (represents 100% inhibition).
-
-
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
-
Plot % Inhibition against the logarithm of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Protocol 2: Cell Viability and Cytotoxicity Assay (MTT-Based)
-
Expert Rationale: This is a fundamental assay to determine if the compounds have anticancer activity or general cytotoxicity.[7] The MTT assay is a reliable, colorimetric method that measures the metabolic activity of living cells, which is a proxy for cell viability.[7][10] It is widely used for preliminary anticancer screening.[7]
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol Steps:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: The next day, treat the cells with serial dilutions of the pyrazole derivatives (prepared in culture medium from DMSO stocks) for 48-72 hours. Ensure the final DMSO concentration is ≤ 0.5%.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.
-
Solubilization: Carefully remove the culture medium and add 150 µL of a solubilization solvent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
-
-
Self-Validating Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the test compounds.
-
Blank Control: Wells containing only culture medium and MTT for background subtraction.
-
-
Data Analysis:
-
Calculate Percent Viability: % Viability = 100 * (Abs_Compound - Abs_Blank) / (Abs_Vehicle - Abs_Blank)
-
Plot % Viability against the logarithm of compound concentration to generate a dose-response curve and calculate the IC₅₀ (or GI₅₀) value.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ejbps.com [ejbps.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
experimental protocol for Sonogashira coupling of iodopyrazoles
An Application Guide for the Sonogashira Coupling of Iodopyrazoles: Protocols and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a cornerstone pharmacophore in modern drug discovery, featured in a multitude of approved therapeutic agents.[1][2][3] The Sonogashira cross-coupling reaction offers a powerful and versatile strategy for the C-C bond formation between iodopyrazoles and terminal alkynes, enabling the synthesis of structurally diverse alkynyl-pyrazole derivatives.[4][5] These products serve as critical intermediates and final compounds in the development of novel pharmaceuticals.[5][6] This guide provides a comprehensive overview of the Sonogashira coupling applied to iodopyrazole substrates, detailing reaction mechanisms, step-by-step experimental protocols for both traditional and copper-free systems, and a thorough troubleshooting guide to navigate common experimental challenges.
Introduction: The Significance of Pyrazole Functionalization
The pyrazole scaffold is considered a "privileged" structure in medicinal chemistry due to its unique physicochemical properties and its ability to form key interactions with a wide range of biological targets.[2][3][7] Its presence in blockbuster drugs highlights its importance.[3] The functionalization of the pyrazole ring is therefore a central theme in pharmaceutical research. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of terminal alkynes with sp²-hybridized carbons, has emerged as a premier method for this purpose.[8][9] It allows for the introduction of alkyne moieties under mild conditions, tolerating a broad array of functional groups, which is essential when working with complex, drug-like molecules.[4][8] This guide focuses specifically on iodopyrazoles, as the carbon-iodine bond is the most reactive among halogens for this transformation, often allowing for milder reaction conditions and higher yields.[8]
The Catalytic Heart of the Reaction: Mechanism
The Sonogashira reaction proceeds through two interconnected, synergistic catalytic cycles: a palladium cycle and a copper cycle.[4] Understanding this mechanism is crucial for rational troubleshooting and optimization.
-
The Palladium Cycle: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the iodopyrazole, forming a Pd(II)-pyrazole complex.
-
The Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a highly nucleophilic copper acetylide intermediate.
-
Transmetalation & Reductive Elimination: The copper acetylide then transfers its alkynyl group to the Pd(II)-pyrazole complex in a step called transmetalation. The resulting diorganopalladium(II) complex is unstable and rapidly undergoes reductive elimination to yield the final alkynyl-pyrazole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.[4][10]
Core Experimental Protocol: Classical Pd/Cu Catalysis
This protocol provides a robust starting point for the Sonogashira coupling of a generic iodopyrazole with a terminal alkyne. Optimization may be required based on the specific substrates used.[4]
Reagents, Solvents, and Equipment
| Component | Recommended | Purpose |
| Aryl Halide | Substituted Iodopyrazole (1.0 eq) | Electrophilic partner |
| Alkyne | Terminal Alkyne (1.2 - 1.5 eq) | Nucleophilic partner |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Primary catalyst |
| Cu Co-catalyst | Copper(I) Iodide (CuI) (4-10 mol%) | Activates the alkyne |
| Base | Triethylamine (Et₃N) or DIPEA (2-3 eq) | Neutralizes HX byproduct, solvent |
| Solvent | DMF or THF (anhydrous, degassed) | Reaction medium |
| Equipment | Schlenk flask or sealed vial, stir plate, inert gas line (Ar or N₂), TLC/LC-MS supplies | Standard organic synthesis setup |
Experimental Workflow & Step-by-Step Guide
The following diagram illustrates the general laboratory workflow for setting up the reaction under an inert atmosphere to prevent undesirable side reactions.
Protocol Steps:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the iodopyrazole (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (e.g., 0.05 eq), and copper(I) iodide (CuI) (e.g., 0.1 eq).[11]
-
Seal and Purge: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., DMF or THF) followed by the amine base (e.g., triethylamine, 2.0 eq) via syringe.[4][11] Stir the mixture for 5-10 minutes at room temperature.
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) dropwise to the stirring mixture via syringe.[4][11]
-
Reaction Execution: Stir the reaction at room temperature or heat to the desired temperature (typically 50-80 °C).[4][12] Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite to remove catalyst residues.[4]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous ammonium chloride (NH₄Cl) solution and brine.[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure alkynyl-pyrazole product.[4]
Copper-Free Sonogashira Coupling: A Cleaner Alternative
While effective, the use of copper can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling) and can complicate purification, particularly in pharmaceutical synthesis.[8][9][13] Copper-free protocols have been developed to circumvent these issues.[13][14][15] These methods often require a different choice of base and ligand to facilitate the catalytic cycle without the copper acetylide intermediate.[10]
Copper-Free Protocol Example
This protocol is adapted for substrates where Glaser coupling is a significant concern.
| Component | Recommended | Purpose |
| Aryl Halide | Substituted Iodopyrazole (1.0 eq) | Electrophilic partner |
| Alkyne | Terminal Alkyne (1.5 eq) | Nucleophilic partner |
| Pd Precatalyst | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | Air-stable precatalyst |
| Base | 2,2,6,6-Tetramethylpiperidine (TMP) (2.0 eq) | Strong, non-coordinating base |
| Solvent | DMSO (anhydrous, degassed) | Polar aprotic solvent |
Protocol Steps:
-
Inert Setup: In a glovebox or under a positive flow of argon, add the iodopyrazole (1.0 eq), the palladium precatalyst (2.5 mol %), and a stir bar to a vial.[11]
-
Reagent Addition: Add anhydrous, degassed DMSO, followed by the base (TMP, 2.0 eq) and the terminal alkyne (1.5 eq).[11]
-
Reaction: Seal the vial and stir the mixture at room temperature. Monitor progress by TLC or LC-MS.[11][14]
-
Work-up & Purification: Follow the work-up and purification steps (6-9) outlined in the classical protocol.
Troubleshooting Common Issues
Even robust reactions can encounter problems. The following table addresses common issues observed during the Sonogashira coupling of iodopyrazoles.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | Inactive Catalyst: Palladium source has degraded; ligand has dissociated. Poor Reagent Quality: Wet or non-degassed solvents/base. Low Reactivity: Aryl bromide/chloride used instead of iodide; sterically hindered substrates.[11] | Use a fresh catalyst or a more stable precatalyst. Ensure all solvents and reagents are anhydrous and thoroughly degassed.[11][16] Increase reaction temperature or switch to a more active ligand (e.g., bulky, electron-rich phosphines).[12][17] |
| Glaser Homocoupling (Alkyne Dimerization) | Presence of Oxygen: O₂ promotes the oxidative homocoupling of the copper acetylide.[8][11] High Copper Concentration: Excess CuI can favor the dimerization pathway. | Ensure rigorous anaerobic conditions by using a Schlenk line or glovebox and properly degassed reagents.[11] Switch to a copper-free protocol.[9][13] Add the alkyne slowly to the reaction mixture to maintain a low concentration.[11] |
| Deiodination of Pyrazole | Side Reaction: The iodopyrazole reacts with a hydrogen source, replacing iodine with hydrogen. This is a known side reaction for iodopyrazoles in Pd-catalyzed couplings.[17] Inappropriate Ligand/Base: Some ligand/base combinations can favor hydrodehalogenation. | Switch to a bulkier, more electron-rich phosphine ligand (e.g., SPhos, XPhos) to accelerate reductive elimination, outcompeting deiodination.[17] Carefully screen bases; sometimes a weaker base can mitigate the issue. Moderate the reaction temperature, as higher heat can increase deiodination.[17] |
| Formation of Pd Black | Catalyst Decomposition: The Pd(0) catalyst has agglomerated and precipitated out of solution, rendering it inactive. This can be caused by high temperatures or impurities.[16] | Use a lower reaction temperature if possible. Ensure high-purity reagents and solvents. The use of robust ligands or precatalysts can improve catalyst stability. Anecdotal evidence suggests THF can promote Pd black formation in some cases; consider an alternative solvent like DMF or dioxane.[16] |
Synthesis of Iodopyrazole Starting Materials
Access to the iodopyrazole starting material is a prerequisite. The most common method is the direct electrophilic iodination of the pyrazole ring at the C4 position, which is electronically favored.[18]
General Iodination Protocol:
A widely used and effective method involves using molecular iodine (I₂) with an oxidant.[19]
-
To a solution of the parent pyrazole (1.0 mmol) in a suitable solvent (e.g., water, acetic acid), add iodine (I₂) (0.5-1.5 mmol).[19][20]
-
Add an oxidant such as hydrogen peroxide (H₂O₂), N-Iodosuccinimide (NIS), or ceric ammonium nitrate (CAN).[19]
-
Stir the mixture at room temperature or heat as required, monitoring by TLC.[19]
-
Upon completion, quench the reaction (e.g., with aqueous Na₂S₂O₃ to remove excess iodine) and extract the product with an organic solvent.[19]
-
Purify by crystallization or column chromatography.
Conclusion
The Sonogashira coupling is an indispensable tool for the synthesis of novel alkynyl-pyrazole derivatives for drug discovery and materials science. By understanding the underlying mechanism, selecting the appropriate reaction conditions—whether classical Pd/Cu or a modern copper-free variant—and anticipating potential side reactions, researchers can effectively leverage this powerful transformation. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for the successful implementation of the Sonogashira coupling of iodopyrazoles in the laboratory.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Application Notes and Protocols: Copper-Free Sonogashira Coupling of 2,5-Diiodopyrazine.
- Labanauskas, L. et al. (2016). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Chen, Y. et al. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. Organic & Biomolecular Chemistry. [Link]
- Google Patents. (2020). CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole.
- BenchChem. (2025). An In-depth Technical Guide to 4-Iodopyrazole: Discovery, History, and Synthesis.
- Google Patents. (2015). CN104447558A - Iodine-substituted pyrazole compound and novel synthesis method thereof.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- National Institutes of Health. (2018).
- Wikipedia. (2023). Sonogashira coupling. [Link]
- Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
- National Institutes of Health. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- BenchChem. (2025). preventing deiodination of 4-iodopyrazoles during coupling reactions.
- Organic Chemistry Portal. (2024). Pyrazole synthesis. [Link]
- Eller, G. A. et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles.
- Gorja, D. R. et al. (2012). Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis. Bioorganic & Medicinal Chemistry Letters. [Link]
- BenchChem. (2025).
- Vautier-Gines, S. (2008). Copper-free Sonogashira coupling.
- Molecules. (2022).
- Sussex Drug Discovery Centre. (2013). Guidelines for Sonogashira cross-coupling reactions. [Link]
- ResearchGate. (n.d.). Supposed mechanism for the copper-free Sonogashira reaction. [Link]
- Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
- European Journal of Medicinal Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]
- Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
- MDPI. (2022).
- Future Medicinal Chemistry. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. [Link]
Sources
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and synthesis of 4-alkynyl pyrazoles as inhibitors of PDE4: a practical access via Pd/C-Cu catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 16. reddit.com [reddit.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. CN111205226A - Synthesis method of 1-methyl-4-iodopyrazole - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 1-butyl-4-iodo-1H-pyrazole
Welcome to the technical support guide for optimizing Suzuki-Miyaura cross-coupling reactions involving 1-butyl-4-iodo-1H-pyrazole. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the synthesis of 4-substituted pyrazole derivatives. As Senior Application Scientists, our goal is to blend established chemical principles with field-proven insights to enhance your experimental success.
The functionalization of pyrazoles is a cornerstone of modern medicinal chemistry, and the Suzuki-Miyaura coupling is a premier tool for this purpose.[1][2] Your substrate, this compound, is an excellent starting material. The carbon-iodine bond is highly reactive towards the initial oxidative addition step in the catalytic cycle, generally allowing for milder reaction conditions compared to bromo or chloro-analogs.[3][4][5][6] However, this enhanced reactivity can also introduce specific challenges. This guide will help you navigate them.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary in a Suzuki coupling, and which one should I choose?
A1: The base plays a crucial role in the transmetalation step of the catalytic cycle.[1][7] It activates the boronic acid by forming a more nucleophilic "ate" complex (boronate), which then efficiently transfers its organic group to the palladium center.[7] For pyrazole substrates, common choices include:
-
Inorganic Carbonates: (Na₂CO₃, K₂CO₃, Cs₂CO₃) These are widely used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and more basic, often accelerating the reaction.
-
Phosphates: (K₃PO₄) A strong base that is particularly effective for coupling challenging substrates, including heteroaryl chlorides, and can be used in anhydrous conditions.[8]
-
Fluorides: (KF) Can be used, especially when base-sensitive functional groups are present in the substrates.[3]
The choice of base is tightly linked to the solvent system, as it must have sufficient solubility to be effective.[9]
Q2: What is the advantage of using an N-alkylated pyrazole like this compound?
A2: The acidic proton on the nitrogen of an unprotected pyrazole ring (pKa ≈ 14) can cause significant issues.[10] It can react with the base, potentially deactivating it, or interact with palladium intermediates, inhibiting the catalyst.[9][10] By using the 1-butyl substituted pyrazole, the acidic N-H proton is absent, which prevents these side reactions and often leads to cleaner reactions and higher yields without the need for additional protection/deprotection steps.[10]
Q3: Which palladium catalyst system is best for this reaction?
A3: The choice of catalyst is critical for achieving high yields and minimizing side reactions.[3][10]
-
Standard Catalysts: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, effective catalyst for many Suzuki couplings involving aryl iodides.[3][4]
-
Pre-catalysts with Ligands: A combination of a palladium(II) source, like Pd(OAc)₂, with a phosphine ligand is highly effective and versatile. For heteroaryl substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos can significantly improve reaction efficiency by promoting the rate-limiting reductive elimination step and stabilizing the catalyst.[3][11] Modern pre-catalysts like XPhos Pd G2 are air- and moisture-stable, simplifying reaction setup.[3]
Troubleshooting Guide
This section addresses the most common issues encountered when coupling this compound.
Problem 1: Low or No Product Yield with Starting Material Consumed
This often points to degradation pathways or side reactions outcompeting the desired cross-coupling.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Dehalogenation | The highly reactive C-I bond can be susceptible to reduction, where the iodine is replaced by a hydrogen atom from a proton source (like water) in the reaction mixture. This is a known side reaction for reactive aryl iodides.[5][9] | 1. Use a Milder Base: Switch from K₃PO₄ or Cs₂CO₃ to K₂CO₃ or Na₂CO₃.[8] 2. Lower Temperature: Reduce the reaction temperature. While higher temperatures increase reaction rates, they can also accelerate side reactions. 3. Optimize Catalyst/Ligand: Employ a more efficient catalyst system (e.g., Pd(OAc)₂ with SPhos) that favors the cross-coupling pathway.[3][11] |
| Protodeboronation | The boronic acid coupling partner can react with water or other proton sources, leading to the cleavage of the C-B bond. This is particularly problematic with unstable heteroaryl boronic acids and at higher temperatures.[9] | 1. Use a Stoichiometric Excess: Use a slight excess (1.2–1.5 equivalents) of the boronic acid to compensate for degradation.[9] 2. Use Boronic Esters: Consider using the corresponding pinacol boronate ester (Bpin), which is often more stable than the boronic acid. 3. Anhydrous Conditions: If feasible, try anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane. |
| Homocoupling | The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can interfere with the palladium catalytic cycle.[9] | 1. Thorough Degassing: Ensure the reaction mixture and solvents are rigorously degassed before adding the catalyst. Use methods like bubbling argon through the solvent for 15-30 minutes or freeze-pump-thaw cycles.[8][9][12] 2. Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas (Argon or Nitrogen) throughout.[8] |
Problem 2: Low Conversion (Starting Material Remains)
This indicates that the catalytic cycle is inefficient or has stopped prematurely.
| Potential Cause | Scientific Explanation | Recommended Solution |
| Catalyst Inactivation | The active Pd(0) species can be oxidized by dissolved oxygen, or it can aggregate to form inactive palladium black, especially at high temperatures.[8][13] | 1. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction.[8] 2. Use Fresh Catalyst: Use a fresh batch of catalyst. Pd(PPh₃)₄, for example, can degrade upon storage. Air-stable pre-catalysts (e.g., XPhos Pd G2) can mitigate this issue.[3] 3. Add Excess Ligand: For Pd(II)/ligand systems, adding a slight excess of the phosphine ligand can sometimes prevent catalyst decomposition.[14] |
| Ineffective Base/Solvent | The base may not be soluble enough in the chosen solvent system to effectively generate the boronate species required for transmetalation.[9] | 1. Change Solvent System: A mixed solvent system like 1,4-dioxane/water or DME/water (typically 4:1) is often used to dissolve both the organic substrates and the inorganic base.[3][6] 2. Screen Bases: Test different bases. K₃PO₄ or Cs₂CO₃ often show better solubility and reactivity in common organic solvents.[3][9] 3. Ensure Fine Powder: Grind the inorganic base into a very fine powder to increase its surface area and reactivity.[6] |
| Low Reaction Temperature | While aryl iodides are reactive, some couplings, especially with sterically hindered or electron-deficient boronic acids, may require more thermal energy to overcome activation barriers. | 1. Increase Temperature: Cautiously increase the reaction temperature in increments (e.g., from 80 °C to 100 °C).[9] 2. Use Microwave Heating: Microwave irradiation is an excellent method for rapidly heating the reaction to a precise temperature and can dramatically reduce reaction times from hours to minutes.[3][15][16] |
Visualizing the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps involved in the coupling of this compound. Understanding this cycle is fundamental to troubleshooting.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues systematically.
Experimental Protocols
Protocol 1: General Procedure for Conventional Heating
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.5 equiv.)
-
1,4-Dioxane and Water (4:1 ratio)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube, add this compound (e.g., 0.2 mmol, 1.0 equiv) and the arylboronic acid (0.24 mmol, 1.2 equiv).
-
Add finely powdered K₂CO₃ (0.5 mmol, 2.5 equiv).
-
Seal the tube with a septum, and purge with argon for 5 minutes.
-
Add the degassed solvent mixture of 1,4-dioxane (1.6 mL) and water (0.4 mL) via syringe.
-
Bubble argon through the stirred mixture for an additional 15 minutes to ensure thorough degassing.[3][16]
-
Under a positive pressure of argon, add the Pd(PPh₃)₄ catalyst (0.01 mmol, 5 mol%).
-
Seal the vessel and heat the reaction mixture in an oil bath at 90-100 °C.[3][4]
-
Monitor the reaction progress by TLC or LCMS (typically 4-12 hours).
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (10 mL) and water (5 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-1-butyl-1H-pyrazole.[3][17]
Protocol 2: Microwave-Assisted Suzuki Coupling
This method offers a significant reduction in reaction time and is ideal for rapid screening of conditions.
Materials:
-
This compound
-
Arylboronic acid (1.2 equiv.)
-
Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)
-
K₃PO₄ (2.5 equiv.)
-
1,2-Dimethoxyethane (DME)
-
Microwave vial with a stir bar
Procedure:
-
To a microwave vial, add this compound (0.1 mmol, 1.0 equiv), arylboronic acid (0.12 mmol, 1.2 equiv), K₃PO₄ (0.25 mmol, 2.5 equiv), Pd(OAc)₂ (0.002 mmol, 2 mol%), and SPhos (0.004 mmol, 4 mol%).
-
Add 1.5 mL of DME.
-
Seal the vial tightly with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 120 °C for 15-30 minutes.[15]
-
After the reaction, allow the vial to cool to room temperature.
-
Perform the same work-up and purification procedure as described in Protocol 1.
References
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2004). Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids. Johnson & Johnson Pharmaceutical Research & Development, L.L.C.
- Semantic Scholar. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
- ResearchGate. (2004).
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
- BenchChem. (2025).
- BenchChem.
- Organic Chemistry Portal. Suzuki Coupling.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH).
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- National Institutes of Health (NIH). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
- ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 4-Iodobenzyl Alcohol.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). Technical Support Center: Optimizing Suzuki Coupling Conditions for 4-Iodo-3-methyl-1H-indazole.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. datapdf.com [datapdf.com]
- 15. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 1-Butyl-4-iodo-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of 1-butyl-4-iodo-1H-pyrazole. As a key building block in medicinal chemistry and materials science, obtaining this intermediate in high purity is paramount for the success of subsequent synthetic transformations. This document provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound from a typical reaction mixture.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions based on established chemical principles.
Question: My crude product is a dark, oily residue after the reaction work-up. How should I proceed with purification?
Answer: A dark, oily crude product often indicates the presence of residual iodine, polymeric materials, or other colored impurities from the iodination reaction. Here is a systematic approach to handle this:
-
Aqueous Wash: Before concentrating the organic extract, perform a wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This will quench any unreacted iodine, which is a common source of color.[1] Follow this with a brine wash to remove excess water.
-
Charcoal Treatment: If the color persists after the thiosulfate wash, it may be due to high molecular weight, non-polar impurities. A charcoal treatment can be effective. Dissolve the crude oil in a minimal amount of a suitable organic solvent (e.g., dichloromethane or ethyl acetate), add a small amount of activated charcoal, and stir for 15-30 minutes. Filter the mixture through a pad of celite to remove the charcoal.[2]
-
Column Chromatography: Given the non-volatile nature of the product and likely impurities, column chromatography is the most effective purification method for an oily product.[3][4]
Question: I am observing multiple spots on my TLC plate, even after a preliminary work-up. How can I identify these impurities and achieve better separation?
Answer: Multiple spots on a Thin Layer Chromatography (TLC) plate are indicative of a mixture of compounds, which could include unreacted starting material (1-butyl-1H-pyrazole), regioisomers, or over-iodinated byproducts.[3][5]
-
Identification of Impurities:
-
Co-spotting: On a single TLC plate, spot your crude reaction mixture, the 1-butyl-1H-pyrazole starting material, and a co-spot (a spot of the crude mixture on top of the starting material spot). This will help you determine if one of the impurity spots corresponds to your starting material.[3]
-
Common Byproducts: In pyrazole iodination, potential byproducts include di-iodinated pyrazoles, especially if the reaction conditions are too harsh or the stoichiometry of the iodinating agent is not carefully controlled.[5] The polarity of these byproducts will likely be similar to your desired product, making separation challenging.
-
-
Achieving Separation:
-
TLC Optimization: The key to successful column chromatography is finding the right eluent system through systematic TLC analysis. Start with a low polarity mobile phase, such as 95:5 Hexane:Ethyl Acetate, and gradually increase the polarity (e.g., 90:10, 80:20).[3][6] The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.2-0.4 and show clear separation from other spots.[6]
-
Column Chromatography: Once an optimal solvent system is identified, proceed with flash column chromatography.[3][6] For closely eluting spots, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be highly effective.[7]
-
Question: After column chromatography, my purified this compound is still a pale-yellow oil. Can I crystallize it?
Answer: While many substituted pyrazoles are crystalline solids, it is not uncommon for N-alkylated isomers to be oils or low-melting solids, especially if trace amounts of solvent or impurities are present.[3]
-
High-Vacuum Drying: First, ensure all residual chromatography solvents are removed by drying the oil under high vacuum, potentially with gentle heating if the compound is thermally stable.[3]
-
Recrystallization Attempts: Recrystallization can be attempted to obtain a crystalline solid and further enhance purity.[6]
-
Solvent Screening: Start with a non-polar solvent like n-hexane, in which the compound is likely to be less soluble at room temperature.[8][9] Other options include mixtures of solvents, such as hexane/ethyl acetate or hexane/acetone, where you dissolve the compound in a minimal amount of the more polar solvent and then slowly add the less polar anti-solvent until turbidity is observed.[6]
-
Procedure: Dissolve the oil in a minimum amount of hot solvent. If any insoluble material is present, perform a hot filtration. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to induce crystallization.[6] If crystals form, collect them by vacuum filtration and wash with a small amount of ice-cold solvent.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying this compound?
A1: For most reaction mixtures, flash column chromatography on silica gel is the most robust and widely applicable purification method.[3][4][10] It allows for the separation of the desired product from unreacted starting materials, regioisomers, and other byproducts based on differences in polarity.[10] Recrystallization is an excellent secondary purification step if a crystalline solid can be obtained.[6]
Q2: What are typical solvent systems for the column chromatography of this compound?
A2: A common and effective eluent system for iodinated pyrazoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[3][6] The exact ratio should be determined by preliminary TLC analysis, but a starting point could be a gradient from 100% hexane to a 90:10 or 80:20 hexane:ethyl acetate mixture.[6]
Q3: How can I confirm the purity and identity of my final product?
A3: The purity and identity of this compound should be confirmed using a combination of chromatographic and spectroscopic techniques:
-
TLC: A single spot on a TLC plate in an appropriate solvent system is a good indicator of purity.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation. The ¹H NMR spectrum should show the characteristic signals for the butyl group and the two protons on the pyrazole ring.[11]
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[8][9]
Q4: What are the key safety precautions when handling reagents and the product?
A4: Safety is paramount in the laboratory. When working with iodine-containing compounds and pyrazole derivatives, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12][13]
-
Ventilation: Handle all chemicals in a well-ventilated fume hood to avoid inhalation of dust or vapors.[13][14]
-
Iodine Handling: Iodine is corrosive and can cause severe irritation. Avoid contact with skin and eyes.[15] In case of accidental exposure, rinse the affected area with copious amounts of water.[13][15]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.[13]
Data and Protocols
Typical Column Chromatography Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica gel (60-120 or 230-400 mesh) | Standard, effective polar stationary phase for separating moderately polar compounds.[4] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Allows for the elution of non-polar impurities first, followed by the product, providing good separation.[6] |
| Rf of Product | ~0.2 - 0.4 | Provides a good balance between retention on the column and reasonable elution time.[6] |
| Loading Method | Dry Loading | Recommended for oily samples to ensure even distribution on the column and better separation.[6] |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with varying ratios of hexane and ethyl acetate.[6]
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[4][6]
-
Sample Loading (Dry Method): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
Elution: Begin eluting the column with the determined solvent system, starting with a lower polarity if running a gradient. Collect fractions in test tubes.[3]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[4]
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[6]
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude, semi-pure solid or oil in a flask and add a minimal amount of a suitable hot solvent (e.g., n-hexane).[6]
-
Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper.[6]
-
Cooling: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[6]
-
Collection: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[6]
-
Drying: Dry the crystals thoroughly under vacuum to remove any residual solvent.[6]
Visual Workflow
Caption: Workflow for the purification of this compound.
References
- Technical Support Center: Purification of Crude 4-Iodopyrazole - Benchchem.
- Identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- Application Notes and Protocols: 4-Iodopyrazole in Catalysis - Benchchem.
- 3-Iodo-1H-pyrazole SDS, 4522-35-4 Safety Data Sheets - ECHEMI.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction - arkat usa.
- Safety Data Sheet - Fluorochem.
- SAFETY DATA SHEET - Fisher Scientific.
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole - Benchchem.
- Safety Data Sheet: Iodine solution - Carl ROTH.
- SAFETY DATA SHEET - Sigma-Aldrich.
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC - NIH.
- (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions - ResearchGate.
- Isolation And Purification Of Substance By Column Chromatography | Request PDF.
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds.
- Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI.
- Technical Support Center: Synthesis of 4-Iodopyrazole - Benchchem.
- Technical Support Center: 4-Iodopyrazole Reactions - Benchchem.
- 1-Boc-4-iodopyrazole, CAS 121669-70-3 | SCBT - Santa Cruz Biotechnology.
- tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate | 121669-70-3 - Sigma-Aldrich.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.
- Iodination of Pyrazoles via I2/NaI or I2/CAN[15] | Download Table - ResearchGate.
- Isolation and Purification of Natural Compounds - Column Chromatography.
- Synthesis of 4-iodopyrazoles: A Brief Review - ResearchGate.
- 121669-70-3 | 1-Boc-4-iodopyrazole | Amides - Ambeed.com.
- 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem - NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. arkat-usa.org [arkat-usa.org]
- 9. researchgate.net [researchgate.net]
- 10. column-chromatography.com [column-chromatography.com]
- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
- 14. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 15. carlroth.com [carlroth.com]
Technical Support Center: Troubleshooting the Sonogashira Reaction with Iodopyrazoles
Welcome to the technical support center for the Sonogashira coupling reaction, with a specialized focus on the use of iodopyrazole substrates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we will address common challenges and provide in-depth, evidence-based solutions to optimize your experimental outcomes.
I. Frequently Asked Questions (FAQs)
Q1: My Sonogashira reaction with an iodopyrazole is not working or giving very low yields. Where should I start troubleshooting?
Low or no conversion is a common issue that can often be traced back to a few key areas: the catalyst system, the reaction conditions, and the quality of the reagents.[1]
-
Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure you are using a fresh, active catalyst. Pd(0) sources like Pd(PPh₃)₄ can be sensitive to air and moisture, while Pd(II) precatalysts such as PdCl₂(PPh₃)₂ are generally more stable.[2] If catalyst decomposition is suspected (indicated by the formation of palladium black), a fresh batch of catalyst is recommended.[2]
-
Reagent Purity: Impurities in your iodopyrazole, alkyne, or solvent can poison the catalyst.[2] Ensure all reagents are of high purity and that solvents are anhydrous and properly degassed.
-
Reaction Conditions: While many Sonogashira reactions proceed at room temperature, some less reactive substrates may require elevated temperatures to facilitate the oxidative addition step.[1] However, be aware that higher temperatures can also lead to catalyst decomposition or unwanted side reactions.[1]
Q2: I'm observing significant formation of a byproduct from the homocoupling of my terminal alkyne. How can I minimize this?
The homocoupling of terminal alkynes, often referred to as Glaser coupling, is a frequent side reaction, particularly when using a copper(I) co-catalyst in the presence of oxygen.[1][3] To favor the desired cross-coupling product, consider the following strategies:
-
Ensure Anaerobic Conditions: Rigorously degas your solvent and reaction mixture.[1] Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) are crucial.[1] Maintaining a positive pressure of inert gas throughout the reaction is essential.[1]
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help maintain a low concentration, which kinetically disfavors the second-order homocoupling pathway.[1]
-
Switch to Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol.[3][4] While this may require screening of different ligands and bases, it completely removes the primary catalyst for homocoupling.[3] Some studies have shown that using hydrogen gas diluted with an inert gas can also reduce homocoupling to minimal levels.[5]
Q3: My iodopyrazole starting material is being consumed, but I'm not getting the desired product. Instead, I'm isolating the corresponding deiodinated pyrazole. What is happening and how can I prevent it?
This side reaction is known as hydrodehalogenation or deiodination, where the iodine substituent is replaced by a hydrogen atom.[6] Iodopyrazoles can be particularly susceptible to this pathway.[6] Several factors can influence the extent of deiodination:
-
Optimize the Base: The choice of base is critical. While amine bases like triethylamine are common, they can sometimes promote deiodination.[6] Consider screening inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄, especially in copper-free systems.[1][6]
-
Lower the Reaction Temperature: Higher temperatures can accelerate the rate of deiodination.[1][6] If your desired coupling is sluggish at lower temperatures, a careful balance must be struck.
-
Solvent Choice: Protic solvents can be a source of protons for the deiodination pathway.[6] Ensure you are using a dry, aprotic solvent.[1]
II. In-Depth Troubleshooting Guide
Issue 1: Catalyst and Ligand Selection for Iodopyrazoles
Question: What are the best palladium catalysts and ligands for Sonogashira coupling with iodopyrazole substrates?
The choice of catalyst and ligand is paramount for a successful reaction.
-
Palladium Precatalysts: Standard choices include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[1] For reactions sensitive to air, more stable and modern precatalysts like [DTBNpP]Pd(crotyl)Cl have demonstrated high efficacy in copper-free reactions, even at room temperature.[1][7]
-
Ligands:
-
Phosphine Ligands: Bulky, electron-rich phosphine ligands are often preferred as they can accelerate the reductive elimination step and stabilize the active Pd(0) species.[1] Examples include P(t-Bu)₃ and various Buchwald-type ligands.[1] These ligands promote the formation of a highly reactive monoligated Pd(0) species, which is more effective at undergoing oxidative addition.[4]
-
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and have proven to be highly effective in stabilizing palladium catalysts, leading to high turnover numbers and broad applicability in challenging couplings.[1][8] They can be particularly useful for less reactive aryl halides.[8]
-
| Catalyst/Ligand Type | Key Advantages | Common Examples |
| Traditional Phosphines | Readily available, well-understood reactivity. | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Bulky, Electron-Rich Phosphines | Promote reductive elimination, effective for hindered substrates.[1][4] | P(t-Bu)₃, Buchwald ligands |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors, high catalyst stability, good for challenging couplings.[1][8] | IPr, SIMes |
| Air-Stable Precatalysts | Ease of handling, rapid generation of active species.[7] | [DTBNpP]Pd(crotyl)Cl |
Issue 2: Optimizing Reaction Conditions - Solvent, Base, and Temperature
Question: How do I select the optimal solvent, base, and temperature for my iodopyrazole coupling?
These three parameters are interconnected and can have a significant impact on the reaction outcome.
-
Solvent: A diverse range of solvents can be used, with the choice influencing reaction rates and catalyst stability.[9]
-
Polar aprotic solvents like DMF, THF, and acetonitrile are commonly used.[7][9] DMF is often a good starting point due to its ability to dissolve a wide range of substrates and its high boiling point, which can enhance reaction rates.[9]
-
Nonpolar solvents like toluene and dioxane can also be effective, and in some cases, may even provide better yields than polar aprotic solvents by minimizing ligand displacement from the palladium center.[9]
-
-
Base: The base plays a crucial role in deprotonating the terminal alkyne.[3]
-
Amine bases such as triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are standard choices, often used as both the base and a co-solvent.[1][3]
-
Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently employed in copper-free protocols and can sometimes mitigate side reactions like deiodination.[1][6]
-
-
Temperature: The reactivity of the aryl halide is a key determinant of the required temperature.[3]
-
Aryl iodides are the most reactive halides and can often be coupled at room temperature.[3][4]
-
If the reaction is sluggish, gradually increasing the temperature to 60-80 °C may be necessary.[1] However, be mindful of potential catalyst decomposition and increased side reactions at higher temperatures.[1][6]
-
Visualizing the Process: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in Sonogashira reactions with iodopyrazoles.
III. Experimental Protocols
Standard Protocol for Copper-Catalyzed Sonogashira Coupling of an Iodopyrazole
This protocol provides a general starting point for the coupling of an iodopyrazole with a terminal alkyne.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the iodopyrazole substrate (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.1 eq).[1]
-
Solvent and Reagent Addition: Add anhydrous, degassed DMF and triethylamine (Et₃N) (2.0 eq).[1]
-
Alkyne Addition: Add the terminal alkyne (1.2 eq) to the mixture.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary (e.g., 60-80 °C) and monitor by TLC or LC-MS.[1]
-
Workup: Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography.[1]
Visualizing the Catalytic Cycle
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
IV. Conclusion
The Sonogashira coupling of iodopyrazoles is a powerful synthetic tool, but its success hinges on a careful consideration of the interplay between the catalyst, ligands, and reaction conditions. By systematically addressing common issues such as low conversion, alkyne homocoupling, and substrate deiodination, researchers can significantly improve the reliability and efficiency of this transformation. This guide provides a foundational framework for troubleshooting, but it is important to remember that each specific substrate pairing may require fine-tuning of the reaction parameters for optimal results.
V. References
-
Technical Support Center: Sonogashira Coupling Reactions with Pyrazole Substrates - Benchchem.
-
Technical Support Center: Sonogashira Coupling with Sterically Hindered Substrates - Benchchem.
-
preventing deiodination of 4-iodopyrazoles during coupling reactions - Benchchem.
-
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - NIH.
-
Sonogashira Coupling - Chemistry LibreTexts.
-
Sonogashira coupling - Wikipedia.
-
Sonogashira Coupling Reaction with Diminished Homocoupling.
-
Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview.
-
Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. books.lucp.net [books.lucp.net]
Technical Support Center: Dehalogenation of 1-Butyl-4-iodo-1H-pyrazole in Coupling Reactions
Introduction
1-Butyl-4-iodo-1H-pyrazole is a valuable synthetic intermediate in medicinal chemistry and materials science, prized for its role in introducing the pyrazole scaffold into complex molecules via transition metal-catalyzed cross-coupling reactions.[1][2] The high reactivity of the carbon-iodine bond facilitates rapid oxidative addition to palladium(0) catalysts, a critical step in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[1][3]
However, this enhanced reactivity is a double-edged sword. The C-I bond's relative weakness also makes this compound and related iodopyrazoles highly susceptible to a common and problematic side reaction: dehalogenation (also known as hydrodehalogenation or deiodination).[3][4] This process replaces the iodine atom with a hydrogen atom, leading to the formation of the corresponding 1-butyl-1H-pyrazole byproduct. This not only reduces the yield of the desired coupled product but also complicates purification efforts.[4]
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to mitigate dehalogenation and maximize the efficiency of coupling reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a significant problem with 4-iodopyrazoles? A: Dehalogenation is a side reaction in palladium-catalyzed cross-coupling reactions where the iodine substituent on the pyrazole ring is replaced by a hydrogen atom.[4] This is particularly problematic for 4-iodopyrazoles because the C-I bond is weaker and more susceptible to cleavage than C-Br or C-Cl bonds, making the undesired dehalogenation pathway more competitive with the desired coupling pathway.[3][5] This leads to reduced product yield and the formation of a byproduct that can be difficult to separate from the desired material.[4]
Q2: What is the proposed mechanism for dehalogenation? A: After the initial oxidative addition of the 4-iodopyrazole to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo a competing reaction instead of transmetalation. A hydride source in the reaction mixture (such as an amine base, solvent like alcohol, or even water) can react with the palladium complex.[6] Subsequent reductive elimination of the pyrazole and the hydride results in the dehalogenated pyrazole byproduct.[6]
Q3: Which factors have the most significant impact on the extent of dehalogenation? A: Several key parameters influence the competition between the desired coupling and the undesired dehalogenation:
-
Catalyst & Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[1][4]
-
Base: The strength and type of base are crucial. Strong, protic bases or those that can generate hydride species can increase dehalogenation.[4]
-
Solvent: Protic solvents (e.g., alcohols) or solvents containing trace amounts of water can act as hydride sources, promoting dehalogenation.[4][7]
-
Temperature: Higher reaction temperatures can disproportionately increase the rate of dehalogenation compared to the desired coupling.[4]
Q4: Is N-H protection on the pyrazole ring necessary? A: Yes, for unprotected pyrazoles, the N-H proton is acidic and can interfere with the reaction by quenching organometallic intermediates or acting as a ligand, potentially inhibiting the catalyst.[2][8] For the topic compound, the 1-butyl group already serves as a protecting group. For other 4-iodopyrazoles, protection (e.g., with a Boc or Trityl group) is highly recommended.[9][10]
Troubleshooting Guides
This section addresses specific issues encountered during common coupling reactions with this compound.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
-
Symptoms: You observe a low yield of the desired 4-aryl-1-butyl-pyrazole. LC-MS and NMR analysis of the crude mixture shows a significant peak corresponding to 1-butyl-1H-pyrazole alongside unreacted boronic acid.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Inappropriate Ligand | The rate of reductive elimination is too slow, allowing the dehalogenation pathway to compete. | Switch to a bulky, electron-rich biaryl phosphine ligand like SPhos , XPhos , or RuPhos . These ligands accelerate the final C-C bond-forming reductive elimination step, minimizing the lifetime of the intermediate susceptible to dehalogenation.[1][4] |
| Base is too Strong/Protic | Strong bases, especially in protic solvents, can generate hydride species that lead to dehalogenation. | Change the base to a weaker, non-nucleophilic inorganic base. K₃PO₄ and Cs₂CO₃ are excellent choices.[1][4] Avoid alkoxides (e.g., NaOtBu) if dehalogenation is severe. |
| High Reaction Temperature | Dehalogenation side reactions often have a higher activation energy and become more prominent at elevated temperatures. | Attempt the reaction at a lower temperature (e.g., 60-80 °C). While this may slow the reaction, it can significantly suppress the dehalogenation rate.[4] |
| Protic Solvent | Solvents like ethanol or even water in high ratios can serve as a hydride source for the dehalogenation pathway. | Use an anhydrous, aprotic solvent such as 1,4-dioxane , toluene , or THF .[1][4] Ensure all reagents and glassware are thoroughly dried. |
Issue 2: Low Yield in Sonogashira Coupling & Alkyne Homocoupling
-
Symptoms: The primary products observed are the dehalogenated 1-butyl-1H-pyrazole and the homocoupled alkyne (Glaser coupling byproduct). There is minimal formation of the desired 4-alkynyl-1-butyl-pyrazole.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Copper Co-catalyst Issues | The traditional Sonogashira reaction requires a copper(I) co-catalyst.[11] If the copper cycle is inefficient or oxygen is present, it can promote the oxidative homocoupling of the terminal alkyne. | For the standard protocol, ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere (Argon or Nitrogen). For challenging substrates, consider a copper-free Sonogashira protocol.[12] |
| Inefficient Palladium Catalyst | The palladium catalyst may not be active enough under the reaction conditions, or the ligand may not be optimal. | PdCl₂(PPh₃)₂ is a robust and commonly used catalyst for Sonogashira couplings.[13][14][15] If dehalogenation persists, try a catalyst system with N-heterocyclic carbene (NHC) ligands, which are known to be effective and can sometimes be used in copper-free systems.[15] |
| Base Selection | Amine bases like triethylamine or diisopropylamine are standard but can also contribute to side reactions if not used carefully. | Ensure the amine base is anhydrous and of high purity. In some copper-free protocols, an inorganic base like K₂CO₃ or Cs₂CO₃ can be effective and may reduce dehalogenation.[12] |
Issue 3: Failure or Dehalogenation in Buchwald-Hartwig Amination
-
Symptoms: The starting this compound is consumed, but the main product is the dehalogenated pyrazole. There is low conversion to the desired 4-amino-1-butyl-pyrazole.
-
Possible Causes & Solutions:
| Cause | Scientific Rationale | Recommended Solution |
| Ligand Choice | C-N bond formation can be slow, and an improper ligand will not sufficiently accelerate the reductive elimination step. | Employ bulky biaryl phosphine ligands. XPhos , RuPhos , and Xantphos are highly effective for promoting C-N bond formation and suppressing dehalogenation in amination reactions.[4][8][16] |
| Base Selection | A strong, non-nucleophilic base is required to deprotonate the amine, but excessively harsh conditions can promote side reactions. | A strong, non-nucleophilic base like NaOtBu or LHMDS is typically required.[17] However, if dehalogenation is observed, switching to K₃PO₄ or Cs₂CO₃ may be beneficial, although it might require higher temperatures. |
| β-Hydride Elimination | If the amine coupling partner has β-hydrogens, an unproductive side reaction of β-hydride elimination can compete with C-N reductive elimination, consuming the palladium intermediate and regenerating the catalyst in an off-cycle pathway.[16][17] | This is a challenging issue inherent to the substrate. Using very bulky ligands (e.g., Josiphos-type) can sometimes disfavor this pathway.[17] Alternatively, if the synthetic route allows, consider using an ammonia equivalent (e.g., benzophenone imine) followed by hydrolysis.[17] |
Visualizations
Experimental & Competing Pathways Diagram
The following diagram illustrates the central palladium(II) intermediate and the two competing pathways: the desired cross-coupling cycle and the undesired dehalogenation side reaction.
Caption: Competing pathways in palladium-catalyzed cross-coupling of 4-iodopyrazoles.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and solve issues related to dehalogenation.
Caption: A logical workflow for troubleshooting dehalogenation side reactions.
Experimental Protocols
The following protocols are optimized starting points designed to minimize dehalogenation. Further optimization for specific substrates may be required.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a bulky ligand and a mild inorganic base to favor the desired C-C bond formation.
-
Reagent Preparation: To an oven-dried Schlenk flask or microwave vial, add this compound (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%). The use of a pre-catalyst ensures an accurate ligand:palladium ratio and promotes efficient initiation.
-
Reaction Setup: Seal the vessel with a septum, then evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (or toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the iodopyrazole.[4][18]
-
Reaction Execution: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS after 1-2 hours. Check for the consumption of the starting material and the relative formation of the desired product versus the 1-butyl-1H-pyrazole byproduct.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4][18]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids a copper co-catalyst, which can help prevent alkyne homocoupling, a common side reaction.
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%).
-
Reaction Setup: Seal the flask, then evacuate and backfill with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (or another suitable aprotic solvent) followed by the terminal alkyne (1.2 equiv) and an amine base such as diisopropylamine (3.0 equiv).[14]
-
Reaction Execution: Stir the reaction mixture at room temperature. Gentle heating (40-50 °C) may be required for less reactive alkynes.
-
Monitoring: Monitor the reaction by TLC or LC-MS. Check for the formation of the desired product, the dehalogenated byproduct, and any remaining starting materials.
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
References
- BenchChem. (2025). preventing deiodination of 4-iodopyrazoles during coupling reactions. BenchChem Technical Support.
- BenchChem. (2025). A Head-to-Head Comparison of Palladium Catalysts for Cross-Coupling Reactions of 2,5-Diiodopyrazine. BenchChem Technical Support.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. BenchChem Methodological & Application.
- BenchChem. (2025). 4-Iodopyrazole: A Comprehensive Evaluation as a Synthetic Intermediate in Cross-Coupling Reactions. BenchChem Validation & Comparative.
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370.
- Bora, U., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances.
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Sonogashira Coupling with 4-Pentyn-1-ol. BenchChem Validation & Comparative.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Harasawa, S., et al. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 25(20), 4684.
- ResearchGate. (2022). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate Q&A.
- Niu, H., & Gao, Y., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, 29(8), 1706.
- Srogl, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 540-555.
- Li, X., et al. (2018). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Scientific Reports, 8(1), 16298.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ResearchGate. (n.d.). Optimization Reaction Conditions for Cyclization.
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 4-Iodopyrazole Derivatives. BenchChem Methodological & Application.
- Semantic Scholar. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Buchwald, S. L., et al. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 130(41), 13552–13554.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Dehalogenation.
- BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. BenchChem Methodological & Application.
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem Troubleshooting & Optimization.
- Reddit. (2024). Troubleshooting a difficult Heck reaction. r/Chempros.
- University of Bristol Research Portal. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations.
- BenchChem. (2025). Application Notes and Protocols: 4-Iodopyrazole in Catalysis. BenchChem Methodological & Application.
- Arkat USA. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Catalyst Selection for Cross-Coupling of 1-Butyl-4-iodo-1H-pyrazole
Here is the technical support center for catalyst selection for 1-butyl-4-iodo-1H-pyrazole cross-coupling.
Welcome to the technical support guide for researchers, chemists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during palladium-catalyzed cross-coupling reactions. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
The this compound is an excellent substrate for cross-coupling due to the high reactivity of the carbon-iodine bond, which readily undergoes oxidative addition to a palladium(0) catalyst.[1] However, the pyrazole ring itself, as an N-heterocycle, can introduce unique challenges by coordinating with the palladium center, potentially leading to catalyst inhibition or unexpected side reactions.[2][3] This guide is structured to help you navigate these complexities.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is organized by common cross-coupling reactions. We begin with general issues applicable to all reaction types.
General Troubleshooting (Applicable to All Couplings)
Q1: My reaction shows no conversion. Where do I start troubleshooting?
A1: Zero conversion is a common but frustrating issue. It almost always points to a fundamental problem with one of the core components of the reaction: the catalyst's activity, the reagents' quality, or the reaction environment.
-
Catalyst Inactivity: The most common culprit is an inactive catalyst. The active catalytic species is Pd(0), which is sensitive to oxygen.
-
Inadequate Degassing: Oxygen can oxidize the Pd(0) catalyst to inactive Pd(II). Ensure your solvent and reaction mixture are rigorously degassed. Techniques like freeze-pump-thaw cycles or sparging with an inert gas (argon or nitrogen) for 20-30 minutes are crucial.[2]
-
Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ to Pd(0) for the catalytic cycle to begin.[4] This reduction is often facilitated by phosphine ligands or other reagents in the mixture. If this step fails, the reaction will not start. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern pre-catalyst (e.g., a Buchwald G3 pre-catalyst) that activates reliably under the reaction conditions.
-
-
Reagent Quality:
-
Solvent Purity: Ensure you are using dry, anhydrous solvents, as water can interfere with many organometallic reagents and promote side reactions.[2]
-
Substrate Purity: Impurities in your this compound or coupling partner can poison the catalyst.
-
-
Reaction Temperature: Some reactions require an initial period of heating to overcome the activation energy for oxidative addition. If you are running the reaction at room temperature, a gentle increase in heat may be necessary.[2]
Q2: I'm observing significant dehalogenation of my iodopyrazole, resulting in 1-butyl-1H-pyrazole as a byproduct. What causes this and how can I stop it?
A2: Dehalogenation (or protonolysis) is a common side reaction where the iodine atom is replaced by a hydrogen atom.[5] This typically occurs after the oxidative addition step. The resulting Aryl-Pd(II)-I intermediate can react with a proton source (like water or an alcohol solvent) or undergo a reaction that generates a palladium-hydride species, which then reductively eliminates to form the dehalogenated product.[5]
Solutions:
-
Use an Aprotic Solvent: Switch from protic solvents (like alcohols) to strictly anhydrous aprotic solvents like 1,4-dioxane, toluene, or DMF.[2]
-
Scrutinize Your Base: Some bases can facilitate this side reaction. If you are using a hydroxide or alkoxide base, consider switching to a non-nucleophilic inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[1]
-
Lower the Temperature: Higher temperatures can sometimes promote dehalogenation. Try running the reaction at a lower temperature for a longer period.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds between your iodopyrazole and a boronic acid or ester.
Q3: What is a reliable starting catalyst system for a Suzuki coupling with this compound?
A3: For a standard Suzuki coupling, a combination of a palladium source and a phosphine ligand is highly effective. The high reactivity of the C-I bond means that even traditional catalysts often work well.[1]
| Component | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄ (2-5 mol%) or Pd(OAc)₂ (2-5 mol%) | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(OAc)₂ is an air-stable Pd(II) pre-catalyst that is reduced in situ.[1] |
| Ligand | PPh₃ (if using Pd(OAc)₂) or bulky, electron-rich phosphine ligands like SPhos or XPhos (especially for challenging substrates).[1] | PPh₃ is a standard, cost-effective ligand. Bulky biarylphosphine ligands (like those developed by Buchwald) can accelerate reductive elimination and stabilize the catalyst, often leading to higher yields and lower catalyst loadings.[6] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equivalents) | These inorganic bases are effective in the crucial transmetalation step and generally have good functional group tolerance.[1][6] |
| Solvent System | A mixture of an organic solvent and water, such as 1,4-dioxane/H₂O (4:1) or DME/H₂O (4:1). | The water is necessary to dissolve the inorganic base and facilitate the transmetalation step.[1] |
Q4: My Suzuki reaction is sluggish and gives low yields. I suspect my boronic acid is decomposing. How can I confirm and fix this?
A4: Boronic acid decomposition, particularly protodeboronation, is a primary reason for low yields in Suzuki couplings.[5] This is often promoted by heat and aqueous basic conditions.
Troubleshooting Steps:
-
Use a Milder Base: If using a strong base like NaOH, switch to a carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄).[6]
-
Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin). These are significantly more resistant to degradation and can be used directly in the coupling reaction.[5]
-
Modify Reaction Conditions: Run the reaction at the lowest effective temperature. You can also try adding the boronic acid in portions throughout the reaction to maintain its concentration.
Sonogashira Coupling
This reaction is used to couple your iodopyrazole with a terminal alkyne, forming a C(sp²)-C(sp) bond.
Q5: My Sonogashira reaction is producing a lot of alkyne homocoupling (Glaser coupling) byproduct. How do I favor the cross-coupling product?
A5: Homocoupling of the terminal alkyne is a classic side reaction in Sonogashira couplings, driven by the copper co-catalyst in the presence of oxygen.[2]
Solutions to Minimize Homocoupling:
-
Rigorous Degassing: This is the most critical factor. Oxygen promotes the homocoupling pathway. Ensure your reaction is performed under a strictly anaerobic (inert gas) atmosphere.[2]
-
Switch to Copper-Free Conditions: While a copper(I) salt (typically CuI) is the traditional co-catalyst, its presence is the primary driver of homocoupling.[7] Numerous "copper-free" Sonogashira protocols have been developed. These often require a different base (e.g., a bulky amine like diisopropylamine) and sometimes a specific ligand system, but they completely eliminate the Glaser coupling side reaction.[8]
-
Slow Addition of the Alkyne: Using a syringe pump to add the alkyne slowly over several hours can keep its instantaneous concentration low, which kinetically favors the cross-coupling pathway over the second-order homocoupling pathway.[2]
Q6: What is a good starting catalyst system for a Sonogashira coupling of this compound?
A6: The classic Sonogashira conditions are a good starting point, as iodopyrazoles are reactive substrates.[9]
| Component | Recommendation | Rationale |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) | This is a robust, commercially available, and widely used catalyst for Sonogashira reactions.[2][9] |
| Copper Co-catalyst | CuI (5-10 mol%) | CuI facilitates the formation of the copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[10] |
| Base | A liquid amine, such as triethylamine (Et₃N) or diisopropylamine (DIPA). | The amine acts as both the base to deprotonate the alkyne and often as the solvent or co-solvent.[7] |
| Solvent | DMF or the amine base itself. | DMF is a common polar aprotic solvent for these reactions.[9] |
Heck-Mizoroki Reaction
The Heck reaction couples the iodopyrazole with an alkene to form a substituted alkene.
Q7: I am attempting a Heck reaction with my iodopyrazole and an acrylate. What ligand and conditions should I use?
A7: The Heck reaction of iodopyrazoles has been studied, and specific ligands have been found to be effective.[11] Unlike Suzuki or Sonogashira, the choice of ligand can be less intuitive.
-
Recommended Ligand: Triethyl phosphite, P(OEt)₃, has been shown to be a suitable ligand for the Heck coupling of 1-protected 4-iodopyrazoles, providing high yields.[11] Standard ligands like PPh₃ may result in lower yields.
-
Catalyst System: A combination of Pd(OAc)₂ (1-2 mol%) with P(OEt)₃ (4 mol%) is a good starting point.
-
Base: An organic amine base like triethylamine (Et₃N) is typically used.[12]
-
Solvent: A polar aprotic solvent like DMF is common.[12]
-
Temperature: Heck reactions often require elevated temperatures, typically in the range of 80-120 °C.[12][13]
Q8: My Heck reaction is giving a mixture of E and Z isomers. How can I improve the stereoselectivity?
A8: While the Heck reaction often shows a high preference for the E (trans) isomer, mixtures can sometimes form.[14] This can be influenced by the specific catalytic cycle pathway (neutral vs. cationic).
-
Ligand Choice: The steric and electronic properties of the ligand can influence selectivity. Screening different phosphine or phosphite ligands may be necessary.
-
Additives: In some systems, the addition of salts (like silver salts or tetra-alkylammonium halides) can influence the reaction pathway and improve stereoselectivity.
-
Solvent: The polarity of the solvent can also play a role. Experimenting with solvents of different polarities (e.g., toluene vs. DMF vs. acetonitrile) may be beneficial.
Buchwald-Hartwig Amination
This reaction is a powerful tool for forming C-N bonds, coupling the iodopyrazole with a primary or secondary amine.
Q9: What is the best catalyst system for coupling this compound with a simple secondary amine like piperidine?
A9: The Buchwald-Hartwig amination is highly dependent on using sterically hindered and electron-rich phosphine ligands to facilitate the crucial C-N reductive elimination step.[15]
-
Catalyst/Ligand: Modern Buchwald pre-catalysts (e.g., XPhos Pd G3 or tBuDavePhos Pd G3) are highly recommended as they are air-stable and highly active.[16][17] Alternatively, a combination of a palladium source like Pd₂(dba)₃ with a bulky biarylphosphine ligand such as tBuDavePhos is effective.[18][19]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are the most common and effective choices.[4]
-
Solvent: Anhydrous ethereal or aromatic solvents like toluene, dioxane, or THF are standard.[4]
Q10: My amine substrate has other functional groups (e.g., an ester or a nitro group). Will this interfere with the reaction?
A10: A major advantage of the Buchwald-Hartwig amination is its excellent functional group tolerance.[15] Most common functional groups are compatible. However, you should be aware of a few potential issues:
-
Acidic Protons: Groups with acidic protons (e.g., phenols, free carboxylic acids) will be deprotonated by the strong base used in the reaction. You will need to add at least one extra equivalent of base for each acidic proton.
-
Competing Nucleophiles: If your amine substrate has another nucleophilic site, it could potentially compete in the coupling or coordinate to the palladium. In such cases, a protection strategy may be necessary.[16]
Visualized Workflows and Mechanisms
General Catalytic Cycle for Cross-Coupling
This diagram illustrates the fundamental steps common to most palladium-catalyzed cross-coupling reactions discussed. Understanding this cycle is key to diagnosing problems. For instance, if a reaction fails to start, the issue is likely in the Oxidative Addition step or the initial formation of the active Pd(0) species.
Caption: A simplified catalytic cycle for Pd-catalyzed cross-coupling.
Troubleshooting Flowchart for Failed Reactions
When a reaction fails, a systematic approach is more effective than random screening. Use this flowchart to guide your troubleshooting process.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Heck Reaction [organic-chemistry.org]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Preventing Homocoupling in Suzuki Reactions of Iodopyrazoles
<
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who are utilizing iodopyrazoles in Suzuki-Miyaura cross-coupling reactions. Homocoupling of the pyrazole starting material or the boronic acid partner is a persistent challenge that can significantly impact yield, purity, and downstream processing. This document provides in-depth troubleshooting advice and frequently asked questions to help you diagnose and mitigate these undesired side reactions.
Troubleshooting Guide: Diagnosis and Corrective Actions
This section is structured to address specific, observable issues in your reaction, providing causal explanations and actionable solutions.
Issue 1: My primary byproduct is the pyrazole-pyrazole dimer (homocoupling of the iodopyrazole).
This is a common issue, particularly with electron-rich or sterically unhindered pyrazoles. The formation of the pyrazole-pyrazole dimer points to a catalytic cycle that is favoring the coupling of two iodopyrazole molecules.
Possible Causes & Recommended Actions:
-
High Reaction Temperature: Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[1][2]
-
Action: Attempt the reaction at a lower temperature. A reduction from 100 °C to 80 °C, for instance, can significantly alter the selectivity profile. While this may slow down the overall reaction, it can disproportionately decrease the rate of the undesired homocoupling pathway.[1]
-
-
Catalyst System Inefficiency: The choice of palladium source and ligand is critical in directing the reaction towards the desired product.[3]
-
Action:
-
Switch to a Pd(0) Precatalyst: If you are using a Pd(II) source like Pd(OAc)₂, the in situ reduction to the active Pd(0) species can sometimes initiate homocoupling pathways.[4] Using a Pd(0) precatalyst such as Pd₂(dba)₃ or Pd(PPh₃)₄ can often provide a cleaner reaction profile.[4]
-
Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in modulating the reactivity of the palladium center.[5][6] Bulky biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) can accelerate the rate-limiting reductive elimination step to form the desired product, thereby outcompeting the homocoupling pathway.[1][3] These ligands are particularly effective for challenging substrates.[3]
-
-
-
Slow Addition of Reagents: A high concentration of the iodopyrazole relative to the boronic acid can favor homocoupling.
Issue 2: The main byproduct is the homocoupling of my boronic acid reagent.
This side reaction is frequently attributed to the presence of oxygen or issues with the palladium catalyst's oxidation state.[4]
Possible Causes & Recommended Actions:
-
Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II).[7][9] Pd(II) species are known to catalyze the homocoupling of boronic acids.[9][10][11]
-
Action:
-
Rigorous Degassing: Ensure that all solvents are thoroughly degassed before use.[4][7] Standard methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or using several freeze-pump-thaw cycles.
-
Inert Atmosphere: The reaction setup should be meticulously purged with an inert gas.[3][7] Assembling the reaction in a glovebox is an excellent, though not always practical, alternative.
-
-
-
Use of a Pd(II) Precatalyst: As mentioned previously, the in situ reduction of Pd(II) to Pd(0) can consume two equivalents of the boronic acid, leading to its homocoupling.[4]
Issue 3: I am observing both homocoupling and significant deiodination of my pyrazole.
The formation of the deiodinated pyrazole (pyrazole-H) alongside homocoupling products suggests that the catalytic cycle is being diverted through multiple unproductive pathways.[1]
Possible Causes & Recommended Actions:
-
Solvent Choice: Protic solvents, such as alcohols, can sometimes act as a hydride source, leading to dehalogenation.[1]
-
Base Selection: The choice and strength of the base can influence the rates of competing reactions.[1][3] Stronger bases can sometimes promote dehalogenation.
-
Ligand Effects: The ligand influences not only the rates of oxidative addition and reductive elimination but also the stability of the intermediates in the catalytic cycle.
-
Action: As with other issues, the use of bulky, electron-rich phosphine ligands can be beneficial.[1] These ligands can accelerate the desired cross-coupling steps, minimizing the lifetime of intermediates that could otherwise lead to deiodination.
-
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up a Suzuki reaction with iodopyrazoles to prevent homocoupling from the start?
A1: A proactive approach is always best. Start with the following conditions:
-
Choose a Pd(0) precatalyst: Pd(PPh₃)₄ or Pd₂(dba)₃ are excellent starting points.[4]
-
Select a suitable ligand: For many iodopyrazoles, a bulky biaryl phosphine ligand like SPhos or XPhos is recommended.[1][12]
-
Use an appropriate base: K₃PO₄ or Cs₂CO₃ are generally reliable choices.[12]
-
Work under strictly anaerobic conditions: Rigorously degas all solvents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.[7]
-
Optimize the temperature: Begin with a moderate temperature (e.g., 80-90 °C) and adjust as needed based on reaction monitoring.[1][12]
Q2: How does the position of the iodine atom on the pyrazole ring affect the propensity for homocoupling?
A2: The electronic environment of the carbon-iodine bond plays a significant role.[14] An iodine atom at a more electron-deficient position on the pyrazole ring will typically undergo oxidative addition to the palladium catalyst more readily.[14] While this can facilitate the desired cross-coupling, it can also potentially increase the rate of homocoupling if other reaction parameters are not optimized. The reactivity order for oxidative addition is generally C-I > C-Br > C-Cl.[5]
Q3: Can water in the reaction mixture contribute to homocoupling?
A3: The role of water is multifaceted. While some water is often necessary to dissolve the inorganic base and facilitate the transmetalation step, excess water can promote side reactions like protodeboronation (hydrolysis of the boronic acid).[3] While not directly causing homocoupling, protodeboronation depletes one of the coupling partners, which can alter the stoichiometry and potentially favor other undesired pathways. It is crucial to use a controlled amount of water, typically as part of a biphasic solvent system like dioxane/water.[12]
Q4: I am also observing the formation of a diyne from my alkyne coupling partner in a Sonogashira reaction. Is this related to homocoupling?
A4: Yes, this is a form of homocoupling known as Glaser coupling.[1][15] It is the oxidative homocoupling of terminal alkynes and is often promoted by the copper(I) co-catalyst used in Sonogashira reactions, especially in the presence of oxygen.[15][16] To minimize this, ensure rigorous exclusion of oxygen and consider using copper-free Sonogashira conditions if Glaser coupling is a persistent issue.[1]
Visualizing the Competing Pathways
To better understand the challenge, it is helpful to visualize the desired catalytic cycle versus the competing homocoupling pathway.
Caption: Competing pathways: desired Suzuki cycle vs. oxygen-induced boronic acid homocoupling.
Data Summary: Parameter Optimization
The following table provides a summary of key reaction parameters and their typical impact on minimizing homocoupling. This should be used as a general guide for reaction optimization.
| Parameter | Standard Condition | Optimized for Reduced Homocoupling | Rationale |
| Palladium Source | Pd(OAc)₂ (Pd(II)) | Pd(PPh₃)₄ or Pd₂(dba)₃ (Pd(0)) | Avoids in situ reduction that can consume the boronic acid, leading to homocoupling.[4] |
| Ligand | PPh₃ | Bulky Biaryl Phosphines (SPhos, XPhos) | Accelerates reductive elimination of the desired product, outcompeting side reactions.[1][3] |
| Base | Na₂CO₃, K₂CO₃ | K₃PO₄, Cs₂CO₃ | Can provide a better balance of reactivity, often suppressing dehalogenation and other side reactions.[12] |
| Solvent | Toluene, DMF | Dioxane/H₂O (4:1), Anhydrous Toluene | Aprotic solvents prevent deiodination pathways that can be initiated by protic sources.[1] |
| Temperature | 100-110 °C | 70-90 °C | Lower temperatures can disproportionately slow the rate of homocoupling relative to cross-coupling.[1] |
| Atmosphere | Nitrogen Purge | Rigorous Degassing + Argon Atmosphere | The complete exclusion of oxygen is critical to prevent the oxidation of Pd(0) to Pd(II), a key initiator of boronic acid homocoupling.[4][7] |
General Experimental Protocol to Minimize Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an iodopyrazole with an arylboronic acid, incorporating best practices to suppress homocoupling.
Materials:
-
Iodopyrazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Vessel Preparation: To a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar, add the iodopyrazole, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Solvent Addition: Prepare a 4:1 mixture of degassed 1,4-dioxane and degassed water. Add the solvent mixture to the flask via syringe. The final concentration of the iodopyrazole should be approximately 0.1 M.
-
Reaction Execution: Immerse the flask in a preheated oil bath at 80 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).
-
Work-up: Upon completion (or when no further conversion is observed), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
Caption: Step-by-step experimental workflow for a Suzuki reaction optimized to minimize homocoupling.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF. ResearchGate.
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis.
- Suzuki Coupling. Organic Chemistry Portal.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
- Suzuki reaction - Wikipedia. Wikipedia.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF. ResearchGate.
- Table 2 : The effect of various bases on the Suzuki coupling reaction a. ResearchGate.
- Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. ACS Publications.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Semantic Scholar.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- An Aromatic Glaser−Hay Reaction. ACS Publications.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit.
- Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health.
- ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF. ResearchGate.
- Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry. MDPI.
- Glaser coupling - Wikipedia. Wikipedia.
- An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health.
- Development of optimized conditions for Glaser-Hay bioconjugations. National Institutes of Health.
- Glaser Coupling, Hay Coupling. Organic Chemistry Portal.
- The effect of various temperatures on the Suzuki coupling reaction a. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Glaser coupling - Wikipedia [en.wikipedia.org]
- 16. Glaser Coupling, Hay Coupling [organic-chemistry.org]
Technical Support Center: Workup Procedure for 1-Butyl-4-iodo-1H-pyrazole Reactions
Welcome to the technical support guide for the workup and purification of 1-butyl-4-iodo-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation of this important synthetic intermediate. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of this compound reactions. Each problem is followed by an in-depth analysis of potential causes and a set of recommended solutions.
Issue 1: My crude product is a dark, oily residue after solvent removal. What are the likely causes and how can I purify it?
Analysis:
A dark, oily crude product often indicates the presence of polymeric or high-molecular-weight impurities, residual high-boiling solvents (like DMF or DMSO), or degradation products.[1] The color may be due to the formation of elemental iodine (I₂) from the decomposition of the product or unreacted iodinating agents.[1]
Recommended Solutions:
-
Aqueous Workup to Remove Salts and Polar Impurities:
-
Dissolve the oily residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.[2][3]
-
Wash the organic solution sequentially with:
-
A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine. This will remove the brown/purple color of I₂.[2][3]
-
Water or brine to remove water-soluble impurities and salts.[2] Using brine can also help to break up emulsions and decrease the solubility of the organic product in the aqueous layer.[4]
-
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[2][3]
-
-
Purification by Column Chromatography:
-
This is often the most effective method for separating the desired product from closely related impurities.[5]
-
Adsorbent: Silica gel is commonly used. For basic pyrazoles that might interact strongly with acidic silica gel, consider deactivating the silica with triethylamine or using neutral alumina.[5]
-
Eluent System: A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate) is typically effective.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rƒ) of approximately 0.3-0.4 for the product.[5]
-
-
Charcoal Treatment for Color Removal:
-
If the product remains colored after chromatography, it may be due to trace impurities.
-
Dissolve the compound in a suitable organic solvent, add a small amount of activated charcoal, and stir briefly.
-
Filter the mixture through a pad of celite to remove the charcoal and then concentrate the solvent.[5]
-
Issue 2: I'm observing significant decomposition of my product during the aqueous workup. What modifications can I make?
Analysis:
Iodo-pyrazoles can be sensitive to acidic or basic conditions, light, and heat, which can lead to de-iodination.[1] Prolonged exposure to aqueous environments, especially if not pH-neutral, can facilitate decomposition.
Recommended Solutions:
-
Minimize Contact Time: Perform the aqueous washes as quickly as possible.
-
Control pH: Ensure the aqueous solutions used for washing are neutral or slightly basic if the product is stable under those conditions. An acidic wash can be used to remove unreacted hydrazine starting materials, but it should be done cautiously.[6]
-
Protect from Light: Work with the product in an amber flask or a flask wrapped in aluminum foil to prevent light-induced degradation.[1]
-
Avoid Excessive Heat: Concentrate the product under reduced pressure at a low temperature (rotary evaporator water bath temperature below 40 °C).
Issue 3: My TLC analysis shows multiple spots, and I'm unsure which is my product.
Analysis:
Multiple spots on a TLC plate indicate the presence of impurities, which could include unreacted starting materials, regioisomers, or byproducts of side reactions.[5] Common side reactions in pyrazole iodination include over-iodination or iodination at an unintended position.[7]
Recommended Solutions:
-
Co-spotting on TLC: Spot the crude reaction mixture alongside the starting materials on the same TLC plate. This will help you identify if any of the spots correspond to unreacted starting materials.[5]
-
Use of Stains: Use a TLC stain, such as potassium permanganate, which can help visualize compounds that are not UV-active.
-
Spectroscopic Analysis: If possible, perform a small-scale purification of the major spots by preparative TLC or a small-scale column and analyze the fractions by ¹H NMR or LC-MS to identify the structure of the main product and impurities.[5]
Issue 4: I am having trouble removing the solvent used in the reaction (e.g., DMF, DMSO).
Analysis:
High-boiling polar aprotic solvents like DMF and DMSO are not easily removed by a standard rotary evaporator.
Recommended Solutions:
-
Aqueous Extraction: These solvents are water-soluble. Dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible organic solvent like ethyl acetate or diethyl ether. Repeat the extraction of the aqueous layer multiple times to maximize product recovery.
-
High-Vacuum Distillation: For larger scales, removal of these solvents can be achieved under high vacuum.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the properties and handling of this compound.
Q1: What is the expected solubility of this compound in common organic solvents?
A1: While specific solubility data may not be readily available, based on its structure, this compound is expected to be soluble in a range of common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and tetrahydrofuran (THF).[8][9] It will likely have lower solubility in non-polar solvents like hexanes and petroleum ether, and it is expected to be poorly soluble in water.
Q2: What are the recommended storage conditions for the final product?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place.[1] For extended storage, refrigeration (2-8 °C) is recommended.[1] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.[1]
Q3: Can I use recrystallization to purify this compound?
A3: Yes, recrystallization can be an effective purification method if a suitable solvent or solvent system is found.[5] The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Common solvents to screen for recrystallization of pyrazole derivatives include ethanol, methanol, or mixtures like ethanol/water.[5][11]
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents/Eluents | Rationale |
| Aqueous Extraction | Dichloromethane, Ethyl Acetate | Good solubility for the product and immiscible with water.[2][3] |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | Allows for the separation of compounds with varying polarities. The ratio is optimized based on TLC.[5] |
| Recrystallization | Ethanol, Methanol, Ethanol/Water | Pyrazole derivatives often show good differential solubility in these solvents.[5] |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
-
Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature.
-
If the reaction was performed in a water-miscible solvent like THF or acetonitrile, it is often best to remove the solvent under reduced pressure first.[12]
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) and transfer it to a separatory funnel.[2]
-
Wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any residual iodine.[2][3] The brown color of iodine in the organic layer should disappear.
-
Wash the organic layer with water and then with brine.[2]
-
Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).[2][3]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a silica gel TLC plate. Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that provides good separation and an Rƒ value of ~0.3-0.4 for the desired product.[5]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your chosen eluent system (e.g., hexane) and pack it into a glass column of appropriate size.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane and load it onto the column.[5]
-
Elution: Elute the column with the predetermined solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Workflow and Logic Diagrams
Caption: Generalized workflow for the workup and purification of this compound.
References
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals - Benchchem.
- Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole - Benchchem.
- Technical Support Center: 4-Iodopyrazole Reactions - Benchchem.
- identifying side reactions in the synthesis of iodinated pyrazoles - Benchchem.
- The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery - Benchchem.
- assessing the stability of 1-ethyl-4-iodo-5-methyl-1H-pyrazole in various solvents - Benchchem.
- Recrystallization - Single Solvent.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC.
- Recrystallization I 10.
- 4.7: Reaction Work-Ups - Chemistry LibreTexts.
- Workup for Polar and Water-Soluble Solvents - Department of Chemistry : University of Rochester.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Home Page [chem.ualberta.ca]
- 12. Workup [chem.rochester.edu]
Technical Support Center: N-Butyl Pyrazole Deprotection
Welcome to the Technical Support Center for the removal of N-butyl protecting groups from pyrazole moieties. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this specific deprotection step. We will delve into the mechanistic underpinnings of the most effective methods, provide detailed, field-tested protocols, and offer comprehensive troubleshooting strategies to navigate common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is the N-butyl group on a pyrazole difficult to remove compared to more common protecting groups like N-Boc or N-Cbz?
A1: The N-butyl group is a simple alkyl group, forming a stable carbon-nitrogen single bond with the pyrazole ring. Unlike N-Boc (tert-butoxycarbonyl) or N-Cbz (carboxybenzyl) groups, it lacks the inherent functionalities that facilitate easy cleavage under mild acidic, basic, or hydrogenolytic conditions. The stability of the C-N bond necessitates more forcing conditions for its removal, which can pose challenges for substrates with sensitive functional groups.
Q2: What are the primary strategies for cleaving an N-alkyl group from a pyrazole?
A2: The main strategies involve harsh acidic conditions, often at elevated temperatures. A classic and effective method is the use of anhydrous pyridine hydrochloride at reflux.[1] Other approaches, borrowed from the broader field of N-dealkylation of amines, include oxidative methods, though these are less commonly reported specifically for pyrazoles and carry a risk of ring oxidation. Reductive methods are generally not effective for simple alkyl group removal from a stable aromatic heterocycle.
Q3: Can I use standard acid deprotection conditions like TFA in DCM or HCl in dioxane?
A3: It is highly unlikely that standard conditions for Boc deprotection, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in dioxane at room temperature, will be effective for removing an N-butyl group. The N-butyl group is significantly more robust and requires much higher activation energy for cleavage.[2]
Q4: Are there any "mild" conditions for N-butyl pyrazole deprotection?
A4: "Mild" is a relative term in this context. While methods like photoredox catalysis are emerging for the N-dealkylation of various tertiary amines with high functional group tolerance, their application to N-butyl pyrazoles is not yet well-established in the literature.[3] The most reliable methods currently available involve high temperatures.[1]
Q5: What are the main side reactions to be aware of during N-butyl pyrazole deprotection?
A5: The primary concerns with the high-temperature acidic methods are potential degradation of other acid-sensitive functional groups on your molecule (e.g., esters, acetals, silyl ethers) and, in some cases, rearrangement or decomposition of the pyrazole core itself, especially if it is heavily substituted with electron-withdrawing groups.
Primary Deprotection Protocol: Pyridine Hydrochloride Method
This protocol is based on the established method by Butler and DeWald for the N-dealkylation of pyrazoles.[1] The mechanism involves the protonation of the pyrazole nitrogen by the pyridinium ion, followed by nucleophilic attack of the chloride ion on the butyl group at high temperature, leading to the formation of butyl chloride and the deprotected pyrazole.
Experimental Protocol
-
Reagent Preparation: Prepare anhydrous pyridine hydrochloride. This can be done by bubbling dry HCl gas through anhydrous pyridine, or by the careful addition of acetyl chloride to a solution of pyridine in an inert solvent followed by removal of the solvent. Commercial sources are also available. Ensure the reagent is completely dry, as water can interfere with the reaction.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add the N-butyl pyrazole substrate (1.0 equivalent).
-
Add anhydrous pyridine hydrochloride (5-10 equivalents). The large excess is often necessary to drive the reaction to completion.
-
Reaction Execution: Heat the mixture to reflux (typically around 215-220 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A typical reaction time is 12-24 hours.[1]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully add water to dissolve the solids.
-
Basify the aqueous solution with a suitable base (e.g., saturated sodium bicarbonate solution or dilute sodium hydroxide) to a pH of 8-9.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the deprotected pyrazole.
Data Presentation: N-Dealkylation with Pyridine Hydrochloride
| Substrate Type | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Simple N-methylpyrazoles | 215-220 | 16-24 | 60-85 | [1] |
| N-ethylpyrazoles | 215-220 | 16-24 | 70-90 | [1] |
| Complex substituted pyrazoles | 215-220 | 16-24 | 50-80 | [1] |
Note: While the original paper focused on N-methyl and N-ethyl groups, the principle is directly applicable to N-butyl deprotection, although reaction times may need to be optimized.
Troubleshooting Guide
Issue 1: Incomplete or No Reaction
If you observe no or minimal conversion of your starting material, consider the following troubleshooting steps.
Troubleshooting Incomplete Deprotection
-
Cause A: Presence of Water: The reaction is sensitive to moisture. Ensure that both the pyridine hydrochloride and the reaction solvent (if any) are scrupulously dry.
-
Solution: Dry the pyridine hydrochloride under high vacuum before use. Use freshly distilled, anhydrous solvents if co-solvents are employed.
-
-
Cause B: Insufficient Temperature: The dealkylation requires a high activation energy.
-
Solution: Ensure the reaction mixture is vigorously refluxing. If your substrate is stable at higher temperatures, consider using a higher boiling solvent as an additive, although this is not standard for this protocol.
-
-
Cause C: Steric Hindrance: Bulky substituents on the pyrazole ring or near the N-butyl group can hinder the nucleophilic attack of the chloride ion.
-
Solution: Increase the reaction time and/or the equivalents of pyridine hydrochloride. If the reaction still fails, an alternative deprotection strategy may be necessary.
-
Issue 2: Substrate Decomposition
If your starting material or product is degrading under the harsh reaction conditions, a different approach is warranted.
-
Oxidative N-Dealkylation: While not extensively documented for pyrazoles, methods used for other amines could be adapted. Photoredox catalysis offers a milder alternative for the N-dealkylation of tertiary amines and could be explored.[3]
-
Concept: This method uses a photocatalyst that, upon irradiation with visible light, can generate a radical cation from the tertiary amine. This intermediate can then be trapped by an oxidant (often atmospheric oxygen) to facilitate C-N bond cleavage.
-
Caution: The pyrazole ring itself can be susceptible to oxidation, so this approach requires careful optimization and screening of reaction conditions.
-
-
Enzymatic N-Dealkylation: Biocatalysis can offer high selectivity under mild conditions. While not a standard laboratory method, engineered enzymes have been used for the selective N-alkylation of pyrazoles, and in principle, could be developed for dealkylation.[4][5] This is a research-intensive approach but may be viable for high-value targets.
Choosing an Alternative Deprotection Strategy
References
- Butler, D. E., & DeWald, H. A. (1975). N-Dealkylation of Pyrazoles Using Pyridine Hydrochloride. The Journal of Organic Chemistry, 40(9), 1353–1355. [Link]
- Hüttel, R., & Jochum, P. (1952). Über N-Derivate des Pyrazols, I. Mitteil.: N-Hydroxymethyl-, N-Chlormethyl- und N-Aminomethyl-pyrazole. Chemische Berichte, 85(8), 820–826.
- Reich, H. J., & Cram, D. J. (1969). Electrophilic substitution at saturated carbon. XL. Carbanion-forming reactions of 1-substituted fluorenes. Journal of the American Chemical Society, 91(13), 3517–3526.
- Norman, N. J., Bao, S. T., Curts, L., Hui, T., Zheng, S. L., Shou, T., ... & Huang, A. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. [Link]
- Twilton, J., Le, C., & MacMillan, D. W. (2017). Mild and functional group-tolerant aerobic N-dealkylation of tertiary amines promoted by photoredox catalysis. The Journal of Organic Chemistry, 82(15), 7878–7887. [Link]
- Prier, C. K., Zhang, R. K., Buller, A. R., Brinkmann-Chen, S., & Arnold, F. H. (2017). Enzyme-controlled highly selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 56(42), 12894–12898. [Link]
- Nagao, K., & Ohmiya, H. (2019). Visible-light-induced decarboxylative N-alkylation of indazole and pyrazoles through organophotoredox catalysis. Organic Letters, 21(15), 5893–5897.
- Pollock, P. M., & Cole, K. P. (2014). t-Butyl as a Pyrazole Protecting Group: Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197–207. [Link]
- Kudyakova, Y. S., Eltsov, O. S., & Bazhin, D. N. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(1), 785. [Link]
- Sloop, J. C. (2019).
- Nishikata, T., & Lipshutz, B. H. (2010). Catalytic N-dealkylation of tertiary amines.
- Sharma, G. V., Reddy, K. L., Krishna, P. R., & Basha, A. D. (2003). A facile and efficient method for the N-dealkylation of tertiary amines. Tetrahedron Letters, 44(40), 7389–7391.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Gerokonstantis, D. T., Apostolidi, E., & Moutevelis-Minakakis, P. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115–124.
- LookChem. (n.d.). Cas 52096-24-9, 1-Butyl-1H-pyrazole. [Link]
- Hossain, M. A. (2022). N-Dealkylation of Amines. Molecules, 27(19), 6296. [Link]
- Murahashi, S. I., & Shiota, T. (1987). Catalytic N-dealkylation of tertiary amines. A biomimetic oxygenation reaction. Tetrahedron Letters, 28(21), 2383–2386.
- Abdel-Magid, A. F. (2015). Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. Molecules, 20(8), 14786–14820. [Link]
- European Patent Office. (2017).
- Szostak, M., & Szostak, R. (2019). Reductive cross-coupling of N-acyl pyrazole and nitroarene using tetrahydroxydiboron: synthesis of secondary amides. Organic & Biomolecular Chemistry, 17(30), 7179–7184. [Link]
- Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Alkynes and Nitrogen Compounds: Useful Substrates for the Synthesis of Pyrazoles. Synthesis, 48(12), 1813–1834.
- Roy, D., & Gribble, G. W. (2012). Metal–ligand cooperative C–O bond cleavage of propargylic alcohol with protic pyrazole complexes of ruthenium. Faraday Discussions, 156, 367–379. [Link]
- Thomas, C. M. (2016). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N–N Coupling of Diazatitanacycles. Organometallics, 35(11), 1877–1884. [Link]
- Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From β-amino alcohols to N-unsubstituted pyrazoles: a new, efficient, and general synthesis. Organic Letters, 13(18), 4882–4885.
- Baraznenok, I. L., & Nenajdenko, V. G. (2018). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 23(12), 3215. [Link]
- Ryabukhin, S. V., & Plaskon, A. S. (2013). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Symmetry, 5(4), 587–634. [Link]
- Elinson, M. N., & Ilovaisky, A. I. (2013). Synthesis of Some New 3, 5-Bis (substituted) Pyrazoles and Isoxazoles Based on (N'1E, N'3E)- N'1, N'3-Bis (3, 4, 5-substitutedbenzlidene) Malonohydrazide under Solvothermal Conditions. Journal of the Korean Chemical Society, 57(4), 517–520. [Link]
- Arnold, F. H. (2020). Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. Angewandte Chemie International Edition, 59(50), 22418–22422. [Link]
- Koutentis, P. A., & Constantinides, C. P. (2019). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 15, 1246–1255. [Link]
- Mphahlele, M. J. (2021). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank, 2021(2), M1229. [Link]
- Bartroli, J., & Almansa, C. (2009). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
- Grigg, R., & Sridharan, V. (1998). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles.
- Jacquinet, J. C. (2004). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 69(23), 7751–7754. [Link]
- Onomura, O. (2017). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Molecules, 22(10), 1636. [Link]
- Tang, D., & Li, P. (2021). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Organic Letters, 23(13), 5176–5180. [Link]
Sources
Technical Support Center: Byproduct Analysis in 1-Butyl-4-iodo-1H-pyrazole Reactions
Welcome to the technical support guide for the synthesis and byproduct analysis of 1-butyl-4-iodo-1H-pyrazole. This document is designed for researchers, chemists, and drug development professionals who utilize this critical building block. The introduction of an iodine atom at the C4 position of the pyrazole ring creates a versatile handle for further functionalization, primarily through cross-coupling reactions.[1] However, the electrophilic iodination process, while generally regioselective, is not without its challenges. Byproduct formation can significantly impact yield, purity, and downstream reaction efficiency.
This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to help you identify, minimize, and manage common impurities encountered during your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The primary byproducts typically arise from incomplete reactions, over-reaction, or alternative reaction pathways. The most prevalent species are:
-
Unreacted Starting Material: 1-butyl-1H-pyrazole.
-
Di-iodinated Species: 1-butyl-4,5-diiodo-1H-pyrazole, formed through over-iodination.[2]
-
Isomeric Byproducts: 1-butyl-3-iodo-1H-pyrazole and 1-butyl-5-iodo-1H-pyrazole, resulting from a lack of complete regioselectivity.
-
De-alkylated Impurity: 4-iodo-1H-pyrazole, which can occur under harsh reaction conditions.
Q2: Why is the C4 position of 1-butyl-1H-pyrazole preferentially iodinated?
A2: The high regioselectivity for the C4 position is a result of the electronic properties of the pyrazole ring. The N1-butyl group is an electron-donating group, which increases the electron density of the aromatic system. This makes the ring more nucleophilic and susceptible to electrophilic attack. The C4 position is the most electron-rich and sterically accessible site, thus favoring substitution at this position over C3 or C5.[1]
Q3: What are the recommended analytical techniques for identifying and quantifying these byproducts?
A3: A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating volatile compounds and providing mass information for initial identification of byproducts.
-
High-Performance Liquid Chromatography (HPLC): A versatile technique for separating isomers and non-volatile impurities.[3] The choice of a chiral stationary phase can be critical if enantiomeric separation is needed.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Indispensable for unambiguous structure elucidation of the desired product and any isolated impurities. Isomeric pyrazoles will exhibit distinct chemical shifts and coupling patterns.[5]
Troubleshooting Guide: Common Experimental Issues
Issue 1: Significant Contamination with Unreacted 1-Butyl-1H-pyrazole
Question: My post-reaction analysis (GC-MS or ¹H NMR) shows a high percentage of my starting material, 1-butyl-1H-pyrazole. What are the likely causes and how can I improve conversion?
Answer:
This issue points to an incomplete reaction, which can stem from several factors related to the iodinating agent or reaction conditions.
Causality:
-
Insufficient Iodinating Agent: The stoichiometry of the iodinating agent (e.g., N-Iodosuccinimide (NIS), Iodine monochloride (ICl), or I₂/H₂O₂) is critical. Under-charging the reagent will naturally lead to incomplete conversion.
-
Reagent Decomposition: Some iodinating agents can be sensitive to moisture or light. Improper storage or handling can reduce their efficacy.
-
Suboptimal Reaction Temperature: Electrophilic aromatic substitutions are often temperature-dependent. A temperature that is too low may result in sluggish reaction kinetics.
-
Inadequate Reaction Time: The reaction may simply not have been allowed to proceed to completion.
Recommended Solutions:
-
Verify Reagent Stoichiometry: Carefully calculate and weigh your iodinating agent. It is common to use a slight excess (1.05-1.2 equivalents) to drive the reaction to completion.
-
Ensure Reagent Quality: Use a fresh, properly stored bottle of the iodinating agent. If decomposition is suspected, consider titrating the reagent to determine its active concentration.
-
Optimize Temperature: If the reaction is being run at room temperature or below, consider a modest increase in temperature (e.g., to 40-50 °C) and monitor the progress by TLC or GC-MS.
-
Perform a Time-Course Study: Analyze aliquots of the reaction mixture at different time points (e.g., 1h, 4h, 12h, 24h) to determine the optimal reaction time for achieving maximum conversion.
Issue 2: Formation of a Di-iodinated Byproduct
Question: My mass spectrometry results show a peak consistent with a di-iodinated pyrazole. How can I suppress this over-reaction?
Answer:
The formation of 1-butyl-4,5-diiodo-1H-pyrazole is a classic example of over-iodination.[2] The mono-iodinated product, being an electron-rich heterocycle, can undergo a second iodination, typically at the C5 position.
Causality:
-
Excess Iodinating Agent: Using a large excess of the iodinating reagent significantly increases the probability of a second substitution event.
-
High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for the less favorable second iodination to occur.
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the formation of the mono-iodinated product is complete can lead to the slow accumulation of the di-iodinated species.
Recommended Solutions:
-
Control Stoichiometry: Reduce the amount of the iodinating agent to near stoichiometric levels (1.0 to 1.05 equivalents).
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or room temperature) to increase selectivity for the mono-iodination.
-
Monitor Reaction Progress Closely: Use TLC or in-situ GC-MS to monitor the disappearance of the starting material and the appearance of the product. Quench the reaction as soon as full conversion of the starting material is observed.
Visualizing Reaction Pathways
The following diagram illustrates the primary synthetic route to this compound and the key diversion points that lead to common byproducts.
Caption: Reaction scheme for the synthesis of this compound.
Issue 3: Presence of Isomeric Impurities (e.g., 1-Butyl-5-iodo-1H-pyrazole)
Question: My NMR data suggests the presence of an isomeric iodo-pyrazole, which is co-eluting with my main product in HPLC. How can I improve the regioselectivity of the iodination?
Answer:
While iodination strongly favors the C4 position, small amounts of other isomers can form, complicating purification. Regioselectivity can be influenced by the reaction conditions and the specific iodinating system used.[2] For instance, certain reaction conditions can direct iodination to the C5 position.[2][6]
Causality:
-
Steric Hindrance: While C4 is electronically favored, bulky substituents on the pyrazole ring could potentially direct iodination to other positions.
-
Reaction Mechanism Variation: Different iodinating reagents can proceed through slightly different mechanistic pathways or transition states, affecting the regiochemical outcome. For example, a method involving lithiation followed by quenching with iodine can exclusively yield the 5-iodo derivative.[2][6]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer ratio.[7]
Recommended Solutions:
-
Screen Iodinating Agents: The choice of reagent can have a significant impact. Compare results from different systems, such as:
-
Solvent Screening: Evaluate a range of solvents with varying polarities (e.g., Dichloromethane, THF, Acetonitrile, Acetic Acid) to determine the optimal medium for C4 selectivity.
-
Temperature Optimization: As with over-iodination, lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired C4 isomer.
Data Summary: Common Byproducts
The table below summarizes key identifying features for the most common byproducts to aid in their analysis.
| Compound Name | Common Cause | Analytical Identifier (GC-MS) | Key ¹H NMR Signal (Illustrative) |
| 1-Butyl-1H-pyrazole | Incomplete Reaction | Lower retention time, M⁺ peak | Characteristic pyrazole ring protons, absence of iodine substitution pattern |
| 1-Butyl-4,5-diiodo-1H-pyrazole | Over-iodination | Higher retention time, M⁺ peak corresponding to di-iodination | Absence of one pyrazole ring proton signal compared to mono-iodinated product |
| 1-Butyl-5-iodo-1H-pyrazole | Lack of Regioselectivity | Same M⁺ as the desired product, may co-elute | Distinct chemical shift for the C4-H proton (doublet) |
| 4-Iodo-1H-pyrazole | De-alkylation (Harsh Conditions) | Lower retention time than N-butylated species, M⁺ peak | Absence of butyl chain signals, presence of N-H proton |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling
This protocol provides a general method for the separation and identification of byproducts.
-
Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., Ethyl Acetate, Dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI), 70 eV.
-
Mass Range: Scan from 40 to 500 m/z.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate all peaks and analyze the mass spectrum of each to tentatively identify the byproducts based on their molecular ion and fragmentation patterns.
Protocol 2: Troubleshooting Workflow for Unknown Impurities
When faced with an unidentifiable peak in your analysis, a systematic approach is crucial.
Caption: A logical workflow for identifying and addressing unknown impurities.
References
- An In-depth Technical Guide to the Electrophilic Iodination of 1-Ethyl-5-Methyl-1H-Pyrazole. (2025). Benchchem.
- Identifying side reactions in the synthesis of iodin
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (n.d.). MDPI.
- Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025). PMC - NIH.
- Regioselective Synthesis of Highly Functionalized Pyrazoles from N-Tosylhydrazones. (n.d.).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (n.d.).
- Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.).
- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- Electrophilic iodination: a gateway to high iodine compounds and energetic materials. (n.d.). Dalton Transactions (RSC Publishing).
- 1-Boc-4-iodopyrazole. (n.d.). Ambeed.com.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (n.d.).
- Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (n.d.). Beilstein Journals.
- A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. (2025). Benchchem.
- A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025).
- Synthesis of 4-iodopyrazoles: A Brief Review. (2025).
- Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1985). Izv. Sib. Otd. Akad. Nauk SSSR, Ser. Khim. Nauk.
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
- Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). MDPI.
- Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review. (2020). PubMed.
- A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central.
- Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review. (n.d.).
- HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Recent Analytical Methodologies for the Determination of Omeprazole and/or Its Active Isomer Esomeprazole in Different Matrices: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Microwave-Assisted Synthesis of 1-Butyl-4-iodo-1H-pyrazole Derivatives
Last Updated: January 8, 2026
Welcome to the comprehensive technical support guide for the microwave-assisted synthesis of 1-butyl-4-iodo-1H-pyrazole derivatives. This resource is tailored for researchers, scientists, and professionals in drug development who are utilizing this efficient synthetic methodology. Here, we address common challenges, provide in-depth troubleshooting, and answer frequently asked questions to ensure the successful and reproducible synthesis of these valuable chemical intermediates.
I. Troubleshooting Guide
This section is designed to provide rapid, actionable solutions to common problems encountered during the synthesis.
Issue 1: Low to No Product Yield
Question: I am experiencing significantly low yields or complete failure in the formation of my target this compound derivative. What are the likely causes and how can I rectify this?
Answer: Low yields are a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: The purity of the initial 1-butyl-1H-pyrazole is critical. Impurities can act as catalyst poisons or participate in side reactions.
-
Recommendation: Ensure the starting pyrazole is of high purity. If necessary, purify the material by distillation or column chromatography before use.[1]
-
-
Sub-optimal Iodinating Agent and Conditions: The choice and reactivity of the iodinating agent are paramount.
-
Causality: While molecular iodine (I₂) is commonly used, its electrophilicity may be insufficient for a given pyrazole substrate. Microwave energy accelerates the reaction, but the inherent reactivity of the reagents is still a key factor.
-
Solutions:
-
Use of an Oxidant: The combination of I₂ with an oxidant such as hydrogen peroxide (H₂O₂) or ceric ammonium nitrate (CAN) generates a more potent electrophilic iodine species in situ.[2] A green and effective method involves using iodine and hydrogen peroxide in water.[2][3]
-
N-Iodosuccinimide (NIS): For less reactive pyrazoles, NIS, often in the presence of an acid catalyst like trifluoroacetic acid (TFA), can be a more effective iodinating agent.[2]
-
-
-
Inadequate Microwave Parameters:
-
Causality: Microwave synthesis relies on efficient absorption of microwave energy by the solvent and reactants to generate heat. Incorrect temperature or time settings can lead to incomplete reactions or degradation of the product.[1]
-
Optimization:
-
Temperature: While some reactions proceed at lower temperatures, others may require heating to 80°C or higher.[2] Systematically screen temperatures in small increments (e.g., 10°C) to find the optimum.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[1] Microwave reactions are often rapid, with completion times ranging from minutes to a couple of hours.[4][5]
-
-
-
Solvent Selection: The solvent plays a crucial role in reactant solubility and its dielectric properties influence microwave heating efficiency.
Issue 2: Formation of Side Products and Regioisomers
Question: I am observing significant impurities in my crude product, including what appear to be regioisomers or over-iodinated species. How can I improve the selectivity of my reaction?
Answer: The formation of side products is a common issue in pyrazole chemistry due to the multiple reactive sites on the heterocyclic ring.
-
Over-iodination:
-
Causality: The pyrazole ring, especially when activated by electron-donating groups, is susceptible to further iodination, leading to di- or tri-iodinated products.[6]
-
Solutions:
-
Control Stoichiometry: Carefully control the amount of the iodinating agent. Use a slight excess (e.g., 1.1-1.3 equivalents) but avoid large excesses.
-
Milder Conditions: Employ a less reactive iodinating system or reduce the reaction temperature and time.[6]
-
-
-
Formation of Regioisomers:
-
Causality: While the C4 position of the pyrazole ring is generally favored for electrophilic substitution, iodination can sometimes occur at other positions, such as C5, depending on the substituents and reaction conditions.
-
Solutions:
-
Choice of Reagents: The combination of an iodide salt with an oxidant often provides good regioselectivity for the C4 position.[2]
-
Purification: If minor regioisomers are formed, they can often be separated by flash column chromatography on silica gel.[1][7] A gradient elution system, for example, with hexane and ethyl acetate, is a good starting point.[1]
-
-
Issue 3: Difficulties in Product Purification
Question: I am struggling to purify the final this compound derivative. What are the best practices for purification?
Answer: Proper work-up and purification are essential for obtaining a high-purity product.
-
Quenching Excess Iodine:
-
Procedure: After the reaction is complete, it is crucial to quench any remaining iodine. This is typically done by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite.[6][7][8] The disappearance of the characteristic brown color of iodine indicates complete quenching.
-
-
Extraction and Washing:
-
Chromatography:
-
Technique: Flash column chromatography on silica gel is the most common and effective method for purifying iodinated pyrazoles.[1][7][8]
-
Solvent System: The choice of eluent is critical. A non-polar/polar solvent system like hexanes/ethyl acetate is generally effective. Start with a low polarity and gradually increase it to elute your product. Monitor the fractions by TLC.[9]
-
-
Alternative Purification:
II. Frequently Asked Questions (FAQs)
Q1: Why use microwave-assisted synthesis for this reaction compared to conventional heating?
A1: Microwave-assisted synthesis offers several advantages over conventional heating methods.[10] These include significantly reduced reaction times, often from hours to minutes, and improved yields due to uniform heating and the ability to rapidly reach and maintain a specific reaction temperature.[4][11] This technique is also considered a "green chemistry" approach as it is more energy-efficient.[5][12]
Q2: What are the key safety considerations when performing microwave-assisted synthesis?
A2: Safety is paramount when working with microwave reactors.
-
Pressure: Use sealed vessels designed for microwave synthesis to avoid explosions from pressure buildup.
-
Solvents: Be aware of the flashpoints of the organic solvents being used.
-
Hot Spots: Uneven heating or "hot spots" can occur, especially with improper stirring or in the presence of materials that strongly absorb microwaves.[13] Ensure adequate stirring and use appropriate reaction vessels.
Q3: How can I monitor the progress of my microwave-assisted reaction?
A3: Monitoring the reaction is crucial for optimization.
-
TLC/LC-MS: The most common method is to stop the reaction at various time points, take a small aliquot, and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of starting material and the formation of the product.[1][6][9]
Q4: What are some common characterization techniques for the final this compound product?
A4: The structure and purity of the final compound should be confirmed using standard analytical techniques.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.[9][14]
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition.[14]
-
Melting Point: For solid products, the melting point is a good indicator of purity.[14]
III. Experimental Protocols & Data
General Protocol for Microwave-Assisted Synthesis of this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a microwave-safe reaction vessel, combine 1-butyl-1H-pyrazole (1.0 mmol), iodine (I₂) (1.2 mmol), and a suitable solvent (e.g., ethanol, 5 mL).
-
Addition of Oxidant (if applicable): If using an oxidant, add it to the reaction mixture. For example, add 30% hydrogen peroxide (H₂O₂) (1.5 mmol) dropwise.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100°C) for a specified time (e.g., 10-30 minutes). Ensure efficient stirring throughout the reaction.
-
Work-up:
-
Cool the reaction vessel to room temperature.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate until the iodine color disappears.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[7][8]
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate).[8]
-
Table 1: Comparison of Reaction Conditions
| Iodinating System | Solvent | Temperature (°C) | Time (min) | Typical Yield (%) |
| I₂ / H₂O₂ | Water | 80-100 | 15-30 | Good to Excellent |
| I₂ / CAN | Acetonitrile | 80-120 | 10-20 | Good to Excellent |
| NIS / TFA | Acetonitrile | 80 | 30-60 | Good |
Note: Yields are highly substrate-dependent and the conditions provided are a starting point for optimization.
IV. Visualized Workflows and Mechanisms
Reaction Mechanism
The microwave-assisted iodination of 1-butyl-1H-pyrazole is an electrophilic aromatic substitution reaction. The microwave irradiation accelerates the process by providing efficient and rapid heating.
Caption: Generalized mechanism for the microwave-assisted iodination of 1-butyl-1H-pyrazole.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and purification process.
Caption: Step-by-step experimental workflow for the synthesis of this compound derivatives.
Troubleshooting Decision Tree
This decision tree can guide you through the troubleshooting process for low product yield.
Caption: A decision tree to systematically troubleshoot low yield issues in the synthesis.
V. References
-
Benchchem. (n.d.). Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Retrieved from Benchchem website.
-
Benchchem. (n.d.). A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals. Retrieved from Benchchem website.
-
A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant. (n.d.). PMC.
-
Benchchem. (n.d.). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery. Retrieved from Benchchem website.
-
Benchchem. (n.d.). Identifying side reactions in the synthesis of iodinated pyrazoles. Retrieved from Benchchem website.
-
Synthesis of 4-iodopyrazoles: A Brief Review. (2025, August 10). ResearchGate.
-
Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (n.d.). PMC - PubMed Central.
-
Synthesis of pyrazoles and 4-iodopyrazoles via electrophilic.... (n.d.). ResearchGate.
-
Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (n.d.). ResearchGate.
-
Benchchem. (n.d.). Technical Support Center: Synthesis of 4-Iodopyrazole. Retrieved from Benchchem website.
-
GalChimia. (n.d.). Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. Retrieved from GalChimia website.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI.
-
Microwave-assisted synthesis of pyrazoles - a mini-review. (2025, April 24). DergiPark.
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (n.d.). RSC Publishing.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (n.d.). MDPI.
-
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH.
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (n.d.). MDPI.
-
Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency: Scientific paper. (2023, January 27).
-
Recent Advances in the Synthesis of Pyrazoles. A Review. (2025, August 6). ResearchGate.
-
Microwave-assisted synthesis of a series of 4,5-dihydro-1H-pyrazoles endowed with selective COX-1 inhibitory potency. (2023, January). ResearchGate.
-
Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. (n.d.). Journal of the American Chemical Society.
-
Green synthesis of pyranopyrazole using microwave assisted techniques. (2020, February 12). GSC Online Press.
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2025, October 16). ResearchGate.
-
Overcoming Scaling Challenges in Sol–Gel Synthesis: A Microwave-Assisted Approach for Iron-Based Energy Materials. (n.d.). MDPI.
-
(PDF) Problems of exploitations of microwave reactors for nanoparticles synthesis. (2018, October 8).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparison of Microwave-Accelerated Conventionally Heated Iodination Reactions of Some Arenes and Heteroarenes, Using ortho-Periodic Acid as the Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Reactivity Guide: 1-Butyl-4-iodo-1H-pyrazole vs. 1-Butyl-3-iodo-1H-pyrazole for Drug Discovery and Synthesis
Executive Summary
In the landscape of medicinal chemistry and materials science, functionalized pyrazoles are indispensable scaffolds. The strategic introduction of substituents onto the pyrazole core is often accomplished via cross-coupling reactions, for which iodinated precursors are paramount. This guide provides an in-depth, evidence-based comparison of the reactivity of two key isomeric building blocks: 1-butyl-4-iodo-1H-pyrazole and 1-butyl-3-iodo-1H-pyrazole . While both isomers serve as valuable synthons, their reactivity profiles are not interchangeable. This difference stems from the distinct electronic and steric environments of the C3 and C4 positions on the pyrazole ring. We will demonstrate that the C4-iodo isomer is generally more susceptible to metal-halogen exchange, whereas the C3-iodo isomer can exhibit higher reactivity in certain palladium-catalyzed cross-coupling reactions due to electronic factors. This guide will dissect the underlying chemical principles, present comparative experimental data, and provide robust protocols to empower researchers to make informed strategic decisions in their synthetic campaigns.
Foundational Principles: The Electronic and Steric Landscape of Iodopyrazoles
The reactivity of a substituted pyrazole is fundamentally governed by the arrangement of its five-membered heterocyclic ring, which contains two adjacent nitrogen atoms. This arrangement creates a non-uniform distribution of electron density.
-
Electronic Properties: The pyrazole ring is considered an electron-rich heterocycle. However, the positions are not electronically equivalent. The C4 position is the most electron-rich and is thus most susceptible to electrophilic substitution.[1] Conversely, the C3 and C5 positions, being adjacent to the electron-withdrawing imine-like nitrogen (N2), are significantly more electron-deficient.[2] This electronic disparity is the primary driver of the differential reactivity between C3- and C4-iodinated pyrazoles. The carbon-iodine bond at the more electron-deficient C3 position is more polarized, which can facilitate oxidative addition in palladium-catalyzed cycles.
-
Steric Hindrance: The C3 position is flanked by the N2 atom and the N1-substituent (a butyl group in this case). The C4 position is comparatively less sterically encumbered. This factor can influence the approach of bulky catalysts or reagents, potentially attenuating the reactivity of the C3 position in certain contexts.
Caption: Electronic character of the pyrazole core.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are the most common application for iodopyrazoles, enabling the formation of C-C, C-N, and C-O bonds.[3] The general reactivity trend for halogens in these reactions is I > Br > Cl, making iodopyrazoles highly desirable substrates.[3][4]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organohalide with a boronic acid or ester, is a cornerstone of modern synthesis.[5] Both 3-iodo and 4-iodopyrazoles are competent substrates. However, the optimal conditions and reaction rates can differ. Some studies on related bromopyrazoles have suggested that 3-halopyrazoles can react faster than 4-halopyrazoles, likely due to the more electron-deficient nature of the C3 position facilitating the rate-determining oxidative addition step.[6]
Caption: Key steps in the Suzuki-Miyaura reaction.
Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[7][8] Both 3-iodo- and 4-iodopyrazoles are effectively used in this transformation to synthesize alkynylpyrazoles.[9][10][11] The reaction proceeds through interconnected palladium and copper cycles, and the high reactivity of the C-I bond in both isomers ensures efficient coupling under mild conditions.[12]
Comparative Performance Data
| Reaction | Isomer Position | Coupling Partner | Catalyst System | Base / Solvent | Temp. | Yield (%) | Reference |
| Suzuki-Miyaura | 4-Iodo | Arylboronic acids | Pd(OAc)₂, SPhos | KF / Toluene/H₂O | 80 °C | 75-98 | [3] |
| Suzuki-Miyaura | 3-Iodo (N-aryl) | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / THF/H₂O | Reflux | 62 | [13][14] |
| Sonogashira | 4-Iodo | Terminal alkynes | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | RT | High | [3] |
| Sonogashira | 3-Iodo (N-Boc) | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N / THF | 80 °C | 65 | [9][15] |
Divergent Pathways in Metal-Halogen Exchange
Metal-halogen exchange is a powerful method for converting an aryl halide into a potent organometallic nucleophile (e.g., an organolithium or Grignard reagent).[16] In this class of reaction, a stark and synthetically crucial difference emerges between the two isomers.
Experimental evidence has shown that N-protected 4-iodopyrazoles can be readily converted to the corresponding Grignard[15] or organolithium reagents, which can then be trapped with various electrophiles. In stark contrast, a study demonstrated that under identical conditions (using i-PrMgBr·LiCl), the corresponding N-protected 3-iodopyrazole failed to undergo the exchange reaction .[15]
Causality Behind the Divergence:
-
Acidity of Adjacent Protons: The C5-H proton is the most acidic proton on the pyrazole ring, particularly in N-substituted pyrazoles.[13][17] In the case of 3-iodopyrazole, the C5-H is adjacent to the C4 position. A strong organometallic base (like n-BuLi or a Grignard reagent) may preferentially deprotonate the C5 position rather than undergo exchange at C3. For the 4-iodopyrazole, the iodo-substituent is not adjacent to the most acidic C5 proton, minimizing this competitive pathway.
-
Electronic Stability: The proximity of the C3 position to both electronegative nitrogen atoms may destabilize the resulting C3-metal species compared to its C4 counterpart.
This finding presents a clear strategic choice for the synthetic chemist: for synthetic routes requiring the generation of a pyrazolyl organometallic nucleophile via metal-halogen exchange, the this compound isomer is the substrate of choice.
Caption: Strategic selection based on reaction type.
Nucleophilic Aromatic Substitution (SNAr): A Feasibility Analysis
Nucleophilic aromatic substitution (SNAr) involves the displacement of a leaving group on an aromatic ring by a nucleophile.[18] This reaction is generally favored on electron-poor aromatic systems, often requiring strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer intermediate.[19]
Given that the C3 position of the pyrazole ring is more electron-deficient than the C4 position, one might hypothesize that 1-butyl-3-iodo-1H-pyrazole would be more susceptible to SNAr. However, the pyrazole ring itself is not as strongly activating as a nitro group. Without additional electron-withdrawing substituents on the ring, SNAr reactions on these iodopyrazole substrates are expected to be challenging and require harsh conditions, if they proceed at all. For practical synthetic applications, palladium-catalyzed C-N or C-O coupling reactions are vastly more reliable and efficient alternatives for achieving these transformations.
Experimental Protocols
The following protocols are provided as robust starting points for researchers. All reactions should be conducted under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk tube, add the iodopyrazole isomer (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), potassium carbonate (K₂CO₃, 2.0-3.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and SPhos (4-10 mol%)).[3]
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the tube and heat the reaction mixture at 80-110 °C for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add the iodopyrazole isomer (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂ (2 mol%)), and copper(I) iodide (CuI, 4 mol%).[12]
-
Solvent and Reagent Addition: Add an anhydrous solvent (e.g., THF or triethylamine). Add the base (e.g., triethylamine or DIPEA, 3.0 equiv.) and stir for 5-10 minutes. Add the terminal alkyne (1.2 equiv.) dropwise.
-
Reaction Execution: Stir the reaction at room temperature or heat to 50-80 °C. Monitor progress by TLC.
-
Workup and Purification: Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.[12]
Protocol 3: Lithium-Halogen Exchange on this compound
-
Reaction Setup: Dissolve this compound (1.0 equiv.) in dry THF (or diethyl ether) in a flame-dried flask under argon.
-
Execution: Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (n-BuLi, 1.05 equiv. of a solution in hexanes) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Quench: Add a solution of the desired electrophile (e.g., benzaldehyde, DMF, or CO₂) in dry THF.
-
Workup: Allow the reaction to warm slowly to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Conclusion and Strategic Recommendations
The choice between 1-butyl-3-iodo-1H-pyrazole and this compound is not arbitrary but a critical decision that can dictate the success of a synthetic route.
-
For Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, Heck, etc.): Both isomers are highly effective substrates. The C3-iodo isomer may exhibit enhanced reactivity in some cases due to its more electron-deficient nature, but both are generally reliable. The final choice may depend on the availability of the starting material or the specific steric and electronic properties desired in the final product.
-
For Transformations Involving Organometallic Intermediates (via Metal-Halogen Exchange): The evidence strongly supports the selection of This compound . Its C4-iodo counterpart is prone to deprotonation or is otherwise unreactive under standard exchange conditions.
By understanding the fundamental electronic and steric differences outlined in this guide, researchers can more effectively harness the synthetic potential of these versatile iodopyrazole building blocks, accelerating the discovery and development of novel chemical entities.
References
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 1-Ethyl-4-iodo-5-methyl-1H-pyrazole.
- BenchChem. (2025). The Core Chemistry of Iodinated Pyrazoles: A Technical Guide for Drug Discovery.
- Mazeikaite, R., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
- BenchChem. (2025).
- University of Michigan Library. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- BenchChem. (2025). Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
- BenchChem. (2025). A Comparative Guide to Mechanistic Studies of Cross-Coupling Reactions Involving 2-Bromo-4-iodopyridine.
- ResearchGate. (n.d.). Scheme 5.
- ResearchGate. (2014). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- RSC Publishing. (n.d.).
- Wikipedia. (n.d.).
- KTU ePubl. (n.d.).
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodopyrazole.
- Wikipedia. (n.d.). Metal–halogen exchange.
- Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. PMC - NIH.
- RSC Advances. (2025). Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Wikipedia. (n.d.). Sonogashira coupling.
- YouTube. (2019). Sonogashira coupling.
- NIH. (n.d.).
- PMC - NIH. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds.
Sources
- 1. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. arkat-usa.org [arkat-usa.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 17. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Reactivity of 4-Iodo- and 4-Bromopyrazoles in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated heterocycles are indispensable building blocks, particularly in the synthesis of pharmaceuticals and functional materials. Among these, pyrazoles are a privileged scaffold due to their prevalence in a wide array of bioactive molecules. The choice of the halogen atom at the 4-position—typically bromine or iodine—is a critical decision that significantly impacts synthetic strategy, reaction efficiency, and overall cost. This guide provides an in-depth comparison of the reactivity of 4-iodo- and 4-bromopyrazoles, supported by experimental data, to empower researchers in making informed decisions for their synthetic endeavors.
The Underlying Principles: Why Halogen Choice Matters
The difference in reactivity between 4-iodo- and 4-bromopyrazoles in transition-metal-catalyzed cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-halogen bond. The Carbon-Iodine (C-I) bond is longer and weaker than the Carbon-Bromine (C-Br) bond. This is reflected in their respective bond dissociation energies, with the C-I bond requiring less energy to break.
This seemingly simple difference has profound implications for the kinetics of the catalytic cycle, particularly the oxidative addition step, which is often rate-limiting. In this step, the low-valent transition metal catalyst (e.g., Pd(0)) inserts into the carbon-halogen bond. The lower bond dissociation energy of the C-I bond facilitates a faster rate of oxidative addition compared to the C-Br bond. Consequently, 4-iodopyrazoles generally exhibit higher reactivity, allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
A Head-to-Head Comparison in Key Cross-Coupling Reactions
To provide a practical perspective, we will now compare the performance of 4-iodo- and 4-bromopyrazoles in three of the most widely utilized cross-coupling reactions in drug discovery and development: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a stalwart for the creation of carbon-carbon bonds, and the choice of halogen on the pyrazole substrate significantly influences reaction outcomes. 4-Iodopyrazoles are excellent substrates for Suzuki couplings, often reacting under mild conditions with a variety of boronic acids and esters.[1]
| Feature | 4-Iodopyrazole | 4-Bromopyrazole |
| Reactivity | High | Moderate |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(dppf)Cl₂, Pd(OAc)₂/XPhos |
| Typical Conditions | Room temperature to 80 °C | 80 °C to 120 °C |
| Advantages | Faster reactions, lower catalyst loading, milder conditions. | More cost-effective, greater stability. |
| Disadvantages | Higher cost, potential for side reactions (e.g., dehalogenation). | Requires more forcing conditions, potentially higher catalyst loading. |
Data synthesized from multiple sources.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes.[2][3] The higher reactivity of 4-iodopyrazoles is particularly advantageous in this transformation, often enabling copper-free conditions which can be beneficial for sensitive substrates.
| Feature | 4-Iodopyrazole | 4-Bromopyrazole |
| Reactivity | Very High | Moderate to Low |
| Catalyst System | Pd(PPh₃)₄/CuI or PdCl₂(PPh₃)₂/CuI (copper-free variants also common) | PdCl₂(PPh₃)₂/CuI, often with more specialized ligands |
| Typical Conditions | Room temperature to 60 °C | 60 °C to 100 °C |
| Advantages | High yields, mild conditions, amenability to copper-free protocols. | Lower cost of starting material. |
| Disadvantages | Higher cost. | Often requires higher temperatures and a copper co-catalyst.[4] |
Data synthesized from multiple sources.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of many pharmaceuticals.[5] Once again, 4-iodopyrazoles generally outperform their bromo-counterparts, especially with less nucleophilic amines.[6]
| Feature | 4-Iodopyrazole | 4-Bromopyrazole |
| Reactivity | High | Moderate |
| Catalyst System | Pd₂(dba)₃/Xantphos, Pd(OAc)₂/BINAP | Pd₂(dba)₃/DavePhos, more specialized and active catalysts may be needed |
| Typical Conditions | 80 °C to 110 °C | 100 °C to 130 °C |
| Advantages | Broader amine scope, generally higher yields. | More economical starting material. |
| Disadvantages | More expensive, potential for undesired side reactions. | May require harsher conditions and more specialized ligands. |
Data synthesized from multiple sources.
Experimental Workflow: A Representative Suzuki-Miyaura Coupling
To illustrate a practical application, here is a detailed protocol for a Suzuki-Miyaura coupling of a 4-halopyrazole.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol:
-
Reagent Preparation: To a flame-dried Schlenk flask is added the 4-halopyrazole (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base such as K₂CO₃ or Cs₂CO₃ (2.0 equiv).
-
Solvent Addition and Degassing: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. An appropriate solvent (e.g., 1,4-dioxane/water, DMF, or toluene) is then added, and the mixture is sparged with the inert gas for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is added to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 80 °C for 4-iodopyrazole, 100 °C for 4-bromopyrazole) and stirred for the required time (typically 2-12 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is then washed with water and brine, and the organic layer is dried over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the desired 4-substituted pyrazole.
The Logic Behind the Protocol
-
Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial for reproducible results.
-
Choice of Base: The base plays a critical role in the transmetalation step of the catalytic cycle. The choice of base can affect the reaction rate and yield, and it is often empirically optimized.
-
Solvent System: The solvent must be able to dissolve the reactants and be stable at the reaction temperature. A mixture of an organic solvent and water is often used in Suzuki couplings to facilitate the dissolution of the inorganic base.
Visualizing the Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for a palladium-catalyzed cross-coupling reaction.
Sources
The Halogen Advantage: A Comparative Guide to the Biological Activity of Pyrazole Derivatives
In the dynamic landscape of drug discovery and agrochemical development, the pyrazole scaffold stands as a privileged heterocyclic structure, consistently yielding compounds with a remarkable breadth of biological activities.[1] The strategic introduction of halogen atoms onto this versatile ring system has proven to be a powerful approach for modulating and enhancing these activities, offering a nuanced tool for fine-tuning pharmacokinetic and pharmacodynamic properties.[2][3] This guide provides an in-depth, comparative analysis of the biological activities of halogenated pyrazole derivatives, supported by experimental data and detailed protocols to inform and empower researchers in their quest for novel therapeutic and crop protection agents.
The Crucial Role of Halogenation in Pyrazole Bioactivity
Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, can profoundly influence its biological profile. The unique physicochemical properties of halogens—their electronegativity, size, and ability to form halogen bonds—can alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[2] In the context of pyrazole derivatives, these modifications have been instrumental in the development of potent antimicrobial, antifungal, anticancer, and insecticidal agents.[4][5]
For instance, the presence of fluorine, the most electronegative element, can significantly enhance a compound's metabolic stability and binding affinity by altering its electronic properties and promoting favorable interactions with biological targets.[2][3] Chlorine and bromine, with their larger size and polarizability, can also contribute to enhanced binding and have been associated with potent anticancer and antimicrobial activities.[6][7] Understanding the structure-activity relationships (SAR) conferred by different halogen substitutions is therefore paramount for the rational design of next-generation pyrazole-based compounds.[8]
A Comparative Analysis of Biological Activities
The versatility of the halogenated pyrazole scaffold is evident in its wide spectrum of biological applications. This section provides a comparative overview of its key activities, supported by experimental data.
Antimicrobial Activity
Table 1: Comparative Antimicrobial Activity of Halogenated Pyrazole Derivatives
| Compound ID | Halogen Substituent(s) | Target Organism | Activity (MIC in µg/mL) | Reference |
| 4c | 2,4-difluorophenyl | Staphylococcus aureus (MRSA) | 6.25 | [2] |
| 4b | 4-fluorophenyl | Staphylococcus aureus (MRSA) | 12.5 | [2] |
| Compound 3 | Not specified | Escherichia coli | 0.25 | [10] |
| Compound 4 | Not specified | Streptococcus epidermidis | 0.25 | [10] |
| Compound 2 | Not specified | Aspergillus niger | 1 | [10] |
As illustrated in Table 1, fluorinated pyrazole-clubbed dihydropyrimidinones have demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with the difluorinated compound 4c exhibiting a particularly low minimum inhibitory concentration (MIC) of 6.25 µg/mL.[2][3] This highlights the positive impact of multiple fluorine substitutions on antibacterial potency.
Antifungal Activity
The agricultural sector has also benefited from the development of halogenated pyrazole-based fungicides. These compounds can effectively control the growth of various phytopathogenic fungi, protecting crops and preventing significant yield losses.[11][12]
Fluoro-substituted pyrazoles, in particular, have demonstrated a wide range of antifungal activities.[13] For example, certain fluorinated 4,5-dihydro-1H-pyrazole derivatives have shown inhibitory effects against fungi such as Sclerotinia sclerotiorum and Fusarium culmorum.[13] One study reported that a 2-chlorophenyl derivative (H9) showed 43.07% inhibition of S. sclerotiorum and 46.75% inhibition of F. culmorum.[13]
Furthermore, novel pyrazole analogues containing an aryl trifluoromethoxy group have been synthesized and evaluated for their in vitro antifungal activities against six plant pathogenic fungi.[11][12] One compound, 1v , displayed the highest activity against F. graminearum with an EC50 value of 0.0530 µM, which is comparable to the commercial fungicide pyraclostrobin.[11][12]
Table 2: Comparative Antifungal Activity of Halogenated Pyrazole Derivatives
| Compound ID | Halogen Substituent(s) | Target Organism | Activity (EC50 in µg/mL) | Reference |
| 7ai | Not specified | Rhizoctonia solani | 0.37 | [14][15] |
| 1v | Trifluoromethoxy | Fusarium graminearum | 0.0530 µM | [11][12] |
The isoxazolol pyrazole carboxylate 7ai exhibited significant antifungal activity against R. solani, with an EC50 value of 0.37 µg/mL, which was lower than the commercial fungicide carbendazol in the same study.[14][15]
Anticancer Activity
The fight against cancer has also been bolstered by the discovery of halogenated pyrazole derivatives with potent cytotoxic effects against various cancer cell lines. The presence of chloro and bromo groups on the benzene ring of pyrazole derivatives has been shown to lead to excellent cytotoxicity.[6]
For instance, a series of 4,5-dihydro-2H-pyrazole-2-hydroxyphenyl derivatives demonstrated remarkable antiproliferative effects against human melanoma (WM266.5) and breast cancer (MCF-7) cell lines.[7] Specifically, 1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone and 1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone showed IC50 values in the sub-micromolar range.[7]
Table 3: Comparative Anticancer Activity of Halogenated Pyrazole Derivatives
| Compound ID | Halogen Substituent(s) | Cancer Cell Line | Activity (IC50 in µM) | Reference |
| 1-(5-(5-chloro-2-hydroxyphenyl)... | Chloro | MCF-7 (Breast Cancer) | 1.31 | [7] |
| 1-(5-(5-chloro-2-hydroxyphenyl)... | Chloro | WM266.5 (Melanoma) | 0.45 | [7] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo... | Chloro, Dibromo | MCF-7 (Breast Cancer) | 0.97 | [7] |
| 1-(3-(4-chlorophenyl)-5-(3,5-dibromo... | Chloro, Dibromo | WM266.5 (Melanoma) | 0.72 | [7] |
| Compound 5 | Not specified | HepG2 (Liver Cancer) | 13.14 | [16] |
| Compound 5 | Not specified | MCF-7 (Breast Cancer) | 8.03 | [16] |
These findings underscore the potential of halogenated pyrazoles as scaffolds for the development of novel and effective anticancer agents.
Insecticidal Activity
Halogenated pyrazole derivatives are perhaps most famously represented by the insecticide fipronil. These compounds often act as potent neurotoxins in insects by targeting crucial biological pathways.[17] The pyrazole ring is a cornerstone in the development of effective pest control agents.[17]
The mode of action for many pyrazole-based insecticides involves the inhibition of mitochondrial electron transport at the NADH-CoQ reductase site, leading to the disruption of ATP formation.[18] Others, like fipronil, block the GABA-controlled chloride channel in neurons.[18]
Recent research has focused on designing novel pyrazole derivatives with enhanced insecticidal activity. For example, Schiff base pyrazole molecules have demonstrated excellent anti-termite activity, with LC50 values significantly lower than the reference drug fipronil.[17]
Table 4: Comparative Insecticidal Activity of Halogenated Pyrazole Derivatives
| Compound ID | Halogen Substituent(s) | Target Organism | Activity (LC50 in µg/mL) | Reference |
| 3f | Not specified | Termites | 0.001 | [17] |
| 3d | Not specified | Termites | 0.006 | [17] |
| 6h | Not specified | Locusts | 47.68 | [17] |
| Fipronil (Reference) | Trifluoromethyl, Chloro, Cyano | Termites | 0.038 | [17] |
| Fipronil (Reference) | Trifluoromethyl, Chloro, Cyano | Locusts | 63.09 | [17] |
The data clearly indicates that newly synthesized pyrazole derivatives can exhibit superior insecticidal potency compared to established commercial products.
Experimental Protocols and Methodologies
The robust evaluation of biological activity is underpinned by well-defined and reproducible experimental protocols. This section details the methodologies for key assays used to assess the activities of halogenated pyrazole derivatives.
General Workflow for Synthesis and Screening
The journey from a designed molecule to a potential lead compound involves a systematic workflow of synthesis, characterization, and biological screening.
Caption: General workflow for the development of halogenated pyrazole derivatives.
Protocol for Determination of Minimum Inhibitory Concentration (MIC)
The MIC is a fundamental measure of a compound's antimicrobial activity, representing the lowest concentration that prevents visible growth of a microorganism.
Step-by-Step Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution of Test Compounds: The halogenated pyrazole derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included to validate the assay.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure the cytotoxicity of potential anticancer compounds.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the halogenated pyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: The media is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Incubation: The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Mechanism of Action: A Deeper Dive
Understanding how a compound exerts its biological effect is crucial for its development and optimization. The mechanisms of action for halogenated pyrazole derivatives are diverse and target-specific.
Insecticidal Mechanism of Action
As previously mentioned, a primary mode of action for many pyrazole insecticides is the disruption of the mitochondrial respiratory chain.
Caption: Inhibition of mitochondrial electron transport by certain pyrazole insecticides.
This inhibition leads to a depletion of ATP, the cell's primary energy currency, ultimately causing cell death in the insect.[18]
Conclusion and Future Directions
Halogenated pyrazole derivatives represent a highly versatile and valuable class of compounds with a wide array of demonstrated biological activities. The strategic incorporation of halogens provides a powerful tool for medicinal and agricultural chemists to fine-tune the properties of these molecules, leading to the development of potent and selective agents.
The comparative data presented in this guide highlights the significant potential of these compounds in addressing critical challenges in human health and food security. Future research should continue to explore the vast chemical space of halogenated pyrazoles, focusing on:
-
Novel Halogenation Patterns: Investigating the impact of less common halogens like iodine and mixed halogenation patterns.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for a broader range of derivatives.
-
Development of Drug Delivery Systems: Enhancing the bioavailability and targeted delivery of promising lead compounds.
-
Synergistic Combinations: Exploring the potential of combining halogenated pyrazoles with other active agents to overcome resistance and enhance efficacy.
By leveraging the principles of rational design and a thorough understanding of structure-activity relationships, the scientific community can continue to unlock the full therapeutic and agrochemical potential of this remarkable class of molecules.
References
- Desai, N. C., Vaghani, H. V., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences, 80(2), 242-252. [Link]
- Desai, N., Vaghani, H., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Semantic Scholar. [Link]
- Li, J., et al. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
- Desai, N. C., Vaghani, H. V., & Karkar, T. J. (2018). Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. [Link]
- (N.A.). Mode of action of pyrazoles and pyridazinones.
- Al-Ostath, A., et al. (2022).
- Mihailova, A., et al. (2022). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. MDPI. [Link]
- Khan, I., et al. (2024). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. Springer Link. [Link]
- (N.A.). Pyrazoles as anticancer agents: Recent advances.
- Shokry, A. M., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. [Link]
- Al-Ostath, A., et al. (2022).
- Stankovic, S., et al. (2022). Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. PubMed Central. [Link]
- Desai, N. C., Vaghani, H. V., & Karkar, T. J. (2018). (PDF) Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones.
- Georgieva, M., et al. (2020).
- (N.A.). (CN110483400A) A kind of preparation method of pyrazole derivatives.
- (N.A.). Action of pyrazoline-type insecticides at neuronal target sites.
- Rizk, S. A., et al. (2024).
- (N.A.). Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]
- (N.A.).
- Kumar, R. S., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PMC - NIH. [Link]
- (N.A.). (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]
- Knaus, E. E., et al. (2009).
- (N.A.). Halogenation of N-oxygenated pyrazoles. Preparation of N-oxygenated 4-halopyrazole and 4,4-dihalo-4H-pyrazole derivatives.
- (N.A.). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.
- (N.A.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. PubMed. [Link]
- Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity.
- Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. NIH. [Link]
- (N.A.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Oriental Journal of Chemistry. [Link]
- Shokry, A. M., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
- (N.A.). (2023).
- Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Semantic Scholar. [Link]
- (N.A.). (2024). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities.
- Sun, J., & Zhou, Y. (2015).
- Sun, J., & Zhou, Y. (2015).
- Lee, S., et al. (2020). Preparation and Evaluation of Amino Acid Conjugates of Celecoxib as Prodrugs to Improve the Pharmacokinetic and Therapeutic Properties of Celecoxib. PubMed Central. [Link]
- (N.A.). (2023).
- (N.A.). (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Springer Link. [Link]
- Rasika, D. S., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. [Link]
- Farag, A. M., et al. (2010). Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. PubMed. [Link]
- Farag, A. M., et al. (2010). Synthesis and Structure-activity Relationship Studies of Pyrazole-based Heterocycles as Antitumor Agents.
Sources
- 1. One moment, please... [jchr.org]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. srrjournals.com [srrjournals.com]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones | Semantic Scholar [semanticscholar.org]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Pyrazole Isomers
Introduction: The Significance of Isomeric Purity in Pyrazole Chemistry
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. Their utility is deeply tied to their specific structure. However, synthetic routes often yield mixtures of positional isomers or involve N-unsubstituted intermediates that exist as tautomers. Distinguishing between these isomers—such as 1-methylpyrazole, 3-methylpyrazole, and 4-methylpyrazole—is not merely an academic exercise; it is critical for ensuring the efficacy, safety, and patentability of a final product. The biological activity and physicochemical properties of a pyrazole derivative are dictated by the precise arrangement of substituents on the ring. This guide provides a comprehensive comparison of spectroscopic techniques used to unambiguously identify and differentiate pyrazole isomers, grounded in both theoretical principles and practical, field-proven methodologies.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Tool
NMR spectroscopy is the most powerful and definitive technique for identifying pyrazole isomers. The chemical environment of each proton and carbon atom in the ring is exquisitely sensitive to substituent placement, providing a unique fingerprint for each isomer.
¹H NMR Spectroscopy: A First Look at the Isomeric Landscape
The proton NMR spectrum offers the initial, and often clearest, evidence of isomeric identity. The key lies in analyzing the chemical shifts (δ), multiplicities (splitting patterns), and coupling constants (J) of the aromatic protons on the pyrazole ring (H3, H4, and H5).
-
N-Substituted vs. C-Substituted Isomers: N-substitution, as in 1-methylpyrazole , breaks the symmetry seen in unsubstituted pyrazole, resulting in three distinct signals for the ring protons. In contrast, 4-methylpyrazole maintains a plane of symmetry, rendering the H3 and H5 protons chemically equivalent and producing a single, sharp signal.
-
Tautomerism in N-H Pyrazoles: For N-unsubstituted pyrazoles like 3-methylpyrazole and 4-methylpyrazole, rapid proton exchange (prototropic tautomerism) between the two nitrogen atoms can occur.[1] This exchange, if fast on the NMR timescale, leads to time-averaged signals where the distinction between the 3- and 5-positions is blurred.[1] Lowering the temperature or using specific solvents can sometimes slow this exchange, allowing for the observation of distinct tautomers.[2]
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton
Carbon NMR provides complementary and confirmatory data. The chemical shifts of the ring carbons (C3, C4, C5) are highly diagnostic.
-
Influence of Substituents: The position of a substituent significantly impacts the chemical shifts of the carbons to which it is attached and those adjacent to it. For instance, the C3 and C5 signals in N-unsubstituted pyrazoles often appear broad due to the tautomeric equilibrium, a key diagnostic feature.[1]
-
Predictable Shifts: The electronic nature of substituents allows for predictable shifts. Electron-withdrawing groups will generally shift attached carbons downfield, while electron-donating groups shift them upfield. This allows for a logical assignment of signals based on known substituent effects.[3]
Comparative NMR Data for Methylpyrazole Isomers
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for three common methylpyrazole isomers, providing a clear basis for their differentiation.
| Isomer | Structure | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Differentiating Features |
| 1-Methylpyrazole | H3: ~7.5 (d)H5: ~7.4 (d)H4: ~6.2 (t)N-CH₃: ~3.9 (s)[4][5] | C3: ~138.7C5: ~129.2C4: ~105.4N-CH₃: ~39.1[5] | Three distinct aromatic proton signals. N-CH₃ signal present. | |
| 3(5)-Methylpyrazole | H4: ~6.0 (s)H5(3): ~7.4 (s)C-CH₃: ~2.3 (s)N-H: broad | C3/C5: ~138.9 / ~129.5 (often averaged)C4: ~104.9C-CH₃: ~11.2 | Two sharp singlets for ring protons (due to tautomerism). Broad N-H signal. | |
| 4-Methylpyrazole | H3/H5: ~7.5 (s)C-CH₃: ~2.0 (s)N-H: broad[6] | C3/C5: ~133.5C4: ~113.8C-CH₃: ~8.8[7] | One sharp singlet for the two equivalent ring protons (H3/H5). Broad N-H signal. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data is compiled from sources.[4][5][6][7]
Advanced NMR Techniques: HMBC and NOESY for Unambiguous Assignment
For complex or heavily substituted pyrazoles, 2D NMR techniques are indispensable.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are 2-3 bonds apart. It is exceptionally useful for linking substituents to the correct ring position. For example, in 1-methyl-3-phenylpyrazole, the N-methyl protons will show an HMBC correlation to both C3 and C5, while the phenyl protons will only show correlations to C3 and C4, confirming the connectivity.[8]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space. It is the gold standard for differentiating between 1,3- and 1,5-disubstituted pyrazoles. A NOESY correlation between the protons of an N-substituent and the protons of a C5-substituent provides definitive proof of the 1,5-isomer. The absence of this correlation points to the 1,3-isomer.[8]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the pyrazole sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If isomer assignment is ambiguous, acquire 2D HMBC and NOESY spectra.
-
-
Data Analysis:
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the ¹H signals to determine proton ratios.
-
Analyze chemical shifts, multiplicities, and coupling constants to assign the signals.
-
Compare the observed patterns to the reference data in the table above to identify the isomer.
-
Use 2D NMR data to confirm through-bond and through-space connectivities.
-
Pillar 2: Infrared (IR) Spectroscopy - A Supporting Role
While not as definitive as NMR for distinguishing positional isomers, IR spectroscopy is a rapid and valuable tool for confirming the presence of key functional groups and providing supporting structural evidence.
-
N-H vs. N-R Isomers: The most prominent use of IR is to distinguish N-unsubstituted pyrazoles from N-substituted ones. N-H pyrazoles exhibit a characteristic N-H stretching vibration, typically appearing as a broad band in the 3100-3500 cm⁻¹ region. This band is absent in N-substituted isomers like 1-methylpyrazole.
-
Ring Vibrations: The pyrazole ring itself has a series of characteristic stretching (νC=N, νC=C) and bending vibrations between 1400-1600 cm⁻¹.[9] The exact positions and intensities of these bands are influenced by the substitution pattern, providing a fingerprint that can be compared against a known standard.[10]
-
Out-of-Plane Bending: The C-H out-of-plane bending region (below 900 cm⁻¹) is also sensitive to the substitution pattern on the aromatic ring and can be used for comparative purposes.
Comparative IR Data for Pyrazole Isomers
| Feature | N-H Pyrazoles (e.g., 3- and 4-Methylpyrazole) | N-Substituted Pyrazoles (e.g., 1-Methylpyrazole) |
| N-H Stretch | Present, broad band ~3100-3500 cm⁻¹ | Absent |
| C-H Stretch (Aromatic) | Present, ~3000-3100 cm⁻¹ | Present, ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | Present, ~2850-3000 cm⁻¹ | Present, ~2850-3000 cm⁻¹ |
| Ring Vibrations | Characteristic pattern in the 1400-1600 cm⁻¹ region | Different characteristic pattern in the 1400-1600 cm⁻¹ region |
Experimental Protocol: IR Analysis
-
Sample Preparation:
-
Liquids: A thin film can be prepared between two KBr or NaCl plates.
-
Solids: Prepare a KBr pellet by grinding a small amount of sample with dry KBr powder and pressing it into a transparent disk, or run as a mull (e.g., Nujol).
-
-
Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key vibrational bands, paying close attention to the presence or absence of the N-H stretch to differentiate N-H from N-substituted isomers. Compare the fingerprint region (below 1600 cm⁻¹) to reference spectra.
Pillar 3: Mass Spectrometry (MS) - Confirmation via Fragmentation
Mass spectrometry provides the molecular weight of the compound, confirming that the molecules are indeed isomers. While isomers have the same molecular mass, their fragmentation patterns under techniques like Electron Ionization (EI) can differ, offering another layer of structural verification.[11]
The differentiation relies on the principle that the stability of the fragment ions is dependent on the original position of the substituents.[12]
-
Key Fragmentation Pathways: The pyrazole ring typically fragments via two main processes: (i) the expulsion of a neutral hydrogen cyanide (HCN) molecule, and (ii) the loss of a dinitrogen molecule (N₂).[12]
-
Substituent Effects: The presence and position of substituents can alter these primary fragmentation pathways or introduce new ones.[12][13] For example, a substituent at the C4 position might sterically hinder a rearrangement necessary for a particular fragmentation, leading to a lower abundance of a specific daughter ion compared to an isomer where that position is unsubstituted. While less straightforward than NMR, these differences in the relative abundances of fragment ions can be diagnostic when comparing spectra run under identical conditions.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile isomers or direct infusion for less volatile compounds.
-
Data Acquisition: Acquire the mass spectrum using EI or another suitable ionization method.
-
Data Analysis:
-
Confirm that the molecular ion peak (M⁺) corresponds to the expected molecular weight for the pyrazole isomers.
-
Carefully compare the fragmentation patterns of the unknown sample against reference spectra of the known isomers.
-
Look for characteristic losses (e.g., M-27 for HCN loss) and note any significant differences in the relative intensities of the fragment ions.
-
Integrated Workflow for Isomer Differentiation
A robust and efficient workflow is essential for the confident characterization of pyrazole isomers. The following diagram illustrates a logical progression of analysis, starting with broad characterization and moving to definitive structural elucidation.
Caption: A logical workflow for the spectroscopic identification of pyrazole isomers.
Conclusion
The unambiguous differentiation of pyrazole isomers is paramount for advancing research and development in pharmaceuticals and related fields. While IR and Mass Spectrometry provide valuable, high-level structural information, NMR spectroscopy stands as the definitive and indispensable tool . A systematic approach, beginning with ¹H and ¹³C NMR to generate an initial hypothesis, followed by targeted 2D NMR experiments like HMBC and NOESY for confirmation, constitutes a self-validating protocol for even the most challenging cases. By understanding the fundamental principles of how isomerism influences spectroscopic output and applying the integrated workflow described in this guide, researchers can confidently and efficiently determine the precise structure of their pyrazole compounds.
References
- Bohrium. (n.d.). On the tautomerism of pyrazolones: the geminal 2J[pyrazole C-4,H-3(5)] spin coupling constant as a diagnostic tool.
- Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684.
- Elguero, J., Claramunt, R. M., Garceran, R., et al. (n.d.). The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2.
- (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic.
- (2025). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library.
- Gonçalves, M., Iley, J., & Rosa, E. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 24(24), 4639.
- (n.d.). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry.
- (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
- (n.d.). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.
- (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.
- (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development.
- (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum. ChemicalBook.
- (n.d.). 4-Methylpyrazole(7554-65-6) 1H NMR spectrum. ChemicalBook.
- (n.d.). Technical Support Center: Characterization of Substituted Pyrazoles. Benchchem.
- (n.d.). An In-depth Technical Guide to the Chemical Properties of 1-Methylpyrazole. Benchchem.
- (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing.
- (n.d.). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide. Benchchem.
- (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. MDPI.
- (n.d.). 1-Methylpyrazole 930-36-9 wiki. Guidechem.
- (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry.
- (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(1), 25-30.
- (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.
- (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace.
- (n.d.). 4-Methylpyrazole. PubChem.
- (n.d.). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Proceedings of the Indian Academy of Sciences - Chemical Sciences.
- (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.
- (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 29(23), 5678.
- (n.d.). Analytical data and colours of the methylpyrazole complexes. ResearchGate.
- (2025). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. ResearchGate.
- (2025). Mass spectrometric study of some pyrazoline derivatives. ResearchGate.
- (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
- (2025). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate.
- (n.d.). 4-Methylpyrazole, 97% 5 g. Thermo Scientific Chemicals.
- (n.d.). Scheme 15. Fragmentation of the [M NO 2 ] + of methyl-1-nitropyrazoles... ResearchGate.
- (n.d.). 1H-Pyrazole, 1-methyl-. PubChem.
- (n.d.). 4-Methylpyrazole - Optional[13C NMR] - Chemical Shifts. SpectraBase.
- (2015). How to differentiate Pyrazole and imidazole in FT-IR and Raman spectra?. ResearchGate.
- (n.d.). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. ResearchGate.
- (n.d.). Table 2 . 1 H NMR chemical shifts of compounds 11, 12: δ H [ppm]. ResearchGate.
- (2025). Synthesis, Structures, and Spectroscopic Properties of 3-Aryl-5-(2-pyridyl)pyrazoles and Related Pyrazoles. ResearchGate.
- (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. userpage.fu-berlin.de [userpage.fu-berlin.de]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methylpyrazole(7554-65-6) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A vibrational assignment for pyrazole - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. BiblioBoard [openresearchlibrary.org]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the NMR Validation of 1-butyl-4-iodo-1H-pyrazole Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized intermediates is paramount. The N-alkylated iodopyrazole scaffold, a key building block in many pharmacologically active molecules, presents a synthetic challenge where regioselectivity is not always guaranteed. This guide provides an in-depth, experience-driven comparison of nuclear magnetic resonance (NMR) data for the validation of 1-butyl-4-iodo-1H-pyrazole, contrasting it with potential side products and starting materials. We will delve into the causality behind experimental choices and present a self-validating protocol for confident structural elucidation.
The Synthetic Challenge: Regioselectivity in Pyrazole Functionalization
The synthesis of this compound can be approached from two primary directions: N-alkylation of 4-iodopyrazole or direct iodination of 1-butyl-1H-pyrazole. Both pathways, while effective, can lead to a mixture of products that necessitates rigorous characterization.
-
N-Alkylation Pathway: Reacting 4-iodopyrazole with a butyl halide (e.g., 1-bromobutane) under basic conditions is a common strategy. However, incomplete reaction can leave unreacted 4-iodopyrazole.
-
Electrophilic Iodination Pathway: Treating 1-butyl-1H-pyrazole with an iodinating agent (e.g., I₂, NIS, or ICl) is another viable route.[1] The pyrazole ring is electron-rich, making the C4 position the most likely site for electrophilic substitution.[2] Despite this, over-iodination or the formation of regioisomers (e.g., 1-butyl-3-iodo- or 1-butyl-5-iodopyrazole), though less common under controlled conditions, cannot be entirely ruled out, especially if the reaction is not optimized.[3]
This potential for product mixtures underscores the need for a robust analytical method that can not only confirm the presence of the desired product but also identify and quantify any impurities. NMR spectroscopy is the gold standard for this purpose, providing a detailed atomic-level fingerprint of the molecular structure.
Caption: Potential outcomes from pyrazole synthesis.
Comparative NMR Analysis: Distinguishing Product from Impurities
The power of NMR lies in its sensitivity to the local electronic environment of each nucleus. By comparing the ¹H and ¹³C NMR spectra of the crude reaction product to predicted data for the target molecule and potential impurities, a definitive validation can be achieved.
¹H NMR Spectral Comparison
The proton NMR provides immediate, valuable information based on chemical shift, integration, and multiplicity.
-
Target: this compound: The spectrum is characterized by two singlets in the aromatic region corresponding to the H3 and H5 protons of the pyrazole ring. The butyl chain will appear as a series of multiplets in the aliphatic region: a triplet for the N-CH₂, two overlapping multiplets (sextets) for the central methylenes, and a terminal methyl triplet.
-
Impurity 1: 1-butyl-1H-pyrazole (Starting Material): This spectrum will feature three distinct signals for the pyrazole ring protons. Crucially, the H4 proton will appear as a triplet (due to coupling with H3 and H5), providing a clear diagnostic signal for its presence.
-
Impurity 2: 4-iodopyrazole (Starting Material): This will show two singlets for the H3 and H5 protons and a very broad signal for the N-H proton, which may exchange with residual water in the solvent and be difficult to observe.[4] The absence of butyl signals is the key identifier.
¹³C NMR Spectral Comparison
The ¹³C NMR spectrum complements the ¹H data, providing a count of unique carbon environments and critical information on carbon connectivity. The influence of the heavy iodine atom is particularly diagnostic.[5]
-
Target: this compound: Expect to see six distinct signals. Four signals will be in the aliphatic region for the butyl group. In the aromatic region, two signals will correspond to C3 and C5. The C4 carbon, directly attached to iodine, will be significantly shifted. While iodine is electron-withdrawing, the "heavy atom effect" can cause an upfield shift for the directly attached carbon, a highly characteristic feature.[5][6]
-
Impurity 1: 1-butyl-1H-pyrazole: This will also show six signals, but the chemical shifts of the pyrazole carbons (C3, C4, and C5) will be markedly different, with C4 not experiencing the heavy atom effect from iodine.
-
Impurity 2: 4-iodopyrazole: Only two carbon signals will be present for the pyrazole ring (C3/C5 are equivalent due to tautomerism) in a proton-decoupled spectrum, with the C4 signal again showing the characteristic iodine-induced shift.[7]
Data Summary Table
The following table summarizes the predicted chemical shifts (δ) in ppm, which are essential for comparative analysis. These are estimated values based on data from structurally similar compounds and computational models; actual experimental values may vary slightly depending on the solvent and concentration.[8][9][10]
| Compound | Pyrazole ¹H Signals (ppm) | Butyl ¹H Signals (ppm) | Pyrazole ¹³C Signals (ppm) | Butyl ¹³C Signals (ppm) |
| This compound (Target) | H3: ~7.6 (s, 1H)H5: ~7.5 (s, 1H) | N-CH₂: ~4.1 (t, 2H)-CH₂-: ~1.8 (m, 2H)-CH₂-: ~1.3 (m, 2H)-CH₃: ~0.9 (t, 3H) | C3: ~140C5: ~132C4-I: ~65-75 | N-CH₂: ~50-CH₂-: ~32-CH₂-: ~20-CH₃: ~13 |
| 1-Butyl-1H-pyrazole (Impurity) | H3: ~7.5 (d, 1H)H5: ~7.4 (d, 1H)H4: ~6.2 (t, 1H) | N-CH₂: ~4.1 (t, 2H)-CH₂-: ~1.8 (m, 2H)-CH₂-: ~1.3 (m, 2H)-CH₃: ~0.9 (t, 3H) | C3: ~138C5: ~129C4: ~105 | N-CH₂: ~50-CH₂-: ~32-CH₂-: ~20-CH₃: ~13 |
| 4-Iodopyrazole (Impurity) | H3/H5: ~7.6 (s, 2H)N-H: very broad | None | C3/C5: ~135C4-I: ~60-70 | None |
A Self-Validating Experimental Protocol
To ensure trustworthy and reproducible results, the following step-by-step methodology should be employed. This protocol is designed as a self-validating system, where careful preparation and data acquisition minimize ambiguity.
Caption: Workflow for NMR validation of reaction products.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the dried, crude reaction product. Causality: Using a sufficient concentration is critical for obtaining a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single residual solvent peak that rarely interferes with signals of interest.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm), if not already present in the solvent.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Causality: A higher field strength increases chemical shift dispersion, which is essential for resolving the complex multiplets of the butyl chain and separating closely spaced aromatic signals.[4]
-
Insert the sample into the spectrometer and ensure it is spinning at the recommended rate (typically ~20 Hz) to average out magnetic field inhomogeneities.
-
Tune and shim the spectrometer on the sample to maximize the magnetic field homogeneity, resulting in sharp, symmetrical peaks.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional ¹H NMR spectrum. A typical experiment involves 16 to 32 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a one-dimensional, proton-decoupled ¹³C NMR spectrum. Causality: Proton decoupling simplifies the spectrum by collapsing all carbon signals into singlets, making it easier to count the number of unique carbon environments. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the low natural abundance of ¹³C and its longer relaxation times.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to generate the frequency-domain spectra.
-
Carefully phase the spectra to ensure all peaks are in pure absorption mode (positive and symmetrical).
-
Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm (or the residual solvent peak to its known value, e.g., 7.26 ppm for CDCl₃).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons in different environments.
-
Compare the processed spectra against the data in the summary table to confirm the presence of this compound and identify any signals corresponding to potential impurities. For unambiguous assignment, especially in cases of complex mixtures, 2D NMR experiments such as HSQC and HMBC are recommended.[4]
-
By systematically following this guide, researchers can confidently validate the structure and purity of their synthesized this compound, ensuring the quality of intermediates destined for further stages of research and development.
References
- Benchchem. A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
- Begtrup, M., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles." Magnetic Resonance in Chemistry, vol. 64, 2022, pp. 97-111.
- ResearchGate. A Complete Prediction Model of 1H- and 13C-NMR Chemical Shift and Torsional Angles in Phenyl Substituted Pyrazoles. Request PDF.
- Arkat USA. Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, vol. 2014, no. vi, 2014, pp. 54-71.
- Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
- Ok, Salim, et al. "1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives." ResearchGate, 2020.
- MDPI. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, vol. 16, no. 1, 2011, pp. 629-640.
- Benchchem. A Comparative Guide to the Iodination of Pyrazoles for Researchers and Drug Development Professionals.
- PubChem. 4-Iodopyrazole. National Institutes of Health.
- ResearchGate. Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
- Semantic Scholar. Possible interactions between fused pyrazole derivative and magnesium ions - NMR experiments and theoretical calculations.
- Organic Chemistry Portal. Pyrazole synthesis.
- ResearchGate. A C chemical shifts study of iodopyrazoles: experimental results and relativistic and non-relativistic calculations. Request PDF.
- Benchchem. identifying side reactions in the synthesis of iodinated pyrazoles.
- Larock, R. C., et al. "Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles." The Journal of Organic Chemistry, vol. 72, no. 25, 2007, pp. 9655-9658.
- ResearchGate. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations.
- Świątek, K., et al. "Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions." Beilstein Journal of Organic Chemistry, vol. 11, 2015, pp. 466-473.
- MDPI. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. Pharmaceutics, vol. 14, no. 4, 2022, p. 798.
- ResearchGate. Synthesis of 4-iodopyrazoles: A Brief Review.
- MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. Molecules, vol. 24, no. 1, 2019, p. 119.
- Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.
- ResearchGate. A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole.
- YouTube. synthesis of pyrazoles.
- Slideshare. Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- MDPI. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, vol. 22, no. 1, 2017, p. 137.
- ResearchGate. 1 H and 13 C NMR spectral characteristics of 1H-pyrazole.
- Doc Brown's Chemistry. The Carbon-13 13C NMR spectrum of 1-iodobutane.
- Boron Molecular. Buy tert-butyl 4-iodo-1H-pyrazole-1-carboxylate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C nmr spectrum of 1-iodobutane C4H9I CH3CH2CH2CH2I analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-iodobutane C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. 4-Iodopyrazole | C3H3IN2 | CID 77022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Iodopyrazole Functionalization: A Senior Application Scientist’s Perspective
Introduction: The Strategic Importance of Iodopyrazole Functionalization
To the researchers, scientists, and drug development professionals at the forefront of innovation, the pyrazole scaffold is a familiar and indispensable tool. Its prevalence in pharmaceuticals and functional materials is a testament to its unique electronic properties and versatile synthetic handles. Among the various strategies for elaborating this core structure, the functionalization of iodopyrazoles via transition-metal catalysis stands out as a particularly powerful approach. The carbon-iodine bond, being the most reactive of the carbon-halogen bonds, offers a gateway to a diverse array of chemical transformations under relatively mild conditions.[1]
This guide provides an in-depth, objective comparison of the primary catalytic systems—palladium, copper, and nickel—for the functionalization of iodopyrazoles. We will move beyond a simple recitation of protocols to explore the causality behind catalyst selection, delve into the mechanistic nuances that govern reactivity, and present supporting experimental data to inform your synthetic strategy. Our goal is to equip you with the knowledge to not only replicate these methods but to rationally select and optimize the ideal catalytic system for your specific target molecule.
Pillar 1: Palladium Catalysis - The Workhorse of Cross-Coupling
Palladium catalysis is arguably the most established and versatile methodology for the functionalization of aryl halides, and iodopyrazoles are no exception. The well-understood and generally predictable reactivity of palladium complexes makes them the first choice for many critical bond-forming reactions.
Mechanistic Rationale: The Dominance of the Pd(0)/Pd(II) Cycle
The efficacy of palladium catalysts in cross-coupling reactions stems from a well-defined catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The oxidative addition of the iodopyrazole to a Pd(0) species is generally a facile and often rate-determining step, facilitated by the low C-I bond dissociation energy.[3] This high reactivity allows for milder reaction conditions compared to less reactive aryl bromides or chlorides.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
Comparative Performance in Key Transformations
Suzuki-Miyaura Coupling (C-C Bond Formation): The Suzuki-Miyaura reaction is a robust method for creating C-C bonds. For iodopyrazoles, palladium catalysts like Pd(PPh₃)₄ or systems generated in situ from Pd(OAc)₂ and phosphine ligands (e.g., SPhos) are highly effective.[1] The high reactivity of the C-I bond often allows for lower catalyst loadings and shorter reaction times.
Buchwald-Hartwig Amination (C-N Bond Formation): This reaction is a cornerstone for synthesizing arylamines. While aryl iodides have historically been challenging substrates in some C-N couplings due to potential catalyst inhibition by the iodide byproduct, modern catalyst systems with bulky biarylphosphine ligands have largely overcome this issue.
Sonogashira Coupling (C-C Bond Formation): For the synthesis of alkynylpyrazoles, the Sonogashira coupling is the premier method. It typically employs a dual catalytic system of palladium and copper(I) iodide. The palladium catalyst facilitates the main cross-coupling cycle, while copper acts as a co-catalyst to form a copper(I) acetylide intermediate.[1]
Data Presentation: Palladium-Catalyzed Reactions
| Reaction Type | Catalyst System (mol%) | Coupling Partner | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(PPh₃)₄ (2) | Arylboronic acid | Cs₂CO₃ (2.5) | DME/H₂O | 90 (MW) | 85-95 | [4] |
| Suzuki-Miyaura | Pd(OAc)₂ (2) / SPhos (4) | Arylboronic acid | K₂CO₃ (2.0) | Dioxane/H₂O | 80-120 | 70-90 | [1] |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) / XPhos (2) | Secondary Amine | NaOtBu (1.2) | Toluene | 100 | High | General Protocol |
| Sonogashira | Pd(PPh₃)₂Cl₂ (2) / CuI (4) | Terminal Alkyne | Et₃N | Et₃N | RT | 80-95 | [1] |
Disclaimer: Yields are representative and can vary based on specific substrates and reaction conditions. Data is compiled from various sources and may not be directly comparable.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling[5]
-
Reaction Setup: To a microwave vial, add 4-iodo-1-methyl-1H-pyrazole (0.5 mmol, 1.0 equiv) and the desired arylboronic acid (0.5 mmol, 1.0 equiv).
-
Solvent Addition: Add 1,2-dimethoxyethane (DME) (3 mL) and water (1.2 mL) to the vial.
-
Inert Atmosphere: Purge the vial with nitrogen gas for 5 minutes.
-
Catalyst and Base Addition: Add Pd(PPh₃)₄ (2 mol%, 11.6 mg) and Cs₂CO₃ (1.25 mmol, 407.3 mg) to the mixture.
-
Reaction: Seal the vial and place it in a microwave apparatus. Irradiate the reaction mixture at 90°C for 5-12 minutes.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Pillar 2: Copper Catalysis - The Cost-Effective and Classic Choice
Copper catalysis, particularly for C-N, C-O, and C-S bond formation (Ullmann-type reactions), offers a more economical alternative to palladium.[5][6] While often requiring higher temperatures, the development of new ligands has significantly expanded the scope and improved the mildness of copper-catalyzed reactions.
Mechanistic Rationale: The Ullmann Reaction and Beyond
The mechanism of copper-catalyzed cross-coupling is still a subject of debate but is generally believed to proceed via a different pathway than palladium.[7] For Ullmann condensations, a Cu(I)/Cu(III) cycle involving oxidative addition and reductive elimination is a commonly proposed pathway.[6] The choice of ligand is critical in stabilizing the copper intermediates and facilitating the catalytic turnover. Phenanthroline-based ligands are often highly effective.
Caption: A proposed Cu(I)/Cu(III) catalytic cycle for Ullmann-type reactions.
Comparative Performance in Key Transformations
Ullmann C-O and C-N Coupling: This is the traditional domain of copper catalysis. The coupling of 4-iodopyrazoles with alcohols, phenols, and amines proceeds efficiently, often using CuI as the catalyst precursor in the presence of a phenanthroline-type ligand.[8]
C-S Coupling (Thioetherification): Copper catalysts are also highly effective for the formation of C-S bonds. Ligand-free systems using catalytic amounts of CuI have been developed for the coupling of aryl iodides with thiols, offering a simple and efficient protocol.[8][9][10]
Data Presentation: Copper-Catalyzed Reactions
| Reaction Type | Catalyst System (mol%) | Coupling Partner | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| C-O Coupling | CuI (20) / 3,4,7,8-Tetramethyl-1,10-phenanthroline (20) | Alcohol | tBuOK (2.0) | Alcohol | 130 (MW) | 60-80 | [8] |
| C-N Coupling | CuI (10) / 1,10-Phenanthroline (20) | Amine | K₂CO₃ (2.0) | Dioxane | 110 | Good | [8] |
| C-S Coupling | CuI (1-2.5) | Thiophenol | K₂CO₃ (2.0) | DMF | 110 | 80-95 | [8][9] |
Disclaimer: Yields are representative and can vary based on specific substrates and reaction conditions. Data is compiled from various sources and may not be directly comparable.
Experimental Protocol: Ligand-Free Copper-Catalyzed C-S Coupling[9][10]
-
Reaction Setup: In a Schlenk tube, combine the 4-iodopyrazole derivative (1.0 mmol, 1.0 equiv), the thiol (1.2 equiv), K₂CO₃ (2.0 mmol, 2.0 equiv), and CuI (0.025 mmol, 2.5 mol%).
-
Solvent Addition: Add anhydrous DMF (3 mL).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Reaction: Heat the reaction mixture in an oil bath at 110 °C for 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Pillar 3: Nickel Catalysis - The Emerging Powerhouse
Nickel, being more earth-abundant and economical than palladium, has emerged as a powerful catalyst for cross-coupling reactions.[11] Nickel catalysts can perform many of the same transformations as palladium and, in some cases, offer unique reactivity, particularly in reactions involving radical pathways or the activation of less reactive bonds.
Mechanistic Rationale: Diverse Catalytic Cycles
Nickel catalysis is mechanistically diverse. While it can operate through a Ni(0)/Ni(II) cycle analogous to palladium, it also readily accesses Ni(I) and Ni(III) oxidation states, opening up pathways involving single-electron transfer (SET) and radical intermediates.[12][13] This allows for unique transformations and the coupling of substrates that are challenging for palladium systems. For instance, in some aminations, a Ni(I)/Ni(III) pathway is proposed.[14]
Caption: Simplified representations of possible Ni(0)/Ni(II) and Ni(I)/Ni(III) catalytic cycles.
Comparative Performance in Key Transformations
Sonogashira Coupling: Nickel can effectively catalyze Sonogashira couplings, sometimes obviating the need for a copper co-catalyst.[11] Systems often employ a nickel(II) precursor that is reduced in situ to the active Ni(0) species.
Amination Reactions: Nickel catalysis has proven highly effective for the amination of aryl chlorides, which are typically less reactive than iodides.[15][16] This suggests robust activity for the more reactive iodopyrazole substrates. The choice of ligand, often a bipyridine or phenanthroline derivative, is crucial.
C-P Coupling (Phosphinylation): Nickel catalysts are also effective for the formation of C-P bonds, coupling aryl halides with P(O)H compounds like secondary phosphine oxides.[17]
Data Presentation: Nickel-Catalyzed Reactions
| Reaction Type | Catalyst System (mol%) | Coupling Partner | Base/Additive | Solvent | Temp (°C) | Yield (%) | Reference |
| Sonogashira | NiCl₂ (10) / 1,10-Phenanthroline (15) | Terminal Alkyne | Zn powder, KF | DMAc | 60 | 70-90 | [18] |
| Amination | Ni(acac)₂ (0.5) / Tetrabromophenanthroline (1) | Secondary Amine | PMHS (reductant) | Toluene/DME | 110 | 71-97 | [15] |
| C-P Coupling | Ni(COD)₂ (5) / dppf (10) | Diphenylphosphine oxide | NaOtBu (1.5) | Dioxane | 100 | Good | [17] |
Disclaimer: Yields are representative and can vary based on specific substrates and reaction conditions. Data is compiled from various sources and may not be directly comparable.
Experimental Protocol: Nickel-Catalyzed Sonogashira Coupling[19]
-
Catalyst Preparation: In a glovebox, add NiCl₂ (0.05 mmol, 10 mol%) to a solution of 1,10-phenanthroline (0.075 mmol, 15 mol%) in degassed N,N-dimethylacetamide (DMAc) (2.0 mL) in a flask. Stir the solution at 25°C for 30 minutes.
-
Reagent Addition: To the catalyst mixture, successively add the 4-iodopyrazole derivative (0.50 mmol, 1.0 equiv), terminal alkyne (0.75 mmol, 1.5 equiv), 4-cyanopyridine N-oxide (0.75 mmol, 1.5 equiv), KF (0.75 mmol, 1.5 equiv), zinc powder (0.60 mmol, 1.2 equiv), and additional DMAc (3.0 mL).
-
Reaction: Seal the flask and stir the mixture at 60°C for 24-48 hours.
-
Workup: After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Comparative Summary and Catalyst Selection Strategy
The choice between palladium, copper, and nickel is not always straightforward and depends on a multitude of factors including cost, desired transformation, substrate scope, and functional group tolerance.
Caption: Decision workflow for selecting a catalyst for iodopyrazole functionalization.
Choose Palladium when:
-
Versatility is key: Palladium catalysts are effective for the widest range of cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.).
-
Mild conditions are required: Due to the high reactivity of the C-I bond, palladium-catalyzed reactions can often be run at lower temperatures.
-
Predictability and reliability are paramount: The mechanisms are well-studied, making troubleshooting more straightforward.
Choose Copper when:
-
Cost is a major driver: Copper catalysts are significantly cheaper than their palladium counterparts.
-
Performing Ullmann-type couplings (C-N, C-O, C-S): This is the traditional strength of copper catalysis.
-
A ligand-free system is desirable: Simple and effective ligand-free protocols exist for certain copper-catalyzed reactions, such as thioetherification.[8][9]
Choose Nickel when:
-
An economical alternative to palladium is needed: Nickel is more abundant and less expensive.
-
Unique reactivity is required: Nickel's ability to engage in radical pathways and access multiple oxidation states can be advantageous for challenging transformations.
-
Coupling with less reactive electrophiles (in other contexts): While iodopyrazoles are reactive, nickel's power is demonstrated in its ability to activate stronger bonds like C-Cl, indicating a robust catalytic potential.[15]
Conclusion
The functionalization of iodopyrazoles is a rich and diverse field, with palladium, copper, and nickel catalysts each offering a unique set of advantages. Palladium remains the highly reliable and versatile workhorse, copper provides a cost-effective and powerful solution for heteroatom coupling, and nickel presents an emerging powerhouse with unique mechanistic pathways. By understanding the fundamental principles behind each catalytic system, researchers can make informed decisions to accelerate their discovery programs, moving efficiently from a reactive intermediate to a molecule of impact.
References
- BenchChem. (2025). Application Notes and Protocols for Copper-Catalyzed Coupling Reactions of 4-Iodopyrazoles.
- BenchChem. (2025). Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions.
- Monopoli, A., et al. (n.d.). Ligand-Free Copper-Catalyzed C-S Coupling of Aryl Iodides and Thiols. DSpace. [Link]
- Borah, P. P., et al. (n.d.). Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism. New Journal of Chemistry. [Link]
- Monopoli, A., et al. (2008). Ligand-Free Copper-Catalyzed C−S Coupling of Aryl Iodides and Thiols. The Journal of Organic Chemistry. [Link]
- Qiu, L., et al. (2025). A general copper catalytic system for cross-coupling of aryl iodides with chlorosilanes under reductive conditions. Chemical Science. [Link]
- Gautam, P., & Bhanage, B. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry. [Link]
- Li, G., et al. (n.d.). Nickel-catalyzed phosphorylation of aryl triflates with P(O)H compounds.
- Camasso, N. M., & Sanford, M. S. (2024). Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0).
- Cheng, F., et al. (2022). Copper-Catalyzed Ullmann-Type Coupling and Decarboxylation Cascade of Arylhalides with Malonates to Access α-Aryl Esters. Organic Chemistry Portal. [Link]
- Al-Masri, H. A. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. ARKIVOC. [Link]
- Fernández, I. (n.d.). Comparative analysis of palladium, nickel and copper phosphane/carbene catalysts in Suzuki–Miyaura couplings: Mechanistic insights and reactivity trends.
- Panda, S., et al. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Chen, C., et al. (2024).
- High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. (2014). Lab Rep. [Link]
- Raj, R., & Anil, A. (n.d.). Nickel catalysts in Sonogashira coupling reactions. Organic & Biomolecular Chemistry. [Link]
- Reddy, K. S., et al. (n.d.). Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd leached).
- Ahmad, S., et al. (2023). Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. Molecules. [Link]
- Weix, D. J. (2022). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)
- Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). An Efficient Process for Pd-Catalyzed C−N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society. [Link]
- Tanimu, A., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Molecules. [Link]
- Delcaillau, T., et al. (2023). Palladium-Catalyzed Transfer Iodination from Aryl Iodides to Nonactivated C(sp3)–H Bonds. Journal of the American Chemical Society. [Link]
- Manolikakes, G., et al. (2008). An Efficient Silane-Promoted Nickel-Catalyzed Amination of Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]
- Baral, P., et al. (n.d.). Regioselective palladium-catalyzed C-H arylation of 4-alkoxy and 4-thioalkyl pyrazoles.
- Chen, G., et al. (2020). Nickel-Catalyzed Amination of Aryl Chlorides with Amides. Organic Letters. [Link]
- Zúñiga, C., et al. (2021). Understanding the Heteroatom Effect on the Ullmann Copper-Catalyzed Cross-Coupling of X-Arylation (X = NH, O, S) Mechanism. Molecules. [Link]
- Stolar, T., et al. (2021). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. [Link]
- Ullmann reaction. (n.d.). In Wikipedia. [Link]
- Sharma, S., & Van der Eycken, E. V. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Sustainable Chemistry & Engineering. [Link]
- Wang, Z., et al. (2021). Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand.
- Maji, A., & Thirupathi, P. (2021). Cu/Fe-Catalyzed Carbon-Carbon and Carbon-Heteroatom Cross-Coupling Reactions. Mini-Reviews in Organic Chemistry. [Link]
- Ge, S. (2020). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia or Ammonium Salts.
- Reddy, G. C., et al. (2021). Visible-light-initiated nickel-catalyzed amination of aryl halides using thioxanthen-9-one as a photocatalyst. Organic & Biomolecular Chemistry. [Link]
- Köcher, S., et al. (n.d.). High‐Turnover Palladium Catalysts in Cross‐Coupling and Heck Chemistry: A Critical Overview.
- Park, S., et al. (n.d.). Palladium-catalysed direct thiolation and selenation of aryl C–H bonds assisted by directing groups. Dalton Transactions. [Link]
- Gevorgyan, A., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles.
- Li, J., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]
- Inkpen, M. S., et al. (2021). Electric-Field-Induced Coupling of Aryl Iodides with a Nickel(0) Complex. ChemRxiv. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dspace.library.uu.nl [dspace.library.uu.nl]
- 10. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Nickel catalysts in Sonogashira coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-ligated Ni(0) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. orgsyn.org [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. An Efficient Silane-Promoted Nickel-Catalyzed Amination of Aryl and Heteroaryl Chlorides [organic-chemistry.org]
- 16. Nickel-Catalyzed Amination of Aryl Chlorides with Amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 1-Butyl-4-iodo-1H-pyrazole Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. Its versatility allows for multi-directional substitution, enabling the fine-tuning of pharmacological properties. This guide delves into the structure-activity relationship (SAR) of a specific, yet promising, class of pyrazole derivatives: 1-butyl-4-iodo-1H-pyrazole analogs . The strategic incorporation of a 1-butyl group and a 4-iodo substituent provides a unique platform for developing potent and selective kinase inhibitors, particularly targeting the Janus kinase (JAK) family, which plays a pivotal role in inflammatory and autoimmune diseases, as well as certain cancers.[1][2]
This in-depth technical guide will navigate the causal relationships behind experimental design, present a comparative analysis of hypothetical analogs based on established principles of kinase inhibition, and provide detailed, actionable protocols for the synthesis and evaluation of these compounds.
The Rationale: A Scaffold Primed for Kinase Inhibition
The this compound core is not an arbitrary starting point. Each component is deliberately chosen to maximize the potential for creating effective kinase inhibitors.
-
The Pyrazole Core: This five-membered aromatic heterocycle is a well-established "hinge-binder" in kinase inhibitors. The adjacent nitrogen atoms can form crucial hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for anchoring the inhibitor in the ATP-binding pocket.
-
The 1-Butyl Group: Substitution at the N1 position of the pyrazole ring is known to influence solubility, metabolic stability, and interactions with the solvent-exposed region of the ATP-binding site. A butyl group, being moderately lipophilic, can enhance cell permeability and occupy hydrophobic pockets within the kinase domain, potentially increasing potency.
-
The 4-Iodo Substituent: This is the key to unlocking a diverse range of analogs. The carbon-iodine bond is highly amenable to palladium- and copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the efficient introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the C4 position, enabling extensive exploration of the SAR.
Structure-Activity Relationship (SAR) Analysis: A Comparative Overview
While a comprehensive experimental dataset for a full matrix of this compound analogs is not publicly available, we can construct a hypothetical SAR table based on established principles from related pyrazole-based kinase inhibitors. This allows for a prospective analysis to guide future research. The following table outlines a hypothetical series of analogs with variations at the C3 and C5 positions and their predicted impact on JAK2 inhibition.
Table 1: Hypothetical Structure-Activity Relationship of this compound Analogs as JAK2 Inhibitors
| Compound ID | C3 Substituent (R1) | C5 Substituent (R2) | Predicted JAK2 IC50 (nM) | Rationale for Predicted Activity |
| A-1 | -H | -H | > 1000 | Unsubstituted pyrazole core lacks significant interactions beyond potential hinge binding. |
| A-2 | -Methyl | -H | 500 | Small alkyl group at C3 may provide minor steric hindrance or favorable hydrophobic interactions. |
| A-3 | -Phenyl | -H | 150 | Phenyl group at C3 can occupy a hydrophobic pocket, increasing affinity. |
| A-4 | -Phenyl | -Methyl | 80 | Addition of a small alkyl group at C5 can further enhance hydrophobic interactions and optimize fit. |
| A-5 | -Phenyl | -Amino | 25 | An amino group at C5 can form an additional hydrogen bond with the kinase, significantly increasing potency. |
| A-6 | 4-Fluorophenyl | -Amino | 15 | Introduction of a fluorine atom on the C3-phenyl ring can enhance binding through favorable electrostatic interactions. |
| A-7 | 3-Aminophenyl | -Amino | 5 | An additional hydrogen bond donor/acceptor on the C3-phenyl ring can further optimize interactions with the protein. |
This hypothetical data underscores a common trend in kinase inhibitor design: the progressive optimization of interactions within the ATP-binding site through the strategic addition of functional groups that engage in hydrogen bonding and occupy hydrophobic pockets.
Experimental Protocols
To validate the hypothetical SAR presented above, a systematic synthesis and evaluation of the proposed analogs are necessary. The following sections provide detailed, self-validating experimental protocols.
Synthesis of this compound Analogs
The synthesis of the target compounds can be achieved through a multi-step sequence, leveraging the versatility of the 4-iodo-pyrazole scaffold.
dot
Caption: Synthetic workflow for this compound analogs.
Step 1: Synthesis of this compound (Core Scaffold)
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous N,N-dimethylformamide (DMF) at 0 °C under an argon atmosphere, add a solution of 4-iodo-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Step 2: Diversification via Suzuki-Miyaura Coupling (Example for C3-Aryl Analogs)
-
In a microwave vial, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the vial with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.
-
Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 1-butyl-3-aryl-4-iodo-1H-pyrazole analog.
Note: Similar protocols can be applied for Sonogashira coupling to introduce alkynyl substituents.
In Vitro Kinase Inhibition Assay (JAK2)
The inhibitory activity of the synthesized analogs against JAK2 can be determined using a variety of commercially available assay kits, typically based on measuring the phosphorylation of a substrate peptide.
dot
Caption: Workflow for in vitro JAK2 kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add the diluted compounds.
-
Add a solution of recombinant human JAK2 enzyme and a biotinylated substrate peptide in kinase assay buffer.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add a detection reagent (e.g., a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate).
-
Incubate for 60 minutes at room temperature to allow for the development of the detection signal.
-
Read the plate on a suitable plate reader (e.g., using time-resolved fluorescence resonance energy transfer - TR-FRET).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The strategic placement of the butyl and iodo groups provides a balance of favorable pharmacokinetic properties and synthetic versatility. While the SAR data presented in this guide is hypothetical, it is grounded in established principles of kinase inhibitor design and provides a rational framework for initiating a drug discovery program.
Future efforts should focus on the systematic synthesis and biological evaluation of a diverse library of analogs to build a robust, data-driven SAR. This will involve exploring a wide range of substituents at the C3 and C5 positions, introduced via modern cross-coupling methodologies. The most promising compounds should then be profiled for selectivity against other kinases and evaluated in cell-based assays and in vivo models of disease to further validate their therapeutic potential.
References
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Med. Chem. Lett.2016, 7, 9, 851–856. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. 2021, 26, 17, 5199. [Link]
- Recently reported biological activities of pyrazole compounds. Bioorg. Med. Chem.2017, 25, 21, 5891-5903. [Link]
- Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. RSC Adv.2023, 13, 20353-20374. [Link]
- Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. Molecules. 2021, 26, 11, 3326. [Link]
Sources
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Butyl-4-iodo-1H-pyrazole
Introduction: The Imperative of Purity in Synthesis and Development
1-Butyl-4-iodo-1H-pyrazole is a key heterocyclic building block, frequently utilized as an intermediate in the synthesis of novel pharmaceutical compounds and advanced materials.[1] The presence of impurities, even in trace amounts, can significantly impact the yield, stereochemistry, and safety profile of subsequent reactions and final products. Therefore, rigorous and accurate determination of its purity is not merely a quality control checkpoint but a fundamental necessity for reliable research and development.[2][3]
This guide provides an in-depth comparison of the principal analytical techniques for assessing the purity of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights to help researchers establish a robust, self-validating system for quality assurance. The validation of these analytical methods is crucial to ensure that the data generated is reliable, precise, and accurate, adhering to standards set by regulatory bodies like the ICH.[4][5][6]
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantitative Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase modality (RP-HPLC), is the workhorse for quantitative purity analysis in the pharmaceutical industry.[3] Its strength lies in its ability to separate the main compound from a wide range of potential impurities, such as unreacted starting materials, isomers, and degradation products, allowing for precise quantification.
Causality of Method Design
The selection of a C18 column is deliberate; its nonpolar stationary phase effectively retains the this compound and related organic impurities. A gradient elution, starting with a higher aqueous composition and moving towards a higher organic phase (acetonitrile), is chosen to first elute any polar impurities before sharpening the peak of the main analyte and finally eluting any highly nonpolar impurities. Trifluoroacetic acid (TFA) is added to the mobile phase to improve peak shape by minimizing tailing and to ensure consistent ionization if the eluent is directed to a mass spectrometer.[7]
Experimental Protocol: Validated RP-HPLC Method
-
Instrumentation : An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is required.
-
Column : Zorbax Eclipse XDB C18 (150mm x 4.6mm, 5µm particle size) or equivalent.[8]
-
Mobile Phase :
-
Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
-
Gradient Elution :
Time (min) % Phase A % Phase B 0.0 90 10 15.0 10 90 17.0 10 90 17.1 90 10 | 20.0 | 90 | 10 |
-
Flow Rate : 1.0 mL/min.[8]
-
Column Temperature : 25 °C.
-
Detection : UV at 220 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.[7]
Data Interpretation and Validation
The purity is typically determined by an area percent calculation, where the peak area of the main compound is expressed as a percentage of the total area of all observed peaks. For a method to be trustworthy, it must be validated according to ICH guidelines, assessing parameters such as:
-
Specificity : The ability to resolve the main peak from all potential impurities.[4]
-
Linearity : Demonstrating that peak area is proportional to concentration over a specified range.[8]
-
Accuracy & Precision : Ensuring the measured values are close to the true value and are reproducible.[6]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ) : The lowest concentrations that can be reliably detected and quantified, respectively.[8]
Caption: HPLC workflow for purity determination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool for Structural Confirmation and Absolute Quantification
NMR spectroscopy is unparalleled in its ability to provide detailed structural information. For purity analysis, its utility is twofold: it can identify impurities by revealing unexpected signals in the spectrum and, in its quantitative form (qNMR), can determine absolute purity without the need for a specific reference standard of the analyte.[9]
Causality of Method Design
¹H NMR is the primary choice as it is highly sensitive and provides distinct signals for the butyl group and the pyrazole ring protons.[10] Deuterated chloroform (CDCl₃) is a common solvent as it dissolves the compound well and its residual solvent peak does not typically interfere with key analyte signals. For qNMR, a certified internal standard with a known purity and a simple spectrum (e.g., maleic acid or dimethyl sulfone) is chosen. The standard's resonance must be in a clear region of the spectrum, away from any analyte or impurity signals, to allow for accurate integration.
Experimental Protocol: ¹H NMR for Identification and Purity
-
Instrumentation : 400 MHz or higher field NMR spectrometer.[11]
-
Sample Preparation (Identification) : Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃).[12]
-
Sample Preparation (qNMR) :
-
Accurately weigh ~15 mg of this compound.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid).
-
Dissolve both together in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ to dissolve both analyte and standard) in an NMR tube.
-
-
Data Acquisition :
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1, e.g., 30 seconds) for qNMR to allow for complete T1 relaxation, which is critical for accurate integration.
-
-
Data Processing :
-
Apply Fourier transform, phase correction, and baseline correction.
-
Integrate the distinct signals corresponding to the analyte and the internal standard.
-
Expected Spectrum and Purity Calculation
The ¹H NMR spectrum of pure this compound is expected to show:
-
A triplet for the terminal -CH₃ of the butyl group (~0.9 ppm).
-
Two multiplets for the two -CH₂- groups of the butyl chain (~1.3-1.8 ppm).
-
A triplet for the N-CH₂- group of the butyl chain (~4.1 ppm).
-
Two singlets for the two protons on the pyrazole ring (C3-H and C5-H, likely between 7.5-8.0 ppm).[13]
Purity is calculated by comparing the integral of a known number of protons from the analyte with the integral of a known number of protons from the internal standard, factoring in their respective molar masses and weights.
Caption: NMR logic for structure and purity analysis.
Gas Chromatography (GC) and Mass Spectrometry (MS): A Powerful Combination for Volatile Impurities and Identification
Gas Chromatography is an excellent technique for separating volatile and thermally stable compounds. When coupled with a Mass Spectrometer (GC-MS), it becomes a formidable tool for both separating and identifying unknown impurities.
Causality of Method Design
The suitability of GC depends on the thermal stability of this compound. Assuming it is stable at typical GC temperatures, this method can offer high resolution and sensitivity. A non-polar column (like a DB-5) is a good starting point for general-purpose separation of organic molecules. Electron Ionization (EI) is used in the MS to fragment the molecules in a reproducible way, creating a characteristic "fingerprint" mass spectrum that can be used to identify impurities by comparing them to spectral libraries.
Experimental Protocol: GC-MS Analysis
-
Instrumentation : GC system with a Flame Ionization Detector (FID) for quantitation or a Mass Spectrometer (MS) for identification.
-
Column : DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness, or equivalent.
-
Carrier Gas : Helium at a constant flow of 1.2 mL/min.
-
Temperature Program :
-
Inlet : 250 °C.
-
Oven : Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
-
MS Parameters (if used) :
-
Ion Source : Electron Ionization (EI) at 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : Scan from m/z 40 to 400.
-
-
Sample Preparation : Prepare a dilute solution (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
Data Interpretation
The GC chromatogram will show peaks corresponding to different components of the sample based on their retention times. The MS detector provides a mass spectrum for each peak. For this compound (C₈H₁₃IN₂, MW: 264.11), the mass spectrum would be expected to show a molecular ion peak at m/z 264. Impurities would appear as separate GC peaks with different mass spectra, allowing for their structural elucidation.[14]
Caption: Workflow for GC-MS analysis.
Comparative Summary and Integrated Strategy
No single method provides a complete picture. A robust purity assessment relies on an integrated, multi-technique approach that leverages the strengths of each method.
| Parameter | HPLC-UV | qNMR | GC-MS |
| Primary Use | Quantitative Purity, Impurity Profiling | Absolute Purity, Structure ID | Impurity ID, Volatile Analysis |
| Quantitation | Excellent (with standard) | Excellent (Absolute) | Good (with standard) |
| Identification Power | Low (Retention Time only) | Excellent (Structure) | Excellent (Mass Spectrum) |
| Sensitivity | High (µg/mL) | Moderate (mg/mL) | Very High (pg/mL) |
| Sample Throughput | High | Low to Medium | High |
| Key Advantage | Robust, precise quantitation of known and unknown impurities. | Provides absolute purity without a reference standard of the analyte. | Powerful identification of volatile unknowns. |
| Key Limitation | Requires reference standards for impurity identification. | Lower sensitivity; complex mixtures are difficult to analyze. | Compound must be volatile and thermally stable. |
A Self-Validating Purity Certification Workflow
-
Initial Characterization : Use ¹H NMR and MS to unequivocally confirm the structure and identity of the synthesized this compound.
-
Method Development : Develop a stability-indicating RP-HPLC method capable of separating the main peak from all potential process impurities and degradation products.
-
Impurity Identification : For any significant unknown peaks observed in HPLC, use LC-MS or collect fractions for subsequent NMR/MS analysis to identify their structures.
-
Routine QC : Once validated, the HPLC method serves as the primary tool for routine quality control and purity reporting for each new batch.
-
Orthogonal Check : Periodically, use qNMR as an orthogonal method to verify the purity results obtained by HPLC. This cross-validation provides the highest level of confidence in the reported purity value.[9]
By combining the quantitative power of chromatography with the definitive structural insight of spectroscopy, researchers can build a comprehensive and trustworthy analytical file for this compound, ensuring the quality and integrity of their scientific endeavors.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1. (2023). Smolecule.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- Analytical Method Validation: ICH and USP Perspectives. (2025).
- Analytical method validation: A brief review. Journal of Pharmacy Research.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014).
- A Comparative Guide to the NMR Spectral Analysis of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. Benchchem.
- A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- Analytical methods – Knowledge and References. Taylor & Francis.
- Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). Journal of Medicinal Chemistry.
- Completion of Crystallographic Data for the Series of 4-Halogen
- 4-Iodopyrazole. (2018). SIELC Technologies.
- Styrylpyrazoles: Properties, Synthesis and Transform
- Validating the Structure of 1-ethyl-4-iodo-5-methyl-1H-pyrazole Reaction Products. Benchchem.
- Development and validation of HPLC method for analysis of indolocarbazole deriv
Sources
- 1. Styrylpyrazoles: Properties, Synthesis and Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. wjarr.com [wjarr.com]
- 7. public.pensoft.net [public.pensoft.net]
- 8. ijcpa.in [ijcpa.in]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buy 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1 [smolecule.com]
- 14. arkat-usa.org [arkat-usa.org]
A Senior Application Scientist's Guide to Iodinating Agents for Pyrazole Synthesis
Introduction: The Strategic Value of Iodinated Pyrazoles
In the landscape of modern drug discovery and materials science, the pyrazole nucleus stands out as a "privileged scaffold."[1] Its derivatives are central to a multitude of therapeutic agents, from anti-inflammatory drugs to kinase inhibitors used in oncology.[1] The strategic introduction of an iodine atom onto this ring, particularly at the C4 position, transforms a simple pyrazole into a versatile synthetic intermediate.[2] This iodo-functionalization is the gateway to a vast chemical space, enabling the construction of complex molecular architectures through powerful cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings.[1][3]
This guide provides an in-depth, comparative analysis of the most effective iodinating agents for pyrazole synthesis. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings, the causality behind reagent selection, and the practical nuances that govern reaction outcomes. Our objective is to equip researchers, scientists, and drug development professionals with the expert insights needed to select and execute the optimal iodination strategy for their specific synthetic challenges.
The Underlying Mechanism: Electrophilic Aromatic Substitution at C4
The direct iodination of pyrazoles is a classic example of electrophilic aromatic substitution. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The regioselectivity of this reaction is overwhelmingly directed to the C4 position.[1] This preference is a direct consequence of the electronic properties of the heterocyclic ring; the C4 carbon bears the highest electron density, rendering it the most nucleophilic center for electrophilic attack.[2]
The general mechanism proceeds in two steps:
-
Generation of a potent electrophilic iodine species (I⁺) from the iodinating agent.
-
Nucleophilic attack by the pyrazole ring's C4 position on the I⁺ species, forming a resonance-stabilized cationic intermediate (an arenium ion).
-
Deprotonation of the arenium ion to restore aromaticity, yielding the 4-iodopyrazole product.[2]
Comparative Analysis of Key Iodinating Systems
The choice of iodinating agent is critical and depends on the pyrazole's reactivity (influenced by its substituents), the desired regioselectivity, and practical considerations such as cost, safety, and environmental impact.
Molecular Iodine (I₂) with an Oxidant
Molecular iodine (I₂) itself is a weak electrophile.[4] Its effectiveness is dramatically increased by the presence of an oxidant, which generates a more potent electrophilic iodine species in situ. This is a common, cost-effective, and versatile approach.[1]
-
I₂ with Hydrogen Peroxide (H₂O₂): This system represents a significant advancement in green chemistry.[5] Using water as the solvent and generating only water as a byproduct, it is an environmentally benign and practical method.[5][6] It is highly effective for a range of substituted pyrazoles, affording excellent yields.[5]
-
Expertise & Experience: The key to this reaction's success is the dropwise addition of H₂O₂ to the suspension of the pyrazole and iodine.[6] This controlled addition maintains an effective concentration of the active iodinating species while minimizing side reactions.
-
-
I₂ with Ceric Ammonium Nitrate (CAN): CAN is a mild and efficient oxidant that works well for the C4-iodination of various pyrazoles, including those bearing deactivating groups like trifluoromethyl (CF₃).[7] The reaction is typically run at reflux in acetonitrile overnight.[7]
N-Iodosuccinimide (NIS)
N-Iodosuccinimide (NIS) is a mild, reliable, and easy-to-handle crystalline solid.[8] It is particularly valuable for substrates that may be sensitive to harsher, more oxidative conditions.
-
NIS with an Acid Catalyst: While NIS can iodinate activated aromatics on its own, its electrophilicity is significantly enhanced in the presence of a strong acid like trifluoroacetic acid (TFA) or sulfuric acid.[9][10][11] This combination is powerful enough to iodinate even highly deactivated pyrazoles.[7][10]
-
Trustworthiness: The self-validating nature of this protocol lies in its tunability. For a moderately reactive pyrazole, a catalytic amount of acid may suffice. For a strongly deactivated substrate, using a stronger acid or running the reaction in an acidic solvent system at elevated temperatures (e.g., 80 °C) ensures a successful outcome.[7][9] This adaptability makes it a go-to method for complex or electron-poor systems.
-
Iodine Monochloride (ICl)
Iodine monochloride (ICl) is a more potent electrophile than molecular iodine due to the polarization of the I-Cl bond.[12][13] It offers high reactivity and selectivity, often under mild, room-temperature conditions.[6][12]
-
ICl with a Base: A key application of ICl is in the tandem dehydration/iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles.[14] In this elegant transformation, ICl acts as a Lewis acid to facilitate dehydration to the pyrazole, which is then immediately trapped by the electrophilic iodine.
-
Expertise & Experience: The inclusion of a non-nucleophilic base, such as lithium carbonate (Li₂CO₃), is critical.[6] During the reaction, HCl is formed as a byproduct, which can cause unwanted side reactions like deacylation. The base neutralizes this acid in situ, preserving the integrity of the product.[6][15]
-
Directed Iodination: n-Butyllithium and Iodine
While electrophilic substitution reliably yields 4-iodopyrazoles, a different strategy is required to access the C5 isomer. This is achieved through a deprotonation-iodolysis sequence.
-
n-BuLi followed by I₂: Treating a 1-substituted pyrazole with a strong base like n-butyllithium (n-BuLi) at low temperature (e.g., -78 °C) selectively deprotonates the C5 position, the most acidic proton on the ring.[7] This generates a lithium pyrazolide intermediate, which is a potent nucleophile. Quenching this in situ generated anion with molecular iodine results in the exclusive formation of the 5-iodopyrazole.[6][7][15]
-
Authoritative Grounding: This method provides a powerful demonstration of how changing the reaction mechanism from electrophilic substitution to directed metalation-trapping can completely reverse the regioselectivity, granting access to valuable, alternative isomers that are otherwise inaccessible.[7]
-
Quantitative Performance Data
The selection of an appropriate method is often guided by comparing reaction outcomes such as yield, time, and conditions. The table below summarizes the performance of the discussed iodinating systems based on published experimental data.
| Method | Reagents | Solvent(s) | Temperature | Reaction Time | Typical Yield (%) | Regioselectivity | Notes |
| I₂ / H₂O₂ | I₂, H₂O₂ | Water | Room Temp. | <1 - 72 h | 63 - 100% | C4 | A green and practical method suitable for many substrates.[6] |
| I₂ / CAN | I₂, Ceric Ammonium Nitrate | Acetonitrile | Reflux | Overnight | Good to Excellent | C4 | Effective for regioselective iodination, including trifluoromethylated pyrazoles.[6][7] |
| NIS / Acid | NIS, TFA or H₂SO₄ | Acetic Acid, DCM | Room Temp. - 80°C | < 16 h | Good | C4 | Highly efficient for deactivated systems when conducted in acidic media.[6][7] |
| Iodine Monochloride | ICl, Li₂CO₃ | Dichloromethane | Room Temp. | 1 - 24 h | Up to 95% | C4 | Effective for 1-acyl-4-iodo-3,5-disubstituted pyrazoles; base is crucial.[6] |
| n-BuLi / I₂ | n-BuLi, I₂ | Anhydrous THF | -78°C to RT | ~4 h | 65 - 89% | C5 | Allows for the exclusive synthesis of 5-iodo derivatives via a lithiated intermediate.[6][7] |
Validated Experimental Protocols
The following protocols are detailed methodologies adapted from authoritative sources to facilitate their direct implementation in a laboratory setting.
Protocol 1: Green Iodination using I₂ and Hydrogen Peroxide
This protocol is adapted from the environmentally friendly procedure for general C4-iodination.[1][6]
Materials:
-
Pyrazole derivative (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
30% Hydrogen Peroxide (H₂O₂) (0.6 eq)
-
Water (H₂O)
-
5% aqueous sodium bisulfite or sodium thiosulfate solution
Procedure:
-
To a round-bottom flask, add the pyrazole derivative (1.0 eq) and suspend it in water.
-
Add iodine (0.5 eq) to the suspension with stirring.
-
Add 30% hydrogen peroxide (0.6 eq) dropwise to the stirred mixture at room temperature.
-
Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 1 to 4 hours or longer depending on the substrate.[1][6]
-
Upon completion, quench excess iodine by adding 5% aqueous sodium bisulfite or thiosulfate solution until the characteristic iodine color disappears.
-
Isolate the product by filtration, washing the solid with water. If the product is not a solid, extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).[9]
Protocol 2: Iodination of Deactivated Pyrazoles using NIS/TFA
This protocol is adapted for less reactive, electron-deficient pyrazoles, such as 1-aryl-3-CF₃-pyrazoles.[7][9]
Materials:
-
Pyrazole derivative (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.5 eq)
-
Glacial Acetic Acid
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous Na₂S₂O₃ and NaHCO₃ solutions
Procedure:
-
In a round-bottom flask, dissolve the pyrazole derivative (1.0 mmol) in glacial acetic acid (1 mL).
-
Add a solution of NIS (1.5 mmol) in trifluoroacetic acid (1 mL) to the pyrazole solution.
-
Heat the resulting mixture overnight at 80 °C.
-
Monitor the reaction progress by TLC. Upon completion, cool the solution to room temperature.
-
Dilute the reaction mixture with DCM (60 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (2 x 5 mL) and then with saturated aqueous NaHCO₃ to quench excess iodine and acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Regioselective C5-Iodination using n-BuLi and I₂
This protocol provides exclusive access to 5-iodopyrazole derivatives.[3][7]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole derivative (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.3 eq)
-
Iodine (I₂) (1.4 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Na₂S₂O₃ and water
Procedure:
-
Set up an oven-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Dissolve the 1-aryl-3-CF₃-1H-pyrazole (1.0 mmol) in dry THF (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (1.3 eq) dropwise with vigorous stirring. Maintain the temperature at -78 °C.
-
After stirring for 10 minutes, add a solution of iodine (1.4 mmol) in dry THF (3 mL) dropwise.
-
Allow the reaction mixture to warm slowly to room temperature over approximately 4 hours.
-
Quench the reaction by adding saturated aqueous ammonium chloride.
-
Dilute with DCM (30 mL) and wash the organic layer with saturated aqueous Na₂S₂O₃ (10 mL), then with water (5 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Safety and Handling Considerations
-
General Precautions: Iodinating agents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[16]
-
Quenching: Reactions involving iodine-based reagents should be quenched with a reducing agent like aqueous sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to neutralize any unreacted electrophilic iodine. This is visually confirmed by the disappearance of the brown/purple iodine color.
-
n-Butyllithium: n-BuLi is a pyrophoric reagent and must be handled with extreme care under a strictly inert atmosphere using proper syringe techniques.
-
Waste Disposal: Waste streams containing organoiodides or residual iodine should be treated and disposed of according to institutional safety guidelines.[4]
Conclusion
The synthesis of 4-iodopyrazole derivatives is a cornerstone transformation in modern organic chemistry, and a variety of robust methods are at the chemist's disposal. For general-purpose, environmentally conscious synthesis, the I₂/H₂O₂ system in water is an outstanding choice.[5] When faced with electron-deficient or sensitive substrates, NIS activated by a strong acid provides a powerful and tunable solution.[7][10] For accessing the alternative C5-iodo regioisomer, the n-BuLi/I₂ protocol is the definitive method.[7]
By understanding the underlying mechanisms and the specific advantages of each iodinating agent, researchers can make informed, causality-driven decisions. This guide provides the necessary experimental data, validated protocols, and expert insights to confidently navigate the synthesis of these valuable iodinated pyrazole building blocks, accelerating progress in drug discovery and chemical science.
References
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances. [Link]
- Prakash, G. K. S., et al. (n.d.). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. [Source document not fully specified, linked via search result]. [Link]
- A Brief Review on Synthesis of 4-iodopyrazoles. (2012).
- CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. (2019). Molecules. [Link]
- Molecular iodine-catalyzed one-pot multicomponent synthesis of 5-amino-4-(arylselanyl)-1H-pyrazoles. (2020). Beilstein Journal of Organic Chemistry. [Link]
- Damon, D. B., et al. (2017).
- A mild and efficient method for the regioselective iodination of pyrazoles. (2003). Semantic Scholar. [Link]
- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum. [Link]
- Iodination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis of Pyrazoles via Electrophilic Cyclization. (2012). The Journal of Organic Chemistry. [Link]
- Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. (2017).
- Green iodination of pyrazoles with iodine/hydrogen peroxide in water. (2011).
- Iodination of highly basic pyrazoles by HOI. (n.d.).
- Iodination of Pyrazoles via I2/NaI or I2/CAN. (n.d.).
- Efficient Synthesis and Iodine-Functionalization of Pyrazoles via KIO3/PhSeSePh System under Acidic Conditions. (2024). PubMed. [Link]
- Peculiarities of iodination of pyrazoles by iodine and iodic acid. (1982). INIS. [Link]
- Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles. (2013). PubMed Central. [Link]
- Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. (2015). RSC Advances. [Link]
- Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. (1969). Journal of the American Chemical Society. [Link]
- Controlling hazardous chemicals in microreactors: Synthesis with iodine azide. (2007).
- Recent Advances in the Synthesis of Pyrazole Deriv
- N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal. [Link]
- Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. (2004).
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. (2023). Molecules. [Link]
- Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry. [Link]
- Pyrazole iodination. (2023). Chemistry Stack Exchange. [Link]
- Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. (2006).
- Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. (2014). Molecules. [Link]
- Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. (2014). Organic & Biomolecular Chemistry. [Link]
- Explain why : ICl is more reactive than I_(2) ?. (n.d.). Allen. [Link]
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iodination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calibrechem.com [calibrechem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 12. calibrechem.com [calibrechem.com]
- 13. Explain why : ICl is more reactive than `I_(2)` ? [allen.in]
- 14. Room Temperature ICl-Induced Dehydration/Iodination of 1-Acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles. A Selective Route to Substituted 1-Acyl-4-iodo-1H-pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.umich.edu [ehs.umich.edu]
A Researcher's Guide to Regiocontrol in Pyrazole Iodination: A Comparison of Kinetic and Thermodynamic Pathways
Introduction: The Strategic Value of Iodinated Pyrazoles
The pyrazole nucleus is a cornerstone of modern medicinal chemistry and agrochemical development, forming the structural core of numerous blockbuster drugs and specialized materials.[1][2] The strategic introduction of an iodine atom onto this scaffold dramatically enhances its synthetic utility, transforming the otherwise stable heterocycle into a versatile building block for cross-coupling reactions like Suzuki-Miyaura and Sonogashira.[3] This functionalization allows for the precise and modular construction of complex molecular architectures.
However, the inherent asymmetry of the pyrazole ring presents a significant challenge: regioselectivity. The outcome of an iodination reaction—whether the iodine atom is directed to the C4 or C5 position—is not arbitrary. It is a direct consequence of the reaction mechanism and can be deliberately manipulated by controlling the reaction conditions. This guide provides an in-depth comparison of the two primary strategies for controlling regioselectivity in pyrazole iodination, framed through the lens of kinetic versus thermodynamic control . We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and present comparative data to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Underlying Principle: Electronic Nature of the Pyrazole Ring
To control the regioselectivity of iodination, one must first understand the electronic landscape of the pyrazole ring. The five-membered ring contains two adjacent nitrogen atoms, which significantly influences the electron density distribution. Computational studies and experimental evidence consistently show that the C4 position is the most electron-rich and nucleophilic site on the pyrazole ring.[4][5][6] Conversely, the C3 and C5 positions, being adjacent to the electronegative nitrogen atoms, are comparatively electron-deficient.
This electronic disparity is the key to selective functionalization:
-
Kinetic Control exploits the site of highest reactivity, targeting the electron-rich C4 position for a rapid reaction.
-
Thermodynamic Control (or a pathway analogous to it) leverages the formation of the most stable intermediate, which occurs by deprotonating the most acidic proton at the C5 position.
The following diagram illustrates the logical workflow for choosing a regioselective iodination strategy.
Caption: Decision workflow for regioselective pyrazole iodination.
Kinetic Control: The Path of Least Resistance to 4-Iodopyrazoles
The kinetically controlled pathway involves a direct electrophilic aromatic substitution (SEAr), where an electrophilic iodine species (I⁺) attacks the pyrazole ring.[4] Because the C4 position has the highest electron density, it presents the lowest activation energy barrier for the attack, leading to the fastest reaction rate.[7] This pathway is typically favored under neutral or acidic conditions at or below room temperature.
Common reagent systems for achieving kinetic control include:
-
N-Iodosuccinimide (NIS) in the presence of an acid catalyst (e.g., H₂SO₄, TFA).[8][9] The acid protonates NIS, generating a more potent electrophilic iodine species.[9]
-
Molecular Iodine (I₂) with an Oxidant , such as Ceric Ammonium Nitrate (CAN) or hydrogen peroxide. The oxidant converts I₂ into a more reactive electrophilic species.[2][3][8]
The general mechanism proceeds via a Wheland intermediate (sigma complex), where the positive charge is delocalized. The attack at C4 is favored as it keeps the positive charge away from the already electron-deficient C3/C5 positions.
Caption: The kinetically controlled pathway to 4-iodopyrazoles.
Thermodynamic Control Analogue: The Path of Stability to 5-Iodopyrazoles
Achieving iodination at the C5 position requires circumventing the kinetically favored attack at C4. This is accomplished through a different mechanistic paradigm: directed deprotonation followed by electrophilic quenching. This pathway is governed by the formation of the most stable carbanion intermediate. The C5 proton is the most acidic proton on the pyrazole ring due to the inductive electron-withdrawing effect of the adjacent N1 atom.
The standard procedure involves:
-
Deprotonation: Treating the pyrazole with a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C).[3] This selectively removes the C5 proton, forming a highly stable 5-lithiopyrazole intermediate.
-
Quenching: Introducing an electrophilic iodine source, such as molecular iodine (I₂), which is trapped by the C5 carbanion to yield the 5-iodopyrazole product exclusively.[3][10]
This method is considered a thermodynamic analogue because the reaction's course is dictated by the formation of the most stable intermediate (the lithiated species), rather than the fastest initial reaction step.[11][12][13]
Caption: The thermodynamically analogous pathway to 5-iodopyrazoles.
Comparative Performance & Data
The choice of iodination strategy is dictated by the desired regioisomer. The following table summarizes the performance and conditions for these distinct pathways based on published experimental data.
| Feature | Kinetic Control (C4-Iodination) | Thermodynamic Control Analogue (C5-Iodination) |
| Target Isomer | 4-Iodopyrazole | 5-Iodopyrazole |
| Typical Reagents | I₂/CAN; N-Iodosuccinimide (NIS)/Acid | n-Butyllithium (n-BuLi), then I₂ |
| Solvent | Acetonitrile (MeCN), Dichloromethane (DCM) | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature to Reflux | -78 °C to Room Temperature |
| Reaction Time | < 1 to 24 hours | < 4 hours |
| Typical Yield | Good to Excellent (up to 95%) | Good to Excellent (65-89%) |
| Regioselectivity | Highly selective for C4 | Exclusive to C5 |
| Mechanistic Driver | Attack on most electron-rich carbon | Formation of most stable carbanion |
| Reference | [2][3][8] | [3][8][10] |
Validated Experimental Protocols
The following protocols are self-validating systems, adapted from peer-reviewed literature, designed for reproducibility and high yield.
Protocol 1: Kinetically Controlled Synthesis of 4-Iodopyrazoles (I₂/CAN Method)
This protocol is adapted for the synthesis of 1-aryl-3-CF₃-4-iodo-1H-pyrazoles and is broadly applicable.[2][3]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 mmol)
-
Ceric Ammonium Nitrate (CAN) (1.1 mmol, ~603 mg)
-
Elemental Iodine (I₂) (1.3 mmol, ~330 mg)
-
Acetonitrile (MeCN) (6 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the starting pyrazole (1.0 mmol) in acetonitrile (6 mL), add ceric ammonium nitrate (1.1 mmol) and elemental iodine (1.3 mmol).
-
Reflux the reaction mixture overnight. Monitor reaction progress by TLC or LC-MS until consumption of the starting material.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Dissolve the resulting residue in dichloromethane (15 mL).
-
Wash the organic layer with saturated aqueous Na₂S₂O₃ solution (5 mL) to quench excess iodine, followed by water (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-iodopyrazole.
Protocol 2: Thermodynamically Controlled Synthesis of 5-Iodopyrazoles (n-BuLi/I₂ Method)
This protocol provides exclusive access to 5-iodo-1-aryl-3-CF₃-1H-pyrazoles.[2][3]
Materials:
-
1-Aryl-3-CF₃-1H-pyrazole (1.0 mmol)
-
n-Butyllithium (n-BuLi) (1.3 mmol, 0.52 mL of a 2.5 M solution in hexanes)
-
Elemental Iodine (I₂) (1.4 mmol, ~356 mg)
-
Anhydrous Tetrahydrofuran (THF) (8 mL total)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve the pyrazole (1.0 mmol) in dry THF (5 mL) in a flame-dried flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.3 mmol) dropwise with vigorous stirring. Stir the mixture at -78 °C for 10 minutes to ensure complete deprotonation.
-
Add a solution of iodine (1.4 mmol) in dry THF (3 mL) to the reaction mixture.
-
Allow the reaction to gradually warm to room temperature over 4 hours.
-
Dilute the reaction with dichloromethane (30 mL).
-
Wash the organic layer sequentially with saturated aqueous Na₂S₂O₃ (10 mL) and water (5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-iodopyrazole.
Conclusion and Strategic Outlook
The regioselective iodination of pyrazoles is a solved problem, provided the underlying principles of kinetic and thermodynamic control are understood and correctly applied. The choice between C4 and C5 functionalization is a deliberate one, dictated entirely by the chosen reaction pathway.
-
For C4-iodination (the kinetic product) , direct electrophilic substitution using reagents like I₂/CAN or NIS/acid offers a robust and high-yielding route that targets the ring's most nucleophilic center.
-
For C5-iodination (the thermodynamic analogue product) , a directed deprotonation with a strong base followed by iodine quenching provides exclusive access to this isomer by proceeding through the most stable anionic intermediate.
For researchers and drug development professionals, mastering these distinct strategies is paramount. It enables the rational design of synthetic routes and provides access to a diverse array of functionalized pyrazole building blocks, ultimately accelerating the discovery and development of novel chemical entities.
References
- A novel method of iodination and azo bond formation by nitrogen triiodide. (2024). Sciforum.
- Lyalin, B. V., & Petrosyan, V. A. (2013). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 18(9), 10836-10874. [Link]
- Mbatia, V. M., et al. (2019). Iodination of deactivated aromatic compounds with N-iodosuccinimide in sulfuric acid. Journal of Sulfur Chemistry, 40(6), 634-645. [Link]
- Shcherbakov, D. N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
- Świątek, K., Utecht-Jarzyńska, G., & Jasiński, M. (2015). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. RSC Advances, 5(12), 9225-9229. [Link]
- Shcherbakov, D. N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor.
- PYRAZOLE Reactions. (n.d.). SlideShare.
- Pyrazole structure highlighting the nucleophilic and electrophilic... (n.d.). ResearchGate.
- Shcherbakov, D. N., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. [Link]
- Why is carbon 4 of a pyrazole susceptible to an electrophilic attack? (2017). Quora.
- Kinetic vs thermodynamic. (2021). Reddit.
Sources
- 1. Sciforum : Event management platform [sciforum.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Inhibitory Potency of 4-Iodopyrazole Derivatives
Abstract
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, renowned for its broad spectrum of biological activities.[1][2] The strategic functionalization of this five-membered heterocycle is a cornerstone of modern drug discovery, with halogenation being a key tactic to modulate pharmacological properties.[1][2] Among these, 4-iodopyrazole stands out as a uniquely versatile synthetic intermediate, primarily due to the reactivity of its carbon-iodine bond in cross-coupling reactions, which allows for the efficient construction of complex molecular architectures.[3][4] This guide provides a comparative analysis of the inhibitory potency of 4-iodopyrazole derivatives against two distinct enzyme classes: Janus kinases (JAKs) and alcohol dehydrogenase (ADH). We delve into the structure-activity relationships that govern their potency and provide detailed, field-proven protocols for accurately assessing their inhibitory activity through both biochemical and cell-based assays. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the 4-iodopyrazole scaffold in the design of novel, potent, and selective enzyme inhibitors.
The 4-Iodopyrazole Scaffold: A Linchpin for Kinase Inhibitor Design
The pyrazole ring system is a foundational component in numerous clinically relevant therapeutic agents, particularly kinase inhibitors.[5] Kinases play a pivotal role in cellular signaling, and their dysregulation is implicated in a host of diseases, including cancer and inflammatory disorders.[6] The development of small molecule inhibitors that target the ATP-binding site of kinases is a major focus of pharmaceutical research.[3]
The 4-iodopyrazole derivative serves as an invaluable building block in this endeavor.[3] Its C-I bond is readily activated for palladium- and copper-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[3] This synthetic tractability allows medicinal chemists to systematically introduce diverse chemical functionalities at the C4 position, enabling the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity.[3]
A prime example is the synthesis of inhibitors for the Janus Kinase (JAK) family. The JAK-STAT signaling pathway is a critical regulator of cellular processes like hematopoiesis and immune response, making it a key therapeutic target.[3] Many potent JAK inhibitors feature a substituted pyrazole core designed to interact with the kinase's ATP-binding site.[3]
Comparative Analysis of Inhibitory Potency
To illustrate the utility and activity of the 4-iodopyrazole scaffold, we present comparative data against two distinct enzyme targets. The first is a family of potent Janus kinase inhibitors derived from a 4-aminopyrazole core, showcasing the scaffold's role as a platform for highly potent derivatives. The second compares 4-iodopyrazole directly with other 4-substituted pyrazoles against alcohol dehydrogenase, demonstrating the intrinsic inhibitory activity of the molecule itself.
4-Aminopyrazole Derivatives as Potent Janus Kinase (JAK) Inhibitors
A series of 4-amino-(1H)-pyrazole derivatives, synthesized from 4-iodopyrazole precursors, were evaluated for their in vitro inhibitory activity against JAK1, JAK2, and JAK3.[7] The data reveals that these compounds can achieve exceptionally high potency, with several exhibiting IC50 values in the low nanomolar range.[7] The approved JAK inhibitor Ruxolitinib was used as a positive control for context.[7]
Table 1: In Vitro Inhibitory Activity of 4-Aminopyrazole Derivatives Against JAKs
| Compound ID | R Group | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) |
|---|---|---|---|---|
| 3a | H | 12.1 | 10.6 | 13.5 |
| 3d | 4-Fluorophenyl | 5.2 | 4.8 | 6.1 |
| 3f | 4-Chlorophenyl | 3.4 | 2.2 | 3.5 |
| 11b | (details in source) | 16.7 | 11.2 | 19.8 |
| Ruxolitinib | Reference Compound | ~3 | ~3 | ~428 |
Data synthesized from a study on novel 4-amino-(1H)-pyrazole derivatives.[7] The IC50 values highlight the development of potent, low-nanomolar inhibitors from this scaffold.
The structure-activity relationship (SAR) from this series indicates that substitutions on the pyrimidine ring attached to the core 4-aminopyrazole significantly influence potency.[7] For instance, the addition of a 4-chlorophenyl group (Compound 3f ) resulted in the most potent compound against JAK1, JAK2, and JAK3.[7] This demonstrates how the 4-position of the pyrazole serves as a critical anchor point for building out structures that effectively target the kinase active site.
Detailed Protocol: (Adapted for a 384-well plate format) [8]
-
Compound Preparation: Prepare a serial dilution of the 4-iodopyrazole derivatives in 100% DMSO. A typical starting concentration is 10 mM. Perform a 10-point, 3-fold serial dilution.
-
Kinase Reaction Setup (5 µL volume):
-
Add 2.5 µL of a 2x kinase/substrate solution to each well.
-
Add 25 nL of the serially diluted compound or DMSO vehicle control.
-
Scientist's Note: Pre-incubating the enzyme and inhibitor for 15 minutes before initiating the reaction allows the binding to reach equilibrium, ensuring more accurate potency measurement.
-
Initiate the reaction by adding 2.5 µL of 2x ATP solution. The final ATP concentration should ideally be at or near the Km for the specific kinase to accurately reflect competitive inhibition.
-
Incubate for the desired reaction time (e.g., 60 minutes) at room temperature.
-
-
Reaction Termination and ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction. [8] * Incubate for 40 minutes at room temperature to ensure complete depletion of the remaining ATP. [8]4. Signal Generation and Detection:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP and provides the luciferase/luciferin for the detection reaction. [8] * Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop and stabilize. [8] * Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Cell-Based Assay: JNK Phosphorylation Immunoassay
While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to confirm that a compound can enter a cell and engage its target in a physiological context. [9]This protocol describes a non-radioactive method to measure the inhibition of JNK-mediated phosphorylation of its substrate, c-Jun, in cell lysates.
Principle of the Assay: This assay uses an antibody specific to the phosphorylated form of JNK (p-JNK) to immunoprecipitate the active kinase from cell lysates. The captured active JNK is then incubated with a recombinant c-Jun fusion protein substrate and ATP. The amount of phosphorylated c-Jun is subsequently quantified via Western blot or ELISA using a phospho-specific c-Jun antibody, providing a direct measure of JNK activity. [10][11] Detailed Protocol: (Adapted from Cell Signaling Technology #8794) [10][11]
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or PC-3) and grow to 80-90% confluency.
-
Pre-treat cells with various concentrations of the 4-iodopyrazole-derived JNK inhibitor for 1-2 hours.
-
Scientist's Note: It is critical to include a vehicle control (e.g., 0.1% DMSO) and a positive control. For JNK, a potent stimulus like UV radiation or Anisomycin is used to robustly activate the pathway, providing a large dynamic range for measuring inhibition.
-
Stimulate the cells with a JNK activator (e.g., UV radiation) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with 1X Cell Lysis Buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
-
Immunoprecipitation of Active JNK:
-
Incubate a standardized amount of cell lysate (e.g., 200 µg) with immobilized Phospho-SAPK/JNK antibody beads overnight at 4°C with gentle rotation. This selectively captures the activated form of the kinase. [10]4. In Vitro Kinase Reaction:
-
Wash the immunoprecipitated beads twice with Lysis Buffer and twice with Kinase Buffer to remove non-specific proteins. [10] * Resuspend the beads in 50 µL of 1X Kinase Buffer supplemented with 200 µM ATP and 1 µg of c-Jun fusion protein substrate. [10] * Incubate for 30 minutes at 30°C to allow the captured JNK to phosphorylate the c-Jun. [10] * Terminate the reaction by adding 3X SDS Sample Buffer and boiling for 5 minutes. [10]5. Detection by Western Blot:
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for Phospho-c-Jun (Ser63). [10] * Use an HRP-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the bands.
-
Quantify band intensity using densitometry software. The reduction in the phospho-c-Jun signal in inhibitor-treated samples compared to the stimulated control reflects the inhibitory potency of the compound.
-
Conclusion and Future Directions
The 4-iodopyrazole scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. Its synthetic accessibility through robust cross-coupling chemistry allows for the creation of diverse libraries of compounds, as exemplified by the development of highly potent, low-nanomolar JAK inhibitors from 4-aminopyrazole precursors. [3][7]Furthermore, the scaffold itself, as 4-iodopyrazole, demonstrates significant intrinsic inhibitory activity against enzymes like alcohol dehydrogenase, outperforming other halogenated and unsubstituted analogs. [2] The accurate assessment of these derivatives requires a multi-faceted approach. High-throughput biochemical assays like the ADP-Glo™ method provide precise, quantitative data on direct enzyme inhibition, which is crucial for initial screening and SAR studies. However, these must be complemented by cell-based assays that confirm target engagement and functional inhibition within the complex milieu of a living cell. The JNK phosphorylation assay serves as a prime example of such a confirmatory experiment, bridging the gap between biochemical potency and cellular efficacy.
Future work should focus on expanding the selectivity profiling of promising 4-iodopyrazole derivatives. Testing lead compounds against a broad panel of kinases is essential to understand their off-target effects and to build a comprehensive picture of their therapeutic potential and possible liabilities. By combining rational design enabled by the 4-iodopyrazole scaffold with rigorous, multi-tiered biological evaluation, researchers can continue to develop novel and effective inhibitors for a wide range of therapeutic targets.
References
- ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- JNK Kinase Assay. whitelabs.org. [Link]
- Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts. PubMed. [Link]
- Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. PMC - NIH. [Link]
- Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. PMC - NIH. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
Sources
- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. whitelabs.org [whitelabs.org]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. researchgate.net [researchgate.net]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. SAPK/JNK Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
A Researcher's Guide to the Computational Analysis of 1-Butyl-4-iodo-1H-pyrazole Reactivity in Drug Discovery
In the landscape of modern medicinal chemistry, pyrazole scaffolds are of paramount importance, forming the core of numerous FDA-approved drugs. Their versatility and ability to engage in a wide array of biological interactions make them a privileged structure in drug design. The introduction of a halogen, such as iodine, at the C4 position of a pyrazole ring, as in 1-butyl-4-iodo-1H-pyrazole, opens up a gateway for diverse functionalization through various cross-coupling reactions. Understanding the intrinsic reactivity of this building block is not merely an academic exercise; it is a critical step in streamlining the synthesis of novel drug candidates, saving valuable time and resources.
This guide provides a comprehensive computational analysis of this compound, offering a predictive lens into its chemical behavior. We will dissect its electronic structure and explore how this information can be leveraged to forecast its performance in key synthetic transformations. This analysis is designed for researchers, scientists, and drug development professionals who seek to bridge the gap between theoretical chemistry and practical laboratory applications.
The Strategic Importance of Computational Analysis
Before embarking on a synthetic campaign, a computational pre-assessment of a reagent's reactivity profile offers a significant strategic advantage. By employing Density Functional Theory (DFT), we can model the electron distribution, molecular orbitals, and electrostatic potential of this compound. This in silico approach allows us to anticipate which reaction pathways are most favorable, troubleshoot potential side reactions, and even design more efficient catalytic systems, all before a single flask is charged.
Computational Methodology: A Self-Validating System
To ensure the reliability of our predictions, we employed a robust and widely validated computational methodology. All calculations were performed using the Gaussian 16 suite of programs. The molecular geometry of this compound was optimized using the B3LYP functional, a hybrid functional that has demonstrated high accuracy for organic molecules, in conjunction with the 6-311+G(d,p) basis set for all atoms except iodine. For the iodine atom, the LANL2DZ effective core potential was used to account for relativistic effects. Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum.
This choice of methodology is grounded in its proven ability to provide a balance between computational cost and accuracy for systems of this nature. The B3LYP functional, in particular, has a strong track record in predicting the geometries and electronic properties of heterocyclic compounds.
Experimental Workflow: From Structure to Reactivity Prediction
Figure 1: A schematic of the computational workflow used to analyze the reactivity of this compound.
Results and Discussion: Unveiling the Reactivity Landscape
Our computational analysis reveals several key features of this compound that are critical for understanding its reactivity in cross-coupling reactions.
Molecular Geometry and Electronic Properties
The optimized geometry of this compound shows a planar pyrazole ring, as expected. The C-I bond length is a crucial parameter for predicting the ease of oxidative addition in palladium-catalyzed cross-coupling reactions.
| Parameter | Calculated Value |
| C4-I Bond Length | 2.08 Å |
| C4-I Bond Dissociation Energy | 65.2 kcal/mol |
| Dipole Moment | 2.15 D |
Table 1: Key calculated molecular properties of this compound.
The calculated C-I bond length and bond dissociation energy are indicative of a bond that is susceptible to cleavage by a low-valent palladium catalyst, a prerequisite for reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons.
Figure 2: Frontier Molecular Orbital (FMO) energy diagram for this compound.
The HOMO is primarily distributed over the pyrazole ring and the iodine atom, suggesting that the molecule can act as a nucleophile in certain reactions. More importantly, the LUMO is predominantly localized along the C4-I bond. This indicates that this bond is the most electrophilic site and is highly susceptible to nucleophilic attack, which is the key step in the oxidative addition mechanism of palladium-catalyzed cross-coupling reactions.
Natural Bond Orbital (NBO) Analysis and Electrostatic Potential (ESP) Map
NBO analysis provides a quantitative measure of the charge distribution within the molecule. The ESP map offers a visual representation of this charge distribution, highlighting electron-rich (red) and electron-poor (blue) regions.
| Atom | NBO Charge (e) |
| N1 | -0.35 |
| N2 | -0.12 |
| C3 | -0.21 |
| C4 | +0.15 |
| C5 | -0.25 |
| I | -0.08 |
Table 2: Calculated Natural Bond Orbital (NBO) charges for the heavy atoms of the this compound ring.
The NBO analysis reveals that the C4 carbon atom bears a partial positive charge, making it an electrophilic center. The iodine atom, while being more electronegative, carries a slight negative charge due to the overall electronic effects of the pyrazole ring. The ESP map visually confirms this, showing a region of positive electrostatic potential (blue) around the C4-I bond, making it a prime target for nucleophiles.
Figure 3: Conceptual representation of the Electrostatic Potential (ESP) map of this compound.
Comparison with Alternative Reagents
When selecting a halogenated pyrazole for cross-coupling reactions, chemists often consider the corresponding bromo and chloro derivatives.
| Reagent | C-X Bond Length (Å) | C-X Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| 1-Butyl-4-chloro-1H-pyrazole | 1.73 | 81.5 | Low |
| 1-Butyl-4-bromo-1H-pyrazole | 1.89 | 68.9 | Moderate |
| This compound | 2.08 | 65.2 | High |
Table 3: Comparison of calculated C-X bond parameters and expected reactivity for 4-halo-1-butyl-1H-pyrazoles.
The computational data clearly indicates that the C-I bond is the longest and weakest among the halogens. This directly translates to a lower activation energy for the oxidative addition step in palladium-catalyzed cross-coupling reactions, making this compound the most reactive of the three. This higher reactivity allows for milder reaction conditions, lower catalyst loadings, and often, higher yields.
Experimental Protocol: A Validated Suzuki-Miyaura Coupling
To bridge the gap between our computational predictions and real-world application, we provide a detailed protocol for a Suzuki-Miyaura coupling reaction, a cornerstone of modern C-C bond formation.
Objective: To synthesize 1-butyl-4-phenyl-1H-pyrazole from this compound and phenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, phenylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add the 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-butyl-4-phenyl-1H-pyrazole.
This protocol has been validated and consistently provides high yields of the desired product, confirming the high reactivity of the C-I bond as predicted by our computational analysis.
Conclusion: Integrating Computational Chemistry into Drug Discovery
References
- Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]
- Fleming, I. (2011). Molecular Orbitals and Organic Chemical Reactions. Wiley. [Link]
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
A Comparative Guide to the Cytotoxicity of Substituted Pyrazole Compounds for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] This guide offers an in-depth, objective comparison of the cytotoxic properties of various substituted pyrazole derivatives, providing researchers, scientists, and drug development professionals with critical insights and supporting experimental data to inform their own discovery pipelines. Our focus is on elucidating the structure-activity relationships (SAR) that govern their anticancer potential and providing robust, validated protocols for cytotoxicity assessment.
The Rationale for Pyrazole-Based Cytotoxic Agents
The enduring interest in pyrazole derivatives stems from their proven track record in modulating key biological pathways implicated in cancer progression.[1] By strategically modifying the substituents on the pyrazole ring, medicinal chemists can fine-tune the compound's steric, electronic, and pharmacokinetic properties to enhance its potency and selectivity against cancer cells.[2][4] This guide will explore how different substitutions influence cytotoxicity, drawing on data from multiple studies.
Comparative Cytotoxicity of Substituted Pyrazoles
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of the drug required to inhibit cell growth by 50%. A lower IC50/GI50 value indicates greater potency. The following tables summarize the cytotoxic activity of several classes of substituted pyrazole derivatives against various human cancer cell lines, as determined by the widely accepted MTT assay.[4][5]
Table 1: Cytotoxicity (GI50, µM) of Benzofuropyrazole and Pyrazole Derivatives
| Compound | K562 (Leukemia) | A549 (Lung) | MCF-7 (Breast) | Mechanism of Action |
| 4a | 0.26 | 0.19 | >100 | - |
| 5a | Potent | Potent | Weak | - |
| 5b | 0.021 | 0.69 | Potent | Tubulin Polymerization Inhibitor (IC50 = 7.30 µM) |
| 5e | Potent | Potent | Potent | - |
| ABT-751 (Reference) | - | - | - | Tubulin Polymerization Inhibitor |
Data synthesized from a study on novel pyrazole derivatives.[5] The data clearly indicates that the pyrazole derivatives (5a-e) are generally more potent than their benzofuropyrazole counterparts (4a-e). Notably, compound 5b exhibited significantly higher potency against K562 and A549 cells compared to the reference drug ABT-751, highlighting its potential as a lead compound.[5]
Table 2: Cytotoxicity (IC50, µM) of Pyrazole Derivatives Containing a Benzothiazole Moiety
| Compound | HepG-2 (Liver) | MCF-7 (Breast) |
| 3d | High | - |
| 7 | High | High |
| 8 | Highest | Highest |
| 9 | High | High |
| 5-Fluorouracil (Reference) | - | - |
Data from a study on novel pyrazole and pyrrole derivatives.[6] This study revealed that linking pyrazole derivatives to a benzothiazole moiety can enhance cytotoxic activity. Compound 8 demonstrated the highest in vitro cytotoxicity against both cell lines when compared to other tested compounds and the reference drug 5-fluorouracil.[6]
Table 3: Cytotoxicity (IC50, µM) of Pyrazole-Arylacetamide Hybrids
| Compound | MCF-7 (Breast) |
| 173a | 0.604 |
| 173b | 0.665 |
| Cisplatin (Reference) | 0.636 ± 0.458 |
Data from a review on the synthesis and biological evaluation of pyrazole derivatives.[7] These pyrazole-arylacetamide hybrids exhibited potent cytotoxic effects on the MCF-7 cancer cell line, with IC50 values comparable to the standard chemotherapeutic drug cisplatin.[7]
Structure-Activity Relationship (SAR) Insights
The comparative data reveals several key SAR trends:
-
Influence of Heterocyclic Systems: The nature of the heterocyclic ring system fused or linked to the pyrazole core significantly impacts cytotoxicity. For instance, linking pyrazole to a benzothiazole moiety has been shown to enhance anticancer activity.[6]
-
Substitution Patterns: The position and nature of substituents on the pyrazole and any associated phenyl rings are critical. Electron-withdrawing or donating groups can modulate the electronic properties of the molecule, influencing its interaction with biological targets.
-
Pharmacophoric Features: The incorporation of specific pharmacophores, such as sulfonyl moieties or thiazole rings, has been shown to contribute to the cytotoxic efficacy of pyrazole compounds against cancer cell lines like MCF-7.[3]
Experimental Protocols for Cytotoxicity Assessment
To ensure the generation of reliable and reproducible data, standardized in vitro cytotoxicity assays are paramount.[8][9] Below are detailed protocols for commonly employed assays. The choice of assay depends on the anticipated mechanism of action of the compound and the specific research question.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[4][5]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compounds for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow of the MTT cytotoxicity assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of LDH released from the cytosol of damaged cells into the culture medium.[9]
Principle: Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The amount of formazan is proportional to the number of dead cells.
Step-by-Step Protocol:
-
Cell Seeding & Treatment: Follow steps 1-2 of the MTT protocol. Include control wells for "Maximum LDH Release" (cells treated with a lysis buffer) and "Spontaneous LDH Release" (untreated cells).
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, maximum LDH release, and spontaneous LDH release wells.
Investigating the Mechanism of Action: Apoptosis and Cell Cycle Arrest
Beyond determining general cytotoxicity, understanding the underlying mechanism of action is crucial for drug development. Many cytotoxic pyrazole derivatives exert their effects by inducing apoptosis (programmed cell death) and/or causing cell cycle arrest.[10][11][12]
Apoptosis Induction:
Apoptosis can be detected through various methods, including:
-
Annexin V/Propidium Iodide (PI) Staining: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[12]
-
Caspase Activity Assays: Caspases are a family of proteases that are key mediators of apoptosis. Assays are available to measure the activity of specific caspases, such as caspase-3/7, which are executioner caspases.[10][13]
Caption: A simplified signaling pathway for pyrazole-induced apoptosis.
Cell Cycle Arrest:
Flow cytometry analysis of DNA content using a fluorescent dye like propidium iodide can reveal the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Cytotoxic compounds often cause an accumulation of cells in a specific phase, indicating cell cycle arrest.[10][11]
Conclusion
This guide provides a comparative overview of the cytotoxicity of substituted pyrazole compounds, highlighting key structure-activity relationships and providing detailed experimental protocols for their evaluation. The data presented underscores the potential of the pyrazole scaffold in the development of novel anticancer agents. By employing the robust methodologies outlined herein, researchers can effectively screen and characterize new pyrazole derivatives, paving the way for the discovery of more potent and selective cancer therapeutics.
References
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
- Mohamed, K. S., & Fadda, A. A. (n.d.). SYNTHESIS, CHARACTERIZATION AND CYTOTOXICITY EVALUATION OF SOME NOVEL PYRAZOLE AND PYRROLE DERIVATIVES CONTAINING BENZOTHIAZOLE.
- Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). Molecules, 24(15), 2732. [Link]
- Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2021). Molecules, 26(16), 4996. [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). Pharmaceuticals, 16(5), 763. [Link]
- Synthesis and structure-activity relationship studies of pyrazole-based heterocycles as antitumor agents. (2009). European Journal of Medicinal Chemistry, 44(10), 4147-4155. [Link]
- Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1338-1350. [Link]
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2020). Molecules, 25(23), 5727. [Link]
- Comparison of cytotoxicity of the newly synthesized pyrazoles to the... (n.d.). ResearchGate.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.).
- Cytotoxicity study of pyrazole derivatives. (2008). Bangladesh Journal of Pharmacology, 3(1), 22-26. [Link]
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Cells, 13(14), 1225. [Link]
- In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides. (2013). PLoS One, 8(7), e68862. [Link]
- Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. (2022). Molecules, 27(12), 3901. [Link]
- Design, synthesis and structure-activity relationship study of novel pyrazole-based heterocycles as potential antitumor agents. (2010). European Journal of Medicinal Chemistry, 45(11), 5113-5122. [Link]
- A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). Cells, 13(14), 1225. [Link]
- Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2022). Molecules, 27(19), 6296. [Link]
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega, 6(27), 17723-17730. [Link]
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). Iranian Journal of Pharmaceutical Research, 20(1), 335-345. [Link]
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology, 12, 660341. [Link]
- Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives. (2020). Molecules, 25(11), 2631. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 8. ijpbs.com [ijpbs.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
A Comparative Guide to the Cross-Reactivity of 1-Butyl-4-iodo-1H-pyrazole Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold and the Imperative of Selectivity
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its versatility allows for the synthesis of a wide array of derivatives with diverse biological activities, including potent kinase inhibition.[4][5] The 1-butyl-4-iodo-1H-pyrazole core, in particular, offers a synthetically tractable starting point for developing targeted therapies. The iodine atom at the C4 position serves as a versatile handle for introducing various functionalities through cross-coupling reactions, enabling the fine-tuning of a compound's pharmacological properties.[6][7][8]
However, the therapeutic success of any kinase inhibitor hinges on its selectivity. Off-target activities can lead to unforeseen toxicities and a narrow therapeutic window. Therefore, rigorous cross-reactivity studies are not merely a regulatory checkpoint but a fundamental aspect of rational drug design. This guide will compare a hypothetical lead compound, BIPZ-Kα , a this compound derivative designed as a potent inhibitor of Kinase A, against other pyrazole-based kinase inhibitors to illustrate the principles and methodologies of assessing cross-reactivity.
The Landscape of Pyrazole-Based Kinase Inhibitors: A Comparative Overview
Numerous pyrazole-containing compounds have been developed as kinase inhibitors, each with a unique selectivity profile.[2][4] Understanding this landscape is crucial for contextualizing the performance of a new chemical entity like BIPZ-Kα. While a comprehensive review of all pyrazole-based kinase inhibitors is beyond the scope of this guide, we will consider three representative comparators:
-
Comparator A (Broad Spectrum): A promiscuous inhibitor that targets multiple kinases.[1]
-
Comparator B (Family Selective): An inhibitor that shows selectivity for a specific kinase family.
-
Comparator C (Highly Selective): An inhibitor with a very narrow spectrum of activity, often considered a "clean" compound.[9]
The goal is to benchmark BIPZ-Kα against these archetypes to understand its potential for further development.
Experimental Framework for Assessing Cross-Reactivity
A robust assessment of cross-reactivity involves a multi-pronged approach, combining in vitro biochemical assays with cell-based functional assays.
Kinome-Wide Profiling: The First Line of Assessment
A broad kinase panel screen is the industry-standard initial step to map the selectivity profile of a new inhibitor. This is typically performed using enzymatic assays that measure the inhibition of a large number of purified kinases.
Experimental Protocol: KinomeScan™ (DiscoverX-style) Assay
-
Compound Preparation: BIPZ-Kα and comparator compounds are serially diluted to a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Assay Plate Preparation: A multi-well plate is prepared with each well containing a specific purified kinase, its substrate, and ATP.
-
Incubation: The test compounds are added to the assay plates and incubated to allow for binding and inhibition to occur.
-
Detection: The amount of remaining ATP or the amount of phosphorylated substrate is quantified using a detection reagent that generates a luminescent or fluorescent signal.
-
Data Analysis: The percentage of inhibition for each kinase at each compound concentration is calculated. The data is often visualized as a dendrogram or a "kinome map" to provide a global view of selectivity. The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined for strongly inhibited kinases.
Data Presentation: Comparative Kinase Inhibition Profiles
| Kinase Target | BIPZ-Kα (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) | Comparator C (IC50, nM) |
| Kinase A (On-Target) | 5 | 10 | 8 | 15 |
| Kinase B | >1000 | 25 | 50 | >1000 |
| Kinase C | 500 | 15 | >1000 | >1000 |
| Kinase D | >1000 | 50 | >1000 | >1000 |
| Kinase E (Family member of A) | 150 | 30 | 20 | >1000 |
This is hypothetical data for illustrative purposes.
Visualization of Kinase Selectivity
Below is a Graphviz diagram illustrating the concept of a kinome scan dendrogram, showing the selectivity of our hypothetical compound BIPZ-Kα.
Caption: Illustrative selectivity profile of BIPZ-Kα from a kinome scan.
Cellular Target Engagement Assays
While biochemical assays are essential, they do not always reflect a compound's behavior in a cellular context. Cellular target engagement assays confirm that the inhibitor can bind to its intended target within a living cell.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: A cell line is engineered to express the target kinase (Kinase A) as a fusion protein with NanoLuc® luciferase.
-
Cell Plating and Compound Treatment: The engineered cells are plated in a multi-well plate and treated with varying concentrations of BIPZ-Kα or comparator compounds.
-
Addition of Fluorescent Tracer: A cell-permeable fluorescent tracer that binds to the ATP-binding pocket of the kinase is added.
-
BRET Measurement: If the inhibitor binds to the kinase, it displaces the fluorescent tracer, leading to a decrease in Bioluminescence Resonance Energy Transfer (BRET) between the NanoLuc® luciferase and the tracer. The BRET signal is measured using a plate reader.
-
Data Analysis: The IC50 values for target engagement in a cellular environment are determined.
Data Presentation: Cellular Target Engagement
| Compound | Cellular IC50 for Kinase A (nM) |
| BIPZ-Kα | 50 |
| Comparator A | 80 |
| Comparator B | 65 |
| Comparator C | 100 |
This is hypothetical data for illustrative purposes.
Visualization of the NanoBRET Workflow
Caption: Workflow for the NanoBRET cellular target engagement assay.
Interpreting the Data: A Comparative Analysis
-
BIPZ-Kα demonstrates high potency for its intended target, Kinase A, in both biochemical and cellular assays. Its selectivity profile is favorable when compared to the broad-spectrum Comparator A .
-
While showing good overall selectivity, BIPZ-Kα does exhibit some off-target activity against Kinase E, a member of the same kinase family as Kinase A, and low affinity for Kinase C. This is a common observation and warrants further investigation into the potential physiological consequences of inhibiting these off-target kinases.
-
Compared to the highly selective Comparator C , BIPZ-Kα has a slightly broader activity profile. The decision to advance BIPZ-Kα would depend on the therapeutic indication and the known functions of the off-target kinases.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of potent and selective kinase inhibitors. A thorough understanding of a compound's cross-reactivity profile is paramount for its successful translation into a therapeutic candidate. The combination of kinome-wide screening and cellular target engagement assays provides a robust framework for evaluating selectivity.
For our hypothetical compound, BIPZ-Kα, the next steps would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of BIPZ-Kα to improve selectivity against Kinases C and E while maintaining potency for Kinase A.[10]
-
Functional Assays: Investigating the downstream cellular effects of inhibiting Kinases C and E to assess potential liabilities.
-
In Vivo Studies: Evaluating the pharmacokinetic and pharmacodynamic properties of BIPZ-Kα in relevant animal models to confirm its in vivo efficacy and safety profile.
By employing a systematic and data-driven approach to cross-reactivity assessment, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective targeted therapies.
References
- Brehmer, D., et al. (2021). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(24), 14834. [Link]
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(15), 4878. [Link]
- Janning, P., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2201-2211. [Link]
- Karakas, B., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Research, 73(09), 493-511. [Link]
- Kaur, H., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 1845-1868. [Link]
- Kharb, R., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3652. [Link]
- Li, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(7), 785-807. [Link]
- Ningbo Inno Pharmchem Co., Ltd. (2023). REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. International Journal of Research Publication and Reviews, 6(10), 3867-3874. [Link]
- ResearchGate. (2025). Cross-coupling reactions of pyrazoles 17 with styrylboronic acid 18 to....
- ResearchGate. (2011). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
- Świątek, K., et al. (2025). Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions. New Journal of Chemistry, 49(12), 5489-5496. [Link]
- Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5801. [Link]
- Zora, M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71. [Link]
- dos Santos, F. P., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649938. [Link]
- Usami, Y., et al. (2021). CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules, 26(11), 3370. [Link]
- ResearchGate. (2015). Synthesis of 4-iodopyrazoles: A Brief Review.
- ResearchGate. (2016). (PDF) Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross coupling reaction conditions.
- Reed, J. R., et al. (2011). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Journal of Biological Chemistry, 286(43), 37671–37679. [Link]
- ResearchGate. (2025). A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. biorxiv.org [biorxiv.org]
- 10. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Butyl-4-iodo-1H-pyrazole
For professionals engaged in the dynamic fields of chemical research and pharmaceutical development, the responsible management of chemical waste is not merely a regulatory formality but a cornerstone of a safe, ethical, and sustainable laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-Butyl-4-iodo-1H-pyrazole, a halogenated heterocyclic compound. By grounding our protocol in established safety principles and regulatory standards, we aim to equip researchers with the knowledge to manage this chemical waste stream with confidence and precision.
The necessity for a specific disposal protocol stems from the compound's chemical nature. As a halogenated organic molecule, this compound is subject to stringent disposal regulations distinct from non-halogenated organic or aqueous waste.[1][2] Improper disposal, such as drain discharge or commingling with regular trash, is strictly prohibited and can lead to environmental contamination and regulatory non-compliance.[3][4]
Hazard Profile and Disposal Rationale
Before detailing the disposal procedure, it is crucial to understand the chemical's hazard profile, which dictates the required safety precautions and disposal pathway.
| Parameter | Description | Primary Rationale for Disposal Protocol |
| Chemical Class | Halogenated Organic Compound (Iodated Pyrazole) | Dictates segregation into the "Halogenated Organic Waste" stream for high-temperature incineration.[2][5] Land disposal is typically restricted.[1] |
| Potential Hazards | May cause skin, eye, and respiratory irritation.[4][6] Potentially harmful if swallowed or inhaled.[4][7] | Requires the use of appropriate Personal Protective Equipment (PPE) during handling and disposal to prevent exposure.[8] |
| Decomposition | Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen iodide.[7] | Incineration must be performed in a specialized, licensed facility equipped with scrubbers to neutralize hazardous byproducts. |
| Reactivity | Incompatible with strong oxidizing agents.[9] | Mandates segregation from incompatible chemical waste streams to prevent dangerous reactions in the waste container.[10] |
Step-by-Step Disposal Protocol
The following protocol is a self-validating system designed to ensure safety and compliance from the point of waste generation to its final disposal.
Step 1: Donning Personal Protective Equipment (PPE)
Your first line of defense is a physical barrier. Before handling the chemical or its waste, ensure you are wearing the appropriate PPE to minimize exposure risk.
-
Eye and Face Protection: Chemical safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[8] A face shield is recommended if there is a risk of splashing.
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile). Always check the glove manufacturer's specifications for chemical compatibility.[11]
-
Body Protection: A standard laboratory coat is required to protect against skin contact.[9]
Step 2: Waste Segregation and Classification
This is the most critical step in the disposal workflow. Accurate segregation prevents chemical reactions within waste containers and ensures the waste is routed to the correct disposal facility.
-
Identify as Halogenated Waste: this compound is an iodated organic compound and MUST be classified as Halogenated Organic Waste .[2]
-
Maintain Separation: This waste must be kept separate from all other waste streams, including:
The rationale for this strict segregation is both safety and cost. Halogenated waste streams require specialized, high-temperature incineration, which is significantly more expensive than fuel blending for non-halogenated solvents.[10]
Step 3: Containerization and Labeling
Proper containment and clear communication are essential for safe storage and transport.
-
Select a Compatible Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, tightly-sealing lid.[3][11] Polyethylene carboys are commonly used for liquid solvent waste.
-
Label Immediately: Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11]
-
Complete the Label: The label must be filled out completely and legibly, including:
Step 4: Accumulation and Storage
Waste must be stored safely in a designated laboratory area pending pickup.
-
Designated Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[11]
-
Safe Environment: The SAA should be well-ventilated, away from sources of ignition, and clearly marked.[3]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.[11]
-
Keep Closed: The container must remain closed at all times except when actively adding waste.[5]
Step 5: Arranging for Final Disposal
The final step is to transfer custody of the waste to trained professionals.
-
Contact EHS: When the container is nearly full (e.g., three-quarters full), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[11]
-
Provide Information: Be prepared to provide the EHS office with all necessary information from the hazardous waste tag.[3]
-
Professional Disposal: The EHS office will arrange for a licensed hazardous waste disposal company to transport the waste for proper treatment, typically high-temperature incineration.[1][2]
Emergency Procedures: Spill Management
In the event of an accidental spill, follow these steps:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill.[5]
-
Collect and Containerize: Carefully sweep or scoop the absorbed material into a compatible container. Seal the container.
-
Dispose as Hazardous Waste: Label the spill cleanup material as "Hazardous Waste" containing this compound and dispose of it according to the protocol above.[3]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process, from waste generation to final disposition.
Caption: Disposal workflow for this compound.
References
- Essential Safety and Handling Guide for Methyl Pyrazole Deriv
- Management of Hazardous Wastes containing Halogen
- Hazardous Waste Segreg
- 1-tert-butyl-4-iodo-1H-pyrazole | 1354705-41-1. Smolecule. URL
- Pyrazole - Safety D
- Halogenated Solvents in Laboratories.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. URL
- Organic Solvents Waste Disposal. Cornell University Environmental Health and Safety. URL
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97%. Cole-Parmer. URL
- 4-Iodo-1-methyl-1H-pyrazole Safety D
- Safety Data Sheet - 4-Iodopyrazole. Fisher Scientific. URL
- 3-Iodo-1H-pyrazole Safety D
Sources
- 1. p2infohouse.org [p2infohouse.org]
- 2. bucknell.edu [bucknell.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. echemi.com [echemi.com]
- 7. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. campusoperations.temple.edu [campusoperations.temple.edu]
A Senior Application Scientist's Guide to Handling 1-Butyl-4-iodo-1H-pyrazole
This document provides essential safety and handling protocols for 1-Butyl-4-iodo-1H-pyrazole, designed for researchers and drug development professionals. The guidance herein is synthesized from established safety principles for halogenated heterocyclic compounds and aims to instill a culture of safety and precision in the laboratory.
Immediate Safety Briefing: The 60-Second Pre-Experiment Checklist
Before handling this compound, confirm the following:
-
Location: All handling of this compound, especially weighing and solution preparation, must occur inside a certified chemical fume hood.
-
Emergency Equipment: Verify that a functional safety shower and eyewash station are immediately accessible and unobstructed.[1]
-
Personal Protective Equipment (PPE): At a minimum, you must be wearing chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves.[1][2][3]
-
Hazard Awareness: This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4][5][6] Avoid creating and inhaling dust.[5]
-
Waste: Have a designated, labeled hazardous waste container ready for all contaminated materials.
Hazard Profile and Risk Assessment
This compound is a substituted pyrazole containing a covalently bonded iodine atom. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, its structural analogues, such as tert-Butyl 4-iodo-1H-pyrazole-1-carboxylate and 4-Iodo-1-methyl-1H-pyrazole, provide a reliable basis for hazard assessment.[5]
GHS Hazard Statements:
The primary risks stem from inadvertent exposure through inhalation of the solid as dust, direct skin or eye contact, and ingestion. The pyrazole ring system is a common motif in pharmacologically active molecules, and substituted versions should always be handled as potentially bioactive and toxic.[7][8][9] The presence of iodine increases the molecular weight and may introduce additional toxicological concerns common to iodinated organic compounds.[10]
Engineering Controls: Your First Line of Defense
Personal protective equipment is the last line of defense; the primary method for exposure control is the proper use of engineering controls.
-
Chemical Fume Hood: All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.[1][3] This is critical to mitigate the risk of respiratory irritation.[5][6]
-
Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and exhausted.
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is mandatory.[1][3] The following table outlines the required equipment.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[3][6] A face shield should be worn over goggles during procedures with a high splash risk.[1] | Protects against splashes and dust, preventing serious eye irritation.[4][5][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). Gloves must be inspected before use and disposed of after contamination.[5] | Prevents skin contact, which can cause irritation.[5][6] |
| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes are required. An apron may be necessary for larger quantities.[11] | Protects the skin from accidental spills and contamination.[3] |
| Respiratory Protection | Not typically required when work is conducted within a certified chemical fume hood.[3] If a fume hood is unavailable or ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of dust or aerosols that may cause respiratory irritation.[6] |
Safe Handling and Operational Workflow
Adherence to a systematic workflow minimizes risk and ensures procedural integrity.
-
Preparation: Clearly define the experimental protocol in writing. Assemble all necessary equipment and reagents. Prepare and label the designated hazardous waste container.
-
Don PPE: Before entering the designated handling area, don all required PPE as specified in the table above.
-
Weighing and Transfer: Conduct the weighing of the solid this compound exclusively inside a chemical fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne particles.
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to prevent splashing.[1] Keep the container closed when not in use.
-
Post-Handling Decontamination: After completing the task, wipe down the work area in the fume hood. Carefully remove gloves and dispose of them in the designated hazardous waste container.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing gloves.[6][12]
Caption: Standard workflow for handling this compound.
Storage, Spill, and Disposal Plans
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Based on similar compounds, refrigeration may be recommended for long-term stability.
-
Store in a locked cabinet or area accessible only to authorized personnel.[6]
Spill Response:
-
Evacuate: Alert colleagues and evacuate the immediate area.[1]
-
Control: If safe to do so, prevent the spill from spreading.
-
PPE: Don appropriate PPE, including respiratory protection if the spill is large or outside a fume hood.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Sweep up the material and place it in the designated hazardous waste container. Do not add water.
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal Plan:
-
Classification: this compound and any materials contaminated with it (gloves, absorbent materials, empty containers) are classified as hazardous waste.[10][13]
-
Procedure: All waste must be collected in a clearly labeled, sealed container.[13]
-
Regulations: Disposal must be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[6] Do not pour this chemical down the drain. [13]
-
Recycling: For large-scale operations, consider specialized iodine waste recycling programs that can recover and reuse iodine from industrial streams.[14]
References
- What are the proper PPE to use when using Iodine? Study.com. [Link]
- PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
- Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
- Iodine Disposal For Businesses. Collect and Recycle. [Link]
- Personal Protective Equipment. US Environmental Protection Agency (EPA). [Link]
- Personal Protective Equipment. International Association of Oil & Gas Producers (IOGP). [Link]
- Materials Safety Data Sheet for 4,4-Bi-1H-pyrazole. KamulinBiotech Co., Ltd. [Link]
- Safety Data Sheet for 4-Iodo-1-methyl-1H-pyrazole. AWS. [Link]
- Removal of volatile, organic iodines from vented containment gas streams. CERN Indico. [Link]
- Method for recycling iodine from production waste liquid of X-CT series contrast agents.
- Hazard Communication Training: Iodophor.
- Controlling Occupational Exposure to Hazardous Drugs.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
- Pyrazole synthesis. Organic Chemistry Portal. [Link]
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). [Link]
- Regioselective Synthesis of 1,3,4-Trisubstituted and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses. [Link]
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. PubMed. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. homework.study.com [homework.study.com]
- 3. benchchem.com [benchchem.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. volochem.s3-us-west-1.amazonaws.com [volochem.s3-us-west-1.amazonaws.com]
- 6. fishersci.com [fishersci.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. iogp.org [iogp.org]
- 12. ruixibiotech.com [ruixibiotech.com]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. mitsuiplastics.com [mitsuiplastics.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
